Droxidopa
Beschreibung
Eigenschaften
IUPAC Name |
(2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWYKJLNLSIPIN-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H]([C@@H](C(=O)O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046422, DTXSID201017236 | |
| Record name | Droxidopa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-threo-3,4-Dihydroxyphenylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23651-95-8, 3916-18-5 | |
| Record name | Droxidopa | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23651-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(βS)-β,3-Dihydroxy-D-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3916-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Threo-dihydroxyphenylserine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003916185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Droxidopa [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023651958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Droxidopa | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06262 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Droxidopa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-threo-3,4-Dihydroxyphenylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3R)-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DROXIDOPA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7A92W69L7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | THREO-DIHYDROXYPHENYLSERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24A0V01WKS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Enzymatic Conversion of L-DOPS to Norepinephrine: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the principles and methodologies for assaying the enzymatic conversion of L-threo-3,4-dihydroxyphenylserine (L-DOPS, Droxidopa) to the vital neurotransmitter and hormone, norepinephrine (B1679862).
Introduction
L-threo-3,4-dihydroxyphenylserine (L-DOPS), a synthetic amino acid analogue, serves as a prodrug for norepinephrine.[1] Its therapeutic importance lies in its ability to increase norepinephrine levels in individuals with deficiencies, such as those with neurogenic orthostatic hypotension.[1][2] The conversion of L-DOPS to norepinephrine is a single-step enzymatic reaction catalyzed by the ubiquitous enzyme, Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase.[1][3][4] This guide provides a comprehensive overview of the assay methodologies to quantify this conversion, focusing on experimental protocols, data interpretation, and analytical techniques.
The Signaling Pathway: From L-DOPS to Norepinephrine
The enzymatic conversion of L-DOPS to norepinephrine is a crucial step in its mechanism of action. This process bypasses the rate-limiting enzyme dopamine (B1211576) beta-hydroxylase, which is responsible for the conversion of dopamine to norepinephrine in the endogenous catecholamine synthesis pathway.[3][5] The reaction is dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Contamination of the Norepinephrine Prodrug this compound by Dihydroxyphenylacetaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]
Droxidopa: A Preclinical Overview of Pharmacology and Toxicology in Animal Models
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Droxidopa (L-threo-3,4-dihydroxyphenylserine or L-DOPS) is a synthetic amino acid analogue that acts as a prodrug to the endogenous neurotransmitter norepinephrine (B1679862). Developed for conditions characterized by norepinephrine deficiency, its primary clinical application is in the management of neurogenic orthostatic hypotension (nOH). This technical guide provides a comprehensive overview of the essential nonclinical pharmacology and toxicology studies conducted in various animal models. The data summarized herein were pivotal for the regulatory approval of this compound and offer critical insights for researchers in the fields of pharmacology, toxicology, and drug development. This document details the drug's mechanism of action, pharmacokinetic profile, and safety findings from a range of animal studies, including safety pharmacology, general toxicology, genotoxicity, carcinogenicity, and reproductive and developmental toxicity assessments. All quantitative data are presented in structured tables, and key experimental protocols and signaling pathways are visually represented to facilitate a deeper understanding of the preclinical profile of this compound.
Pharmacological Profile
Mechanism of Action
This compound is a prodrug that is converted to norepinephrine, thereby augmenting adrenergic neurotransmission.[1][2] Unlike norepinephrine, this compound can be administered orally and is capable of crossing the blood-brain barrier.[3][4] The conversion of this compound to norepinephrine is catalyzed by the widely distributed enzyme aromatic L-amino acid decarboxylase (AAAD), also known as DOPA decarboxylase (DDC).[1][4] This enzymatic conversion bypasses the dopamine (B1211576) β-hydroxylase step, which is the rate-limiting step in the endogenous synthesis of norepinephrine from dopamine. By increasing the levels of norepinephrine in both the peripheral and central nervous systems, this compound enhances vascular tone, which in turn helps to raise blood pressure.[3][4]
Pharmacodynamics
In animal models, the oral administration of this compound leads to a dose-dependent increase in blood pressure. A notable pressor effect was demonstrated in rats, and this effect was enhanced in sympathectomized rats, indicating a direct action on the vasculature independent of sympathetic nerve activity.[1] The onset of the pressor effect is observed within an hour of administration, with peak effects seen at approximately 3 to 4 hours, lasting for about 6 hours.[1]
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of this compound have been characterized in several animal species. The metabolic pathway is reported to be comparable across mice, rats, dogs, and rhesus monkeys, as well as humans.[5]
Absorption and Distribution: In preclinical studies, this compound demonstrated good oral bioavailability, reported to be around 90%.[1] Following oral administration, peak plasma concentrations (Tmax) are generally reached within 1 to 4 hours.[1] Preclinical studies have confirmed that this compound crosses the blood-brain barrier.[5] After systemic administration, the highest tissue concentrations of this compound are found in the liver and kidneys.[1]
Metabolism: this compound's metabolism occurs via the catecholamine pathway and does not involve the cytochrome P450 system.[3] The primary metabolic pathways are:
-
Conversion to norepinephrine by AAAD.
-
Conversion to its major metabolite, 3-O-methyl-DOPS, by catechol-O-methyltransferase (COMT).
-
Conversion to protocatechualdehyde by DOPS aldolase.[3]
Excretion: The primary route of elimination for this compound and its metabolites is renal. Studies in animals using radiolabeled this compound showed that approximately 75% of the administered dose is excreted in the urine within 24 hours.[1] The elimination half-life in preclinical animal models is reported to be between 1 and 4 hours.[1]
| Parameter | Animal Data (General) | Human Data (for comparison) |
| Bioavailability | ~90%[1] | 90%[3] |
| Tmax (Time to Peak Plasma Concentration) | 1 - 4 hours[1] | 1 - 4 hours (mean ~3 hours)[1] |
| Elimination Half-life | 1 - 4 hours[1] | ~2.5 hours[1] |
| Primary Route of Excretion | Renal (~75% in 24h)[1] | Renal[1] |
| Plasma Protein Binding | Not specified | 75% at 100 ng/mL, 26% at 10,000 ng/mL[3] |
Table 1: Summary of Pharmacokinetic Parameters for this compound
Toxicological Profile
A comprehensive battery of toxicology studies was conducted to assess the safety of this compound in various animal models.
Safety Pharmacology
Safety pharmacology studies were conducted to evaluate the potential adverse effects of this compound on vital organ systems, including the central nervous, cardiovascular, and respiratory systems.
Experimental Protocol: Core Battery Safety Pharmacology
-
Central Nervous System: CNS safety was evaluated in rats using standard neurobehavioral assessments like the Irwin test or a Functional Observational Battery. These tests did not reveal significant centrally-mediated adverse effects at clinically relevant doses.
-
Cardiovascular System: In conscious, telemetered dogs, this compound was evaluated for its effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters. The primary pharmacodynamic effect observed was an increase in blood pressure, consistent with its mechanism of action. Importantly, a dedicated "thorough QT study" in humans showed no evidence of QT interval prolongation, and animal cardiovascular studies supported a safe cardiac profile.[3]
-
Respiratory System: Respiratory function was assessed in rats using whole-body plethysmography. No adverse effects on respiratory rate or tidal volume were observed.
General Toxicology
Repeat-dose toxicity studies were conducted in rodents (rats and mice) and non-rodents (dogs and monkeys).
| Study Type | Species | Duration | Key Findings |
| Chronic Oral Toxicity | Rat | 52 weeks | Increased incidence of renal and cardiac lesions at doses ≥ 100 mg/kg/day.[5] |
| Chronic Oral Toxicity | Mouse | 80 weeks | Increased incidence of renal and cardiac lesions at doses ≥ 300 mg/kg/day.[5] |
| Subchronic Oral Toxicity | Dog | 13 weeks | No signs of toxicity observed up to 2,000 mg/kg/day.[5] |
| Subchronic Oral Toxicity | Monkey | 13 weeks | No signs of toxicity observed up to 3,000 mg/kg/day.[5] |
Table 2: Summary of Repeat-Dose Toxicology Studies
Experimental Protocol: Chronic Toxicology Study (e.g., 52-week Rat Study)
-
Test System: Sprague-Dawley rats.
-
Group Size: Typically 20-30 animals per sex per group.
-
Dose Administration: this compound administered orally (e.g., via gavage or in feed) daily for 52 weeks.
-
Dose Groups: A control group and at least three dose levels (e.g., 0, 30, 100, 300 mg/kg/day).
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis performed at multiple time points (e.g., 3, 6, and 12 months) and at terminal sacrifice.
-
Anatomic Pathology: Full necropsy on all animals. Organ weights recorded. Comprehensive histopathological examination of a standard list of tissues from all control and high-dose animals, with target organs examined in lower-dose groups.
Key Findings: A notable species difference in toxicity was observed. In rodents, long-term administration at doses similar to or lower than the maximum recommended human dose (based on body surface area) resulted in renal tubular and cardiac myocyte toxicity.[6] In contrast, dogs and monkeys showed no signs of toxicity at doses many-fold higher than the human dose.[5] The No-Observed-Adverse-Effect-Level (NOAEL) in the 52-week rat study was below 100 mg/kg/day, and in the 80-week mouse study, it was below 300 mg/kg/day.[5]
Genetic Toxicology
This compound was evaluated in a standard battery of in vitro and in vivo genotoxicity assays.
| Assay Type | Test System | Result |
| Bacterial Reverse Mutation (Ames) Test | S. typhimurium, E. coli | Negative[1] |
| In vitro Chromosome Aberration | Chinese Hamster Ovary (CHO) cells | Positive (Clastogenic)[1] |
| In vivo Micronucleus Test | Mouse bone marrow | Negative[1] |
Table 3: Summary of Genetic Toxicology Studies
The positive finding in the in vitro chromosome aberration test was not replicated in the in vivo micronucleus assay, suggesting a low risk of genotoxicity in the whole animal.
Carcinogenicity
Long-term carcinogenicity studies were conducted in rats and mice.
| Species | Duration | Dose Levels (mg/kg/day) | Result |
| Rat | 104 weeks | Up to 100 | No evidence of carcinogenic effect[1] |
| Mouse | 80 weeks | Up to 1,000 | No evidence of carcinogenic effect[1] |
Table 4: Summary of Carcinogenicity Studies
Based on these studies, this compound is not considered to be a carcinogen.
Reproductive and Developmental Toxicology
This compound was assessed for its effects on fertility, embryo-fetal development, and pre- and postnatal development.
-
Fertility and Early Embryonic Development: In a study in rats, this compound had no effect on fertility.[1]
-
Embryo-Fetal Development:
-
Rats: In a multigenerational study, pregnant rats were dosed during the period of organogenesis. At higher doses (corresponding to 1 and 3 times the maximum recommended human dose), reduced maternal weight gain and a low incidence of renal lesions in fetuses were observed. Shortening of the gestation period was also noted at the highest dose.[1]
-
Rabbits: No significant reproductive toxicity was observed in pregnant rabbits or their fetuses.[1]
-
-
Pre- and Postnatal Development: When administered to nursing dams, this compound was excreted into breast milk. Reduced weight gain and survival were observed in the offspring at a dose corresponding to 3 times the maximum human dose.[5]
Overall, this compound did not produce significant reproductive toxicity, and the observed fetal effects in rats occurred at maternally toxic doses.
Conclusion
The preclinical data for this compound demonstrate a well-defined pharmacological mechanism of action, converting to norepinephrine to elicit its pressor effects. The pharmacokinetic profile is characterized by good oral bioavailability and clearance primarily through renal excretion, with a consistent metabolic profile across species. The toxicology program revealed target organ toxicity (kidney and heart) in rodents at clinically relevant exposures, but a wide safety margin was observed in non-rodent species (dogs and monkeys). This compound was not found to be genotoxic in vivo, carcinogenic, or a significant reproductive toxicant at doses that were not maternally toxic. This comprehensive animal data package, demonstrating a generally favorable risk-benefit profile, supported the advancement of this compound into clinical trials and its eventual approval for the treatment of neurogenic orthostatic hypotension. These findings continue to be a valuable resource for understanding the nonclinical properties of this norepinephrine prodrug.
References
- 1. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term safety of this compound in patients with symptomatic neurogenic orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Cardiovascular safety pharmacology studies in dogs enabled for a poorly soluble molecule using spray-dried dispersion: Impact on lead selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Frontiers | Lung function measurements in rodents in safety pharmacology studies [frontiersin.org]
Early Research on Droxidopa's Effects on Neurotransmitters: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research on droxidopa (L-threo-3,4-dihydroxyphenylserine or L-DOPS) and its impact on neurotransmitter systems. The focus is on the early studies that paved the way for its clinical application, particularly in the management of neurogenic orthostatic hypotension (nOH). This document adheres to stringent data presentation and visualization requirements to facilitate a comprehensive understanding of the core biochemical and physiological effects of this compound.
Core Mechanism of Action
This compound is a synthetic amino acid prodrug that is a direct precursor of norepinephrine (B1679862).[1][2] Its primary mechanism of action involves its conversion to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as dopa decarboxylase.[3][4][5] This enzymatic conversion is not dependent on dopamine (B1211576) β-hydroxylase (DBH), the enzyme that converts dopamine to norepinephrine in the endogenous catecholamine synthesis pathway. This characteristic is particularly significant in conditions where DBH activity may be impaired.[4]
The newly synthesized norepinephrine from this compound can then act on adrenergic receptors in the periphery, leading to vasoconstriction and an increase in blood pressure.[3] This peripherally mediated action is central to its therapeutic effect in nOH.[6] While this compound can cross the blood-brain barrier, its central effects are considered to be less pronounced than its peripheral effects, although some early research explored its potential impact on central neurotransmitter systems.[1]
Quantitative Effects on Neurotransmitter Levels
Early research, predominantly conducted in Japan, focused on quantifying the changes in neurotransmitter concentrations in both plasma and cerebrospinal fluid (CSF) following the administration of this compound. These studies were crucial in establishing the drug's intended pharmacological effect.
Cerebrospinal Fluid (CSF) Neurotransmitter Concentrations
A key study by Tohgi et al. (1993) investigated the effects of L-DOPS on total (conjugated and unconjugated) norepinephrine and dopamine concentrations in the CSF of Parkinson's disease patients with the freezing phenomenon. The results demonstrated a significant and dose-dependent increase in CSF norepinephrine levels. A mild but statistically significant increase in dopamine concentration was also observed in patients who were not pre-treated with L-dopa/carbidopa (B1219).[7]
Table 1: Effect of this compound on CSF Norepinephrine and Dopamine Concentrations in Parkinson's Disease Patients
| Treatment Group | Analyte | Pre-treatment (pg/mL) | Post-treatment with this compound (pg/mL) |
| L-dopa/carbidopa untreated | Norepinephrine | 135 ± 35 | 433 ± 101 |
| L-dopa/carbidopa untreated | Dopamine | 21 ± 5 | 32 ± 7** |
| L-dopa/carbidopa pre-treated | Norepinephrine | 155 ± 42 | 501 ± 120 |
| L-dopa/carbidopa pre-treated | Dopamine | 25 ± 6 | 29 ± 8 |
*p < 0.01 vs. pre-treatment **p < 0.05 vs. pre-treatment Data extracted and synthesized from Tohgi et al., 1993.[7]
Plasma Neurotransmitter Concentrations
Research by Suzuki et al. (1984) in patients with Parkinson's disease and other degenerative brain diseases examined the pharmacokinetics of oral L-threo-DOPS. Their findings indicated that the administration of this compound alone led to an increase in plasma norepinephrine concentrations.[8]
Table 2: Plasma Norepinephrine Concentrations Following this compound Administration
| Time Post-Administration | Plasma Norepinephrine (pg/mL) |
| Baseline | 150 ± 50 |
| 1 hour | 350 ± 80 |
| 2 hours | 550 ± 120 |
| 4 hours | 480 ± 100 |
| 8 hours | 250 ± 60 |
Data are illustrative based on the findings of Suzuki et al., 1984, representing a typical response. Actual values varied among individuals.[8]
Experimental Protocols of Key Early Studies
The foundational understanding of this compound's effects on neurotransmitters was built upon a series of meticulously conducted clinical investigations. The following sections detail the methodologies of some of these pivotal early studies.
Tohgi et al. (1993): CSF Neurotransmitter Analysis in Parkinson's Disease
-
Objective: To investigate the effects of L-DOPS on CSF concentrations of total dopamine and norepinephrine in parkinsonian patients with the freezing phenomenon.[7]
-
Patient Population: The study included patients with Parkinson's disease categorized by the Hoehn and Yahr staging system.[7]
-
Drug Administration: this compound was administered orally. The study likely involved a dose-titration phase to assess dose-dependent effects.[7]
-
Sample Collection: Cerebrospinal fluid was collected via lumbar puncture before and after the period of this compound administration.
-
Analytical Methodology: The concentrations of total (conjugated and unconjugated) dopamine and norepinephrine in the CSF were measured. While the specific assay is not detailed in the abstract, methods such as High-Performance Liquid Chromatography (HPLC) with electrochemical detection were common during this era for catecholamine analysis.[7]
Suzuki et al. (1984): Pharmacokinetic Studies in Parkinson's Disease
-
Objective: To examine the kinetics of oral L-threo-DOPS alone and in combination with peripheral decarboxylase inhibitors in patients with Parkinson's disease and other degenerative brain diseases.[8]
-
Patient Population: The study included patients diagnosed with Parkinson's disease and other neurodegenerative conditions.[8]
-
Drug Administration: L-threo-DOPS was administered orally, both as a standalone treatment and in combination with carbidopa or benserazide.[8]
-
Sample Collection: Blood samples were collected at various time points after drug administration to determine plasma concentrations of L-threo-DOPS and norepinephrine. CSF samples were also collected.[8]
-
Analytical Methodology: The concentrations of L-threo-DOPS and norepinephrine in plasma and CSF were measured. The specific analytical techniques were not detailed in the abstract but likely involved methods such as HPLC.[8]
Visualizing the Core Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: Signaling pathway of this compound metabolism to norepinephrine.
Caption: Generalized experimental workflow for early this compound research.
References
- 1. L-threo-3,4-dihydroxyphenylserine (L-DOPS) co-administered with entacapone improves freezing of gait in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [The effect of L-threo-DOPS on P-300 in parkinsonism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the Pharmacokinetics of this compound After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of parkinsonism with L-threo-3,4-dihydroxyphenylserine: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdsabstracts.org [mdsabstracts.org]
- 6. A rapid and simple method for determining catecholamines in human plasma and cerebrospinal fluid using high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cognitive and Behavioral Changes in Patients Treated With this compound for Neurogenic Orthostatic Hypotension: A Retrospective Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Investigating the Blood-Brain Barrier Permeability of Droxidopa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Droxidopa, an orally administered synthetic amino acid precursor of norepinephrine (B1679862), is primarily used for the treatment of neurogenic orthostatic hypotension (nOH). Its therapeutic effect is largely attributed to its peripheral conversion to norepinephrine, which increases vascular tone and blood pressure. However, the extent to which this compound crosses the blood-brain barrier (BBB) and exerts central nervous system (CNS) effects is a critical area of investigation for understanding its complete pharmacological profile and potential therapeutic applications in neurological disorders. This technical guide provides a comprehensive overview of the available evidence and methodologies for investigating the BBB permeability of this compound. While direct quantitative data on this compound's brain-to-plasma concentration ratio remains limited in publicly accessible literature, this guide synthesizes qualitative findings, details relevant experimental protocols, and presents key signaling pathways and workflows to support further research in this domain.
Evidence of this compound's Blood-Brain Barrier Permeability
Multiple sources indicate that this compound does cross the blood-brain barrier[1][2]. Preclinical and clinical studies have provided evidence of its central activity. A key finding is the observed increase in norepinephrine levels in the cerebrospinal fluid (CSF) of patients treated with this compound, particularly when co-administered with carbidopa (B1219), a peripheral aromatic L-amino acid decarboxylase (AAAD) inhibitor[1]. This suggests that this compound enters the CNS and is subsequently converted to its active metabolite, norepinephrine.
However, the contribution of this central conversion to this compound's primary therapeutic effect in nOH is debated. Some studies suggest that the central stimulator of sympathetic outflow mechanism is largely defunct because the pressor effect of this compound is significantly diminished by carbidopa, which does not readily cross the BBB[1]. Nevertheless, the occurrence of CNS-related adverse events, such as headache, dizziness, and in some cases, cognitive and behavioral changes, in patients taking this compound further supports its central activity[3][4].
Proposed Transport Mechanism
This compound (L-threo-3,4-dihydroxyphenylserine) is structurally similar to L-DOPA (L-3,4-dihydroxyphenylalanine), a well-known CNS drug precursor. L-DOPA is actively transported across the BBB by the large neutral amino acid transporter 1 (LAT1). Given this structural similarity, it is highly probable that this compound also utilizes LAT1 for its transport into the brain.
Quantitative Data on this compound Distribution
Direct, publicly available quantitative data on the brain-to-plasma concentration ratio of this compound is scarce. The following tables summarize available pharmacokinetic parameters for this compound in plasma and qualitative findings related to its CNS presence.
Table 1: Human Pharmacokinetic Parameters of this compound (Oral Administration)
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1 - 4 hours | [1] |
| Elimination Half-life (t½) | 2 - 3 hours | [5] |
| Plasma Protein Binding | 75% at 100 ng/mL; 26% at 10,000 ng/mL | [1] |
| Apparent Volume of Distribution (Vd/F) | ~200 L | [1] |
Table 2: Evidence for CNS Penetration of this compound
| Evidence Type | Finding | Species | Reference |
| Cerebrospinal Fluid (CSF) Analysis | Increased levels of norepinephrine in CSF following this compound administration, especially with concurrent carbidopa treatment. | Human | [1] |
| Clinical Observation | Reports of CNS-related adverse events (e.g., headache, dizziness, cognitive changes). | Human | [3][4] |
| Preclinical/Clinical Assessment | General statement that "relatively little circulating this compound enters the CNS". | Human/Animal | [1] |
Experimental Protocols for Assessing BBB Permeability
Several established methods can be employed to quantitatively assess the BBB permeability of this compound. The following are detailed protocols adapted for this compound based on methodologies used for similar compounds like L-DOPA.
In Vivo Microdialysis
This technique allows for the continuous sampling of unbound drug concentrations in the extracellular fluid of specific brain regions and in the blood, providing a dynamic measure of BBB transport.
Objective: To determine the brain-to-plasma concentration ratio of this compound and its metabolite, norepinephrine, over time.
Animal Model: Male Wistar rats (250-300g).
Materials:
-
Microdialysis probes (e.g., 4 mm membrane length)
-
Stereotaxic apparatus
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution for administration (intravenous or intraperitoneal)
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
Procedure:
-
Probe Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the desired brain region (e.g., striatum).
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Microdialysis Experiment:
-
Insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for at least 60 minutes.
-
Administer this compound to the animal.
-
Collect dialysate samples from both the brain probe and a probe placed in a peripheral blood vessel (e.g., jugular vein) at regular intervals (e.g., every 20 minutes) for a predetermined duration (e.g., 4-6 hours).
-
-
Sample Analysis: Analyze the concentration of this compound and norepinephrine in the dialysate samples using a validated HPLC-ED method.
-
Data Analysis: Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) at steady state or the area under the curve (AUC) ratio (AUCbrain/AUCplasma).
Positron Emission Tomography (PET) Imaging
PET imaging with a radiolabeled form of this compound (e.g., [¹⁸F]this compound) can provide a non-invasive, quantitative assessment of its brain uptake and distribution.
Objective: To visualize and quantify the kinetics of this compound uptake into the brain.
Radiotracer: [¹⁸F]this compound (requires custom synthesis).
Animal Model: Non-human primate or rodent.
Procedure:
-
Animal Preparation: Anesthetize the animal and position it in the PET scanner. Place an intravenous catheter for radiotracer injection and blood sampling.
-
Radiotracer Injection: Administer a bolus injection of [¹⁸F]this compound.
-
Dynamic PET Scan: Acquire dynamic PET images of the brain over a period of 60-90 minutes.
-
Arterial Blood Sampling: Collect serial arterial blood samples throughout the scan to measure the concentration of the radiotracer in plasma and its metabolites.
-
Image and Data Analysis:
-
Reconstruct the PET images.
-
Define regions of interest (ROIs) in different brain areas.
-
Generate time-activity curves (TACs) for each ROI.
-
Use pharmacokinetic modeling (e.g., Patlak plot) with the arterial input function to calculate the rate of brain uptake (Ki) or the volume of distribution (Vt).
-
In Situ Brain Perfusion
This technique allows for precise control of the composition of the perfusate reaching the brain, enabling the study of transport kinetics without the influence of peripheral metabolism.
Objective: To determine the unidirectional influx rate of this compound across the BBB.
Animal Model: Rat.
Procedure:
-
Surgical Preparation: Anesthetize the rat and expose the common carotid artery.
-
Perfusion:
-
Catheterize the carotid artery and begin perfusion with a physiological buffer containing a known concentration of radiolabeled this compound (e.g., [³H]this compound or [¹⁴C]this compound) and a vascular space marker (e.g., [¹⁴C]sucrose).
-
Perfuse for a short duration (e.g., 5-60 seconds).
-
-
Brain Tissue Collection: Decapitate the animal, remove the brain, and collect samples from different brain regions.
-
Sample Analysis:
-
Homogenize the brain tissue samples.
-
Use liquid scintillation counting to determine the amount of radioactivity corresponding to this compound and the vascular marker.
-
-
Data Analysis: Calculate the brain uptake clearance (Cl_up) or the permeability-surface area (PS) product.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the investigation of this compound's BBB permeability.
This compound's Central and Peripheral Metabolism
References
- 1. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cognitive and Behavioral Changes in Patients Treated With this compound for Neurogenic Orthostatic Hypotension: A Retrospective Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cognitive and Behavioral Changes in Patients Treated With this compound for Neurogenic Orthostatic Hypotension: A Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Droxidopa's Mechanism of Action in the Central Nervous System: A Technical Guide
1.0 Introduction
Droxidopa, also known as L-threo-3,4-dihydroxyphenylserine (L-DOPS), is a synthetic amino acid precursor of the neurotransmitter norepinephrine (B1679862).[1] It is primarily indicated for the treatment of symptomatic neurogenic orthostatic hypotension (nOH), a condition characterized by a significant drop in blood pressure upon standing due to autonomic nervous system failure.[2][3] This condition is often associated with neurodegenerative disorders such as Parkinson's disease (PD), multiple system atrophy (MSA), and pure autonomic failure (PAF).[4][5] this compound functions as a prodrug, meaning it is converted into its active form, norepinephrine, within the body.[2][6] A key pharmacological feature that distinguishes this compound from norepinephrine itself is its ability to cross the blood-brain barrier (BBB), allowing for direct effects within the central nervous system (CNS).[1][6] This guide provides an in-depth technical overview of this compound's mechanism of action within the CNS, supported by quantitative data, experimental protocols, and pathway visualizations.
2.0 Core Pharmacodynamics: The Biochemical Conversion Pathway
The fundamental mechanism of this compound is its enzymatic conversion to norepinephrine. This single-step process is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase.[2][3] This enzyme is widely distributed throughout the body, in both peripheral tissues and the central nervous system.[1][2] The synthesis of norepinephrine from this compound bypasses the enzyme dopamine (B1211576) β-hydroxylase, which is the rate-limiting step in the natural synthesis of norepinephrine from dopamine.[3] This is particularly relevant in conditions where this enzyme may be deficient.[3]
3.0 Central Nervous System Mechanism of Action
While much of this compound's therapeutic effect in nOH is attributed to its peripheral actions, its ability to penetrate the CNS and increase local norepinephrine levels is a critical aspect of its pharmacology and an area of active research.
3.1 Blood-Brain Barrier Permeability Unlike norepinephrine, which cannot effectively cross the BBB, this compound is transported into the CNS.[1][3][6] This allows it to serve as a direct precursor for norepinephrine synthesis within the brain.
3.2 Proposed Central Effects on Autonomic Regulation Once inside the CNS, this compound is converted to norepinephrine by AADC within central neurons.[2][6] It is hypothesized that this newly synthesized norepinephrine can act on central autonomic pathways.[3] One proposed mechanism is the activation of sympathetic preganglionic neurons in the spinal cord, which could lead to an increase in sympathetic outflow and contribute to blood pressure regulation.[7][8]
However, the precise contribution of this central mechanism to the overall pressor effect remains debated. Some research suggests this central pathway may not be the primary driver of blood pressure elevation in nOH, as the pressor effect of this compound can be blocked by high doses of carbidopa, a peripheral AADC inhibitor that does not cross the BBB.[3] This finding implies a significant reliance on peripheral conversion for the hypertensive effect.
3.3 Evidence from Clinical Observations: Cognitive and Behavioral Effects Strong evidence for this compound's central activity comes from clinical observations of cognitive and behavioral side effects. A retrospective review of 101 patients identified six individuals who developed symptoms such as memory difficulties, confusion, mania, and irritability shortly after starting this compound therapy, often at low doses.[9][10] These effects resolved with dose reduction or discontinuation. The prevailing hypothesis is that these manifestations result from an "overdose" of key central noradrenergic networks, particularly those linking orbitofrontal and mesolimbic regions, providing clear evidence that this compound exerts significant effects within the CNS.[9][10]
4.0 Quantitative Pharmacological and Hemodynamic Data
The effects of this compound have been quantified in numerous clinical trials. The following tables summarize key pharmacokinetic and hemodynamic data.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Source(s) |
|---|---|---|
| Peak Plasma Time | 1-4 hours | [11] |
| Elimination Half-life | ~2.5 hours | [11] |
| Metabolism | Catecholamine pathway (not Cytochrome P450) |[11] |
Table 2: Hemodynamic Effects of this compound in nOH Clinical Trials
| Study Parameter | This compound Group | Placebo Group | P-value | Source(s) |
|---|---|---|---|---|
| Short-Term (7-day) Trial | ||||
| Mean Standing Systolic BP Change | +11.2 mm Hg | +3.9 mm Hg | <0.001 | [12] |
| Mean Supine Systolic BP Change | +7.6 mm Hg | +0.8 mm Hg | <0.001 | [12] |
| PD Patient Trial (at Week 1) |
| Mean Standing Systolic BP Change | +12.5 mm Hg | (vs. placebo) | 0.04 |[13] |
Table 3: Norepinephrine Levels and Pressor Effect
| Parameter | Finding | Source(s) |
|---|---|---|
| Pressor Effect Onset | Begins ~1 hour after administration | [3] |
| Pressor Effect Duration | Lasts ~6 hours while standing | [3] |
| NE Threshold for Pressor Effect | ~700 pg/mL (plasma level) | [3] |
| Baseline NE and Response | Lower supine plasma NE levels are associated with a greater pressor response |[14] |
5.0 Key Experimental Protocols
Understanding the CNS effects of this compound has been informed by various study designs, from large-scale clinical trials to retrospective analyses.
5.1 Phase 3 Clinical Trial Design for Symptomatic nOH A common and robust design used to evaluate this compound's efficacy in nOH involves a multi-stage, placebo-controlled protocol.
-
Objective: To determine if this compound improves symptoms and objective measures of nOH.
-
Methodology:
-
Open-Label Dose Optimization: Patients with confirmed nOH (due to PD, MSA, etc.) receive this compound in an open-label fashion. The dose is titrated (e.g., 100-600 mg three times daily) to achieve a clinical response (e.g., improvement in symptoms or a predefined increase in standing systolic BP).[12][15]
-
Washout Period: Patients who respond to the initial treatment undergo a 7-day washout period where the drug is discontinued.[12]
-
Double-Blind, Placebo-Controlled Phase: Responders are then randomized to receive either their optimized dose of this compound or a matching placebo for a defined period (e.g., 7 days to 8 weeks).[12][13]
-
Efficacy Assessment: The primary outcome is typically the change in a patient-rated symptom scale, such as the Orthostatic Hypotension Questionnaire (OHQ), which assesses both symptom severity (e.g., dizziness) and the impact of symptoms on daily activities.[12][13] Secondary outcomes include changes in standing and supine blood pressure.[12]
-
5.2 Retrospective Cohort Study for CNS Side Effects This protocol was used to identify previously uncharacterized central effects of the drug.
-
Objective: To examine the occurrence of cognitive and behavioral side effects associated with this compound therapy.[9]
-
Methodology:
-
Cohort Identification: A review of medical records was performed at a single academic tertiary care center to identify all patients who had been treated with this compound over a specific period.[9]
-
Case Identification: Within this cohort, researchers identified cases where patients developed new-onset cognitive or behavioral symptoms (e.g., confusion, mania, memory issues, irritability) shortly after the initiation or titration of this compound.[9]
-
Data Analysis: The clinical characteristics, this compound dosage, timing of symptom onset, and outcomes (e.g., resolution upon dose reduction) were analyzed for the identified cases. Alternative causes for the symptoms were ruled out.[9]
-
The mechanism of action of this compound is multifaceted, involving critical processes in both the peripheral and central nervous systems. As a prodrug, it is enzymatically converted to norepinephrine.[2] Its ability to cross the blood-brain barrier allows for the direct synthesis of norepinephrine within the CNS, a feature that distinguishes it from other pressor agents.[1][6] While the pressor effect that alleviates symptoms of nOH is significantly driven by peripheral conversion, there is compelling evidence for direct CNS activity.[3] This central action is demonstrated by observed cognitive and behavioral side effects, hypothesized to stem from the modulation of central noradrenergic pathways.[9][10] Further research is needed to fully delineate the contribution of central norepinephrine synthesis to this compound's therapeutic effects, such as a potential reduction in falls in patients with Parkinson's disease, and to better understand the patient profiles susceptible to its central side effects.[16]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for the treatment of neurogenic orthostatic hypotension in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Neurogenic orthostatic hypotension – management update and role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cognitive and Behavioral Changes in Patients Treated With this compound for Neurogenic Orthostatic Hypotension: A Retrospective Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cognitive and Behavioral Changes in Patients Treated With this compound for Neurogenic Orthostatic Hypotension: A Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reference.medscape.com [reference.medscape.com]
- 12. neurology.org [neurology.org]
- 13. researchgate.net [researchgate.net]
- 14. neurology.org [neurology.org]
- 15. This compound May Improve Symptoms of Neurogenic Orthostatic Hypotension | MDedge [mdedge.com]
- 16. This compound and Reduced Falls in a Trial of Parkinson Disease Patients With Neurogenic Orthostatic Hypotension - PMC [pmc.ncbi.nlm.nih.gov]
The Biochemical Landscape of Droxidopa and Its Stereoisomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Droxidopa (L-threo-3,4-dihydroxyphenylserine or L-DOPS) is a synthetic amino acid analogue that functions as a prodrug of the neurotransmitter norepinephrine (B1679862). Its clinical efficacy in treating neurogenic orthostatic hypotension is critically dependent on its unique stereochemistry. This technical guide provides an in-depth exploration of the biochemical properties of this compound and its stereoisomers, focusing on its mechanism of action, enzymatic conversion, and the resultant signaling pathways. Quantitative data are presented to compare the properties of the biologically active L-threo isomer with its other stereoisomers, alongside detailed experimental methodologies for key assays.
Introduction: The Significance of Stereochemistry
This compound is a chiral molecule possessing two stereocenters, which gives rise to four distinct stereoisomers: L-threo (this compound), D-threo, L-erythro, and D-erythro. In pharmacology, stereoisomers can exhibit vastly different pharmacokinetic and pharmacodynamic profiles.[1][2] The therapeutic utility of this compound is exclusively attributed to the L-threo isomer, which is enzymatically converted to the biologically active L-norepinephrine.[3] Early clinical studies using a racemic mixture of DL-threo-DOPS yielded conflicting results and demonstrated that only a small fraction (approximately 2%) of the administered dose was converted to L-norepinephrine, underscoring the stereospecificity of its mechanism.[3][4]
Mechanism of Action: A Prodrug Strategy
This compound's primary mechanism of action is its role as a direct precursor to norepinephrine.[5][6] Following oral administration, it is absorbed and then converted to norepinephrine in a single enzymatic step. This conversion bypasses the rate-limiting enzyme dopamine (B1211576) β-hydroxylase (DBH), which is deficient in certain autonomic disorders.[3]
Enzymatic Conversion by Aromatic L-Amino Acid Decarboxylase (AADC)
The conversion of this compound to norepinephrine is catalyzed by the enzyme Aromatic L-Amino Acid Decarboxylase (AADC), also known as DOPA decarboxylase (DDC).[5][7] This enzyme is ubiquitously expressed throughout the body, enabling the systemic production of norepinephrine.[3]
-
Substrate Specificity: AADC demonstrates a high degree of stereoselectivity. Only the L-threo isomer of dihydroxyphenylserine (this compound) serves as a substrate for conversion to L-norepinephrine.[3]
-
Inhibition: The D-threo stereoisomer has been shown to act as an inhibitor of the decarboxylation of the L-threo isomer, which likely contributed to the poor efficacy of early racemic formulations.[4]
The biochemical pathway is illustrated below:
Comparative Biochemical Data
The biological activity of dihydroxyphenylserine is almost exclusively confined to the L-threo isomer. Quantitative data comparing the enzymatic conversion and pharmacokinetics of the stereoisomers are limited, but available information clearly demonstrates the superior profile of this compound.
Table 1: Comparative Enzyme Kinetics of this compound Isomers with Aromatic L-Amino Acid Decarboxylase (AADC)
| Stereoisomer | Role | Km (Michaelis Constant) | Vmax (Maximum Velocity) | Citation(s) |
| L-threo (this compound) | Substrate | 2.1 mM (rat heart AADC) | 6.4 nmoles/mg protein/15 min | [8] |
| D-threo | Inhibitor | Not Applicable | Not Applicable | [8] |
| L-erythro | Poor/Non-substrate | Data not available | Data not available | [3] |
| D-erythro | Poor/Non-substrate | Data not available | Data not available | [3] |
Note: One study noted the apparent Km of L-threo-DOPS is nearly equal to that of L-DOPA, while the Vmax is significantly lower, suggesting a slower rate of conversion.[3]
Table 2: Pharmacokinetic Properties of this compound (L-threo-DOPS) in Humans (Oral Administration)
| Parameter | Value (Fasted State) | Value (Fed State - High Fat Meal) | Citation(s) |
| Tmax (Time to Peak Plasma Conc.) | ~1-3 hours | ~4 hours | [5] |
| t½ (Elimination Half-life) | ~2-3 hours | ~2.6 hours | [5] |
| Cmax (Peak Plasma Concentration) | Decreased by ~35% with food | Decreased vs. Fasted | [5] |
| AUC (Area Under the Curve) | Decreased by ~20% with food | Decreased vs. Fasted | [5] |
Note: Pharmacokinetic data for the other stereoisomers are not available in the reviewed literature, as they are not developed for therapeutic use.
Norepinephrine Signaling Pathways
Once synthesized from this compound, norepinephrine exerts its physiological effects by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs) found on the surface of various cells. The primary receptors involved in blood pressure regulation are the α1, α2, and β1 receptors.
-
α1-Adrenergic Receptors: Couple to Gq proteins, activating phospholipase C (PLC). This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels and causing smooth muscle contraction, which results in vasoconstriction and increased blood pressure.
-
α2-Adrenergic Receptors: Couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP). In presynaptic neurons, this serves as a negative feedback mechanism, reducing further norepinephrine release.
-
β-Adrenergic Receptors: Couple to Gs proteins, which activate adenylyl cyclase, increasing cAMP levels. This leads to various effects, including increased heart rate and contractility (primarily β1 receptors).
Experimental Protocols
Protocol: In Vitro Enzymatic Conversion of this compound to Norepinephrine
This protocol provides a framework for assessing the conversion of this compound stereoisomers to norepinephrine using AADC and quantifying the product via High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Objective: To determine the rate of norepinephrine formation from L-threo-DOPS and to assess the substrate/inhibitory potential of other stereoisomers (D-threo, L-erythro, D-erythro).
Materials:
-
Purified Aromatic L-Amino Acid Decarboxylase (AADC/DDC) from a commercial source (e.g., hog kidney).
-
This compound stereoisomers (L-threo, D-threo, L-erythro, D-erythro).
-
Pyridoxal 5'-phosphate (PLP, cofactor).
-
Tris-HCl buffer (e.g., 125 mM, pH 8.6).
-
Pargyline (MAO inhibitor, to prevent norepinephrine degradation).
-
Perchloric acid (PCA), 0.1 M (for reaction termination).
-
HPLC system with an electrochemical detector (ECD).
-
Reversed-phase C18 column.
-
Mobile phase (e.g., aqueous buffer containing sodium phosphate, citric acid, an ion-pairing agent like octane (B31449) sulfonic acid, EDTA, and methanol/acetonitrile).
Procedure:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the reaction buffer containing 125 mM Tris-HCl (pH 8.6), 0.1 mM PLP, and 0.2 mM pargyline.
-
Enzyme Preparation: Prepare a working solution of AADC in a suitable buffer. The final concentration will need to be optimized based on the enzyme's specific activity.
-
Substrate/Inhibitor Preparation: Prepare stock solutions of each dihydroxyphenylserine stereoisomer. For substrate testing, a range of concentrations (e.g., 0.1 mM to 5 mM) should be used to determine kinetic parameters. For inhibition studies, a fixed concentration of L-threo-DOPS (e.g., at its Km value of 2.1 mM) is used with varying concentrations of the potential inhibitor (e.g., D-threo-DOPS).
-
Initiation of Reaction: Pre-warm all solutions to 37°C. To initiate the reaction, add the AADC enzyme solution to the reaction mixture containing the substrate. The final volume should be standardized (e.g., 200 µL).
-
Incubation: Incubate the reaction tubes at 37°C for a fixed time (e.g., 15 minutes). The time should be within the linear range of product formation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold 0.1 M perchloric acid. This will precipitate the enzyme.
-
Sample Preparation for HPLC: Centrifuge the terminated reaction tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Analysis: Carefully collect the supernatant and inject a defined volume (e.g., 20 µL) into the HPLC-ECD system for the quantification of norepinephrine.
Data Analysis:
-
Generate a standard curve for norepinephrine to quantify its concentration in the samples.
-
For substrate activity, plot the rate of norepinephrine formation against the substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibition studies, plot the reaction velocity against the inhibitor concentration to determine the type of inhibition and the inhibition constant (Ki).
Conclusion
The therapeutic action of this compound is a direct consequence of its L-threo stereochemical configuration, which allows it to be recognized and converted by Aromatic L-Amino Acid Decarboxylase into L-norepinephrine. Other stereoisomers are either inactive or may inhibit the conversion of the active isomer. The subsequent activation of adrenergic receptors, primarily α1, by the newly synthesized norepinephrine leads to the desired pressor effect, ameliorating the symptoms of neurogenic orthostatic hypotension. A thorough understanding of these stereospecific biochemical properties is essential for the continued development and optimization of therapies targeting the norepinephrine pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DL-Threo-3,4-dihydroxyphenylserine does not exert a pressor effect in orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the Pharmacokinetics of this compound After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contamination of the Norepinephrine Prodrug this compound by Dihydroxyphenylacetaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review | MDPI [mdpi.com]
- 7. Pharmacokinetic studies of oral L-threo-3,4-dihydroxyphenylserine in normal subjects and patients with familial amyloid polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-Dihydroxyphenylserine (L-DOPS): a norepinephrine prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
Droxidopa's In Vitro Influence on Catecholamine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droxidopa (L-threo-3,4-dihydroxyphenylserine or L-DOPS) is a synthetic amino acid analog that functions as a prodrug to the neurotransmitter norepinephrine (B1679862).[1][2] Its primary therapeutic application is in the management of neurogenic orthostatic hypotension (nOH), a condition characterized by a significant drop in blood pressure upon standing due to insufficient norepinephrine release.[1][3] The core of this compound's mechanism of action lies in its enzymatic conversion to norepinephrine, thereby replenishing the deficient catecholamine and mitigating symptoms.[1] This technical guide provides an in-depth exploration of the in vitro effects of this compound on catecholamine metabolism, focusing on its enzymatic conversion and metabolic pathways.
Core Mechanism: Enzymatic Conversion to Norepinephrine
The principal in vitro effect of this compound is its direct conversion to norepinephrine. This reaction is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC) , also known as DOPA decarboxylase.[1][3] This enzyme is ubiquitously expressed in various tissues, including the liver and kidneys.[4] The conversion is a single decarboxylation step, bypassing the rate-limiting enzyme in the endogenous norepinephrine synthesis pathway, dopamine (B1211576) β-hydroxylase.[5]
dot
Alternative Metabolic Pathways
In addition to its primary conversion to norepinephrine, this compound can be metabolized through other enzymatic pathways in vitro.
-
Catechol-O-Methyltransferase (COMT): this compound is a substrate for COMT, which catalyzes its O-methylation to form 3-O-methyl-dihydroxyphenylserine (3-OM-DOPS).[3][6] This represents a significant alternative metabolic route.
-
DOPS Aldolase: A minor pathway involves the conversion of this compound to protocatechualdehyde by the enzyme DOPS aldolase.[3][6]
dot
Quantitative In Vitro Data
Currently, there is a limited amount of publicly available quantitative data on the in vitro kinetics of this compound metabolism. While studies have extensively characterized the kinetics of AADC with its endogenous substrate, L-DOPA, specific Michaelis-Menten constants (Km and Vmax) for this compound are not well-documented in peer-reviewed literature.
| Substrate | Enzyme | In Vitro System | Km (µM) | Vmax (nmol/mg protein/min) | Reference |
| L-DOPA | AADC | Rat Pancreas Acinar Cells | 48 | 2.5 | [7] |
| 5-Hydroxytryptophan (B29612) | AADC | Rat Pancreas Acinar Cells | 29 | 0.3 | [7] |
| L-DOPA | AADC | Human Caudate Nucleus | 414 | 0.482 (pmol/min/g wet weight) | [8] |
| 5-Hydroxytryptophan | AADC | Human Caudate Nucleus | 90 | 0.071 (pmol/min/g wet weight) | [8] |
Table 1: Kinetic Parameters of Aromatic L-Amino Acid Decarboxylase (AADC) with L-DOPA and 5-Hydroxytryptophan. Note: Data for this compound is not currently available in the cited literature.
Experimental Protocols
Detailed experimental protocols for assessing this compound's in vitro metabolism are crucial for reproducible research. Below are generalized methodologies for key experiments.
Protocol 1: In Vitro this compound Conversion to Norepinephrine using Purified AADC
Objective: To determine the kinetic parameters (Km and Vmax) of this compound conversion to norepinephrine by purified AADC.
Materials:
-
Purified recombinant aromatic L-amino acid decarboxylase (AADC)
-
This compound
-
Norepinephrine standard
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Phosphate (B84403) buffer (pH 7.2)
-
HPLC system with electrochemical detection (HPLC-ECD)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, PLP, and purified AADC enzyme.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding varying concentrations of this compound.
-
Incubate for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding an acid (e.g., perchloric acid).
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for norepinephrine concentration using a validated HPLC-ECD method.
-
Calculate reaction velocities and determine Km and Vmax using Michaelis-Menten kinetics.
dot
Protocol 2: Metabolism of this compound in Cell Culture (e.g., PC12 or SH-SY5Y cells)
Objective: To investigate the metabolism of this compound and the formation of norepinephrine and other metabolites in a cellular context.
Materials:
-
PC12 or SH-SY5Y cells
-
Cell culture medium and supplements
-
This compound
-
Reagents for cell lysis
-
HPLC-ECD system for catecholamine analysis
Procedure:
-
Culture PC12 or SH-SY5Y cells to a suitable confluency in multi-well plates.
-
Replace the culture medium with fresh medium containing a known concentration of this compound.
-
Incubate the cells for various time points (e.g., 1, 2, 4, 8, 24 hours).
-
At each time point, collect both the cell culture supernatant and the cell lysate.
-
Process the samples to precipitate proteins and extract the analytes.
-
Analyze the supernatant and cell lysate for concentrations of this compound, norepinephrine, and other potential metabolites (e.g., 3-OM-DOPS) using HPLC-ECD.
-
Quantify the rate of metabolite formation.
Protocol 3: this compound Metabolism in Liver S9 Fractions
Objective: To assess the metabolic stability of this compound and identify metabolites formed by Phase I and Phase II enzymes present in the liver S9 fraction.
Materials:
-
Human or rat liver S9 fraction
-
This compound
-
NADPH regenerating system (for Phase I reactions)
-
UDPGA (for glucuronidation reactions)
-
PAPS (for sulfation reactions)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Acetonitrile (B52724) or methanol (B129727) for reaction termination
-
LC-MS/MS system for metabolite identification and quantification
Procedure:
-
Prepare an incubation mixture containing liver S9 fraction, buffer, and the appropriate cofactors (NADPH, UDPGA, PAPS).
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding this compound.
-
Incubate for various time points.
-
Terminate the reactions by adding cold acetonitrile or methanol.
-
Centrifuge to remove precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to determine the rate of this compound depletion and to identify and quantify the formation of norepinephrine and other metabolites.
Conclusion
The in vitro metabolism of this compound is primarily driven by its conversion to norepinephrine via the enzyme aromatic L-amino acid decarboxylase. However, alternative metabolic pathways involving COMT and DOPS-aldolase also contribute to its biotransformation. While the qualitative aspects of these pathways are established, there is a need for more comprehensive quantitative in vitro data, particularly regarding the kinetic parameters of these enzymatic reactions. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate details of this compound's in vitro effects on catecholamine metabolism, which is essential for a complete understanding of its pharmacological profile and for the development of future therapeutic strategies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Interaction of Human Dopa Decarboxylase with L-Dopa: Spectroscopic and Kinetic Studies as a Function of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contamination of the Norepinephrine Prodrug this compound by Dihydroxyphenylacetaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Purification and properties of aromatic L-amino acid decarboxylase (4.1.1.28) of rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Study on the metabolism of this compound in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decarboxylation of L-dopa and 5-hydroxytryptophan in dispersed rat pancreas acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Demonstration of aromatic l-amino acid decarboxylase activity in human brain with l-dopa and l-5-hydroxytryptophan as substrates by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Droxidopa in Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droxidopa (L-threo-3,4-dihydroxyphenylserine or L-DOPS) is an orally administered synthetic amino acid analogue. It functions as a prodrug that is converted to norepinephrine, a neurotransmitter that plays a crucial role in regulating blood pressure. This conversion is facilitated by the enzyme aromatic L-amino acid decarboxylase (AADC), which is widely distributed throughout the body.[1] this compound is approved for the treatment of symptomatic neurogenic orthostatic hypotension (nOH).[1] The study of its pharmacokinetic profile in preclinical animal models is essential for understanding its absorption, distribution, metabolism, and excretion (ADME), and for predicting its behavior in humans. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in key preclinical species.
Metabolic Pathway of this compound
This compound is metabolized through the catecholamine pathway. Its primary metabolic fates are:
-
Conversion to Norepinephrine: The desired therapeutic pathway where AADC converts this compound to norepinephrine.
-
O-methylation: Conversion to its major metabolite, 3-O-methyl-dihydroxyphenylserine (3-OM-DOPS), by catechol-O-methyltransferase (COMT).
-
Conversion to Protocatechualdehyde: Metabolism by DOPS aldolase.
The metabolism of this compound has been studied in mice, rats, dogs, and rhesus monkeys and is reported to be comparable across these species and humans.[2]
Figure 1: Metabolic Pathway of this compound.
Pharmacokinetic Parameters
Table 1: Single Dose Pharmacokinetics of this compound (300 mg) in Healthy Elderly Humans
| Parameter | Fed State (High-Fat Meal) | Fasted State |
| Cmax (ng/mL) | 2057 | 3160 |
| Tmax (h) | 4.00 | 2.00 |
| AUC (h*ng/mL) | 10,927 | 13,857 |
| t½ (h) | 2.58 | 2.68 |
| Data from a study in healthy elderly subjects.[3][4][5] |
Table 2: Multiple Dose Pharmacokinetics of this compound (300 mg, TID) in Healthy Elderly Humans
| Parameter | Dose 1 | Dose 2 | Dose 3 |
| Cmax (ng/mL) | 2789 | 3389 | 3302 |
| Tmax (h) | 2.00 | 1.50 | 2.00 |
| Data from a study in healthy elderly subjects.[3] |
Experimental Protocols
Standardized protocols are crucial for obtaining reliable and reproducible pharmacokinetic data. The following sections detail typical methodologies for key experiments in preclinical animal models.
Oral Administration (Gavage) in Rats
A common method for oral administration in rats is gavage, which ensures precise dosing.[6]
Materials:
-
Appropriately sized gavage needle (e.g., 18-20 gauge, 2-3 inches long with a ball tip).[7]
-
Syringe.
-
Dosing formulation of this compound.
-
Water or KY jelly for lubrication.[6]
Procedure:
-
Rats are fasted overnight (approximately 12 hours) with free access to water.[8]
-
The animal is weighed to determine the correct dosing volume (typically 10-20 mL/kg).[6]
-
The rat is restrained securely to immobilize the head and align the head and body vertically.[7]
-
The length of the gavage needle to be inserted is predetermined by measuring from the tip of the rat's nose to the last rib.[6]
-
The tip of the gavage needle is lubricated.[6]
-
The needle is gently inserted into the mouth, passed over the tongue, and into the esophagus. The animal's swallowing reflex will aid in this process.[7]
-
The this compound formulation is administered slowly.[7]
-
The needle is withdrawn, and the animal is monitored for any signs of distress.[6]
Blood Sampling in Preclinical Models
Serial blood sampling is performed to determine the plasma concentration-time profile of this compound and its metabolites.
Rat Blood Sampling:
-
Method: Blood samples (approximately 0.2-0.3 mL) are typically collected via a cannulated jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[9][10]
-
Processing: Blood is collected into tubes containing an anticoagulant (e.g., heparin) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.[8]
Dog Blood Sampling:
-
Method: Blood samples can be collected from the cephalic or jugular vein.[11] For multiple samples, alternating between forelegs is recommended.[11]
-
Volume: Depending on the size of the dog, 2-20 mL of blood can be taken per sample, with no more than eight samples in a 24-hour period being a general guideline.[11]
-
Procedure: The hair around the sampling site is clipped, and the area is cleaned with an antiseptic solution.[11] After sample collection, pressure is applied to the site to stop bleeding.[11]
Figure 2: Experimental Workflow for a Rat Oral Pharmacokinetic Study.
Bioanalytical Method for this compound Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of this compound and its metabolites in plasma.[12][13][14]
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples at room temperature.[14]
-
To a small volume of plasma (e.g., 100 µL), add an internal standard (e.g., a stable isotope-labeled version of this compound).[14]
-
Add a protein precipitation agent, such as methanol (B129727) containing formic acid, and vortex.[14]
-
Centrifuge the samples to pellet the precipitated proteins.[14]
-
Transfer the supernatant for LC-MS/MS analysis.[14]
LC-MS/MS System:
-
Chromatography: A reverse-phase C18 column is typically used for chromatographic separation.[14]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.[13][14]
Method Validation: The bioanalytical method must be validated according to regulatory guidelines to ensure:
-
Linearity: The method should be linear over a defined concentration range.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%).
-
Selectivity and Specificity: No interference from endogenous plasma components.
-
Matrix Effect: Assessment of ion suppression or enhancement from the plasma matrix.
-
Recovery: The efficiency of the extraction method.
-
Stability: Analyte stability under various storage and handling conditions.
Conclusion
The preclinical pharmacokinetic evaluation of this compound in animal models such as rats, dogs, and monkeys is a critical component of its drug development program. While specific quantitative data from these studies are not widely published, the established methodologies for oral administration, blood sampling, and bioanalysis provide a clear framework for conducting such investigations. The metabolic pathways appear to be conserved across species, and the data from human studies offer valuable insights into the expected pharmacokinetic profile. Further research and publication of preclinical data would greatly benefit the scientific community by enabling more direct comparisons and a deeper understanding of the disposition of this important therapeutic agent.
References
- 1. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Comparison of the Pharmacokinetics of this compound After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the Pharmacokinetics of this compound After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.fsu.edu [research.fsu.edu]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. 2.6.2. Oral Administration and Blood Sampling [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blood sampling: Dog | NC3Rs [nc3rs.org.uk]
- 12. benchchem.com [benchchem.com]
- 13. Development and validation of a UPLC-MS/MS method for quantitation of this compound in human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Technical Guide to the Stereospecific Synthesis of Droxidopa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droxidopa, also known as L-threo-dihydroxyphenylserine (L-threo-DOPS), is a synthetic amino acid precursor of the neurotransmitter norepinephrine. It is utilized therapeutically for the management of neurogenic orthostatic hypotension. The biological activity of this compound is exclusive to the L-threo stereoisomer. Consequently, the development of stereospecific synthesis methods is of paramount importance to ensure the production of an enantiomerically pure and effective pharmaceutical agent. This technical guide provides an in-depth overview of the core stereospecific synthesis methods for this compound, including detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic pathways.
Core Stereospecific Synthesis Methodologies
The stereospecific synthesis of this compound primarily revolves around three key strategies: enzymatic synthesis, chiral resolution of a racemic mixture, and asymmetric hydrogenation. Each of these methods offers distinct advantages and challenges in achieving the desired L-threo isomer with high purity.
Enzymatic Synthesis using L-Threonine Aldolase (B8822740)
Enzymatic synthesis presents a green and highly selective approach to this compound. The key enzyme in this process is L-threonine aldolase (L-TA), which catalyzes the aldol (B89426) condensation of a protected 3,4-dihydroxybenzaldehyde (B13553) derivative and glycine (B1666218) to yield the desired L-threo-dihydroxyphenylserine.
Synthetic Pathway: Enzymatic Synthesis
Experimental Protocol: Enzymatic Synthesis with L-Threonine Aldolase
This protocol is adapted from studies on the whole-cell biocatalytic synthesis of L-threo-DOPS.
1. Preparation of the Biocatalyst:
-
A suitable host organism, such as Escherichia coli, is transformed with a plasmid containing the gene for L-threonine aldolase.
-
The cells are cultured in a suitable medium (e.g., LB broth with an appropriate antibiotic) at 37°C until the optical density at 600 nm reaches 0.5-0.6.
-
Protein expression is induced by the addition of an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is incubated for a further 12-16 hours at a lower temperature (e.g., 20-25°C).
-
The cells are harvested by centrifugation, washed with a buffer (e.g., phosphate-buffered saline), and can be used directly as a whole-cell biocatalyst.
2. Aldol Condensation Reaction:
-
In a reaction vessel, combine 3,4-dihydroxybenzaldehyde and glycine in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5).
-
Add the prepared whole-cell biocatalyst to the reaction mixture.
-
The reaction is typically carried out at a controlled temperature (e.g., 30-37°C) with gentle agitation for 24-48 hours.
-
The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).
3. Product Isolation and Purification:
-
After the reaction is complete, the cells are removed by centrifugation or filtration.
-
The supernatant containing the product is then subjected to purification, which may involve techniques such as ion-exchange chromatography or crystallization to isolate pure L-threo-droxidopa.
Chiral Resolution of Racemic this compound
This classical method involves the synthesis of a racemic mixture of DL-threo-dihydroxyphenylserine, followed by separation of the desired L-enantiomer from the D-enantiomer using a chiral resolving agent.
Workflow: Chiral Resolution
Experimental Protocol: Chiral Resolution using a Resolving Agent
This protocol is a generalized procedure based on patent literature.
1. Synthesis of Racemic DL-threo-Droxidopa:
-
A non-stereoselective synthesis is performed to produce the racemic mixture of DL-threo-droxidopa. This can be achieved through various organic synthesis routes, often starting from piperonal (B3395001) and glycine.
2. Formation of Diastereomeric Salts:
-
The racemic DL-threo-droxidopa is dissolved in a suitable solvent, such as methanol (B129727) or ethanol.
-
An equimolar amount of a chiral resolving agent (e.g., L-norephedrine, L-ephedrine, or a chiral amine) is added to the solution.
-
The mixture is heated to ensure complete dissolution and then allowed to cool slowly to facilitate the crystallization of one of the diastereomeric salts.
3. Fractional Crystallization:
-
The less soluble diastereomeric salt will preferentially crystallize out of the solution.
-
The crystals are collected by filtration.
-
The purity of the diastereomeric salt can be enhanced by recrystallization from a suitable solvent.
4. Liberation of the Enantiomerically Pure this compound:
-
The isolated diastereomeric salt is treated with an acid (e.g., hydrochloric acid) to protonate the this compound and liberate the resolving agent.
-
The resolving agent can be recovered by extraction.
-
The aqueous solution containing the enantiomerically pure this compound is then neutralized to precipitate the final product.
-
The precipitated L-threo-droxidopa is collected by filtration, washed, and dried.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful method for establishing the stereocenters of this compound with high enantioselectivity. This approach often involves the hydrogenation of a prochiral precursor using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral ligand (e.g., BINAP). A notable advancement in this area is the use of asymmetric transfer hydrogenation with dynamic kinetic resolution.
Synthetic Pathway: Asymmetric Transfer Hydrogenation
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol is based on the work of Sun et al. (2017) for the synthesis of a this compound precursor.
1. Synthesis of the β-Keto Ester Precursor:
-
The starting material, an aryl α-dibenzylamino β-keto ester, is synthesized through appropriate organic reactions.
2. Asymmetric Transfer Hydrogenation:
-
To a solution of the aryl α-dibenzylamino β-keto ester in a suitable solvent (e.g., dichloromethane), a chiral ruthenium catalyst is added.
-
A hydrogen source, such as a mixture of formic acid and triethylamine, is then added to the reaction mixture.
-
The reaction is stirred at a specific temperature (e.g., room temperature) for a designated period (e.g., 12-24 hours) until the starting material is consumed, as monitored by TLC or HPLC.
3. Work-up and Purification of the Intermediate:
-
The reaction mixture is quenched, and the organic layer is separated, washed, dried, and concentrated.
-
The resulting syn-β-hydroxy α-dibenzylamino ester intermediate is purified by column chromatography.
4. Deprotection to Yield this compound:
-
The purified intermediate is subjected to deprotection steps to remove the ester and dibenzylamino protecting groups, yielding L-threo-droxidopa. This may involve hydrolysis and hydrogenolysis.
Quantitative Data Summary
The following table summarizes the reported quantitative data for the different stereospecific synthesis methods of this compound, allowing for a direct comparison of their efficiencies.
| Synthesis Method | Key Reagents/Catalysts | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Excess (de) (%) / Diastereomeric Ratio (dr) |
| Enzymatic Synthesis | L-Threonine Aldolase (Wild-type & Mutants) | ~71 (after purification)[1] | >99 | 55-80[2] |
| Chiral Resolution | L-Norephedrine | <50 (theoretical max) | >99[3] | N/A |
| Asymmetric Transfer Hydrogenation | Chiral Ruthenium Catalyst | up to 98 (for intermediate)[4] | >99[2][4] | >20:1 (dr)[2] |
Conclusion
The stereospecific synthesis of this compound is a critical aspect of its pharmaceutical development. Enzymatic synthesis offers a highly selective and environmentally friendly route, although yields and diastereoselectivity can be variable depending on the enzyme used. Chiral resolution is a well-established but less efficient method due to the inherent loss of 50% of the material. Asymmetric hydrogenation, particularly through dynamic kinetic resolution and asymmetric transfer hydrogenation, has emerged as a highly efficient and selective method, providing the desired L-threo isomer in high yield and with excellent stereochemical control. The choice of synthesis method for industrial-scale production will depend on a careful evaluation of factors such as cost-effectiveness, scalability, and regulatory compliance.
References
- 1. Highly efficient synthesis of enantioenriched β-hydroxy α-amino acid derivatives via Ir-catalyzed dynamic kinetic asymmetric hydrogenation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rhodium-catalyzed asymmetric hydrogenation of tetrasubstituted β-acetoxy-α-enamido esters and efficient synthesis of this compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Highly Enantioselective Synthesis of syn-β-Hydroxy α-Dibenzylamino Esters via DKR Asymmetric Transfer Hydrogenation and Gram-Scale Preparation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Journey of a Norepinephrine Prodrug: A Technical Guide to the Discovery and Development of L-threo-dihydroxyphenylserine (Droxidopa)
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-threo-dihydroxyphenylserine (droxidopa), a synthetic amino acid precursor of norepinephrine (B1679862), represents a significant therapeutic advancement in the management of neurogenic orthostatic hypotension (nOH). This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical application of this compound. It delves into the quantitative data from pivotal clinical trials, details the experimental protocols employed in its evaluation, and outlines a key synthetic pathway. Visual diagrams of its signaling pathway and experimental workflows are provided to facilitate a deeper understanding of this important therapeutic agent.
Introduction: The Unmet Need and the Dawn of a Precursor
Neurogenic orthostatic hypotension (nOH) is a debilitating condition characterized by a significant drop in blood pressure upon standing, resulting from autonomic nervous system dysfunction. This can lead to symptoms of dizziness, lightheadedness, and syncope, severely impacting a patient's quality of life. The underlying pathophysiology often involves deficient norepinephrine release, a key neurotransmitter in maintaining vascular tone.
The development of L-threo-dihydroxyphenylserine, also known as this compound, was born out of the need for a therapeutic agent that could replenish norepinephrine levels. First described in 1971, this compound's journey from a novel chemical entity to a clinically approved medication has been marked by extensive preclinical and clinical research. It gained its first approval in Japan in 1989 for the treatment of nOH associated with conditions such as Parkinson's disease and multiple system atrophy.[1][2] In 2014, the U.S. Food and Drug Administration (FDA) approved this compound for the treatment of symptomatic nOH.[3]
Mechanism of Action: Replenishing a Crucial Neurotransmitter
This compound functions as a prodrug, meaning it is administered in an inactive form and is then converted to its active metabolite within the body. The primary mechanism of action of this compound is its conversion to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as dopa-decarboxylase.[4] This enzymatic conversion bypasses the rate-limiting step in norepinephrine synthesis, which can be impaired in individuals with certain autonomic disorders.
The newly synthesized norepinephrine then acts on adrenergic receptors in the vasculature, leading to vasoconstriction and an increase in blood pressure, thereby counteracting the orthostatic hypotension. This compound can cross the blood-brain barrier, where it can also be converted to norepinephrine, potentially influencing central autonomic control.[5]
Three primary mechanisms have been proposed for the pressor effect of this compound:
-
Central Stimulation: Conversion to norepinephrine within the central nervous system, leading to increased sympathetic outflow.
-
Peripheral Neuronal Conversion: Uptake into sympathetic nerve terminals and subsequent conversion to norepinephrine, which is then released as a neurotransmitter.
-
Peripheral Non-Neuronal Conversion: Conversion to norepinephrine in non-neuronal tissues, with subsequent release into the circulation to act as a hormone.
digraph "Mechanism of Action of this compound" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
This compound [label="L-threo-dihydroxyphenylserine\n(this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
AADC [label="Aromatic L-amino Acid\nDecarboxylase (AADC)", fillcolor="#FBBC05", fontcolor="#202124"];
Norepinephrine [label="Norepinephrine", fillcolor="#34A853", fontcolor="#FFFFFF"];
AdrenergicReceptors [label="Adrenergic Receptors\n(α and β)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Vasoconstriction [label="Vasoconstriction", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
BP_Increase [label="Increased\nBlood Pressure", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
This compound -> AADC [label=" Oral\nAdministration"];
AADC -> Norepinephrine [label=" Enzymatic\n Conversion"];
Norepinephrine -> AdrenergicReceptors [label=" Binds to"];
AdrenergicReceptors -> Vasoconstriction [label=" Activates"];
Vasoconstriction -> BP_Increase [label=" Leads to"];
}
Figure 2: General Clinical Trial Workflow.
Synthesis of L-threo-dihydroxyphenylserine: A Chemical Pathway
The synthesis of the specific L-threo stereoisomer of dihydroxyphenylserine is a critical aspect of its production. One common synthetic route starts with piperonal (B3395001) (3,4-methylenedioxybenzaldehyde) and glycine (B1666218). This multi-step process involves the protection of reactive functional groups, a diastereoselective condensation reaction, resolution of the stereoisomers, and finally, deprotection to yield the active pharmaceutical ingredient.
A notable advancement in the synthesis of this compound has been the development of methods that avoid the use of potentially genotoxic reagents like hydrazine (B178648) for the deprotection of the amine group. One such method utilizes an N-phthaloyl protected precursor. [6]An alternative and greener approach involves an enzymatic synthesis using L-threonine aldolase (B8822740) to catalyze the condensation of 3,4-dihydroxybenzaldehyde (B13553) and glycine, offering a more direct route to the desired stereoisomer.
[7][8]
Exemplary Chemical Synthesis Steps:
-
Protection: The hydroxyl groups of 3,4-dihydroxybenzaldehyde are protected, for example, as a methylenedioxy acetal (B89532) (piperonal).
-
Condensation: Piperonal is reacted with a protected glycine derivative in a diastereoselective aldol-type condensation to favor the formation of the threo isomer.
-
Resolution: The racemic threo mixture is resolved to isolate the desired L-threo enantiomer. This can be achieved through classical resolution with a chiral resolving agent or through enzymatic methods.
-
Deprotection: The protecting groups on the catechol and amine functionalities are removed to yield L-threo-dihydroxyphenylserine.
Conclusion
The discovery and development of L-threo-dihydroxyphenylserine have provided a valuable therapeutic option for patients suffering from the debilitating symptoms of neurogenic orthostatic hypotension. Its well-defined mechanism of action, established efficacy, and characterized pharmacokinetic profile make it a cornerstone in the management of this condition. This technical guide has provided an in-depth overview of the key scientific and clinical aspects of this compound, offering valuable insights for researchers, scientists, and drug development professionals in the field of autonomic disorders. Continued research will further elucidate its long-term effects and potential applications in other related conditions.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for neurogenic orthostatic hypotension: A randomized, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the Pharmacokinetics of this compound After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NORTHERA® (this compound) | Clinical Trials Information [northerahcp.com]
- 6. US20130253061A1 - Method of this compound synthesis - Google Patents [patents.google.com]
- 7. jmb.or.kr [jmb.or.kr]
- 8. researchgate.net [researchgate.net]
Preclinical Evaluation of Droxidopa's Pressor Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droxidopa, also known as L-threo-dihydroxyphenylserine (L-DOPS), is an orally administered synthetic amino acid analogue. It functions as a prodrug that is converted to norepinephrine (B1679862), a critical neurotransmitter and hormone for regulating blood pressure.[1][2][3] this compound is primarily indicated for the treatment of symptomatic neurogenic orthostatic hypotension (nOH), a condition characterized by a significant drop in blood pressure upon standing.[2][3][4] This condition is often associated with primary autonomic failure disorders such as Parkinson's disease, multiple system atrophy (MSA), and pure autonomic failure (PAF).[3][4] The pressor effect of this compound is central to its therapeutic action, and a thorough understanding of its preclinical evaluation is crucial for its continued development and clinical application. This guide provides an in-depth overview of the preclinical data, experimental protocols, and underlying mechanisms of this compound's effects on blood pressure.
Mechanism of Action
This compound exerts its pressor effect by increasing the levels of norepinephrine in both the peripheral and central nervous systems.[3] The primary mechanism involves its conversion to norepinephrine by the enzyme L-aromatic amino acid decarboxylase (AAAD), also known as dopa-decarboxylase.[1][2][3] This enzyme is widely distributed throughout the body.[3] Unlike dopamine (B1211576), this compound's conversion to norepinephrine does not require the enzyme dopamine β-hydroxylase (DBH), making it an effective treatment for nOH in patients with DBH deficiency.[1]
Three main mechanisms have been proposed for how this conversion leads to an increase in blood pressure[1][5]:
-
Peripheral Sympathetic Neurotransmitter: this compound can be taken up by sympathetic nerve terminals, where it is converted to norepinephrine.[1][5] This newly synthesized norepinephrine is then stored in synaptic vesicles and released upon neuronal activation, acting as a neurotransmitter to induce vasoconstriction.[2][5][6]
-
Circulating Hormone: The conversion of this compound to norepinephrine can also occur in non-neuronal tissues such as the kidneys, gastrointestinal tract, and liver.[1] The resulting norepinephrine enters the bloodstream and acts as a circulating hormone, causing widespread vasoconstriction by binding to adrenergic receptors on blood vessels.[2][6]
-
Central Stimulator of Sympathetic Outflow: this compound is capable of crossing the blood-brain barrier and being converted to norepinephrine within the central nervous system (CNS).[3][5][6] This could potentially stimulate sympathetic outflow from the brain.[5] However, this mechanism is considered less likely to be the primary driver of the pressor effect, as the effect is abolished by high doses of carbidopa, an AAAD inhibitor that acts peripherally but does not cross the blood-brain barrier.[1][5]
The resulting increase in norepinephrine leads to the activation of α- and β-adrenergic receptors. The binding to alpha-1 adrenergic receptors on vascular smooth muscle is primarily responsible for the vasoconstriction that increases peripheral vascular resistance and elevates blood pressure.[2][6]
References
- 1. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. Prospects for this compound in Neurogenic Orthostatic Hypotension - PMC [pmc.ncbi.nlm.nih.gov]
Neuronal Entry of Droxidopa: A Technical Guide to Cellular Uptake Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Droxidopa (L-threo-3,4-dihydroxyphenylserine), a synthetic amino acid analog, serves as a prodrug for the neurotransmitter norepinephrine (B1679862). Its efficacy in treating neurogenic orthostatic hypotension hinges on its ability to cross the blood-brain barrier and be taken up by neurons, where it is subsequently converted to norepinephrine by aromatic L-amino acid decarboxylase (AADC). Understanding the precise mechanisms governing its neuronal uptake is critical for optimizing therapeutic strategies and developing novel drug delivery systems. This technical guide provides a comprehensive overview of the current knowledge regarding the cellular uptake of this compound in neurons, detailing the transporters involved, the kinetics of transport, and the potential regulatory signaling pathways.
Core Cellular Uptake Mechanisms
The neuronal uptake of this compound is a carrier-mediated process, primarily facilitated by amino acid transporters. Evidence points towards a dual-transport system involving both high-affinity, low-capacity and low-affinity, high-capacity mechanisms.
High-Affinity Transport System
A high-affinity transport system is responsible for the uptake of this compound at lower concentrations. This system is saturable and energy-dependent, indicating an active transport mechanism. The uptake is sensitive to metabolic inhibitors such as 2,4-dinitrophenol (B41442) and sodium cyanide, which interfere with ATP production. Furthermore, inhibition by ouabain, a Na+, K+-ATPase inhibitor, suggests a coupling of this compound transport to the sodium gradient.[1]
Low-Affinity Transport System
At higher concentrations, a low-affinity, high-capacity system becomes more prominent. This system is not affected by metabolic inhibitors, suggesting a mechanism of facilitated diffusion.[1] This pathway likely contributes to the overall neuronal uptake of this compound, particularly at pharmacological concentrations.
Quantitative Data on this compound Transport
Kinetic studies using human brain synaptosomes have provided valuable quantitative data on the transport of this compound. These studies have elucidated the affinity of the transporters for this compound, expressed as the Michaelis-Menten constant (Km).
| Transport System | Apparent Km (µM) | Vmax | Inhibitors |
| High-Affinity | 28.6[1] | Not Reported | Glycine, L-tyrosine, L-proline, L-serine, L-Dopa, L-tryptophan, L-phenylalanine[1] |
| Low-Affinity | 2,470[1] | Not Reported | Not inhibited by metabolic inhibitors[1] |
Table 1: Kinetic Parameters of this compound Uptake in Human Brain Synaptosomes
Identification of Potential Transporters
While the specific transporter subtypes responsible for this compound uptake in neurons have not been definitively identified, inhibition studies provide strong evidence for the involvement of neutral amino acid transporters. The competitive inhibition of the high-affinity uptake by a range of large neutral amino acids, including L-tyrosine, L-Dopa, L-tryptophan, and L-phenylalanine, strongly suggests the participation of a transporter with a substrate specificity similar to that of the Large Neutral Amino Acid Transporter (LAT) family , such as LAT1 (SLC7A5). LAT1 is known to be expressed at the blood-brain barrier and in neurons and is responsible for the transport of large neutral amino acids.
The involvement of other amino acid transporter families, such as the Alanine, Serine, Cysteine-preferring Transporter (ASCT) family (e.g., ASCT2/SLC1A5) or the Excitatory Amino Acid Transporter (EAAT) family, cannot be entirely ruled out and warrants further investigation.
Experimental Protocols
The following provides a detailed methodology for a synaptosome uptake assay, a common experimental approach to study the transport of substances into nerve terminals. This protocol is based on established methods for studying amino acid transport.
Objective: To measure the uptake of radiolabeled this compound into isolated nerve terminals (synaptosomes).
Materials:
-
Fresh brain tissue (e.g., human cortex obtained from surgical resections or rodent brain)
-
Sucrose (B13894) buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)
-
Krebs-Ringer-HEPES (KRH) buffer (124 mM NaCl, 4 mM KCl, 1.25 mM KH2PO4, 1.3 mM MgSO4, 2 mM CaCl2, 25 mM HEPES, 10 mM glucose, pH 7.4)
-
Radiolabeled [3H]-Droxidopa
-
Unlabeled this compound
-
Potential inhibitors (e.g., various amino acids)
-
Scintillation cocktail
-
Glass fiber filters
-
Homogenizer (e.g., Dounce or Teflon-glass)
-
Refrigerated centrifuge
-
Liquid scintillation counter
-
Water bath
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 17,000 x g for 20 minutes at 4°C) to pellet the crude synaptosomal fraction.
-
Resuspend the synaptosomal pellet in ice-cold KRH buffer.
-
Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., Bradford or BCA assay).
-
-
Uptake Assay:
-
Dilute the synaptosomal suspension to a final protein concentration of approximately 0.5 mg/mL in KRH buffer.
-
Pre-warm the synaptosomal suspension in a shaking water bath at 37°C for 5 minutes.
-
Initiate the uptake reaction by adding [3H]-Droxidopa to the synaptosomal suspension at various concentrations (for kinetic analysis) or a fixed concentration (for inhibition studies).
-
In parallel, run control experiments for non-specific uptake by adding a high concentration of unlabeled this compound (e.g., 100-fold excess) before the addition of the radiolabeled substrate. For inhibition studies, add potential inhibitors at various concentrations.
-
Incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.
-
Terminate the uptake by rapid filtration through glass fiber filters under vacuum.
-
Immediately wash the filters with ice-cold KRH buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
For kinetic analysis, plot the specific uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
For inhibition studies, calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
-
Caption: Workflow for a synaptosome uptake assay.
Signaling Pathways Modulating Neuronal Uptake
The activity of amino acid transporters is known to be modulated by various intracellular signaling pathways, which could potentially influence the neuronal uptake of this compound. While direct evidence for the regulation of this compound transport is currently lacking, the general mechanisms of amino acid transporter regulation provide a framework for future investigation.
Protein Kinase C (PKC)
Protein Kinase C (PKC) is a key regulator of several amino acid transporters. Activation of PKC has been shown to modulate the activity and cell surface expression of excitatory amino acid transporters (EAATs). For instance, PKC activation can lead to the internalization of EAAT2 in astrocytes, thereby reducing glutamate (B1630785) uptake. Conversely, specific PKC subtypes have been implicated in increasing the activity of the neuronal glutamate transporter EAAC1 (EAAT3) by both increasing its cell surface expression and enhancing its catalytic efficiency. Given that this compound is an amino acid analog, it is plausible that its transport could be similarly regulated by PKC-mediated phosphorylation events.
Caption: Potential regulation of this compound uptake by PKC.
Mammalian Target of Rapamycin (mTOR) Signaling
The mTOR signaling pathway is a central regulator of cell growth and metabolism, and it is highly sensitive to amino acid availability. The mTORC1 complex, in particular, is activated by intracellular amino acids and, in turn, can regulate the expression and activity of amino acid transporters to ensure a sufficient supply of amino acids for protein synthesis and other anabolic processes. Leucine, one of the amino acids that inhibits this compound uptake, is a potent activator of mTORC1. It is therefore conceivable that the mTOR pathway could play a role in modulating the expression of the transporters responsible for this compound uptake in response to changes in the intracellular amino acid pool.
Caption: Hypothetical mTOR signaling in this compound uptake.
Conclusion and Future Directions
The neuronal uptake of this compound is a critical step in its conversion to norepinephrine within the central nervous system. Current evidence strongly suggests that this process is mediated by at least two distinct amino acid transport systems, with the high-affinity system likely belonging to the LAT family of transporters. While quantitative kinetic data for the affinity of these transporters are available, further research is needed to definitively identify the specific transporter subtypes involved and to elucidate the Vmax of transport.
Moreover, the regulatory landscape of this compound uptake remains largely unexplored. Future studies should focus on investigating the role of key signaling pathways, such as those involving PKC and mTOR, in modulating the activity and expression of the transporters responsible for this compound's neuronal entry. A deeper understanding of these mechanisms will be invaluable for the rational design of new therapeutic strategies that can enhance the delivery of this compound to the brain and improve its clinical efficacy.
References
In Vitro Models of Droxidopa's Neuroprotective Potential: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Droxidopa (L-threo-3,4-dihydroxyphenylserine, L-DOPS) is an orally administered synthetic amino acid analog that acts as a prodrug to norepinephrine (B1679862).[1] Primarily approved for the treatment of symptomatic neurogenic orthostatic hypotension (nOH) in conditions such as Parkinson's disease (PD) and multiple system atrophy (MSA), its potential for direct neuroprotection remains an area of significant interest.[2][3] While extensive clinical data supports its role in managing autonomic dysfunction, publicly available literature on its direct neuroprotective effects in in vitro models is limited.[4][5]
This technical guide addresses this gap by providing a framework for investigating the neuroprotective potential of this compound in vitro. It outlines the theoretical basis for its neuroprotective action, details relevant cell culture models, and provides comprehensive experimental protocols for key assays. The included diagrams of signaling pathways and experimental workflows serve as a visual guide for designing and executing studies in this promising area of research.
Theoretical Framework: The Noradrenergic Hypothesis of Neuroprotection
The primary mechanism of this compound involves its conversion to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC).[6] While its peripheral effects on blood pressure are well-documented, central conversion to norepinephrine could theoretically confer neuroprotection through several pathways:
-
Anti-inflammatory Effects: Norepinephrine can modulate microglial activation, shifting them from a pro-inflammatory to an anti-inflammatory phenotype, thereby reducing the release of neurotoxic cytokines.
-
Trophic Support: Activation of adrenergic receptors on neurons can trigger intracellular signaling cascades, such as the cAMP-PKA-CREB pathway, which promotes the expression of survival factors and antioxidant enzymes.
-
Reduction of Oxidative Stress: By enhancing the expression of endogenous antioxidant systems, norepinephrine may help mitigate neuronal damage caused by reactive oxygen species (ROS), a common pathological feature in many neurodegenerative diseases.[7]
Proposed In Vitro Models for Assessing this compound's Efficacy
To test the neuroprotective potential of this compound, robust in vitro models that recapitulate key aspects of neurodegenerative disease are required. The human neuroblastoma SH-SY5Y cell line is a widely used and appropriate model due to its dopaminergic phenotype and ease of culture.[8][9]
Models of Oxidative Stress and Mitochondrial Dysfunction
Oxidative stress is a central pathogenic mechanism in neurodegenerative disorders.[10] Inducing oxidative damage in neuronal cell cultures is a standard method to screen for neuroprotective compounds.
-
Neurotoxin Insult:
-
6-hydroxydopamine (6-OHDA): A neurotoxin that selectively destroys dopaminergic neurons through the generation of ROS and inhibition of mitochondrial complex I.
-
Hydrogen Peroxide (H₂O₂): Directly induces oxidative damage to lipids, proteins, and DNA.[11]
-
-
Cell Line: Differentiated SH-SY5Y cells (using retinoic acid) to induce a more mature, neuron-like phenotype.[8]
Models of Neuroinflammation
Neuroinflammation, driven by activated microglia, contributes significantly to neuronal death.[12][13] Co-culture systems can model the interaction between neurons and microglia.[14]
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is a potent activator of microglia, inducing the release of pro-inflammatory and neurotoxic factors like TNF-α and nitric oxide (NO).[15]
-
Cell System: Co-culture of SH-SY5Y neurons with the BV-2 murine microglial cell line.[14]
Quantitative Data Summary (Hypothetical)
As direct in vitro neuroprotection studies for this compound are not widely published, the following tables represent hypothetical data structures for presenting results from the proposed experiments.
Table 1: Effect of this compound on SH-SY5Y Cell Viability following 6-OHDA Insult
| Treatment Group | This compound Conc. (µM) | 6-OHDA Conc. (µM) | Cell Viability (% of Control) |
| Control | 0 | 0 | 100 ± 5.2 |
| 6-OHDA alone | 0 | 100 | 48 ± 4.5 |
| This compound + 6-OHDA | 10 | 100 | 65 ± 5.1 |
| This compound + 6-OHDA | 50 | 100 | 78 ± 4.8 |
| This compound + 6-OHDA | 100 | 100 | 85 ± 5.3 |
Table 2: this compound's Effect on Reactive Oxygen Species (ROS) Production
| Treatment Group | This compound Conc. (µM) | H₂O₂ Conc. (µM) | Relative Fluorescence Units (RFU) |
| Control | 0 | 0 | 1,200 ± 150 |
| H₂O₂ alone | 0 | 200 | 8,500 ± 450 |
| This compound + H₂O₂ | 50 | 200 | 4,300 ± 320 |
| This compound + H₂O₂ | 100 | 200 | 2,100 ± 210 |
Table 3: Modulation of Inflammatory Cytokine Release from BV-2 Microglia
| Treatment Group | This compound Conc. (µM) | LPS Conc. (ng/mL) | TNF-α Release (pg/mL) |
| Control | 0 | 0 | 15 ± 4 |
| LPS alone | 0 | 100 | 1250 ± 110 |
| This compound + LPS | 50 | 100 | 780 ± 95 |
| This compound + LPS | 100 | 100 | 450 ± 70 |
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the proposed experimental designs and the theoretical mechanism of action of this compound.
Caption: General workflow for testing this compound's neuroprotective effect.
References
- 1. This compound for the treatment of neurogenic orthostatic hypotension in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. This compound for neurogenic orthostatic hypotension: a randomized, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Durability of the Clinical Benefit of this compound for Neurogenic Orthostatic Hypotension During 12 Weeks of Open-Label Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prospects for this compound in Neurogenic Orthostatic Hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant compounds protect dopamine neurons from death due to oxidative stress in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Neuroprotective and antioxidant activities of Colombian plants against paraquat and C2-ceramide exposure in SH-SY5Y cells [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scientistlive.com [scientistlive.com]
- 14. DSpace [diposit.ub.edu]
- 15. Assessing neuroinflammation in vitro in a... | F1000Research [f1000research.com]
A Deep Dive into L-DOPS and Catecholamine Pathways: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational research on L-threo-3,4-dihydroxyphenylserine (L-DOPS, droxidopa), a synthetic amino acid precursor of norepinephrine (B1679862). This document provides a comprehensive overview of its mechanism of action, its role in catecholamine pathways, and its therapeutic applications, with a focus on quantitative data and detailed experimental methodologies.
Introduction to L-DOPS and its Therapeutic Rationale
L-threo-3,4-dihydroxyphenylserine (L-DOPS), commercially known as this compound, is an orally administered prodrug that is enzymatically converted to norepinephrine.[1] This conversion bypasses the rate-limiting step in norepinephrine synthesis, which is catalyzed by dopamine (B1211576) β-hydroxylase. This unique mechanism of action makes L-DOPS an effective therapeutic agent for conditions characterized by norepinephrine deficiency, most notably neurogenic orthostatic hypotension (nOH).[1][2] nOH is a debilitating condition that can occur in patients with various neurodegenerative diseases, including Parkinson's disease, multiple system atrophy (MSA), and pure autonomic failure (PAF).[3]
Mechanism of Action and Catecholamine Pathways
The primary mechanism of action of L-DOPS involves its conversion to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase.[1][4] This enzyme is widely distributed throughout the body. The newly synthesized norepinephrine can then act on adrenergic receptors to elicit physiological responses, primarily vasoconstriction, which leads to an increase in blood pressure.[4]
The broader catecholamine synthesis and metabolism pathway provides context for the action of L-DOPS. This pathway begins with the amino acid L-tyrosine and involves a series of enzymatic conversions to produce dopamine, norepinephrine, and epinephrine. These neurotransmitters are then metabolized by enzymes such as catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).[5][6][7]
References
- 1. L-Dihydroxyphenylserine (L-DOPS): a norepinephrine prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurogenic Orthostatic Hypotension. Lessons From Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurogenic orthostatic hypotension: pathophysiology, evaluation, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]
- 7. Catecholamine - Wikipedia [en.wikipedia.org]
The Prodrug Droxidopa and its Impact on the Dopaminergic System: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Droxidopa, a synthetic amino acid analog, serves as a prodrug to the neurotransmitter norepinephrine (B1679862). Its primary clinical application is the management of symptomatic neurogenic orthostatic hypotension (nOH), a condition characterized by a significant drop in blood pressure upon standing due to autonomic nervous system dysfunction. This technical guide provides an in-depth exploration of this compound's mechanism of action, its pharmacokinetic and pharmacodynamic properties, and a review of the key clinical evidence supporting its use. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers and drug development professionals in the field of autonomic disorders and neuropharmacology.
Introduction
Neurogenic orthostatic hypotension is a debilitating condition arising from the failure of the autonomic nervous system to adequately release norepinephrine, the primary neurotransmitter responsible for maintaining vascular tone and blood pressure upon postural changes. This failure can be a feature of several neurodegenerative disorders, including Parkinson's disease, multiple system atrophy (MSA), and pure autonomic failure (PAF). This compound offers a therapeutic strategy by directly replenishing norepinephrine levels in the periphery.
Mechanism of Action
This compound exerts its pharmacological effects by serving as a direct precursor to norepinephrine.[1][2] Unlike other pressor agents, this compound is a prodrug that requires enzymatic conversion to its active form.[1]
Enzymatic Conversion
The conversion of this compound to norepinephrine is a single-step process catalyzed by the enzyme aromatic L-amino acid decarboxylase (AAAD), also known as dopa decarboxylase (DDC).[3][4] This enzyme is ubiquitously distributed throughout the body, including in both neuronal and non-neuronal tissues.[5] This widespread presence allows for the conversion of this compound to norepinephrine in various locations, contributing to its systemic effects.[6]
The biochemical pathway is as follows:
Caption: Conversion of this compound to Norepinephrine.
Interaction with the Dopaminergic System
This compound's primary interaction with the dopaminergic system is indirect. By increasing norepinephrine levels, it modulates adrenergic signaling. While this compound itself does not directly bind to dopamine (B1211576) receptors, its metabolic pathway is linked to that of L-DOPA, the precursor to dopamine. Both L-DOPA and this compound are substrates for AAAD.[3] Studies in humans have shown that administration of this compound in combination with L-DOPA can lead to an increase in the concentrations of not only norepinephrine but also dopamine and serotonin, although the increase may not be statistically significant compared to L-DOPA alone.[7] The administration of this compound has also been observed to increase the levels of dopamine's metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC).[7]
This compound can cross the blood-brain barrier, where it can be converted to norepinephrine within the central nervous system (CNS).[2][8][9] This central conversion may contribute to its effects, although its primary pressor effect is considered to be peripherally mediated.[2]
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in healthy subjects and is summarized in the table below.
| Parameter | Value | Reference |
| Absorption | ||
| Tmax (fasted) | 1-4 hours | [10] |
| Tmax (fed) | ~3 hours | [10] |
| Distribution | ||
| Protein Binding | 26% - 75% | [3] |
| Metabolism | ||
| Primary Enzyme | Aromatic L-amino acid Decarboxylase (AAAD) | [3] |
| Elimination | ||
| Half-life | 1.5 - 2.5 hours | [10] |
| Primary Route | Renal | [10] |
Pharmacodynamics
The pharmacodynamic effects of this compound are directly related to the increased levels of norepinephrine. Norepinephrine acts as an agonist at adrenergic receptors, leading to vasoconstriction and an increase in blood pressure.
| Adrenergic Receptor | Norepinephrine Affinity | Primary Effect | Reference |
| α1-adrenergic | High | Vasoconstriction | [8][11] |
| α2-adrenergic | Highest | Inhibition of norepinephrine release (autoreceptor) | [12] |
| β1-adrenergic | High | Increased heart rate and contractility | [8][13] |
| β2-adrenergic | Low | Vasodilation | [13] |
Clinical Efficacy and Safety
The efficacy and safety of this compound for the treatment of nOH have been evaluated in several randomized, placebo-controlled clinical trials.
Efficacy Data
The primary efficacy endpoint in many of these trials was the change in the Orthostatic Hypotension Questionnaire (OHQ) score, a patient-reported outcome measure that assesses the severity of nOH symptoms.[14][15]
| Trial Identifier | Patient Population | This compound Dose | Change in OHQ Composite Score (vs. Placebo) | Change in Standing Systolic BP (mmHg) (vs. Placebo) | Reference |
| NCT00782340 | nOH (PD, MSA, PAF, NDAN) | 100-600 mg TID | -0.90 units (p=0.003) | +7.3 mmHg (p<0.001) | [16] |
| NCT00633880 | nOH (Primary Autonomic Failure) | 100-600 mg TID | Data not presented as primary outcome | Data not presented as primary outcome | [1][17] |
| NCT01176240 | nOH in Parkinson's Disease | 100-600 mg TID | -0.1 units (p=0.98 at Week 8) | +12.5 mmHg (p=0.04 at Week 1) | [18] |
NDAN: Non-diabetic autonomic neuropathy
Safety Profile
This compound is generally well-tolerated. The most common adverse events reported in clinical trials include:
Patients should be monitored for supine hypertension, and the risk can be mitigated by advising patients to sleep with their head and upper body elevated.
Experimental Protocols
Clinical Trial Design: A Representative Example (NCT00782340)
This section outlines the key design elements of a pivotal Phase 3 clinical trial for this compound.[16]
Caption: A representative clinical trial workflow for this compound.
Inclusion Criteria:
-
Clinical diagnosis of symptomatic nOH due to PD, MSA, PAF, or non-diabetic autonomic neuropathy.[17]
-
Documented decrease in systolic blood pressure of ≥20 mmHg or diastolic blood pressure of ≥10 mmHg within 3 minutes of standing.[17]
Exclusion Criteria:
Measurement of Plasma Catecholamines
Accurate quantification of plasma norepinephrine is crucial for assessing the pharmacodynamic effects of this compound. The standard method for this is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Sample Collection and Processing:
-
Collect whole blood in chilled EDTA-containing tubes.
-
Immediately centrifuge at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.[20]
LC-MS/MS Protocol Outline:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Add a deuterated internal standard (e.g., d6-norepinephrine) to plasma.
-
Perform solid-phase extraction (SPE) using a weak cation exchange (WCX) column to isolate catecholamines.[21][22]
-
Elute the catecholamines from the SPE column.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.[21]
-
-
LC Separation:
-
Inject the reconstituted sample into a reverse-phase C18 or a pentafluorophenyl (PFP) column.[20][22]
-
Use a gradient elution with a mobile phase typically consisting of an aqueous solution with an organic modifier (e.g., acetonitrile (B52724) or methanol) and an acid (e.g., formic acid).[22]
-
-
MS/MS Detection:
-
Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Monitor specific multiple reaction monitoring (MRM) transitions for norepinephrine and the internal standard.[20]
-
Orthostatic Hypotension Questionnaire (OHQ)
The OHQ is a validated, patient-reported outcome measure used to assess the symptoms of nOH and their impact on daily activities.[23][24]
Administration:
-
The questionnaire is self-administered by the patient.
-
It consists of a symptom assessment scale and a daily activity scale.[25]
Scoring:
-
Each item is scored on a scale from 0 to 10, with higher scores indicating greater symptom severity or impact on daily life.[26]
-
A composite score is calculated by summing the scores of all items.[25] Subscale scores for symptom severity and daily activity can also be calculated.[25]
Conclusion
This compound represents a significant therapeutic advancement for the management of symptomatic neurogenic orthostatic hypotension. Its mechanism as a prodrug of norepinephrine provides a direct means of addressing the underlying neurotransmitter deficiency. Clinical trials have demonstrated its efficacy in improving symptoms and increasing standing blood pressure, with a generally favorable safety profile. This technical guide has provided a comprehensive overview of the core scientific and clinical data related to this compound's effects on the dopaminergic and adrenergic systems, intended to serve as a valuable resource for ongoing research and development in this field. Further investigation into the central effects of this compound and the long-term durability of its clinical benefits is warranted.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Cognitive and Behavioral Changes in Patients Treated With this compound for Neurogenic Orthostatic Hypotension: A Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [The effect of this compound on the monoamine metabolsim in the human brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. Human aromatic amino acid decarboxylase is an asymmetric and flexible enzyme: Implication in aromatic amino acid decarboxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prospects for this compound in Neurogenic Orthostatic Hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Norepinephrine and Its α-Adrenergic Receptors in the Pathophysiology and Treatment of Major Depressive Disorder and Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pitt Cardiology | Adrenergics [pittmedcardio.com]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. This compound for neurogenic orthostatic hypotension: a randomized, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound for neurogenic orthostatic hypotension: A randomized, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. This compound in patients with neurogenic orthostatic hypotension associated with Parkinson's disease (NOH306A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. NORTHERA® (this compound) | Clinical Trials Information [northerahcp.com]
- 20. agilent.com [agilent.com]
- 21. benchchem.com [benchchem.com]
- 22. waters.com [waters.com]
- 23. researchgate.net [researchgate.net]
- 24. The Orthostatic Hypotension Questionnaire (OHQ): validation of a novel symptom assessment scale | springermedicine.com [springermedicine.com]
- 25. heal.nih.gov [heal.nih.gov]
- 26. diva-portal.org [diva-portal.org]
Droxidopa's Impact on Monoamine Metabolism: A Technical Overview of Initial Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droxidopa (L-threo-3,4-dihydroxyphenylserine or L-DOPS) is a synthetic amino acid precursor of norepinephrine (B1679862).[1] Developed to supplement norepinephrine in neurodegenerative disorders, it is primarily used for the treatment of neurogenic orthostatic hypotension.[1][2] this compound exerts its effects by being converted to norepinephrine, a key neurotransmitter involved in regulating blood pressure and various other physiological processes.[2] This technical guide provides an in-depth analysis of the initial studies on this compound's impact on monoamine metabolism, focusing on quantitative data from early clinical research, detailed experimental protocols, and the core signaling pathways involved.
Core Mechanism of Action and Metabolic Pathways
This compound's primary mechanism of action is its conversion to norepinephrine by the enzyme L-aromatic amino acid decarboxylase (AAAD), also known as dopa-decarboxylase.[1][3] This conversion occurs in both the peripheral and central nervous systems, as this compound can cross the blood-brain barrier.[2]
However, the metabolic fate of this compound is not limited to its conversion to norepinephrine. Two other significant metabolic pathways have been identified:
-
Metabolism by Catechol-O-methyltransferase (COMT): A considerable portion of administered this compound is metabolized by COMT to form 3-O-methoxy-droxidopa (3OMD).[1]
-
Metabolism by DOPS-aldolase (DOPS-ALD): Another metabolic route involves the enzyme DOPS-aldolase, which converts this compound to protocatechualdehyde and protocatechuic acid.[1]
Initial studies suggest that only a minor part of administered this compound is converted to norepinephrine, with the majority being catabolized by COMT and DOPS-ALD.[4]
Signaling Pathway of this compound Metabolism
Caption: Metabolic pathways of this compound.
Impact on Monoamine and Metabolite Levels
Initial studies in humans, particularly in patients with Parkinson's disease, have investigated the effects of this compound on the broader monoamine system. These studies often involved the co-administration of this compound with L-DOPA, a precursor to dopamine (B1211576). The analysis of intraventricular fluid has provided direct insights into the central nervous system's monoamine metabolism.
Quantitative Data from Initial Human Studies
The following table summarizes the key quantitative findings from an early study analyzing the intraventricular fluid of patients treated with this compound. It is important to note that access to the full-text of these initial studies is limited, and the data presented here is based on the available abstracts.
| Analyte | Control Group | This compound-Treated Group | Percentage Change |
| Norepinephrine (NA) | Non-detectable | 5.67 ± 3.40 nM | - |
Data from a study on the metabolism of this compound in humans.[1]
Further qualitative findings from a comparative study in patients administered L-DOPA alone versus those receiving a combination of L-DOPA and this compound are summarized below. While specific quantitative values are not available in the abstract, the directional changes in monoamine and metabolite levels were reported.
| Analyte | Effect of this compound Co-administration with L-DOPA |
| Norepinephrine (NA) | Increased |
| Dopamine (DA) | Increased |
| Serotonin (B10506) (5-HT) | Increased |
| 3,4-dihydroxyphenylacetic acid (DOPAC) | Increased |
| 5-hydroxyindoleacetic acid (5-HIAA) | Increased |
| Normetanephrine (NMN) | Decreased |
| 3-methoxytyramine (3-MT) | Decreased |
Findings from a study on the effect of this compound on monoamine metabolism in the human brain. The increase in NA, DA, and 5-HT was not statistically significant when compared to treatment with L-DOPA alone.[2]
Experimental Protocols
The foundational studies on this compound's impact on central monoamine metabolism utilized specific and sensitive analytical techniques to measure neurotransmitters and their metabolites in human intraventricular fluid.
Patient Population and Drug Administration
-
Patient Group: The studies were conducted on patients with neurodegenerative disorders, including Parkinson's disease.[1][2]
-
Drug Regimen: Patients were administered this compound, in some cases in combination with L-DOPA.[2] Specific dosing regimens from these initial studies are not detailed in the available abstracts.
Sample Collection and Analysis
-
Sample Type: Intraventricular fluid was collected for analysis.[1][2]
-
Analytical Method: The concentrations of monoamines, their precursors, and metabolites were determined using high-performance liquid chromatography with multi-electrochemical detection (HPLC-ED).[1] This technique is well-suited for the sensitive and selective quantification of these compounds in complex biological matrices like cerebrospinal fluid.
Experimental Workflow for Monoamine Analysis
Caption: Generalized experimental workflow.
Discussion and Future Directions
The initial studies on this compound provided foundational knowledge about its metabolism and its influence on the broader monoamine system within the human brain. The key findings indicate that while this compound effectively increases norepinephrine levels, its administration also leads to complex alterations in dopamine and serotonin metabolism, particularly when co-administered with L-DOPA. The observed increase in the monoamine oxidase (MAO) metabolites DOPAC and 5-HIAA, coupled with a decrease in the catechol-O-methyltransferase (COMT) metabolites NMN and 3-MT, suggests a complex interplay between these enzymatic pathways following this compound administration.
For drug development professionals and researchers, these early findings highlight the importance of considering the broader neurochemical effects of this compound beyond its primary role as a norepinephrine precursor. Further research with more detailed quantitative analysis, including larger patient cohorts and standardized methodologies, is necessary to fully elucidate the clinical implications of these metabolic interactions. Understanding these nuances is critical for optimizing therapeutic strategies and predicting potential drug-drug interactions in patients with complex neurodegenerative disorders.
References
- 1. [Study on the metabolism of this compound in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [The effect of this compound on the monoamine metabolsim in the human brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The metabolism of L-DOPA and L-threo-3,4-dihydroxyphenylserine and their effects on monoamines in the human brain: analysis of the intraventricular fluid from parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of Droxidopa's Metabolites in Animal Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droxidopa (L-threo-3,4-dihydroxyphenylserine or L-DOPS) is a synthetic amino acid analogue that acts as a prodrug to the neurotransmitter norepinephrine (B1679862). It is utilized in the management of neurogenic orthostatic hypotension (nOH). The therapeutic efficacy of this compound is dependent on its metabolic conversion to norepinephrine. Understanding the metabolic fate of this compound in preclinical animal models is crucial for the interpretation of toxicology studies, the elucidation of its mechanism of action, and the extrapolation of pharmacokinetic and pharmacodynamic data to humans. This technical guide provides a comprehensive overview of the characterization of this compound's metabolites in animal studies, with a focus on quantitative data, experimental protocols, and relevant biological pathways.
Metabolic Pathways of this compound
This compound undergoes metabolic transformation through several key enzymatic pathways. The primary routes of metabolism are generally conserved across species, including mice, rats, dogs, and Rhesus monkeys, and are comparable to the metabolic pathways observed in humans[1]. The principal metabolic fates of this compound are:
-
Conversion to Norepinephrine: The therapeutically essential conversion of this compound to norepinephrine is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC).
-
O-methylation: this compound is a substrate for catechol-O-methyltransferase (COMT), which catalyzes the methylation of the catechol ring to form 3-O-methyl-dihydroxyphenylserine (3-OM-DOPS). This is a major metabolic pathway.
-
Aldolase-mediated cleavage: this compound can be converted to protocatechualdehyde via the action of DOPS aldolase.
Subsequent metabolism of these primary metabolites leads to the formation of other downstream products.
Quantitative Analysis of this compound and its Metabolites
The quantitative distribution of this compound and its metabolites has been investigated in various animal species. The following tables summarize the available quantitative data from preclinical and clinical studies. It is important to note that comprehensive, directly comparable quantitative data across all species, matrices, and dose levels is limited in the public domain.
Table 1: Plasma Pharmacokinetic Parameters of this compound and its Major Metabolites
| Analyte | Species | Dose | Cmax | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| This compound | Human (Healthy Elderly) | 300 mg (single dose, fasted) | 3160 ng/mL | 2.00 | 13,857 | 2.68 | [2] |
| Human (Healthy Elderly) | 300 mg (single dose, fed) | 2057 ng/mL | 4.00 | 10,927 | 2.58 | [2] | |
| Human (Healthy Elderly) | 300 mg (TID) | 2789-3389 ng/mL | - | - | - | [2] | |
| Norepinephrine | Human (Healthy Elderly) | 300 mg (TID, after 1st dose) | 895 pg/mL | ~1.75-3 | - | - | [2] |
| 3-O-Methyl-DOPS | Human (Healthy Elderly) | 300 mg (TID, after 1st dose) | 479 ng/mL | - | - | ~6.0 | [2] |
| Human (Healthy Elderly) | 300 mg (TID, after 2nd dose) | 896 ng/mL | - | - | ~6.0 | [2] | |
| Human (Healthy Elderly) | 300 mg (TID, after 3rd dose) | 1122 ng/mL | - | - | ~6.0 | [2] |
Table 2: Urinary Excretion of this compound and its Metabolites
| Metabolite | Species | Dose | % of Dose Excreted in Urine (24h) | Reference |
| Total Radiolabel | Animals (unspecified) | Radiolabeled this compound | ~75% | [3] |
| Unchanged this compound | Mice, Rats, Dogs, Rhesus Monkeys | 10 and 100 mg/kg (oral ¹⁴C-L-DOPS) | 10 - 20% | (Implied by secondary sources, primary 1987 study not retrieved) |
| 3-O-Methyl-DOPS | Mice, Rats, Dogs, Rhesus Monkeys | 10 and 100 mg/kg (oral ¹⁴C-L-DOPS) | 6 - 15% | (Implied by secondary sources, primary 1987 study not retrieved) |
| 3,4-Dihydroxybenzoic acid (PA) (Conjugate) | Mice, Rats, Dogs, Rhesus Monkeys | 10 and 100 mg/kg (oral ¹⁴C-L-DOPS) | 10 - 20% | (Implied by secondary sources, primary 1987 study not retrieved) |
| 4-Hydroxy-3-methoxybenzoic acid (VA) (Conjugate) | Mice, Rats, Dogs, Rhesus Monkeys | 10 and 100 mg/kg (oral ¹⁴C-L-DOPS) | 2 - 11% | (Implied by secondary sources, primary 1987 study not retrieved) |
| Norepinephrine and its metabolites | Mice, Rats, Dogs, Rhesus Monkeys | 10 and 100 mg/kg (oral ¹⁴C-L-DOPS) | < 1% | (Implied by secondary sources, primary 1987 study not retrieved) |
Experimental Protocols
The accurate quantification of this compound and its metabolites in biological matrices is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections detail representative experimental protocols based on published methodologies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Comparison of the Pharmacokinetics of this compound After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Droxidopa in the Management of Synucleinopathies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Synucleinopathies, a group of neurodegenerative disorders characterized by the abnormal accumulation of alpha-synuclein (B15492655) protein, include Parkinson's disease (PD), multiple system atrophy (MSA), and pure autonomic failure (PAF). A frequent and debilitating symptom in these conditions is neurogenic orthostatic hypotension (nOH), resulting from a deficit in norepinephrine (B1679862). Droxidopa, a synthetic amino acid prodrug of norepinephrine, has emerged as a significant therapeutic option for symptomatic nOH. This technical guide provides an in-depth review of the mechanism of action, clinical efficacy, safety profile, and experimental protocols related to the use of this compound in synucleinopathies, intended to inform research and drug development efforts in this field.
Introduction to this compound and its Rationale in Synucleinopathies
Neurogenic orthostatic hypotension in synucleinopathies is primarily caused by the degeneration of noradrenergic neurons, leading to an inadequate release of norepinephrine upon standing. This results in a drop in blood pressure, causing symptoms such as dizziness, lightheadedness, and an increased risk of falls.[1] this compound (L-threo-3,4-dihydroxyphenylserine or L-DOPS) is an orally administered prodrug that is converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (DDC), also known as DOPA decarboxylase.[2][3] This conversion occurs in both the peripheral and central nervous systems, thereby increasing norepinephrine levels and improving vascular tone.[4]
Mechanism of Action of this compound
This compound exerts its therapeutic effect by increasing the systemic levels of norepinephrine. The conversion of this compound to norepinephrine bypasses the enzyme dopamine (B1211576) β-hydroxylase, which is impaired in some autonomic disorders. The newly synthesized norepinephrine then acts on adrenergic receptors in the vasculature, leading to vasoconstriction and an increase in blood pressure upon standing.[5] this compound can cross the blood-brain barrier, where it is also converted to norepinephrine, which may have additional central effects.[2][3]
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. This compound Persistence in Neurogenic Orthostatic Hypotension May Be Affected by Titration Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subject-Investigator Reproducibility of the Unified Parkinson’s Disease Rating Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NORTHERA® (this compound) | Dosing & Titration [northerahcp.com]
- 5. The Orthostatic Hypotension Questionnaire (OHQ): validation of a novel symptom assessment scale - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Core Autonomic Effects of Droxidopa
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the basic research concerning Droxidopa and its effects on autonomic function. It is designed to be a comprehensive resource, detailing the drug's mechanism of action, summarizing quantitative data from pivotal studies, and outlining the experimental protocols used to assess its efficacy.
Introduction to this compound
This compound, also known as L-threo-3,4-dihydroxyphenylserine (L-DOPS), is an orally administered synthetic amino acid precursor of norepinephrine (B1679862).[1][2] It is primarily indicated for the treatment of symptomatic neurogenic orthostatic hypotension (nOH), a condition characterized by a significant drop in blood pressure upon standing due to autonomic nervous system dysfunction.[1][3] nOH is a hallmark of several neurodegenerative disorders, including Parkinson's disease, multiple system atrophy (MSA), and pure autonomic failure (PAF).[1] this compound aims to restore deficient norepinephrine levels, thereby improving vascular tone and mitigating the symptoms of nOH.[4]
Mechanism of Action
This compound functions as a prodrug, meaning it is converted into its active form within the body.[4] Its therapeutic effects are mediated through its conversion to the neurotransmitter norepinephrine.
Biochemical Conversion Pathway
The primary mechanism of this compound involves its enzymatic conversion to norepinephrine. This process is catalyzed by the enzyme Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase.[3][4] This enzyme is widely distributed throughout the body, allowing for the conversion to occur in both peripheral tissues and the central nervous system, as this compound can cross the blood-brain barrier.[2][4] The newly synthesized norepinephrine can then be stored in synaptic vesicles and released upon neuronal activation to exert its effects.[1]
References
Droxidopa for Non-Motor Symptoms of Parkinson's Disease: An Exploratory Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by a range of motor and non-motor symptoms. While dopaminergic therapies have been the mainstay for managing motor deficits, the treatment of non-motor symptoms remains a significant challenge. Droxidopa, a synthetic amino acid precursor of norepinephrine (B1679862), has emerged as a potential therapeutic agent for specific non-motor symptoms in PD, primarily neurogenic orthostatic hypotension (nOH). This technical guide provides an in-depth exploration of the current state of research on this compound for non-motor symptoms of Parkinson's disease, with a focus on quantitative data, experimental protocols, and underlying signaling pathways.
Introduction: The Noradrenergic Deficit in Parkinson's Disease and the Rationale for this compound
Beyond the well-documented degeneration of dopaminergic neurons in the substantia nigra, Parkinson's disease is also characterized by the loss of noradrenergic neurons in the locus coeruleus. This noradrenergic deficit is increasingly recognized as a key contributor to many non-motor symptoms, including orthostatic hypotension, fatigue, cognitive dysfunction, and freezing of gait.
This compound (L-threo-3,4-dihydroxyphenylserine or L-DOPS) is a prodrug that is converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase. By replenishing norepinephrine levels, this compound aims to address the underlying neurochemical imbalance contributing to these debilitating non-motor symptoms.
Signaling Pathway of this compound
This compound exerts its effects by being metabolized into norepinephrine. This process can occur both in the peripheral and central nervous systems. The primary mechanism involves its conversion by AADC.
Clinical Evidence: Efficacy and Safety Data
The clinical development of this compound for non-motor symptoms in Parkinson's disease has primarily focused on neurogenic orthostatic hypotension (nOH). The following tables summarize the key quantitative data from pivotal clinical trials.
Table 1: Efficacy of this compound in Neurogenic Orthostatic Hypotension (nOH) in Parkinson's Disease Patients
| Study | N (this compound/Placebo) | Primary Endpoint | This compound Result | Placebo Result | p-value | Key Secondary Outcomes |
| NOH306A | 24 / 27 | Change in OHQ composite score at Week 8 | -2.2 | -2.1 | 0.98 | - Mean change in dizziness/lightheadedness score at Week 1 favored this compound by 1.5 units (p=0.24).- Mean change in standing systolic blood pressure at Week 1 favored this compound by 12.5 mmHg (p=0.04).[1][2] |
| NOH306B | 69 / 78 | Change in OHSA Item 1 (dizziness/lightheadedness) score at Week 1 | -2.3 (SD 2.95) | -1.3 (SD 3.16) | 0.018 | - Mean increase in standing systolic blood pressure at Week 1 was 6.4 mmHg for this compound vs. 0.7 mmHg for placebo (p=0.032).[3] |
OHQ: Orthostatic Hypotension Questionnaire; OHSA: Orthostatic Hypotension Symptom Assessment; SD: Standard Deviation.
Table 2: Impact of this compound on Falls in Parkinson's Disease Patients with nOH (from Study NOH306)
| Outcome | This compound (N=92) | Placebo (N=105) | p-value |
| Total Falls Reported | 308 | 908 | - |
| Fall Rate (falls per patient-week) | 0.4 | 1.05 | 0.014 (post-hoc) |
| Fall-related Injuries | 16.7% of patients | 26.9% of patients | - |
Data from a post-hoc analysis of the combined NOH306A and NOH306B trials.[4][5]
Table 3: Safety and Tolerability of this compound in Parkinson's Disease Patients
| Adverse Event | This compound Incidence | Placebo Incidence |
| Headache | 13.5% | 7.3% |
| Dizziness | 10.1% | 4.9% |
| Nausea | Reported, but incidence not specified in some key publications | Reported, but incidence not specified in some key publications |
| Supine Hypertension | A known risk, requires monitoring | - |
| Discontinuation due to AEs (NOH306B) | 12.4% | 6.1% |
Incidence rates are from the NOH306B study.[3]
Exploratory Research on Other Non-Motor Symptoms
Cognitive Dysfunction
The noradrenergic system plays a crucial role in cognitive functions such as attention and executive function. A clinical trial is underway to specifically investigate the efficacy of this compound for mild cognitive impairment in Parkinson's disease. While the results are not yet published, this represents a significant area of ongoing research. A retrospective review identified six patients who developed cognitive and behavioral symptoms, such as confusion and mania, shortly after starting this compound, suggesting a potential for central nervous system effects that warrant further investigation.[6]
Freezing of Gait
Early, smaller-scale studies conducted in Japan suggested a potential benefit of this compound for freezing of gait in Parkinson's disease.[7] This led to its approval for this indication in Japan. However, a larger, more recent study (NOH306) did not find a significant difference in the change in MDS-UPDRS freezing scores between the this compound and placebo groups.[4] Further research is needed to clarify the potential role of this compound in managing this challenging motor and non-motor symptom.
Fatigue
Fatigue is a common and disabling non-motor symptom in Parkinson's disease. In one clinical trial, a non-significant trend toward improvement in fatigue was observed with this compound treatment.[6] However, this finding was not statistically significant and requires further investigation in dedicated studies.
Dysphagia
There is currently a lack of direct clinical evidence to support the use of this compound for dysphagia (swallowing difficulties) in Parkinson's disease. Research in this area is warranted, given the complex neurological control of swallowing and the potential involvement of multiple neurotransmitter systems.
Experimental Protocols of Key Clinical Trials
Understanding the methodologies of key clinical trials is crucial for interpreting the evidence. The following provides a detailed overview of the NOH306A and NOH306B studies.
Study NOH306A and NOH306B: A Two-Part Study to Assess this compound in the Treatment of nOH in Patients with Parkinson's Disease
References
- 1. researchgate.net [researchgate.net]
- 2. This compound in patients with neurogenic orthostatic hypotension associated with Parkinson's disease (NOH306A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for the short-term treatment of symptomatic neurogenic orthostatic hypotension in Parkinson's disease (nOH306B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and Reduced Falls in a Trial of Parkinson Disease Patients With Neurogenic Orthostatic Hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and Reduced Falls in a Trial of Parkinson Disease Patients With Neurogenic Orthostatic Hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cognitive and Behavioral Changes in Patients Treated With this compound for Neurogenic Orthostatic Hypotension: A Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Freezing of Gait in Parkinsonism and its Potential Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Microdialysis in Measuring Droxidopa's Effects on Brain Catecholamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droxidopa (L-threo-3,4-dihydroxyphenylserine, L-DOPS) is a synthetic amino acid prodrug that is converted to norepinephrine (B1679862) by the enzyme aromatic L-amino acid decarboxylase (AADC).[1][2] It is utilized in the management of neurogenic orthostatic hypotension, a condition often associated with neurodegenerative diseases such as Parkinson's disease.[3] Unlike norepinephrine, this compound can cross the blood-brain barrier, where it is then metabolized to norepinephrine within the central nervous system (CNS).[4] This central conversion makes in vivo microdialysis an invaluable technique for directly measuring the pharmacodynamic effects of this compound on extracellular catecholamine levels in specific brain regions. These application notes provide detailed protocols and data presentation for researchers investigating the central effects of this compound.
Signaling Pathway of this compound
This compound exerts its effects by increasing norepinephrine levels. Once it crosses the blood-brain barrier, it is intracellularly converted to norepinephrine by AADC. This newly synthesized norepinephrine is then released into the synaptic cleft, where it can activate adrenergic receptors on post-synaptic neurons.
Caption: Metabolic pathway of this compound in the central nervous system.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on extracellular norepinephrine levels in the rat striatum, as determined by in vivo microdialysis.
Table 1: Effect of this compound on Extracellular Norepinephrine in Rat Striatum
| Treatment Group | Basal Norepinephrine (pg/sample) | Peak Norepinephrine after this compound (pg/sample) | Fold Increase |
| This compound | 3.5 ± 0.4 | 10.5 ± 1.2 | ~3.0 |
Data are hypothetical and presented as mean ± SEM. These values are based on the qualitative findings of existing research and are intended for illustrative purposes.
Table 2: Potentiation of this compound's Effect by Carbidopa (B1219) on Striatal Norepinephrine
| Treatment Group | Basal Norepinephrine (pg/sample) | Peak Norepinephrine after Treatment (pg/sample) | Fold Increase |
| This compound + Carbidopa | 3.6 ± 0.5 | 26.3 ± 3.1 | ~7.5 |
Data are hypothetical and presented as mean ± SEM. The fold increase is illustrative of the 2.5-fold greater increase observed when this compound is co-administered with a peripheral AADC inhibitor like carbidopa.[1]
Experimental Protocols
This section provides a detailed methodology for conducting an in vivo microdialysis experiment to measure the effect of this compound on brain catecholamine levels.
Protocol 1: In Vivo Microdialysis in a Rodent Model
1. Materials
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Carbidopa (optional)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm membrane, 20 kDa MWCO)
-
Guide cannula
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF), sterile and filtered
-
Refrigerated fraction collector
-
Anesthesia (e.g., isoflurane (B1672236) or chloral (B1216628) hydrate)
-
Surgical instruments
-
HPLC system with electrochemical detection (HPLC-ECD) for catecholamine analysis
2. Surgical Procedure: Guide Cannula Implantation
-
Anesthetize the rat and secure it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target brain region (e.g., striatum; coordinates relative to bregma: AP +1.0 mm, ML ±2.5 mm, DV -3.5 mm from dura).
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to maintain patency of the guide cannula.
-
Administer post-operative analgesics and allow the animal to recover for at least 48-72 hours.
3. Microdialysis Procedure
-
On the day of the experiment, gently restrain the awake and freely moving animal.
-
Remove the dummy cannula and insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe inlet to the microinfusion pump and the outlet to the refrigerated fraction collector.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 1-2 hours to achieve a stable baseline of catecholamine levels.
-
Collect at least three baseline microdialysate samples (e.g., 20-30 minute fractions) into vials containing an antioxidant (e.g., perchloric acid) to prevent catecholamine degradation.
-
Administer this compound via the desired route (e.g., intraperitoneal injection). If applicable, administer carbidopa prior to this compound.
-
Continue collecting microdialysate fractions for a predetermined period (e.g., 4-6 hours) to monitor the time-course of this compound's effects.
-
Store collected samples at -80°C until analysis.
4. Sample Analysis by HPLC-ECD
-
Thaw the dialysate samples on ice.
-
Inject a fixed volume (e.g., 20 µL) of the sample into the HPLC-ECD system.
-
Separate catecholamines using a reverse-phase column.
-
Detect and quantify norepinephrine and dopamine (B1211576) based on their electrochemical properties and retention times compared to known standards.
-
Calculate the concentration of catecholamines in each sample, correcting for the in vivo recovery of the microdialysis probe.
Experimental Workflow
The following diagram illustrates the key steps in conducting an in vivo microdialysis experiment to measure the effects of this compound on brain catecholamines.
Caption: Workflow for in vivo microdialysis of this compound's effects.
References
- 1. L-threodops increases extracellular norepinephrine levels in the brain: an in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. um.edu.mt [um.edu.mt]
- 3. The effects of L-threo-dihydroxyphenylserine on norepinephrine metabolism in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Droxidopa's Neuroprotective Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droxidopa, a synthetic amino acid analog, is a prodrug of the neurotransmitter norepinephrine (B1679862). It is clinically approved for the treatment of neurogenic orthostatic hypotension. Its mechanism of action involves conversion to norepinephrine by L-aromatic amino acid decarboxylase (AADC), which can increase synaptic norepinephrine levels.[1][2] Beyond its pressor effects, emerging research suggests a potential neuroprotective role for this compound, particularly in conditions associated with oxidative stress, a key pathological feature in many neurodegenerative diseases.
These application notes provide a framework for investigating the neuroprotective effects of this compound in vitro using the human neuroblastoma SH-SY5Y cell line, a widely used model for studying neuronal function and neurodegenerative processes. The protocols outlined below are designed to assess this compound's ability to mitigate neurotoxicity induced by rotenone (B1679576), a potent inhibitor of mitochondrial complex I that leads to oxidative stress and mimics some pathological aspects of Parkinson's disease.
Recommended Cell Culture Model
Cell Line: SH-SY5Y (Human Neuroblastoma)
Rationale:
-
Human Origin: Relevant for translational studies.
-
Dopaminergic Phenotype: These cells can be differentiated to exhibit a more mature neuronal phenotype with dopaminergic characteristics, making them suitable for modeling Parkinson's disease.[3][4]
-
Established Model for Neurotoxicity Studies: Extensively used to study the effects of neurotoxins and the efficacy of neuroprotective agents.[5][6]
Data Presentation
The following tables summarize hypothetical quantitative data based on preliminary findings from a study investigating this compound's efficacy against rotenone-induced toxicity in SH-SY5Y cells.[2] These tables are intended to serve as a template for presenting experimental results.
Table 1: Effect of this compound on SH-SY5Y Cell Viability in the Presence of Rotenone (MTT Assay)
| Treatment Group | This compound Concentration (µM) | Rotenone (0.1 µM) | Cell Viability (% of Control) |
| Control (Vehicle) | 0 | - | 100 ± 5.2 |
| Rotenone Only | 0 | + | 48 ± 4.5 |
| This compound Pre-treatment | 0.1 | + | 55 ± 3.8 |
| This compound Pre-treatment | 1 | + | 68 ± 4.1 |
| This compound Pre-treatment | 10 | + | 82 ± 3.5 |
| This compound Pre-treatment | 100 | + | 85 ± 3.9 |
| This compound Only | 100 | - | 98 ± 4.7 |
Table 2: Effect of this compound on Rotenone-Induced Reactive Oxygen Species (ROS) Production
| Treatment Group | This compound Concentration (µM) | Rotenone (0.1 µM) | Relative Fluorescence Units (RFU) |
| Control (Vehicle) | 0 | - | 100 ± 8.1 |
| Rotenone Only | 0 | + | 250 ± 15.6 |
| This compound Pre-treatment | 1 | + | 180 ± 12.3 |
| This compound Pre-treatment | 10 | + | 125 ± 10.9 |
| This compound Pre-treatment | 100 | + | 110 ± 9.7 |
Table 3: Effect of this compound on Rotenone-Induced Apoptosis (Annexin V/PI Staining)
| Treatment Group | This compound Concentration (µM) | Rotenone (0.1 µM) | Apoptotic Cells (%) |
| Control (Vehicle) | 0 | - | 3 ± 0.8 |
| Rotenone Only | 0 | + | 35 ± 3.2 |
| This compound Pre-treatment | 10 | + | 20 ± 2.5 |
| This compound Pre-treatment | 100 | + | 12 ± 1.9 |
Experimental Protocols
Protocol 1: Cell Culture and Differentiation of SH-SY5Y Cells
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Retinoic acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Cell culture flasks and plates
Procedure:
-
Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere of 5% CO2.
-
For differentiation, seed cells at a desired density in culture plates.
-
After 24 hours, replace the medium with a low-serum (1% FBS) medium containing 10 µM retinoic acid.
-
Incubate for 3-5 days, changing the medium every 2 days.
-
For terminal differentiation, replace the RA-containing medium with a serum-free medium containing 50 ng/mL BDNF for an additional 2-3 days.
Protocol 2: Assessment of Neuroprotection using MTT Assay
Materials:
-
Differentiated SH-SY5Y cells in 96-well plates
-
This compound stock solution (in DMSO or appropriate vehicle)
-
Rotenone stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed and differentiate SH-SY5Y cells in 96-well plates.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 2 hours.[2]
-
Induce neurotoxicity by adding rotenone (e.g., 0.1 µM) to the wells (except for the control and this compound-only groups) and incubate for 24 hours.[2]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
Materials:
-
Differentiated SH-SY5Y cells in 24-well plates or black-walled 96-well plates
-
This compound and Rotenone solutions
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Seed and differentiate SH-SY5Y cells.
-
Pre-treat with this compound for 2 hours, followed by rotenone treatment for an appropriate duration (e.g., 6-12 hours).
-
Wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.
Protocol 4: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Materials:
-
Differentiated SH-SY5Y cells in 6-well plates
-
This compound and Rotenone solutions
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed, differentiate, and treat the cells with this compound and rotenone as described previously.
-
Harvest the cells (including any floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's neuroprotective effects.
Caption: Hypothesized signaling pathway for this compound's neuroprotective effect.
References
- 1. researchgate.net [researchgate.net]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. cyrusbio.com.tw [cyrusbio.com.tw]
- 4. Rho-inhibition and neuroprotective effect on rotenone-treated dopaminergic neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effect of Phloretin in Rotenone-Induced Mice Model of Parkinson’s Disease: Modulating mTOR-NRF2-p62 Mediated Autophagy-Oxidative Stress Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of reactive oxygen species in neurons by haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording of Neuronal Activity After Droxidopa Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droxidopa is an orally administered synthetic amino acid precursor of the neurotransmitter norepinephrine (B1679862).[1] It is clinically used for the treatment of neurogenic orthostatic hypotension (nOH), a condition characterized by a significant drop in blood pressure upon standing due to autonomic nervous system dysfunction.[2][3] this compound is converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (dopa-decarboxylase), which is widely distributed throughout the body.[4] This conversion increases norepinephrine levels both in the peripheral and central nervous systems, as this compound can cross the blood-brain barrier.[4] The resulting increase in norepinephrine enhances vasoconstriction and can ameliorate the symptoms of nOH.
Understanding the direct effects of this compound on neuronal activity is crucial for elucidating its therapeutic mechanisms and potential off-target effects. Electrophysiological techniques, such as single-unit recording and patch-clamp, are powerful tools for investigating changes in neuronal firing rates, synaptic transmission, and membrane properties. These application notes provide a comprehensive overview and detailed protocols for conducting electrophysiological recordings to assess the impact of this compound administration on neuronal activity.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by increasing the bioavailability of norepinephrine. Norepinephrine, in turn, modulates neuronal activity through its interaction with α- and β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathways are as follows:
-
α1-Adrenergic Receptors: These receptors are coupled to Gq proteins. Upon activation, Gq activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5][6] This cascade can lead to neuronal depolarization and increased excitability, in part by inhibiting potassium M-currents.[7][8]
-
α2-Adrenergic Receptors: These receptors are coupled to Gi proteins. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[1][9] This pathway is often associated with neuronal hyperpolarization and reduced neurotransmitter release, acting as a presynaptic autoreceptor to inhibit further norepinephrine release.[9]
-
β-Adrenergic Receptors: These receptors are coupled to Gs proteins. Activation of Gs stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP and subsequent activation of protein kinase A (PKA).[10] This can lead to a variety of downstream effects, including modulation of ion channel activity and gene expression.[11]
Quantitative Data on Neuronal Activity
The administration of this compound leads to an increase in norepinephrine, which can have varied effects on the firing rate of different neuronal populations. The following tables summarize the observed effects of norepinephrine on neuronal activity from published electrophysiological studies.
Table 1: Effects of Norepinephrine on Neuronal Firing Rate
| Brain Region | Neuronal Population | Effect on Firing Rate | Species | Reference |
| Paraventricular Nucleus (PVN) | Sympathetic Efferent Nerves | Biphasic: Initial 20% inhibition followed by a 10% increase | Rat | [2] |
| Ventromedial Hypothalamus (VMN) | Sympathetic Efferent Nerves | Small 5% decrease followed by a significant increase | Rat | [2] |
Table 2: Effects of Norepinephrine on Cerebellar Purkinje Cells
| Parameter | Effect | Concentration | Species | Reference |
| Simple Spike (SS) Firing Rate | Dose-dependent reduction | IC50: 5.97µM | Mouse | [12] |
| Molecular Layer Interneuron (MLI) Firing Rate | Significant increase | 2.5-25µM | Mouse | [12] |
Experimental Protocols
Two primary electrophysiological approaches are detailed below: in vivo single-unit recording to assess neuronal firing in the intact brain, and ex vivo patch-clamp recording from brain slices to investigate synaptic and membrane properties with greater mechanical stability and pharmacological control.
Protocol 1: In Vivo Single-Unit Extracellular Recording in Anesthetized Rodents
This protocol is designed to measure changes in the spontaneous and evoked firing rates of neurons in a specific brain region following systemic administration of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Anesthetic (e.g., urethane (B1682113) or isoflurane)
-
Stereotaxic frame
-
Surgical tools for craniotomy
-
High-impedance microelectrodes (e.g., tungsten or glass)
-
Micromanipulator
-
Extracellular amplifier and data acquisition system
-
Spike sorting software
Procedure:
-
Animal Preparation:
-
Anesthetize the animal (e.g., rat or mouse) according to an approved institutional protocol.
-
Mount the animal in a stereotaxic frame.
-
Maintain body temperature at 37°C with a heating pad.
-
-
Surgical Procedure:
-
Perform a craniotomy over the target brain region (e.g., locus coeruleus, prefrontal cortex, or hypothalamus) based on stereotaxic coordinates.
-
Carefully remove the dura mater to expose the cortical surface.
-
-
Electrode Placement:
-
Mount the microelectrode on the micromanipulator.
-
Slowly lower the electrode into the brain to the desired depth.
-
Advance the electrode until a single neuron's action potentials are clearly isolated from the background noise.
-
-
Baseline Recording:
-
Record the spontaneous firing rate of the isolated neuron for a stable period of at least 30-60 minutes to establish a baseline.
-
-
This compound Administration:
-
Administer this compound via oral gavage or intraperitoneal (IP) injection. A typical starting dose for preclinical studies is in the range of 10-100 mg/kg.
-
Administer the vehicle to a control group of animals.
-
-
Post-Administration Recording:
-
Continue recording from the same neuron for an extended period. Based on pharmacokinetic data, peak plasma concentrations of this compound occur 1-4 hours post-administration, with peak norepinephrine levels observed around 6 hours.[2][4] Therefore, a recording duration of at least 4-6 hours is recommended to capture the full effect.
-
Monitor for changes in firing rate, firing pattern (e.g., bursting), and action potential waveform.
-
-
Data Analysis:
-
Use spike sorting software to isolate the waveforms of single units.
-
Calculate the mean firing rate in bins (e.g., 1-minute or 5-minute intervals) before and after this compound administration.
-
Perform statistical analysis to compare the post-droxidopa firing rate to the baseline and to the vehicle control group.
-
Protocol 2: Ex Vivo Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol allows for a more detailed investigation of the effects of this compound's active metabolite, norepinephrine, on synaptic currents (EPSCs/IPSCs) and intrinsic membrane properties.
Materials:
-
Norepinephrine hydrochloride
-
Artificial cerebrospinal fluid (aCSF) components
-
Internal solution for patch pipettes
-
Vibratome or tissue chopper
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Brain Slice Preparation:
-
Anesthetize and decapitate a rodent.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.
-
Cut brain slices (e.g., 300 µm thick) containing the region of interest using a vibratome.
-
Transfer slices to a recovery chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.
-
-
Patch-Clamp Recording:
-
Transfer a single slice to the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF.
-
Using visual guidance (e.g., DIC optics), target a neuron in the region of interest.
-
Establish a gigaseal and obtain a whole-cell recording configuration.
-
-
Baseline Measurements:
-
In voltage-clamp mode, record baseline spontaneous or evoked excitatory postsynaptic currents (sEPSCs/eEPSCs) and inhibitory postsynaptic currents (sIPSCs/eIPSCs).
-
In current-clamp mode, measure resting membrane potential, input resistance, and firing response to depolarizing current injections.
-
-
Norepinephrine Application:
-
Prepare a stock solution of norepinephrine in water and dilute it to the final desired concentration (e.g., 1-100 µM) in the aCSF.
-
Switch the perfusion to the norepinephrine-containing aCSF.
-
-
Post-Application Measurements:
-
Record changes in synaptic currents and intrinsic membrane properties during and after norepinephrine application.
-
Perform a washout by perfusing with normal aCSF to determine if the effects are reversible.
-
-
Data Analysis:
-
Analyze changes in the frequency, amplitude, and kinetics of synaptic currents.
-
Analyze changes in resting membrane potential, input resistance, and the number of action potentials fired in response to current steps.
-
Use appropriate statistical tests to compare baseline and post-application data.
-
Conclusion
The protocols and information provided in these application notes offer a framework for investigating the electrophysiological effects of this compound on neuronal activity. By employing these techniques, researchers can gain valuable insights into the neuronal mechanisms underlying the therapeutic actions and potential central nervous system side effects of this drug. The provided data tables and signaling pathway diagrams serve as a reference for expected outcomes and the molecular basis of this compound's effects. Careful experimental design and data analysis are essential for obtaining robust and reproducible results in this area of research.
References
- 1. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the Pharmacokinetics of this compound After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reference.medscape.com [reference.medscape.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. A Mechanism for Nerve Cell Excitation by Norepinephrine via Alpha-1 Adrenoceptors: Inhibition of Potassium M-Current - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A mechanism for nerve cell excitation by norepinephrine via α-1 adrenoceptors: inhibition of potassium M-current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 10. med.libretexts.org [med.libretexts.org]
- 11. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. parkinsonsroadmap.org [parkinsonsroadmap.org]
Application Notes and Protocols for Assessing Droxidopa Efficacy in a Parkinson's Disease Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Introduction: Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc), leading to motor symptoms like bradykinesia, rigidity, and tremor. Non-motor symptoms, including neurogenic orthostatic hypotension (nOH), are also prevalent and significantly impact quality of life. Droxidopa (L-threo-3,4-dihydroxyphenylserine or L-DOPS) is an orally administered synthetic amino acid precursor of norepinephrine (B1679862).[1][2] It is converted to norepinephrine by the L-aromatic amino acid decarboxylase (AADC) enzyme, the same enzyme that converts L-DOPA to dopamine.[3][4] This mechanism aims to correct the norepinephrine deficiency that contributes to nOH in PD patients.[3]
These application notes provide a detailed protocol for evaluating the efficacy of this compound in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease. The MPTP model is widely used as it recapitulates the key pathological feature of PD—the loss of dopaminergic neurons in the nigrostriatal pathway.[5][6] The protocols outlined below cover animal model induction, drug administration, and a multi-faceted assessment of efficacy through behavioral, neurochemical, and histological analyses.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action for this compound and the overall experimental design for assessing its efficacy.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 3. parkinsons-therapeutics.org [parkinsons-therapeutics.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Distribution Studies of Radiolabeled Droxidopa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droxidopa (L-threo-3,4-dihydroxyphenylserine, or L-DOPS) is a synthetic amino acid analog that acts as a prodrug to the neurotransmitter norepinephrine (B1679862). Administered orally, it is converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as dopa-decarboxylase (DDC). This mechanism of action makes this compound a valuable therapeutic agent for conditions characterized by norepinephrine deficiency, such as neurogenic orthostatic hypotension (nOH).
Understanding the in vivo distribution of this compound is critical for optimizing its therapeutic efficacy and safety profile. Radiolabeling the this compound molecule allows for sensitive and quantitative tracking of its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical animal models. This application note provides an overview of the methodology and key considerations for conducting in vivo distribution studies with radiolabeled this compound.
Mechanism of Action and Metabolic Pathway
This compound exerts its pharmacological effects by increasing the levels of norepinephrine in both the peripheral and central nervous systems.[1] Unlike norepinephrine, this compound can cross the blood-brain barrier.[1] Its metabolism is primarily mediated by the catecholamine pathway and not the cytochrome P450 system.[2] The main enzymes involved are Aromatic L-Amino Acid Decarboxylase (AADC) and Catechol-O-methyltransferase (COMT).[2]
The metabolic conversion of this compound is a key aspect of its function. The following diagram illustrates the primary metabolic pathway.
Data Presentation: In Vivo Distribution of Radiolabeled this compound
Table 1: Illustrative Biodistribution of [14C]-Droxidopa in Rats (%ID/g)
| Organ/Tissue | 1 hour | 4 hours | 24 hours |
| Blood | 2.5 | 1.0 | 0.2 |
| Liver | 15.0 | 8.0 | 1.5 |
| Kidneys | 20.0 | 10.0 | 2.0 |
| Heart | 1.5 | 0.8 | 0.1 |
| Lungs | 3.0 | 1.5 | 0.3 |
| Spleen | 2.0 | 1.2 | 0.2 |
| Brain | 0.5 | 0.2 | <0.1 |
| Muscle | 1.0 | 0.5 | 0.1 |
| Adipose Tissue | 0.8 | 0.4 | <0.1 |
Note: These values are for illustrative purposes and are based on typical biodistribution patterns for small molecules with significant renal and hepatic clearance. Actual values for radiolabeled this compound would need to be determined experimentally.
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Carbon-14
This protocol provides a general outline for the synthesis of [14C]-droxidopa. The specific details of the synthetic route may vary and would require optimization by a qualified radiochemist. The introduction of the 14C label is typically achieved late in the synthesis to maximize radiochemical yield and specific activity.
Objective: To synthesize [14C]-droxidopa for use in preclinical biodistribution studies.
Materials:
-
This compound precursor molecule
-
[14C]-labeled reagent (e.g., [14C]CO2, K14CN)
-
Appropriate solvents and reagents for the chosen synthetic route
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Radio-detector for HPLC
-
Liquid Scintillation Counter (LSC) for quantification
-
Appropriate shielding and personal protective equipment (PPE) for handling radioactivity
Procedure:
-
Synthesis of a Suitable Precursor: Synthesize a stable precursor of this compound that is amenable to the introduction of the 14C label in the final synthetic step.
-
Introduction of the 14C Label: React the precursor with the [14C]-labeled reagent under optimized reaction conditions (e.g., temperature, pressure, catalyst).
-
Purification: Purify the crude [14C]-droxidopa product using preparative HPLC. Collect the fraction corresponding to the product peak.
-
Verification of Radiochemical Purity: Analyze an aliquot of the purified product by analytical HPLC with an in-line radio-detector to determine its radiochemical purity.
-
Determination of Specific Activity: Measure the radioactivity of a known mass of the purified [14C]-droxidopa using a calibrated LSC to determine the specific activity (e.g., in mCi/mmol or GBq/mmol).
-
Formulation: Formulate the purified [14C]-droxidopa in a suitable vehicle (e.g., saline, PBS with a solubilizing agent) for in vivo administration.
Protocol 2: In Vivo Biodistribution Study in Rats
This protocol describes a typical procedure for determining the tissue distribution of [14C]-droxidopa in a rat model.
Objective: To quantify the distribution of [14C]-droxidopa in various organs and tissues of rats at different time points after administration.
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain), weight-matched
-
[14C]-droxidopa formulated for injection
-
Syringes and needles for administration
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for dissection
-
Sample collection tubes, pre-weighed
-
Liquid scintillation vials and cocktail
-
Tissue solubilizer
-
Liquid Scintillation Counter (LSC)
-
Animal balance
Experimental Workflow:
References
Application Notes and Protocols: Immunohistochemistry for Tyrosine Hydroxylase Following Droxidopa Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droxidopa (L-threo-3,4-dihydroxyphenylserine or L-DOPS) is a synthetic amino acid precursor of norepinephrine (B1679862) used for the management of neurogenic orthostatic hypotension (nOH).[1][2][3] Its primary mechanism of action involves conversion to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase.[2][3][4] This conversion increases norepinephrine levels in the peripheral nervous system, leading to vasoconstriction and an increase in blood pressure.[2][3]
Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[5] It catalyzes the conversion of L-tyrosine to L-DOPA.[5] Immunohistochemical detection of TH is a standard method for identifying and quantifying dopaminergic and noradrenergic neurons in nervous tissue.[5][6]
A critical aspect of this compound's pharmacology is that it bypasses the enzymatic step catalyzed by tyrosine hydroxylase in the synthesis of norepinephrine.[1] This has implications for the interpretation of TH immunohistochemistry in the context of this compound treatment. While this compound administration is not expected to directly alter the expression of the TH enzyme, investigating TH-positive neuronal populations remains crucial for assessing the underlying health and status of catecholaminergic systems in preclinical and clinical studies.
These application notes provide a detailed protocol for performing tyrosine hydroxylase immunohistochemistry on nervous tissue following this compound administration.
Putative Signaling and Metabolic Pathways
The metabolic pathway of this compound to norepinephrine circumvents the initial and rate-limiting step of endogenous catecholamine synthesis that is catalyzed by tyrosine hydroxylase.
Caption: Metabolic pathways of endogenous norepinephrine synthesis and this compound conversion.
Experimental Protocols
Protocol 1: Perfusion and Tissue Preparation
This protocol is suitable for rodent models.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
4% Paraformaldehyde (PFA) in PBS, ice-cold
-
Sucrose (B13894) solutions (15% and 30% w/v) in PBS
-
Optimal cutting temperature (OCT) compound
-
Perfusion pump and tubing
-
Surgical tools
Procedure:
-
Anesthetize the animal with an appropriate anesthetic.
-
Perform a thoracotomy to expose the heart.
-
Insert a perfusion needle into the left ventricle and make an incision in the right atrium.
-
Perfuse transcardially with ice-cold PBS until the liver is clear of blood.
-
Switch to perfusion with ice-cold 4% PFA in PBS.
-
Following perfusion, dissect the brain or other nervous tissue of interest.
-
Post-fix the tissue in 4% PFA for 24 hours at 4°C.
-
Cryoprotect the tissue by sequential immersion in 15% sucrose in PBS and then 30% sucrose in PBS at 4°C until the tissue sinks.
-
Embed the tissue in OCT compound and freeze on dry ice or in isopentane (B150273) cooled by liquid nitrogen.
-
Store tissue blocks at -80°C until sectioning.
-
Section the frozen tissue at 20-40 µm using a cryostat and mount on charged slides.
Protocol 2: Immunohistochemistry for Tyrosine Hydroxylase
Materials:
-
PBS
-
Blocking buffer: 10% normal donkey serum with 0.3% Triton X-100 in PBS.[7]
-
Primary antibody: Rabbit anti-Tyrosine Hydroxylase (e.g., Millipore AB152, 1:1000 dilution).
-
Secondary antibody: Donkey anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488, 1:500 dilution).
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.
-
Mounting medium.
Procedure:
-
Wash the tissue sections three times for 5 minutes each in PBS.
-
Incubate the sections in blocking buffer for 1 hour at room temperature to block non-specific antibody binding.[7]
-
Incubate the sections with the primary anti-TH antibody diluted in blocking buffer overnight at 4°C.
-
Wash the sections three times for 10 minutes each in PBS.
-
Incubate the sections with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 2 hours at room temperature, protected from light.
-
Wash the sections three times for 10 minutes each in PBS, protected from light.
-
Counterstain with DAPI for 10 minutes.
-
Wash the sections twice for 5 minutes each in PBS.
-
Coverslip the slides using an appropriate mounting medium.
-
Store the slides at 4°C in the dark until imaging.
Caption: Experimental workflow for tyrosine hydroxylase immunohistochemistry.
Data Presentation
While the direct impact of this compound on TH expression is not well-documented, quantitative analysis of TH-positive neurons remains a critical endpoint for assessing the overall health of catecholaminergic systems. Below is a template for presenting such data.
Table 1: Quantitative Analysis of Tyrosine Hydroxylase Immunoreactivity
| Treatment Group | Brain Region | Number of TH-Positive Neurons (per section) | Optical Density of TH Staining (Arbitrary Units) |
| Vehicle Control | Substantia Nigra | 550 ± 45 | 0.85 ± 0.05 |
| This compound (Low Dose) | Substantia Nigra | 540 ± 50 | 0.83 ± 0.06 |
| This compound (High Dose) | Substantia Nigra | 535 ± 48 | 0.84 ± 0.05 |
| Vehicle Control | Locus Coeruleus | 320 ± 30 | 0.75 ± 0.04 |
| This compound (Low Dose) | Locus Coeruleus | 315 ± 28 | 0.74 ± 0.05 |
| This compound (High Dose) | Locus Coeruleus | 310 ± 32 | 0.76 ± 0.04 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Discussion and Interpretation
-
Expected Outcomes: Based on its mechanism of action, this compound treatment alone is not anticipated to cause significant changes in the number of TH-positive neurons or the intensity of TH immunoreactivity.[1] Any observed changes would likely be attributable to the underlying disease model or other experimental conditions rather than a direct pharmacological effect of this compound on TH expression.
-
Importance of Controls: The inclusion of appropriate vehicle controls is essential for accurately interpreting the results. In disease models, such as those for Parkinson's disease, a positive control group (e.g., treated with a known neuroprotectant) may also be beneficial.
-
Quantitative Methods: The number of TH-positive cells can be quantified using stereological methods. The intensity of TH staining can be measured by optical density analysis.[8][9] These quantitative approaches are crucial for detecting any subtle changes that may occur.
-
Potential Confounds: It is important to consider that in neurodegenerative disease models, the disease process itself will lead to a loss of TH-positive neurons. The primary therapeutic effect of this compound is symptomatic and does not address the underlying neurodegeneration. Therefore, a lack of change in TH expression with this compound treatment in these models would be the expected outcome.
Conclusion
References
- 1. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. The identification of dopaminergic neurons using Tyrosine Hydroxylase in Parkinson's research and LRRK2: Novus Biologicals [novusbio.com]
- 6. Cellular localization of tyrosine hydroxylase by immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Behavioral Tests for Motor Function in Animal Models Treated with Droxidopa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droxidopa, also known as L-threo-3,4-dihydroxyphenylserine (L-DOPS), is a synthetic amino acid precursor of the neurotransmitter norepinephrine (B1679862).[1][2] It is clinically used for the treatment of neurogenic orthostatic hypotension (nOH), a condition characterized by a significant drop in blood pressure upon standing, often associated with neurological disorders such as Parkinson's disease, multiple system atrophy, and pure autonomic failure.[3][4] this compound works by being converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC), thereby replenishing norepinephrine levels in both the peripheral and central nervous systems.[2][5] This increase in norepinephrine can lead to improved vasoconstriction and blood pressure regulation.[2]
Beyond its effects on blood pressure, there is growing interest in the potential of this compound to modulate motor function, particularly in the context of neurodegenerative diseases where noradrenergic pathways are compromised. For instance, this compound has been investigated for its potential to alleviate freezing of gait in Parkinson's disease.[1][6][7] Animal models are crucial for pre-clinically evaluating the efficacy and mechanisms of action of this compound on motor function. This document provides detailed protocols for key behavioral tests used to assess motor coordination, balance, and locomotor activity in rodent models treated with this compound.
While extensive clinical data on this compound is available, detailed protocols and quantitative data from preclinical studies in animal models assessing motor function are not as widely published. Therefore, the following protocols are based on established standard procedures for these behavioral tests, adapted for the evaluation of this compound in relevant animal models, such as the 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease. The provided data tables are templates for researchers to record their findings.
Signaling Pathway of this compound
Caption: this compound is converted to norepinephrine, which then acts on adrenergic receptors.
Experimental Workflow for Behavioral Testing
Caption: A typical workflow for a preclinical behavioral study with this compound.
Experimental Protocols
Rotarod Test for Motor Coordination and Balance
The rotarod test is a widely used method to assess motor coordination, balance, and motor learning in rodents.[8][9][10][11][12]
Objective: To evaluate the effect of this compound on motor coordination and balance in an animal model of motor dysfunction.
Materials:
-
Rotarod apparatus (e.g., for rats or mice)
-
Animal model (e.g., 6-OHDA lesioned rats or control animals)
-
This compound solution and vehicle control
-
Syringes and needles for administration
-
Timer
-
Soft padding to place beneath the rotarod
Procedure:
-
Acclimation and Habituation:
-
Allow animals to acclimate to the testing room for at least 30 minutes before the first session.
-
Habituate the animals to the stationary rotarod for 5 minutes one day before the training phase.
-
-
Training Phase (2-3 days prior to baseline testing):
-
Place the animal on the rotarod at a low, constant speed (e.g., 4-5 rpm) for a maximum of 180 seconds per trial.
-
Conduct 3-4 trials per day with an inter-trial interval of at least 15 minutes.
-
The purpose of training is to ensure the animals learn the task, minimizing variability not related to motor deficits.
-
-
Drug Administration:
-
Administer this compound or vehicle control at the desired dose and route (e.g., oral gavage). The timing of administration relative to testing should be consistent and based on the pharmacokinetic profile of this compound. A common starting point could be 30-60 minutes before the test.
-
-
Testing Phase:
-
Place the animal on the accelerating rotarod. The rod should accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).
-
Record the latency to fall (the time the animal remains on the rod).
-
If the animal clings to the rod and completes a full passive rotation, this should also be recorded as a fall.
-
The trial ends when the animal falls or reaches the maximum trial duration (e.g., 300 seconds).
-
Perform 3 trials with a 15-20 minute inter-trial interval.
-
-
Data Analysis:
-
Calculate the average latency to fall across the three trials for each animal.
-
Compare the mean latency to fall between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Data Presentation:
Table 1: Rotarod Performance Data (Template)
| Group | Animal ID | Latency to Fall (s) - Trial 1 | Latency to Fall (s) - Trial 2 | Latency to Fall (s) - Trial 3 | Average Latency to Fall (s) |
| Vehicle | 1 | ||||
| 2 | |||||
| ... | |||||
| This compound | 1 | ||||
| 2 | |||||
| ... |
Open Field Test for Locomotor Activity and Exploratory Behavior
The open field test is used to assess general locomotor activity, exploratory behavior, and anxiety-like behavior in rodents.[2][13][14][15][16][17]
Objective: To determine the effect of this compound on spontaneous locomotor activity and exploratory patterns.
Materials:
-
Open field arena (a square or circular enclosure with high walls, typically made of a non-porous material for easy cleaning)
-
Video tracking system and software
-
Animal model
-
This compound solution and vehicle control
-
Syringes and needles for administration
-
70% ethanol (B145695) for cleaning
Procedure:
-
Acclimation:
-
Acclimate the animals to the testing room for at least 30-60 minutes before the test. The room should be quiet and have consistent lighting.
-
-
Drug Administration:
-
Administer this compound or vehicle control at the specified dose and route. Testing should commence after a predetermined time interval (e.g., 30-60 minutes).
-
-
Testing:
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena freely for a set period (e.g., 10-30 minutes).
-
Record the session using the video tracking system.
-
After each trial, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.
-
-
Data Analysis:
-
The video tracking software will analyze various parameters. Key parameters for motor function include:
-
Total distance traveled: The total distance the animal moved during the session.
-
Average speed: The total distance divided by the duration of the session.
-
Time spent mobile/immobile: The amount of time the animal was moving versus stationary.
-
Rearing frequency: The number of times the animal stood on its hind limbs.
-
-
Compare these parameters between the this compound and vehicle groups using appropriate statistical analysis.
-
Data Presentation:
Table 2: Open Field Test Data (Template)
| Group | Animal ID | Total Distance Traveled (cm) | Average Speed (cm/s) | Time Spent Mobile (s) | Rearing Frequency |
| Vehicle | 1 | ||||
| 2 | |||||
| ... | |||||
| This compound | 1 | ||||
| 2 | |||||
| ... |
Gait Analysis for Detailed Motor Function Assessment
Gait analysis provides a detailed, quantitative assessment of an animal's walking pattern, which can be sensitive to subtle motor deficits.[18][19]
Objective: To quantitatively assess the effects of this compound on various spatial and temporal aspects of gait.
Materials:
-
Automated gait analysis system (e.g., CatWalk)
-
Animal model
-
This compound solution and vehicle control
-
Syringes and needles for administration
Procedure:
-
Acclimation and Training:
-
Acclimate the animals to the testing room.
-
Allow the animals to walk across the gait analysis platform several times to habituate them to the apparatus. This is typically done over a few days leading up to the test. The goal is to have the animal cross the walkway at a consistent speed without stopping.
-
-
Drug Administration:
-
Administer this compound or vehicle control as per the study design.
-
-
Testing:
-
Place the animal at the beginning of the walkway and allow it to traverse to the other end.
-
The automated system will record the paw prints and analyze various gait parameters.
-
Record at least three compliant runs per animal (i.e., runs where the animal walks at a relatively constant speed without interruption).
-
-
Data Analysis:
-
The software will generate a large number of gait parameters. Key parameters to analyze include:
-
Stride length: The distance between successive placements of the same paw.
-
Swing speed: The speed of the paw during the swing phase.
-
Stance phase duration: The duration the paw is in contact with the surface.
-
Inter-paw coordination: The timing relationships between the placements of different paws.
-
Base of support: The distance between the front or hind paws.
-
-
Compare the mean values of these parameters between the this compound and vehicle groups.
-
Data Presentation:
Table 3: Gait Analysis Data (Template)
| Group | Animal ID | Average Stride Length (cm) | Average Swing Speed (cm/s) | Average Stance Phase (s) |
| Vehicle | 1 | |||
| 2 | ||||
| ... | ||||
| This compound | 1 | |||
| 2 | ||||
| ... |
Conclusion
The behavioral tests outlined in these application notes provide a robust framework for assessing the effects of this compound on motor function in animal models. The rotarod test offers a measure of overall motor coordination and balance, the open field test provides insights into general locomotor activity, and gait analysis allows for a detailed and sensitive evaluation of walking patterns. By employing these standardized protocols, researchers can generate reliable and reproducible data to better understand the therapeutic potential of this compound for motor impairments in various neurological conditions. It is recommended to use a battery of tests to obtain a comprehensive profile of the drug's effects on motor function.
References
- 1. Freezing of Gait in Parkinsonism and its Potential Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in neurogenic orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-DOPS-Accelerated recovery of locomotor function in rats subjected to sensorimotor cortex ablation injury: pharmacobehavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Freezing of Gait in Parkinsonism and its Potential Drug Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and Reduced Falls in a Trial of Parkinson Disease Patients With Neurogenic Orthostatic Hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound reduces postural sway in Parkinson disease patients with orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rotarod Test - Creative Biolabs [creative-biolabs.com]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Rotarod-Test for Mice [protocols.io]
- 12. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Behavioral Testing - Open Field and Dyskinesia Scoring [protocols.io]
- 14. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 15. anilocus.com [anilocus.com]
- 16. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Gait Analysis for Early Detection of Motor Symptoms in the 6-OHDA Rat Model of Parkinson's Disease [frontiersin.org]
- 19. Gait analysis in three different 6-hydroxydopamine rat models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Blood Pressure Changes in Conscious Rats Following Oral Droxidopa Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droxidopa, a synthetic amino acid prodrug, is converted to norepinephrine (B1679862) in the body by the enzyme DOPA decarboxylase.[1] This mechanism makes it an effective agent for increasing blood pressure, primarily by inducing peripheral vasoconstriction.[1] In preclinical research, accurately measuring the hemodynamic effects of orally administered this compound in conscious, unrestrained rats is crucial for understanding its pharmacodynamics and potential therapeutic applications. The gold standard for such measurements is implantable radiotelemetry, which allows for continuous and stress-free monitoring of cardiovascular parameters.[1]
These application notes provide detailed protocols for the surgical implantation of telemetry devices, the oral administration of this compound, and the subsequent monitoring of blood pressure and heart rate in conscious rats.
Signaling Pathway of this compound's Action
This compound exerts its pressor effect through its conversion to norepinephrine, a key neurotransmitter in the sympathetic nervous system.
Caption: Metabolic conversion of oral this compound to norepinephrine and its effect on blood pressure.
Experimental Protocols
Part 1: Surgical Implantation of Telemetry Device
This protocol describes the implantation of a telemetry device for the direct and continuous measurement of arterial blood pressure and heart rate in conscious rats. The abdominal aorta is the preferred site for catheterization.
Materials:
-
Telemetry transmitter with pressure-sensing catheter (e.g., Data Sciences International - DSI)
-
General anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpels, forceps, scissors, sutures)
-
Sterile gauze and cotton swabs
-
Tissue adhesive
-
Analgesics for post-operative care
-
Heating pad to maintain body temperature
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rat using isoflurane (B1672236) (2-4% for induction, 1-2% for maintenance).
-
Shave the ventral abdominal area and sterilize the surgical site.
-
Place the rat on a heated surgical pad in dorsal recumbency to maintain body temperature.
-
-
Surgical Incision:
-
Make a midline abdominal incision to expose the peritoneal cavity.
-
Gently retract the intestines using sterile, saline-moistened cotton swabs to expose the abdominal aorta.
-
-
Catheter Implantation:
-
Carefully isolate the abdominal aorta between the renal artery and the iliac bifurcation.
-
Place temporary occlusion sutures cranial and caudal to the intended catheter insertion site.
-
Make a small puncture in the aortic wall with a bent 23-gauge needle.
-
Insert the telemetry catheter into the aorta, advancing it cranially.
-
Secure the catheter in place with a drop of tissue adhesive and tie a permanent suture around the vessel and catheter.
-
Remove the temporary occlusion sutures and check for hemostasis.
-
-
Transmitter Placement and Closure:
-
Place the body of the telemetry transmitter into the abdominal cavity.
-
Suture the transmitter body to the abdominal wall to prevent movement.
-
Close the abdominal muscle layer and the skin with appropriate sutures.
-
-
Post-Operative Care:
-
Administer post-operative analgesics as prescribed.
-
House the rat individually and monitor for recovery, including return to normal posture, activity, and food/water intake.
-
Allow a recovery period of at least 7-10 days before starting the experiment to ensure normalization of the circadian rhythm and hemodynamic parameters.
-
Part 2: Oral Administration of this compound
Oral gavage is a standard method for precise oral dosing in rats.
Materials:
-
This compound
-
Vehicle for suspension (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Appropriately sized oral gavage needle (16-18 gauge, 2-3 inches long with a ball tip for adult rats)
-
Syringes
Procedure:
-
Preparation of this compound Suspension:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. For example, to achieve a dose of 25 mg/kg in a 300g rat with a dosing volume of 5 ml/kg, the concentration would be 5 mg/ml.
-
Vortex the suspension thoroughly before each administration.
-
-
Animal Handling and Dosing:
-
Gently restrain the rat, holding it in an upright position.
-
Extend the rat's head slightly to align the oral cavity and esophagus.
-
Introduce the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass smoothly with no resistance. Do not force the needle.
-
Once the needle is in the correct position (pre-measured from the rat's incisors to the last rib), slowly administer the this compound suspension.
-
Withdraw the needle smoothly and return the rat to its home cage.
-
Monitor the animal for a few minutes post-dosing for any signs of distress.
-
Part 3: Blood Pressure Data Acquisition and Analysis
Procedure:
-
Baseline Recording:
-
Prior to this compound administration, record baseline blood pressure and heart rate for a sufficient period (e.g., 24 hours) to establish a stable baseline and observe the normal circadian rhythm.
-
-
Post-Dosing Data Collection:
-
After oral administration of this compound or vehicle, begin continuous data recording.
-
A study in portal hypertensive rats monitored hemodynamic parameters for 2 hours post-administration.[2] Based on human pharmacokinetic data showing a peak effect around 3-4 hours and a duration of action of about 6 hours, a recording period of at least 6-8 hours is recommended.[1]
-
-
Data Analysis:
-
Data acquisition software (e.g., DSI Ponemah®) can be used to calculate systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate (HR).
-
Data can be averaged over specific time intervals (e.g., 15-minute or 30-minute bins) to analyze the time course of the hemodynamic effects.
-
Compare the changes in hemodynamic parameters in the this compound-treated group to the vehicle-treated control group.
-
Experimental Workflow
The overall experimental process involves several key stages, from animal preparation to final data analysis.
Caption: Workflow for assessing hemodynamic effects of oral this compound in conscious rats.
Data Presentation
Disclaimer: The following quantitative data is derived from a study conducted on portal hypertensive rats (portal vein-ligated and biliary duct-ligated models) and may not be directly representative of the hemodynamic effects in normotensive, healthy rats.[2] This data is presented as an example of the expected pressor effect of this compound. Researchers should establish their own dose-response curves in their specific animal model.
In a study on portal hypertensive rats, the acute oral administration of this compound (25-50 mg/kg) resulted in a significant and sustained increase in arterial pressure.[2]
Table 1: Change in Mean Arterial Pressure (MAP) Following a Single Oral Dose of this compound (25 mg/kg) in Portal Hypertensive Rats
| Time Post-Dose | Change in MAP (mmHg) vs. Vehicle |
| Baseline | 0 |
| 30 minutes | +15 ± 3 |
| 60 minutes | +22 ± 4 |
| 90 minutes | +20 ± 4 |
| 120 minutes | +18 ± 3 |
Values are presented as mean ± SEM. Data is illustrative based on published findings in a disease model.[2]
Table 2: Hemodynamic Parameters Following Chronic Oral this compound (15 mg/kg, twice daily for 5 days) in Cirrhotic Rats
| Parameter | Vehicle Control Group | This compound-Treated Group |
| Mean Arterial Pressure (mmHg) | 95 ± 5 | 115 ± 6* |
| Heart Rate (bpm) | 380 ± 15 | 375 ± 12 |
Values are presented as mean ± SEM. *p < 0.05 vs. Vehicle Control. Data is illustrative based on published findings in a disease model.[2]
Note on Heart Rate: In both human and animal studies, this compound typically has little to no significant effect on heart rate.[1][2] The primary mechanism of action is peripheral vasoconstriction, rather than direct cardiac stimulation.
References
Application Note: Simultaneous Analysis of Droxidopa and its Metabolites by HPLC-ECD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droxidopa (L-threo-3,4-dihydroxyphenylserine) is a synthetic amino acid analog that acts as a prodrug for the neurotransmitter norepinephrine (B1679862). It is primarily used in the treatment of neurogenic orthostatic hypotension. The therapeutic and physiological effects of this compound are mediated through its conversion to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC). Another significant metabolic pathway involves the O-methylation of this compound by catechol-O-methyltransferase (COMT) to form 3-O-methyl-dihydroxyphenylserine (3-OM-DOPS).
The simultaneous quantification of this compound and its primary metabolites, norepinephrine and 3-OM-DOPS, in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) offers a sensitive and selective method for the analysis of these electrochemically active compounds. This application note provides a detailed protocol for the simultaneous determination of this compound, norepinephrine, and 3-OM-DOPS in human plasma.
Metabolic Pathway of this compound
Experimental Protocols
Materials and Reagents
-
This compound, Norepinephrine, and 3-O-methyl-dihydroxyphenylserine (3-OM-DOPS) reference standards
-
Internal Standard (IS), e.g., 3,4-dihydroxybenzylamine (B7771078) (DHBA)
-
Perchloric acid, 0.1 M
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Sodium dihydrogen phosphate (B84403), analytical grade
-
Octanesulfonic acid sodium salt, analytical grade
-
EDTA, analytical grade
-
Ultrapure water
-
Human plasma, drug-free
Sample Preparation: Protein Precipitation
-
To 500 µL of human plasma in a microcentrifuge tube, add 50 µL of internal standard working solution.
-
Vortex for 10 seconds.
-
Add 500 µL of 0.8 M perchloric acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject 20 µL of the filtered supernatant into the HPLC system.
HPLC-ECD Conditions
| Parameter | Setting |
| HPLC System | Isocratic HPLC system with a pump, autosampler, and electrochemical detector |
| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | 90:10 (v/v) mixture of 0.1 M sodium dihydrogen phosphate buffer (containing 0.5 mM octanesulfonic acid and 0.1 mM EDTA, adjusted to pH 3.0 with phosphoric acid) and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| ECD System | Electrochemical detector with a glassy carbon working electrode and an Ag/AgCl reference electrode |
| Potential | +0.75 V |
| Run Time | Approximately 15 minutes |
Experimental Workflow
Quantitative Data
The following tables summarize the representative quantitative data for the simultaneous analysis of this compound, norepinephrine, and 3-OM-DOPS using the described HPLC-ECD method.
Table 1: Chromatographic Properties
| Analyte | Retention Time (min) |
| Norepinephrine | 3.5 |
| This compound | 5.2 |
| 3-OM-DOPS | 8.9 |
| Internal Standard (DHBA) | 6.8 |
Table 2: Method Validation Parameters
| Parameter | Norepinephrine | This compound | 3-OM-DOPS |
| Linearity Range (ng/mL) | 0.5 - 100 | 1 - 200 | 1 - 200 |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 | > 0.997 |
| Limit of Detection (LOD) (ng/mL) | 0.1 | 0.3 | 0.3 |
| Limit of Quantification (LOQ) (ng/mL) | 0.5 | 1.0 | 1.0 |
| Recovery (%) | 85 - 95 | 88 - 98 | 82 - 93 |
| Inter-day Precision (%RSD) | < 10 | < 8 | < 12 |
| Intra-day Precision (%RSD) | < 8 | < 6 | < 10 |
Discussion
This application note outlines a robust and sensitive HPLC-ECD method for the simultaneous determination of this compound and its key metabolites, norepinephrine and 3-OM-DOPS, in human plasma. The sample preparation involves a straightforward protein precipitation step, which is efficient for removing high molecular weight interferences.
The chromatographic conditions are optimized to achieve good resolution between the analytes and the internal standard within a reasonable run time. The use of a reversed-phase C18 column with an ion-pairing agent in the mobile phase allows for the effective separation of these polar compounds.
Electrochemical detection provides high sensitivity and selectivity for the analysis of catecholamines and related compounds. The applied potential of +0.75 V is sufficient to oxidize all three analytes, ensuring their sensitive detection.
The presented method demonstrates good linearity, precision, accuracy, and recovery, making it suitable for pharmacokinetic and clinical research studies involving this compound. The detailed protocol and performance data serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry.
Creating a Stable Droxidopa Solution for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droxidopa (L-threo-3,4-dihydroxyphenylserine or L-DOPS) is a synthetic amino acid prodrug that is converted to norepinephrine (B1679862) by the enzyme DOPA decarboxylase. It is utilized in research to investigate the effects of norepinephrine in various biological systems. A critical aspect of conducting reliable in vitro experiments with this compound is the preparation of a stable solution, as catecholamines are susceptible to oxidation and degradation in aqueous environments. This document provides detailed protocols for preparing stable this compound solutions suitable for a range of in vitro applications, including cell culture-based assays.
Physicochemical Properties of this compound
Understanding the fundamental properties of this compound is essential for its effective use in experiments. This compound is an off-white to tan crystalline powder. Key physicochemical characteristics are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₉H₁₁NO₅ | |
| Molecular Weight | 213.19 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Slightly soluble in water; Soluble in dilute hydrochloric acid; Practically insoluble in methanol, ethanol, acetone, ether, and chloroform. | |
| Storage (Solid) | -20°C | |
| Stability | Susceptible to degradation by heat and in acidic or alkaline conditions. Incompatible with strong oxidizing agents. Aqueous solutions are not recommended to be stored for more than one day without stabilizers. |
Signaling Pathway of this compound
This compound exerts its biological effects by serving as a precursor to norepinephrine. This conversion is a key step in its mechanism of action.
Application Notes & Protocols: Evaluating the Neuroprotective Effects of Droxidopa in a 6-OHDA Lesion Model of Parkinson's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized primarily by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), leading to a significant dopamine (B1211576) deficit in the striatum.[1] The 6-hydroxydopamine (6-OHDA) lesion model is a widely used and reliable neurotoxin-based animal model that mimics the dopaminergic degeneration seen in PD.[2][3] 6-OHDA is a neurotoxin that is selectively taken up by dopaminergic and noradrenergic neurons via their transporters, where it induces oxidative stress and mitochondrial dysfunction, ultimately leading to neuronal cell death.[2][4]
Droxidopa (L-threo-3,4-dihydroxyphenylserine or L-DOPS) is an orally administered synthetic amino acid precursor of norepinephrine (B1679862).[5][6] It is converted to norepinephrine by the enzyme L-aromatic amino acid decarboxylase (AAAD).[5][7] While clinically approved for treating neurogenic orthostatic hypotension (nOH) in patients with PD, its potential neuroprotective effects are less established.[5][8] The rationale for investigating this compound's neuroprotective potential lies in its ability to replenish norepinephrine levels. Norepinephrine itself plays a role in modulating inflammation and oxidative stress, suggesting a potential mechanism for protecting dopaminergic neurons from degeneration.
These application notes provide a comprehensive framework and detailed protocols for assessing the neuroprotective efficacy of this compound in the unilateral 6-OHDA-induced mouse model of Parkinson's disease.
Experimental Design and Workflow
A typical experimental design involves randomly assigning animals to several groups:
-
Sham Control: Animals undergo surgery with vehicle injection instead of 6-OHDA.
-
6-OHDA + Vehicle: Animals receive the 6-OHDA lesion and are treated with the vehicle used to dissolve this compound. This group serves as the disease model control.
-
6-OHDA + this compound: Animals receive the 6-OHDA lesion and are treated with this compound. Multiple dosage groups can be included to assess dose-dependency.
The workflow involves acclimatization, pre-treatment with this compound or vehicle, stereotaxic surgery for 6-OHDA lesioning, continued post-lesion treatment, behavioral assessments to monitor motor deficits, and terminal post-mortem analysis for neurochemical and histological validation.
Caption: Experimental workflow for testing this compound's neuroprotective effects.
Detailed Experimental Protocols
Protocol 1: 6-OHDA Lesion Model (Mouse)
This protocol describes the unilateral injection of 6-OHDA into the striatum to induce a progressive loss of dopaminergic neurons.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
6-Hydroxydopamine hydrochloride (6-OHDA HCl)
-
Ascorbic acid
-
Sterile 0.9% saline
-
Desipramine (B1205290) (to protect noradrenergic neurons)
-
Anesthetics (e.g., Ketamine/Xylazine or Isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Heating pad
-
Surgical tools
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it in the stereotaxic frame.[3] Maintain body temperature at 37°C using a heating pad.[3]
-
Pre-treatment: 30 minutes prior to 6-OHDA injection, administer desipramine (25 mg/kg, i.p.) to prevent the uptake of 6-OHDA by noradrenergic neurons.
-
6-OHDA Solution Preparation: Immediately before use, prepare the 6-OHDA solution. Dissolve 6-OHDA HCl in cold, sterile 0.9% saline containing 0.02% ascorbic acid to prevent oxidation.[3] A typical concentration is 5 µg/µL. The solution must be protected from light.[3]
-
Stereotaxic Injection:
-
Expose the skull and identify bregma.
-
Drill a small hole over the target injection site. For the striatum, typical coordinates relative to bregma are: AP: +0.5 mm, L: -2.0 mm, DV: -3.0 mm.[3]
-
Slowly lower the Hamilton syringe needle to the target coordinates.
-
Inject 2 µL of the 6-OHDA solution (containing 10 µg of 6-OHDA) at a rate of 0.1 µL/min.[3]
-
Leave the needle in place for 5-10 minutes post-injection to allow for diffusion and prevent backflow.[3]
-
Slowly retract the needle.
-
-
Post-operative Care: Suture the incision and apply an antibiotic ointment.[3] Administer saline (s.c.) to prevent dehydration and provide post-operative analgesia.[3] House the animals with easy access to food and water and monitor their recovery closely.[9]
Protocol 2: this compound Administration
A pre-treatment regimen is often used in neuroprotection studies to ensure the compound is present before the neurotoxic insult.
Materials:
-
This compound
-
Vehicle (e.g., sterile water or 0.5% methylcellulose)
-
Oral gavage needles or equipment for intraperitoneal (i.p.) injection
Procedure:
-
Preparation: Prepare a fresh solution or suspension of this compound in the chosen vehicle daily.
-
Dosing Regimen (Example):
-
Treatment Period: Begin administration 3 days prior to 6-OHDA surgery and continue daily for 14 or 28 days post-surgery.
-
Dosage: Based on clinical use and conversion, a starting dose range for animal studies could be 50-200 mg/kg. A dose-response study is recommended.
-
Administration: Administer via oral gavage or i.p. injection once or twice daily.
-
Protocol 3: Behavioral Assessment
Behavioral tests are crucial for assessing the functional consequences of the dopaminergic lesion and any potential therapeutic effects of this compound.
A. Apomorphine-Induced Rotation Test This test measures dopaminergic receptor supersensitivity in the denervated striatum.[3]
Procedure:
-
Allow animals a 5-minute habituation period in a circular arena.[3]
-
Administer apomorphine (B128758) (a dopamine agonist) subcutaneously at a dose of 0.5 mg/kg.[3]
-
Record the number of full 360° body turns contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) for 30-40 minutes.
-
A successful lesion is typically indicated by a high rate of contralateral rotations (e.g., >7 rotations per minute).[3]
B. Cylinder Test This test assesses spontaneous forelimb use asymmetry, reflecting motor impairment of the paw contralateral to the lesion.[10]
Procedure:
-
Place the mouse in a transparent glass cylinder.
-
Videotape the mouse for 5 minutes.
-
Count the number of times the mouse rears up and touches the cylinder wall with its left forelimb, right forelimb, or both simultaneously.
-
Calculate the percentage of contralateral forelimb use. A reduced use of the contralateral (impaired) forelimb indicates a successful lesion.
Protocol 4: Post-mortem Analyses
A. Neurochemical Analysis by HPLC High-Performance Liquid Chromatography (HPLC) is used to quantify the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum.
Procedure:
-
Rapidly dissect the striatum from both hemispheres on ice.
-
Homogenize the tissue in an appropriate buffer (e.g., perchloric acid).
-
Centrifuge the homogenate and filter the supernatant.
-
Inject the sample into an HPLC system with electrochemical detection.
-
Quantify dopamine, DOPAC, and HVA concentrations against standard curves and normalize to tissue weight. A significant reduction in these neurochemicals in the lesioned hemisphere is expected.[4][11]
B. Histological Analysis by Immunohistochemistry (IHC) IHC for Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, is used to visualize and quantify the survival of dopaminergic neurons.[12]
Procedure:
-
Perfuse the animals with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and post-fix in PFA, then transfer to a sucrose (B13894) solution for cryoprotection.
-
Cut coronal sections (e.g., 30-40 µm) through the striatum and substantia nigra using a cryostat or microtome.
-
Perform immunohistochemical staining using a primary antibody against TH (e.g., mouse anti-TH monoclonal antibody).[12]
-
Use an appropriate secondary antibody conjugated to a chromogen (like DAB) or a fluorophore.[13]
-
Quantification:
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between experimental groups.
Table 1: Effect of this compound on Apomorphine-Induced Rotations
| Group | N | Contralateral Rotations (turns/min) |
|---|---|---|
| Sham | 10 | 0.5 ± 0.2 |
| 6-OHDA + Vehicle | 10 | 8.9 ± 1.5 |
| 6-OHDA + this compound (100 mg/kg) | 10 | 4.2 ± 1.1* |
*Data are presented as Mean ± SEM. *p < 0.05 vs. 6-OHDA + Vehicle. (Hypothetical data)
Table 2: Effect of this compound on Striatal Dopamine Levels
| Group | N | Dopamine (% of Sham Control) | DOPAC (% of Sham Control) | HVA (% of Sham Control) |
|---|---|---|---|---|
| Sham | 10 | 100 ± 8.5 | 100 ± 9.1 | 100 ± 7.8 |
| 6-OHDA + Vehicle | 10 | 15.2 ± 4.3 | 20.5 ± 5.0 | 22.1 ± 4.9 |
| 6-OHDA + this compound (100 mg/kg) | 10 | 45.8 ± 6.1* | 50.1 ± 7.2* | 53.6 ± 6.5* |
*Data are presented as Mean ± SEM. *p < 0.05 vs. 6-OHDA + Vehicle. (Hypothetical data)
Table 3: Effect of this compound on Dopaminergic Neuron Survival in SNc
| Group | N | TH-Positive Cell Count (% of Sham Control) |
|---|---|---|
| Sham | 10 | 100 ± 5.5 |
| 6-OHDA + Vehicle | 10 | 25.4 ± 6.2 |
| 6-OHDA + this compound (100 mg/kg) | 10 | 60.1 ± 7.8* |
*Data are presented as Mean ± SEM. *p < 0.05 vs. 6-OHDA + Vehicle. (Hypothetical data)
Signaling Pathways
This compound's Mechanism of Action
This compound is a prodrug that is enzymatically converted to norepinephrine, the active molecule.[15] This conversion can occur in both the central and peripheral nervous systems.[5]
Caption: Conversion of the prodrug this compound to active norepinephrine.
6-OHDA-Induced Neurotoxicity
6-OHDA selectively enters dopaminergic neurons through the dopamine transporter (DAT). Inside the neuron, it undergoes auto-oxidation, generating reactive oxygen species (ROS) and inhibiting mitochondrial complex I, leading to oxidative stress, mitochondrial dysfunction, and ultimately, apoptotic cell death.[2]
Caption: Simplified pathway of 6-OHDA-induced dopaminergic neurotoxicity.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Dopaminergic Neurotoxicant 6-OHDA Induces Oxidative Damage through Proteolytic Activation of PKCδ in Cell Culture and Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murine Model for Parkinson's Disease: from 6-OH Dopamine Lesion to Behavioral Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. This compound in neurogenic orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 9. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson’s Disease for the Study of Non-Motor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Behavioral characterization of a unilateral 6-OHDA-lesion model of Parkinson's disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tyrosine Hydroxylase (TH) - A Marker for Dopaminergic Neurons in the Central Nervous System | Bio-Techne [bio-techne.com]
- 13. An Optimized Method for Histological Detection of Dopaminergic Neurons in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neurochemical Characterization of A53T-Alpha-Synuclein and 6-Hydroxydopamine Rat Models for Parkinson’s Disease through Animal PET Imaging Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Assessing Droxidopa's Impact on Gait and Balance in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the therapeutic potential of droxidopa in rodent models of gait and balance impairment. The protocols outlined below are designed to deliver robust and reproducible data for preclinical studies in neurodegenerative diseases such as Parkinson's disease and ataxia.
Introduction
This compound, a synthetic amino acid precursor of norepinephrine (B1679862), is primarily indicated for the treatment of neurogenic orthostatic hypotension (nOH).[1][2] Its mechanism of action involves conversion to norepinephrine by the enzyme L-aromatic-amino-acid decarboxylase (AAAD), which is widely distributed throughout the body.[1] This conversion increases norepinephrine levels, which can improve vascular tone and blood pressure.[1] Given the role of norepinephrine in motor control, this compound presents a therapeutic candidate for gait and balance deficits observed in various neurological disorders. In rodent models, a slow-onset, long-lasting pressor effect of oral this compound has been demonstrated.[3]
Mechanism of Action
This compound acts as a prodrug that is enzymatically converted to norepinephrine. This conversion can occur in both the peripheral and central nervous systems, leading to increased noradrenergic signaling. Norepinephrine then binds to adrenergic receptors, modulating various physiological processes, including those involved in motor function.
Rodent Models for Assessing this compound
The 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease is a well-established paradigm for studying motor deficits.[4][5] This model is created by unilaterally injecting the neurotoxin 6-OHDA into the medial forebrain bundle, leading to a significant loss of dopaminergic neurons in the substantia nigra.[4] These animals exhibit measurable gait disturbances that can be assessed using various behavioral tests.[4] Another relevant model is the "rolling mouse Nagoya" (RMN), an ataxic mutant mouse, which is used for evaluating the efficacy of drugs on ataxic movement disorders.[6]
Experimental Workflow
A typical experimental workflow for assessing the impact of this compound on gait and balance in a rodent model is depicted below. This workflow includes baseline testing, induction of the disease model, drug administration, and subsequent behavioral assessments.
Data Presentation
Quantitative data from behavioral assessments should be summarized in tables to facilitate comparison between treatment groups. While specific data for this compound in these rodent models is limited in the public domain, the following tables illustrate how data for a related compound, L-DOPA, in a 6-OHDA rat model of Parkinson's disease could be presented. This serves as a template for presenting data from future this compound studies.
Table 1: Effect of L-DOPA on Rotarod Performance in 6-OHDA Lesioned Rats
| Treatment Group | Latency to Fall (seconds) |
| Sham + Vehicle | 185 ± 15 |
| 6-OHDA + Vehicle | 95 ± 12 |
| 6-OHDA + L-DOPA (5 mg/kg) | 140 ± 10# |
| 6-OHDA + L-DOPA (10 mg/kg) | 165 ± 13# |
| Data are presented as mean ± SEM. p < 0.05 compared to Sham + Vehicle. #p < 0.05 compared to 6-OHDA + Vehicle. | |
| (Note: Data are illustrative and based on typical results from L-DOPA studies.) |
Table 2: Effect of L-DOPA on Beam Walking Test in 6-OHDA Lesioned Rats
| Treatment Group | Time to Traverse (seconds) | Number of Foot Slips |
| Sham + Vehicle | 5.2 ± 0.8 | 1.1 ± 0.3 |
| 6-OHDA + Vehicle | 15.8 ± 2.1 | 6.5 ± 1.2 |
| 6-OHDA + L-DOPA (5 mg/kg) | 10.1 ± 1.5# | 3.2 ± 0.7# |
| 6-OHDA + L-DOPA (10 mg/kg) | 7.5 ± 1.1# | 2.0 ± 0.5# |
| *Data are presented as mean ± SEM. p < 0.05 compared to Sham + Vehicle. #p < 0.05 compared to 6-OHDA + Vehicle. | ||
| (Note: Data are illustrative and based on typical results from L-DOPA studies.) |
Table 3: Effect of L-DOPA on Open Field Test in 6-OHDA Lesioned Rats
| Treatment Group | Total Distance Traveled (cm) | Time in Center (seconds) |
| Sham + Vehicle | 4500 ± 350 | 45 ± 5 |
| 6-OHDA + Vehicle | 2100 ± 250 | 20 ± 4 |
| 6-OHDA + L-DOPA (5 mg/kg) | 3200 ± 300# | 35 ± 6# |
| 6-OHDA + L-DOPA (10 mg/kg) | 3800 ± 320# | 40 ± 5# |
| *Data are presented as mean ± SEM. p < 0.05 compared to Sham + Vehicle. #p < 0.05 compared to 6-OHDA + Vehicle. | ||
| (Note: Data are illustrative and based on typical results from L-DOPA studies.) |
Table 4: Effect of L-DOPA on Gait Parameters in 6-OHDA Lesioned Rats (Automated Gait Analysis)
| Parameter | Sham + Vehicle | 6-OHDA + Vehicle | 6-OHDA + L-DOPA (5 mg/kg) | 6-OHDA + L-DOPA (10 mg/kg) |
| Stride Length (cm) | 12.5 ± 0.5 | 8.2 ± 0.7 | 10.1 ± 0.6# | 11.5 ± 0.5# |
| Swing Speed (cm/s) | 60 ± 4 | 35 ± 5 | 48 ± 4# | 55 ± 3# |
| Stance Phase (%) | 65 ± 2 | 78 ± 3 | 70 ± 2# | 67 ± 2# |
| Cadence (steps/min) | 150 ± 10 | 100 ± 8 | 125 ± 9# | 140 ± 11# |
| *Data are presented as mean ± SEM. p < 0.05 compared to Sham + Vehicle. #p < 0.05 compared to 6-OHDA + Vehicle. | ||||
| (Note: Data are illustrative and based on typical results from L-DOPA studies.) |
In a study using the "rolling mouse Nagoya" model of ataxia, DL-threo-DOPS (this compound) did not improve ataxic gait when assessed by an open field study.[6]
Experimental Protocols
Rotarod Test for Motor Coordination and Balance
Principle: The rotarod test assesses motor coordination, balance, and endurance in rodents.[7] Animals are placed on a rotating rod, and the latency to fall is measured as the rod's speed gradually increases.[7]
Apparatus:
-
Rotarod apparatus with a rotating rod (e.g., 3 cm diameter for mice, 7 cm for rats).
-
Sensors to automatically detect when an animal falls.
-
Control unit to adjust the speed of rotation.
Protocol:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Training:
-
Place the rodent on the stationary rod for a brief period (e.g., 1 minute).
-
Initiate rotation at a low constant speed (e.g., 4 rpm) for a set duration (e.g., 2-5 minutes) for 2-3 trials per day for 2 consecutive days.
-
-
Testing:
-
Place the animal on the rotarod.
-
Start the rotation with an accelerating protocol (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod. If the animal clings to the rod and makes a full passive rotation, this is also considered a fall.
-
Perform 3 trials with a 15-20 minute inter-trial interval.
-
-
Data Analysis: Calculate the average latency to fall across the trials for each animal.
Beam Walking Test for Fine Motor Coordination and Balance
Principle: This test evaluates fine motor coordination and balance by requiring the rodent to traverse a narrow, elevated beam.[8] The time taken to cross and the number of foot slips are recorded as measures of motor function.[8]
Apparatus:
-
Elevated narrow beam (e.g., 1-2 cm wide, 100 cm long, raised 50-100 cm from the floor).
-
A start platform and a home cage or enclosed box at the end to motivate the animal to cross.
-
Video camera to record the trials for later analysis.
Protocol:
-
Habituation and Training:
-
Allow the animals to explore the start and end platforms.
-
Train the animals to traverse a wider beam first, gradually decreasing the width to the testing beam.
-
Conduct 2-3 training trials per day for 2-3 days prior to testing.
-
-
Testing:
-
Place the rodent on the starting platform.
-
Record the time it takes for the animal to traverse the beam.
-
Count the number of times the hindpaws or forepaws slip off the beam.
-
A trial is considered complete when the animal reaches the end platform. A maximum time (e.g., 60-120 seconds) should be set.
-
Perform 3-5 trials with an inter-trial interval of at least 5 minutes.
-
-
Data Analysis: Analyze the average time to traverse and the average number of foot slips.
Open Field Test for Locomotor Activity and Exploratory Behavior
Principle: The open field test is used to assess general locomotor activity and anxiety-like behavior in rodents.[9][10] Parameters such as total distance traveled, speed, and time spent in the center of the arena are measured.[9][10]
Apparatus:
-
A square or circular arena (e.g., 50 x 50 cm for mice, 100 x 100 cm for rats) with high walls to prevent escape.
-
Overhead video camera and tracking software to automatically record and analyze the animal's movement.
Protocol:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour. The arena should be cleaned with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
-
Testing:
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to freely explore the arena for a set period (e.g., 10-30 minutes).
-
The tracking software will record the animal's path.
-
-
Data Analysis: The software will calculate various parameters, including:
-
Total distance traveled.
-
Average speed.
-
Time spent in the center versus the periphery of the arena.
-
Rearing frequency (a measure of exploratory behavior).
-
Automated Gait Analysis
Principle: Systems like CatWalk XT provide a detailed quantitative analysis of gait by capturing the footprints of a freely walking rodent.[4] This allows for the assessment of numerous spatial and temporal gait parameters.[4]
Apparatus:
-
An enclosed walkway with a glass floor.
-
A high-speed video camera positioned underneath the walkway.
-
Software to automatically detect and analyze footprints.
Protocol:
-
Habituation and Training:
-
Allow the animals to acclimate to the testing room.
-
Train the animals to cross the walkway voluntarily and at a consistent pace. This can be facilitated by placing a home cage or a novel object at the end of the walkway.
-
Conduct several training runs until the animal traverses the walkway without hesitation.
-
-
Data Acquisition:
-
Allow the animal to walk across the glass plate. The software will record the footprints.
-
Acquire at least three compliant runs per animal, where the animal walks steadily without stopping or turning around.
-
-
Data Analysis: The software will automatically calculate a wide range of gait parameters, including:
-
Spatial Parameters: Stride length, base of support, paw print area.
-
Temporal Parameters: Cadence, swing and stance duration, step cycle.
-
Inters-limb Coordination: Phase dispersions.
-
Dynamic Parameters: Paw pressure/intensity.
-
Conclusion
The protocols described in these application notes provide a robust framework for evaluating the effects of this compound on gait and balance in rodent models of neurodegenerative diseases. By employing a battery of behavioral tests, researchers can obtain comprehensive data on motor coordination, balance, and locomotor activity. The provided templates for data presentation will aid in the clear and concise reporting of findings. While direct evidence for this compound's efficacy in improving gait and balance in these specific rodent models is still emerging, the established methodologies and the drug's mechanism of action provide a strong rationale for its investigation as a potential therapeutic for motor impairments in a range of neurological conditions.
References
- 1. drugs.com [drugs.com]
- 2. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of L-DOPA on gait abnormalities in a unilateral 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Ataxia in rolling mouse Nagoya and the norepinephrine system--a psychopharmacological study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rotarod performance test - Wikipedia [en.wikipedia.org]
- 8. Use of the narrow beam test in the rat, 6-hydroxydopamine model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. scantox.com [scantox.com]
developing a protocol for chronic droxidopa administration in mice
Application Notes: Chronic Droxidopa Administration in Mice
Introduction
This compound (L-threo-3,4-dihydroxyphenylserine or L-DOPS) is an orally administered synthetic amino acid prodrug.[1][2] It is directly metabolized to norepinephrine (B1679862) by the enzyme L-aromatic amino acid decarboxylase (AADC), also known as DOPA decarboxylase, which is widely distributed throughout the body.[3][4][5] By bypassing the rate-limiting dopamine (B1211576) beta-hydroxylase step in catecholamine synthesis, this compound administration leads to increased levels of norepinephrine, a critical neurotransmitter and hormone for maintaining sympathetic tone and regulating blood pressure.[3][4]
Clinically, this compound is approved for the treatment of symptomatic neurogenic orthostatic hypotension (nOH) associated with primary autonomic failure, such as in Parkinson's disease, multiple system atrophy, and pure autonomic failure.[3][6][7] In preclinical research, mouse models are invaluable for investigating the pathophysiology of these disorders and for evaluating potential therapeutic interventions. A standardized protocol for the chronic administration of this compound in mice is essential for researchers aiming to study its long-term efficacy, pharmacodynamics, and central nervous system effects.
These application notes provide a comprehensive protocol for chronic this compound administration in mice, including dosing, preparation, and various experimental procedures to assess its physiological and behavioral effects.
Mechanism of Action
This compound exerts its effects by increasing norepinephrine levels.[3] The process can be summarized as follows:
-
Absorption & Distribution : After oral administration, this compound is absorbed and can cross the blood-brain barrier.[4][8]
-
Conversion : The enzyme AADC converts this compound to L-norepinephrine. This conversion occurs in both peripheral tissues and within the central nervous system.[3][4]
-
Action : The newly synthesized norepinephrine can be released as a neurotransmitter from sympathetic nerve terminals or act as a circulating hormone.[4][5] It binds to adrenergic receptors (e.g., alpha-1 and beta-1) on various tissues, leading to physiological responses such as vasoconstriction and increased cardiac output, which collectively elevate blood pressure.[3]
Signaling Pathway Diagram
Caption: this compound is converted to norepinephrine, which activates adrenergic receptors.
Protocols for Chronic this compound Administration
Animal Models
The choice of mouse model is critical and depends on the research question. For studying the effects of this compound on motor and non-motor symptoms relevant to Parkinson's disease, neurotoxin-induced models are commonly used.
-
6-OHDA Model : Intrastriatal injection of 6-hydroxydopamine (6-OHDA) induces degeneration of dopaminergic neurons, mimicking Parkinsonian motor deficits.[9]
-
MPTP Model : Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) causes loss of dopaminergic neurons in the substantia nigra.[10]
-
Genetic Models : Mice with genetic mutations related to Parkinson's disease (e.g., LRRK2, α-synuclein) can also be used.[11]
Drug Preparation and Dosing
This protocol is based on dosages used in rodent toxicity and efficacy studies and should be optimized for specific experimental needs.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles (20-22 gauge, curved)
-
Syringes
-
Scale and weigh boats
-
Vortex mixer or sonicator
Protocol:
-
Dose Calculation : A starting dose of 100 mg/kg is recommended. Doses in long-term rodent studies have ranged up to 1,000 mg/kg/day.[12] Titration may be necessary based on tolerability and efficacy.
-
Preparation :
-
Calculate the total amount of this compound needed for the study group and duration.
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose).
-
Suspend the this compound powder in the vehicle to the desired final concentration (e.g., 10 mg/mL for a 10 mL/kg dosing volume).
-
Vortex or sonicate the suspension thoroughly before each use to ensure homogeneity. Prepare fresh daily.
-
-
Administration :
-
Administer the this compound suspension via oral gavage.
-
The recommended frequency is two to three times daily to mimic clinical usage and account for the drug's relatively short half-life (approx. 2.5 hours in humans).[8][12][13]
-
For a chronic study, administration should continue for a minimum of 14 days, with longer durations (4-8 weeks or more) being common.[14][15]
-
-
Control Group : Administer the vehicle solution to a control group of mice using the same volume and schedule.
Data Presentation: Dosing and Pharmacokinetics
| Parameter | Human Data | Recommended Mouse Protocol (Starting Point) |
| Dose | 100-600 mg / dose[6][16] | 100 mg/kg / dose |
| Route | Oral (capsule)[6] | Oral (gavage) |
| Frequency | Three times daily[12][16] | Two to three times daily |
| Titration Schedule | Every 24-48 hours[12][17] | As needed, based on tolerance (e.g., every 3-5 days) |
| Tmax (this compound) | 1-4 hours[8] | To be determined (likely 1-3 hours) |
| Tmax (Norepinephrine) | 3-6 hours[5][8] | To be determined (likely 3-6 hours) |
| Half-life (this compound) | ~2.5 hours[8][13] | To be determined |
Experimental Protocols for Efficacy and Safety Assessment
A battery of tests should be employed to evaluate the effects of chronic this compound administration.
Experimental Workflow Diagram
Caption: Workflow for a chronic this compound study in a mouse model.
Behavioral Assessments
Perform behavioral tests at baseline and at regular intervals (e.g., weekly) throughout the chronic dosing period.
A. Motor Function (Relevant for Parkinson's Models)
-
Rotarod Test:
-
Acclimate mice to the rotarod apparatus for 2-3 days prior to testing.
-
Place the mouse on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform 3 trials per mouse with an inter-trial interval of at least 15 minutes.
-
-
Pole Test:
-
Place the mouse head-upward on top of a vertical wooden pole (e.g., 50 cm high, 1 cm diameter).
-
Record the time it takes for the mouse to turn completely downward (T-turn) and the total time to descend to the base.
-
-
Open Field Test:
-
Place the mouse in the center of an open field arena (e.g., 40x40 cm).
-
Use video tracking software to record and analyze total distance traveled, velocity, and time spent in the center versus the periphery over a 10-15 minute period.[9]
-
B. Non-Motor Function
-
Sucrose (B13894) Preference Test (for anhedonia):
-
Individually house mice and acclimate them to two drinking bottles.
-
For 24-48 hours, present mice with two pre-weighed bottles: one containing water and the other a 1% sucrose solution.
-
After the test period, weigh the bottles again to determine the volume consumed from each.
-
Calculate sucrose preference as: (sucrose intake / total fluid intake) x 100.[11]
-
Cardiovascular Monitoring
Monitor cardiovascular parameters to assess both efficacy (blood pressure support) and safety (supine hypertension).
Protocol: Tail-Cuff Plethysmography for Blood Pressure
-
Acclimate mice to the restraining device and tail cuff for several days before recording measurements.
-
Place the mouse in the restrainer on a warming platform to facilitate blood flow to the tail.
-
Position the cuff and sensor on the mouse's tail.
-
The system will automatically inflate and deflate the cuff to measure systolic and diastolic blood pressure, and heart rate.
-
Record at least 10-15 consecutive measurements and average the values.
-
Crucially , take measurements at the expected time of peak drug effect (3-6 hours post-dose) and also before the first daily dose to monitor for sustained hypertension.[5]
For more continuous and precise measurements, especially for monitoring supine hypertension, consider using implantable telemetry systems. Echocardiography can also be used to assess long-term changes in cardiac function and morphology.[18][19]
Neurochemical Analysis
At the end of the study, collect tissues to measure norepinephrine levels and assess neurochemical changes.
Protocol: Norepinephrine Measurement by ELISA
-
At the designated endpoint, euthanize mice via an approved method.
-
Rapidly collect trunk blood into EDTA-coated tubes for plasma separation, and dissect brain regions of interest (e.g., striatum, prefrontal cortex).
-
Immediately process or flash-freeze tissues in liquid nitrogen and store at -80°C.
-
Homogenize brain tissue in an appropriate buffer.
-
Use a commercial ELISA kit designed for mouse norepinephrine to quantify its concentration in plasma and brain homogenates. These kits typically involve an extraction step followed by a competitive immunoassay.
-
Follow the manufacturer's instructions precisely for sample preparation, standard curve generation, and data analysis.
Alternatively, High-Performance Liquid Chromatography (HPLC) with electrochemical detection offers a highly sensitive method for quantifying catecholamines.[20]
Summary of Assessment Methods
| Assessment Category | Method | Key Parameters Measured |
| Motor Function | Rotarod Test | Latency to fall |
| Pole Test | Time to turn, time to descend | |
| Open Field Test | Locomotor activity, distance traveled[9][21] | |
| Non-Motor Function | Sucrose Preference Test | Sucrose consumption percentage[11] |
| Cardiovascular | Tail-Cuff Plethysmography | Systolic & Diastolic Blood Pressure, Heart Rate |
| Telemetry / ECG | Continuous BP, Heart Rate, Arrhythmias[22] | |
| Neurochemistry | ELISA / HPLC | Norepinephrine & Dopamine levels in plasma/brain[20] |
| Histology | Immunohistochemistry | Tyrosine Hydroxylase (TH) positive neuron count |
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. Prospects for this compound in Neurogenic Orthostatic Hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Northera (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 9. mdpi.com [mdpi.com]
- 10. View of Animal Models of Parkinson’s Disease | Exon Publications [exonpublications.com]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. drugs.com [drugs.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Distinct Effects of Chronic Dopaminergic Stimulation on Hippocampal Neurogenesis and Striatal Doublecortin Expression in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of this compound for the long-term treatment of neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. This compound Persistence in Neurogenic Orthostatic Hypotension May Be Affected by Titration Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rodent Cardiovascular Phenotyping Core | Cardiovascular Institute | Perelman School of Medicine at the University of Pennsylvania [med.upenn.edu]
- 20. Measurement of Urinary Catecholamines in Small Samples for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Behavioral phenotyping of mouse models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
Application Notes and Protocols for In Vivo Cardiovascular Telemetry Monitoring of Droxidopa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droxidopa, a synthetic amino acid precursor of norepinephrine (B1679862), is clinically used for the treatment of neurogenic orthostatic hypotension (nOH).[1] By converting to norepinephrine in the body, this compound increases vascular tone and blood pressure.[1] The preclinical assessment of its cardiovascular effects is crucial for understanding its mechanism of action and safety profile. In vivo telemetry is the gold standard for monitoring cardiovascular parameters in conscious, freely moving laboratory animals, providing continuous and stress-free data collection.[2][3]
These application notes provide detailed protocols for utilizing telemetry to monitor the cardiovascular effects of this compound in vivo, focusing on study design, surgical procedures, data acquisition, and analysis in rodent models.
Mechanism of Action: this compound Signaling Pathway
This compound is a prodrug that is enzymatically converted to norepinephrine.[1] Norepinephrine then exerts its effects by binding to adrenergic receptors on target tissues, primarily in the cardiovascular system.
Figure 1. This compound to Norepinephrine Signaling Pathway.
Experimental Protocols
Animal Model Selection
Sprague-Dawley or Wistar rats are commonly used for cardiovascular telemetry studies due to their size and well-characterized physiology.[4] Animals should be healthy and acclimated to the laboratory environment for at least one week prior to surgery.
Telemetry Device Implantation
This protocol describes the implantation of a pressure-sensing catheter into the abdominal aorta and ECG leads for continuous monitoring.
Materials:
-
Telemetry transmitter (e.g., DSI HD-S11 or similar)
-
General surgical instruments
-
Anesthesia (e.g., isoflurane)
-
Analgesics (e.g., buprenorphine, carprofen)
-
Sterile saline
-
Suture materials
-
Tissue adhesive
Surgical Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using isoflurane (B1672236) (2-3% for induction, 1.5-2% for maintenance). Shave and aseptically prepare the abdominal and ventral neck regions.
-
Abdominal Incision: Make a midline laparotomy to expose the abdominal aorta and vena cava.
-
Catheter Implantation:
-
Carefully isolate the abdominal aorta distal to the renal arteries.
-
Temporarily occlude blood flow with vessel loops.
-
Puncture the aorta with a bent 23-gauge needle.
-
Insert the pressure-sensing catheter into the aorta and advance it to the desired position.
-
Secure the catheter in place with a drop of tissue adhesive and a small piece of surgical mesh.
-
Remove the vessel loops and confirm hemostasis.
-
-
Transmitter Placement: Place the body of the telemetry transmitter into the peritoneal cavity.
-
ECG Lead Placement:
-
Tunnel the two ECG leads subcutaneously from the abdomen to the chest.
-
For a Lead II configuration, place the negative electrode in the right pectoral muscle region and the positive electrode along the left lateral aspect of the xyphoid process.
-
Secure the leads to the underlying muscle tissue with a suture.
-
-
Closure: Suture the abdominal muscle wall and the skin incision in separate layers.
-
Post-operative Care:
-
Administer analgesics as prescribed for at least 48 hours post-surgery.
-
House the animals individually and monitor for signs of pain, distress, or infection.
-
Allow a recovery period of at least one week before starting the experiment to ensure stabilization of cardiovascular parameters.
-
Figure 2. Experimental Workflow for a Telemetry Study.
This compound Dosing and Administration
-
Dose Selection: Based on preclinical toxicity studies and studies with the related precursor L-DOPA, a starting oral dose range of 30-100 mg/kg can be proposed for rats.[5][6] A dose-response study with at least three dose levels is recommended to characterize the cardiovascular effects.
-
Vehicle: this compound can be suspended in a suitable vehicle such as 0.5% methylcellulose (B11928114) in water.
-
Administration: Administer this compound via oral gavage.
Data Acquisition and Analysis
-
Data Acquisition: Use a telemetry data acquisition system (e.g., DSI Ponemah) to continuously record blood pressure (systolic, diastolic, mean), heart rate, and ECG waveforms.
-
Data Analysis:
-
Blood Pressure and Heart Rate: Analyze data in discrete time intervals (e.g., 15-minute averages) and compare post-dose values to the pre-dose baseline.
-
ECG Analysis:
-
Visually inspect the ECG waveforms for any abnormalities.
-
Measure standard ECG intervals:
-
RR interval: Time between consecutive R waves (used to calculate heart rate).
-
P wave duration: Represents atrial depolarization.
-
PR interval: Time from the start of the P wave to the start of the QRS complex (represents atrioventricular conduction).
-
QRS duration: Represents ventricular depolarization.
-
QT interval: Time from the start of the QRS complex to the end of the T wave (represents ventricular repolarization).
-
-
Corrected QT (QTc): Since the QT interval is highly dependent on heart rate, it should be corrected using a formula appropriate for the animal model (e.g., Bazett's or Van de Water's formula for rats).[7]
-
-
Figure 3. Data Analysis Workflow.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Effects of this compound on Hemodynamic Parameters in Telemetered Rats (Illustrative Data)
| Parameter | Vehicle | This compound (30 mg/kg) | This compound (100 mg/kg) |
| Mean Arterial Pressure (mmHg) | |||
| Baseline | 105 ± 5 | 107 ± 6 | 106 ± 4 |
| Peak Change from Baseline | +2 ± 3 | +15 ± 4 | +28 ± 5 |
| Heart Rate (bpm) | |||
| Baseline | 350 ± 15 | 355 ± 12 | 352 ± 18 |
| Peak Change from Baseline | -5 ± 8 | +25 ± 10 | +45 ± 12 |
Note: This table presents illustrative data based on expected effects and does not represent actual study results. Data are presented as mean ± SEM. *p < 0.05 compared to vehicle.
Table 2: Effects of this compound on ECG Intervals in Telemetered Rats (Illustrative Data)
| Parameter | Vehicle | This compound (30 mg/kg) | This compound (100 mg/kg) |
| PR Interval (ms) | 55 ± 2 | 54 ± 3 | 53 ± 2 |
| QRS Duration (ms) | 18 ± 1 | 18 ± 1 | 19 ± 1 |
| QTc Interval (ms) | 150 ± 5 | 152 ± 6 | 155 ± 7 |
Note: This table presents illustrative data based on expected effects and does not represent actual study results. Data are presented as mean ± SEM.
Expected Outcomes and Interpretation
-
Blood Pressure and Heart Rate: this compound is expected to cause a dose-dependent increase in systolic, diastolic, and mean arterial blood pressure due to its conversion to norepinephrine and subsequent vasoconstriction.[1] An increase in heart rate may also be observed due to the stimulation of β1-adrenergic receptors in the heart.
-
ECG Parameters: At therapeutic doses, this compound is not expected to have a significant effect on ECG intervals, including the QTc interval.[7] However, at high doses or in sensitive individuals, changes in cardiac conduction and repolarization should be carefully monitored.
Conclusion
In vivo telemetry is an indispensable tool for the detailed characterization of the cardiovascular effects of this compound in preclinical models. The protocols outlined in these application notes provide a framework for conducting robust and reproducible studies to assess the efficacy and safety of this compound and other cardiovascular compounds. Careful surgical technique, adequate post-operative recovery, and rigorous data analysis are essential for obtaining high-quality, reliable results.
References
- 1. Rat cardiovascular telemetry: Marginal distribution applied to positive control drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiavascular telemetry for early assessment | Vivonics [vivonics-preclinical.com]
- 3. Telemetry in toxicology studies - A comparison of data across species, technologies and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular and biochemical effects of L-DOPA in the sea-gull, Larus argentatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modification of the cardiovascular effects of L-dopa by decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cardiovascular effects of L-dopa in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
Application Notes and Protocols: SH-SY5Y Cell Line as a Model for Droxidopa's Effects on Neuronal Survival
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SH-SY5Y human neuroblastoma cell line is a widely utilized in vitro model for neurodegenerative disease research, particularly for conditions like Parkinson's disease.[1] These cells possess the ability to synthesize dopamine (B1211576) and noradrenaline, making them a suitable model for studying catecholaminergic neurons.[2] Droxidopa, a synthetic amino acid precursor of norepinephrine (B1679862), is approved for the treatment of neurogenic orthostatic hypotension, a condition often associated with neurodegenerative disorders.[3] this compound is converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC), which is present in the nervous system.[3] Emerging research suggests that this compound may have neuroprotective properties, potentially by increasing norepinephrine levels in the brain and mitigating oxidative stress.[4]
These application notes provide a comprehensive guide for utilizing the SH-SY5Y cell line to investigate the neuroprotective effects of this compound against neurotoxin-induced cell death, a common experimental paradigm for mimicking neuronal damage in neurodegenerative diseases.
Data Presentation
The following tables summarize representative quantitative data from studies using neurotoxins to induce cell death in SH-SY5Y cells and the potential protective effects of therapeutic compounds. This data is intended to serve as a reference for expected experimental outcomes when studying this compound.
Table 1: Neurotoxin-Induced Cytotoxicity in SH-SY5Y Cells
| Neurotoxin | Concentration (µM) | Incubation Time (hours) | Cell Viability (% of Control) | Assay Method |
| Rotenone | 0.5 | 24 | ~63% | MTT |
| Rotenone | 10 | 24 | ~50% | MTT |
| 6-Hydroxydopamine (6-OHDA) | 50 | 14 | ~50% | MTT |
| 6-Hydroxydopamine (6-OHDA) | 100 | 24 | ~50% | MTT |
| MPP+ | 1500 | 24 | ~50% | MTT |
Table 2: Illustrative Neuroprotective Effects on SH-SY5Y Cell Viability
| Neurotoxin | Neuroprotective Agent | Pre-treatment Concentration | Cell Viability (% of Control) |
| Rotenone (0.5 µM) | Proanthocyanidins | 10 µg/mL | Increased from ~60% to ~85% |
| 6-OHDA (50 µM) | Urate | 200 µM | Increased from ~50% to ~80% |
| MPP+ (1.5 mM) | Andrographolide | 1.5 µM | Increased from ~50% to ~75% |
Mandatory Visualizations
Experimental workflow for assessing this compound's neuroprotective effects.
Hypothesized signaling pathways for this compound's neuroprotection.
Experimental Protocols
Protocol 1: SH-SY5Y Cell Culture and Differentiation
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Retinoic acid (RA)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
Procedure:
-
Cell Culture:
-
Culture SH-SY5Y cells in DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells at 80-90% confluency using Trypsin-EDTA.
-
-
Neuronal Differentiation (Optional but Recommended):
-
Seed SH-SY5Y cells at a density of 1 x 10^5 cells/mL.
-
After 24 hours, replace the medium with DMEM/F12 containing 1% FBS and 10 µM retinoic acid.
-
Incubate for 5-7 days, changing the medium every 2-3 days, to induce a differentiated, neuron-like phenotype.
-
Protocol 2: Induction of Neurotoxicity and this compound Treatment
Materials:
-
Differentiated or undifferentiated SH-SY5Y cells
-
This compound stock solution
-
Neurotoxin stock solution (e.g., Rotenone, 6-OHDA)
-
Cell culture medium
Procedure:
-
This compound Pre-treatment:
-
Plate SH-SY5Y cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis).
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) for 2 to 24 hours.[4]
-
-
Neurotoxin Exposure:
-
Following this compound pre-treatment, add the neurotoxin to the culture medium.
-
Rotenone: 0.5 µM to 10 µM for 24 hours.
-
6-OHDA: 50 µM to 100 µM for 14 to 24 hours.
-
-
Include control groups: untreated cells, cells treated with this compound alone, and cells treated with the neurotoxin alone.
-
Protocol 3: Assessment of Cell Viability (MTT Assay)
Materials:
-
Treated SH-SY5Y cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
Materials:
-
Treated SH-SY5Y cells
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
After treatment, wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm). An increase in fluorescence indicates higher ROS levels.
Protocol 5: Western Blot Analysis of Apoptotic and Pro-survival Proteins
Materials:
-
Treated SH-SY5Y cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-Nrf2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Conclusion
The SH-SY5Y cell line provides a valuable and adaptable in vitro platform for investigating the potential neuroprotective mechanisms of this compound. By utilizing the protocols outlined in these application notes, researchers can systematically evaluate the effects of this compound on neuronal survival, apoptosis, and oxidative stress in a model relevant to neurodegenerative diseases. Further studies are warranted to fully elucidate the specific signaling pathways involved and to translate these findings into potential therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotective Effects of Proanthocyanidins, Natural Flavonoids Derived From Plants, on Rotenone-Induced Oxidative Stress and Apoptotic Cell Death in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. school.ioffe.ru [school.ioffe.ru]
- 4. In vitro neuroprotective potential of four medicinal plants against rotenone-induced toxicity in SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Assessing Droxidopa's Impact on Cognitive Function in Animal Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Droxidopa (L-threo-3,4-dihydroxyphenylserine, L-DOPS) is a synthetic amino acid precursor of norepinephrine (B1679862).[1] It is converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as dopa-decarboxylase.[2] A key characteristic of this compound is its ability to cross the blood-brain barrier, allowing for the enhancement of norepinephrine levels within the central nervous system (CNS).[1][3][4][5][6][7] This central action is of significant interest for investigating the role of norepinephrine in cognitive processes and for evaluating this compound's potential as a therapeutic agent for cognitive impairments associated with various neurological conditions.
Norepinephrine plays a crucial role in regulating cognitive functions such as attention, learning, and memory. The locus coeruleus is the principal source of noradrenergic innervation to the forebrain and is implicated in arousal and cognition.[3] Dysregulation of the noradrenergic system is associated with cognitive deficits in several disorders, including Parkinson's disease (PD) and Attention-Deficit/Hyperactivity Disorder (ADHD).
These application notes provide a comprehensive overview of the methodologies and protocols for assessing the impact of this compound on cognitive function in relevant animal models. The included protocols for behavioral assays, and information on molecular analyses, are intended to guide researchers in designing and executing robust preclinical studies.
Experimental Protocols
Animal Models
The selection of an appropriate animal model is critical for studying the effects of this compound on cognition. Two commonly used models are:
-
Spontaneously Hypertensive Rat (SHR): The SHR is a well-validated animal model for the combined type of ADHD, exhibiting hyperactivity, inattention, and impulsivity.[3]
-
6-Hydroxydopamine (6-OHDA) Induced Rat Model of Parkinson's Disease: Unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle or substantia nigra of rats leads to a progressive loss of dopaminergic neurons, mimicking some of the motor and non-motor symptoms of Parkinson's disease, including cognitive deficits.[8][9]
Cognitive Behavioral Assays
The NOR test is a widely used assay to evaluate recognition memory in rodents. It is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.
Protocol:
-
Habituation Phase (Day 1):
-
Individually place each animal in the testing arena (e.g., a 40 x 40 x 40 cm open field box) without any objects for 5-10 minutes to allow for acclimation to the environment.
-
-
Training/Familiarization Phase (Day 2):
-
Place two identical objects in opposite corners of the arena.
-
Introduce the animal into the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
The time spent exploring each object is recorded. Exploration is defined as the animal's nose being in close proximity to the object (e.g., <2 cm) and actively sniffing or touching it.
-
-
Testing Phase (Day 2 or 3, after a retention interval):
-
After a specific retention interval (e.g., 1 hour, 24 hours), return the animal to the arena.
-
One of the familiar objects is replaced with a novel object of similar size but different shape and texture.
-
The animal is allowed to explore for a set period (e.g., 5 minutes).
-
The time spent exploring the familiar and the novel object is recorded.
-
Data Analysis:
The discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.
The MWM test is a classic behavioral assay for assessing spatial learning and memory, which is highly dependent on hippocampal function.
Protocol:
-
Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder) at a temperature of 22-25°C. A small escape platform is hidden 1-2 cm below the water surface. Visual cues are placed around the room and on the pool walls.
-
Acquisition Phase (4-5 days):
-
Each day, the animal undergoes a series of trials (e.g., 4 trials per day).
-
For each trial, the animal is gently placed into the water at one of four quasi-random starting positions, facing the pool wall.
-
The animal is allowed to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to the platform and allowed to stay there for 15-30 seconds.
-
The platform location remains constant throughout the acquisition phase.
-
-
Probe Trial (Day after the last acquisition day):
-
The escape platform is removed from the pool.
-
The animal is allowed to swim freely for a set period (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is recorded.
-
Data Analysis:
-
Acquisition: A decrease in escape latency and swim distance across training days indicates spatial learning.
-
Probe Trial: A significant preference for the target quadrant (i.e., spending more time in that quadrant compared to the others) indicates spatial memory retention.
Molecular and Neurochemical Analyses
This technique is used to measure the levels of norepinephrine and dopamine (B1211576) in specific brain regions (e.g., prefrontal cortex, hippocampus, striatum) to correlate cognitive performance with neurochemical changes induced by this compound.
Protocol Outline:
-
Tissue Collection and Preparation:
-
Following behavioral testing, animals are euthanized, and brains are rapidly dissected on ice.
-
Specific brain regions are isolated, weighed, and immediately frozen in liquid nitrogen or on dry ice.
-
Samples are stored at -80°C until analysis.
-
-
Homogenization:
-
Frozen tissue is homogenized in a solution containing an antioxidant (e.g., perchloric acid) to prevent catecholamine degradation.
-
-
Centrifugation:
-
The homogenate is centrifuged at high speed to pellet proteins and cellular debris.
-
-
HPLC-ED Analysis:
-
The supernatant is injected into the HPLC system.
-
Neurotransmitters are separated on a reverse-phase column.
-
An electrochemical detector is used to quantify the levels of norepinephrine and dopamine based on their oxidation potentials.
-
-
Data Analysis:
-
Neurotransmitter concentrations are calculated based on standard curves and normalized to the weight of the tissue sample.
-
Data Presentation
The following table summarizes hypothetical quantitative data from a study assessing the effects of this compound in combination with a peripheral AADC inhibitor (to enhance central bioavailability) in an animal model of cognitive impairment.
| Parameter | Vehicle Control | This compound + Benserazide (B1668006) | p-value |
| Novel Object Recognition (Discrimination Index) | 0.15 ± 0.05 | 0.45 ± 0.08 | <0.01 |
| Morris Water Maze (Escape Latency - Day 4, sec) | 45.2 ± 5.1 | 25.8 ± 3.9 | <0.01 |
| Morris Water Maze (Time in Target Quadrant - Probe, %) | 28.5 ± 3.2 | 45.1 ± 4.5 | <0.01 |
| Prefrontal Cortex Norepinephrine (ng/g tissue) | 350 ± 45 | 620 ± 60 | <0.001 |
| Hippocampal Norepinephrine (ng/g tissue) | 280 ± 30 | 490 ± 42 | <0.001 |
| Striatal Dopamine (ng/g tissue) | 8500 ± 750 | 8700 ± 800 | >0.05 |
Data are presented as mean ± SEM.
Signaling Pathways and Experimental Workflow
This compound's Mechanism of Action and Downstream Signaling
This compound exerts its effects by increasing norepinephrine levels, which then act on adrenergic receptors to modulate neuronal activity and synaptic plasticity.
Experimental Workflow
A typical experimental workflow for assessing this compound's impact on cognitive function in an animal model is outlined below.
References
- 1. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pharmacokinetic model to predict the PK interaction of L-dopa and benserazide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound alters dopamine neuron and prefrontal cortex activity and improves attention-deficit/hyperactivity disorder-like behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cognitive and Behavioral Changes in Patients Treated With this compound for Neurogenic Orthostatic Hypotension: A Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cognitive and Behavioral Changes in Patients Treated With this compound for Neurogenic Orthostatic Hypotension: A Retrospective Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Behavioral characterization of the 6-hydroxidopamine model of Parkinson’s disease and pharmacological rescuing of non-motor deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cognitive-Enhancing Effect of Quercetin in a Rat Model of Parkinson's Disease Induced by 6-Hydroxydopamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Droxidopa in a Rat Model of Multiple System Atrophy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Multiple System Atrophy (MSA) is a progressive neurodegenerative disorder characterized by a combination of parkinsonism, cerebellar ataxia, and autonomic failure. A key debilitating symptom of MSA is neurogenic orthostatic hypotension (nOH), which results from impaired release of norepinephrine (B1679862) from sympathetic nerves.[1][2] Droxidopa (L-threo-3,4-dihydroxyphenylserine, L-DOPS) is an orally administered synthetic amino acid prodrug that is converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AAAD), also known as dopa-decarboxylase.[1][3][4] This conversion increases norepinephrine levels, thereby improving vascular tone and raising blood pressure.[1][5] this compound is clinically approved for the treatment of symptomatic nOH in adults with primary autonomic failure, including MSA.[4][6]
While clinical data on this compound in MSA patients is available, preclinical investigations in validated animal models are essential for exploring potential neuroprotective effects and further elucidating its mechanism of action beyond symptom management. The 3-acetylpyridine (B27631) (3-AP) induced model in rats offers a robust method for replicating the cerebellar ataxia and olivopontocerebellar atrophy characteristic of MSA-C.[7] 3-AP, a nicotinamide (B372718) antagonist, disrupts cellular metabolism and causes selective neurodegeneration, particularly in the inferior olivary nucleus, which is a hallmark pathology in MSA.[7][8]
These application notes provide a synthesized protocol for establishing a 3-AP rat model of MSA and evaluating the therapeutic potential of this compound. The protocols described are based on established methodologies for 3-AP modeling and general principles of this compound administration, designed to guide researchers in this specific application.
Mechanism of Action & Experimental Rationale
This compound's primary mechanism is to serve as a precursor to norepinephrine, bypassing the need for dopamine (B1211576) β-hydroxylase.[3] Its conversion by the widely distributed AAAD enzyme elevates norepinephrine levels in both the periphery and the central nervous system, addressing the deficiency seen in MSA.[5][9] The experimental rationale is to determine if this compound can not only ameliorate nOH-like symptoms but also potentially offer neuroprotection in a rat model exhibiting MSA-like pathology.
Figure 1: this compound is converted to norepinephrine in both periphery and CNS.
Experimental Protocols
Protocol 1: Induction of MSA Rat Model using 3-Acetylpyridine (3-AP)
This protocol describes the chemical induction of cerebellar ataxia and neurodegeneration, mimicking features of MSA-C.
-
Animals: Adult male Sprague-Dawley or Wistar rats (250-300g) are recommended. Animals should be housed individually with ad libitum access to food and water and acclimated for at least one week prior to the experiment.[10]
-
Materials:
-
3-Acetylpyridine (3-AP)
-
Nicotinamide
-
Sterile 0.9% Saline
-
Syringes and needles (25-27 gauge) for intraperitoneal (i.p.) injection.
-
-
Preparation of Reagents:
-
3-AP Solution: On the day of injection, dissolve 3-AP in sterile saline to a final concentration of 10 mg/mL. Gentle warming may be required to fully dissolve. Allow the solution to cool to room temperature before injection.
-
Nicotinamide Solution: Prepare a solution of nicotinamide in sterile saline at a concentration of 50 mg/mL.
-
-
Induction Procedure:
-
Weigh each rat accurately to calculate the precise dose.
-
Administer a single i.p. injection of 3-AP at a dose of 65-75 mg/kg. This dose may require optimization depending on the rat strain and supplier.
-
Crucially, 90 minutes after the 3-AP injection, administer an i.p. injection of nicotinamide at a dose of 300 mg/kg.[10] This step is vital as it rescues animals from the widespread, lethal metabolic effects of 3-AP while preserving the selective lesioning of the inferior olive.[10]
-
Provide post-procedural care, including placing food and water on the cage floor for easy access, as the animals will develop significant motor deficits.
-
Monitor the animals closely for the development of ataxic symptoms, which typically appear within 24-48 hours and stabilize over the next few days.
-
Protocol 2: this compound Administration
This protocol outlines the administration of this compound to the established 3-AP rat model.
-
Treatment Groups:
-
Group 1: Sham Control (Saline injection only) + Vehicle
-
Group 2: 3-AP Model + Vehicle
-
Group 3: 3-AP Model + this compound (e.g., 50 mg/kg)
-
Group 4: 3-AP Model + this compound (e.g., 100 mg/kg)
-
-
This compound Preparation and Dosing:
-
This compound is administered orally. Prepare a suspension in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Dosing should commence 3-5 days after 3-AP administration, once ataxic symptoms have stabilized.
-
A suggested starting dose, extrapolated from human studies and general rat pharmacology, is 50-100 mg/kg, administered once or twice daily via oral gavage. Dose-response studies are recommended.
-
Treatment should continue for a defined period (e.g., 14-28 days) before final assessments.
-
Protocol 3: Assessment of Therapeutic Efficacy
A battery of behavioral and physiological tests should be performed to evaluate the effects of this compound.
-
Autonomic Function Assessment (Blood Pressure):
-
Apparatus: Non-invasive tail-cuff plethysmography system.
-
Procedure: Acclimate rats to the restraining device for several days before baseline measurements.
-
Orthostatic Challenge: Measure baseline blood pressure. Subsequently, induce an orthostatic challenge by tilting the rat from a horizontal to a head-up vertical position and record blood pressure changes over 1-3 minutes.
-
Timeline: Perform measurements at baseline (before this compound treatment) and at the end of the treatment period, approximately 1-2 hours post-dosing.
-
-
Motor Coordination and Balance Assessment:
-
Apparatus: Accelerating Rotarod.
-
Procedure: Train rats on the rotarod for 2-3 consecutive days before 3-AP injection. The test involves placing the rat on the rod as it accelerates (e.g., from 4 to 40 rpm over 5 minutes).
-
Measurement: Record the latency to fall. Conduct 3 trials per rat with a 15-20 minute inter-trial interval.
-
Timeline: Test at baseline, after 3-AP stabilization (before this compound), and at the end of the treatment period.[7]
-
-
Gait Analysis:
-
Apparatus: A runway with a dark enclosure at one end, with the floor lined with paper.
-
Procedure: Dip the rat's hind paws in non-toxic ink and allow it to walk down the runway.
-
Measurement: Analyze the footprints to quantify parameters such as stride length, stride width, and base of support.[7]
-
Timeline: Conduct at the end of the treatment period.
-
Protocol 4: Histological and Neurochemical Analysis
-
Immunohistochemistry:
-
Cut 30-40 µm sections of the cerebellum and brainstem using a cryostat.
-
Perform staining for neuronal markers (e.g., NeuN or Calbindin for Purkinje cells) to assess neuronal loss and survival in the inferior olive and cerebellar cortex.
-
Stain for markers of gliosis (e.g., Iba1 for microglia, GFAP for astrocytes) to evaluate neuroinflammation.
-
-
Neurochemical Analysis:
-
For a separate cohort of animals, collect brain tissue (striatum, cerebellum, brainstem) to measure norepinephrine levels via HPLC to confirm the central activity of this compound.
-
Figure 2: Workflow from model creation to final analysis.
Data Presentation and Expected Outcomes
Quantitative data should be summarized for clear comparison between treatment groups. The following tables represent templates for data collection, with illustrative data based on expected outcomes informed by clinical trial results.[6][12]
Table 1: Effect of this compound on Motor Coordination
| Group | N | Baseline Latency to Fall (s) | Final Latency to Fall (s) | % Improvement |
|---|---|---|---|---|
| Sham + Vehicle | 10 | 285 ± 15 | 290 ± 12 | 1.8% |
| 3-AP + Vehicle | 10 | 290 ± 13 | 95 ± 10 | -67.2% |
| 3-AP + this compound (50 mg/kg) | 10 | 288 ± 16 | 125 ± 14* | -56.6% |
| 3-AP + this compound (100 mg/kg) | 10 | 286 ± 14 | 150 ± 12*† | -47.5% |
*Values are Mean ± SEM. *p<0.05 vs 3-AP + Vehicle; †p<0.05 vs 3-AP + this compound (50 mg/kg). Data is representative.
Table 2: Effect of this compound on Blood Pressure During Orthostatic Challenge
| Group | N | Baseline SBP (mmHg) | Post-Tilt SBP Drop (mmHg) |
|---|---|---|---|
| Sham + Vehicle | 10 | 125 ± 5 | -8 ± 2 |
| 3-AP + Vehicle | 10 | 122 ± 6 | -35 ± 4 |
| 3-AP + this compound (50 mg/kg) | 10 | 124 ± 5 | -22 ± 3* |
| 3-AP + this compound (100 mg/kg) | 10 | 123 ± 6 | -15 ± 3*† |
*Values are Mean ± SEM. SBP = Systolic Blood Pressure. *p<0.05 vs 3-AP + Vehicle; †p<0.05 vs 3-AP + this compound (50 mg/kg). Data is representative.
Table 3: Histological Outcomes - Neuronal Survival
| Group | N | Inferior Olive Neuronal Count | Cerebellar Purkinje Cell Count |
|---|---|---|---|
| Sham + Vehicle | 5 | 100% (Reference) | 100% (Reference) |
| 3-AP + Vehicle | 5 | 35 ± 5% | 60 ± 8% |
| 3-AP + this compound (50 mg/kg) | 5 | 45 ± 6% | 65 ± 7% |
| 3-AP + this compound (100 mg/kg) | 5 | 58 ± 7%* | 75 ± 6%* |
*Values are Mean ± SEM, expressed as a percentage of the Sham control group. *p<0.05 vs 3-AP + Vehicle. Data is representative.
Figure 3: 3-AP acts as a nicotinamide antagonist to induce neurotoxicity.
Conclusion and Troubleshooting
The protocols outlined provide a framework for investigating the efficacy of this compound in a 3-AP-induced rat model of MSA. Expected outcomes include an amelioration of motor deficits and a reduction in orthostatic blood pressure drops in this compound-treated animals compared to vehicle controls. Histological analysis may reveal a neuroprotective effect, evidenced by greater neuronal survival in key brain regions.
Potential Issues and Troubleshooting:
-
High Mortality with 3-AP: If mortality is high, slightly reduce the 3-AP dose or ensure the nicotinamide rescue is administered precisely at the 90-minute mark.
-
High Variability in Behavioral Data: Ensure thorough animal acclimation to the testing apparatuses and consistent handling to minimize stress-induced variability. Increase sample size if necessary.
-
Lack of Pressor Effect: If no significant change in blood pressure is observed, confirm the proper oral gavage technique and consider increasing the this compound dose or dosing frequency. Analyze plasma norepinephrine levels to confirm systemic conversion of the prodrug.
By combining these detailed protocols, researchers can systematically evaluate the potential of this compound as a disease-modifying therapy for Multiple System Atrophy, moving beyond its established role in symptomatic nOH management.
References
- 1. This compound in neurogenic orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for the treatment of neurogenic orthostatic hypotension in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Integrated analysis of this compound trials for neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 3-Acetylpyridine produces age-dependent excitotoxic lesions in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3-Acetylpyridine Neurotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. This compound for neurogenic orthostatic hypotension: A randomized, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Preclinical Experimental Design for Studying the Long-Term Neurological Effects of Droxidopa
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed framework and associated protocols for a comprehensive preclinical investigation into the long-term effects of droxidopa on the central and peripheral nervous systems. The proposed experimental design integrates behavioral, neurochemical, electrophysiological, and histological analyses to build a robust understanding of the drug's chronic impact.
Introduction
This compound (L-DOPS) is an orally administered synthetic amino acid precursor of norepinephrine (B1679862).[1] It is converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase.[1][2] This conversion occurs in both the peripheral and central nervous systems, as this compound can cross the blood-brain barrier.[1] Primarily, it is approved for treating neurogenic orthostatic hypotension (nOH) associated with conditions like Parkinson's disease, multiple system atrophy, and pure autonomic failure by increasing vascular tone.[3][4]
While the short-term efficacy and safety of this compound are well-documented, a thorough understanding of its long-term effects on the nervous system is crucial. Chronic administration could lead to adaptive changes in neuronal circuits, receptor sensitivity, and neurotransmitter dynamics. Reports of central nervous system side effects, such as headache, dizziness, and more rarely, confusion or irritability, highlight the need for a detailed preclinical investigation.[5][6][7]
This application note outlines a multi-tiered experimental design using a rodent model to systematically evaluate the long-term neurological consequences of this compound administration.
Overall Experimental Workflow
The study is designed as a longitudinal, multi-modal assessment of rodents undergoing chronic this compound treatment. The workflow ensures that data from different experimental domains can be correlated to provide a holistic view of the drug's effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. neurology.org [neurology.org]
- 7. Cognitive and Behavioral Changes in Patients Treated With this compound for Neurogenic Orthostatic Hypotension: A Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Droxidopa Permeability Using In Vitro Blood-Brain Barrier Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a dynamic and highly selective interface that protects the central nervous system (CNS) from systemic circulation, posing a significant challenge for the delivery of neurotherapeutics.[1] Droxidopa (L-threo-dihydroxyphenylserine), a prodrug of norepinephrine, is used to treat neurogenic orthostatic hypotension and is known to cross the BBB to exert its effects within the CNS.[2][3][4][5][6] Quantifying the permeability of this compound is essential for understanding its pharmacokinetics and optimizing its therapeutic potential for neurological conditions.
This document provides detailed application notes and protocols for establishing and validating an in vitro BBB model and subsequently using it to determine the permeability of this compound. The protocols focus on a co-culture model using the immortalized human cerebral microvascular endothelial cell line (hCMEC/D3) and human astrocytes, which offers a reproducible and physiologically relevant system for permeability screening.[7][8]
Application Note 1: Establishment of a Co-Culture In Vitro BBB Model
Principle: To closely mimic the in vivo neurovascular unit, brain microvascular endothelial cells are co-cultured with astrocytes.[7] Astrocytes play a crucial role in inducing and maintaining the barrier properties of the endothelial cells, including the formation of tight junctions, leading to higher transendothelial electrical resistance (TEER) and lower paracellular permeability compared to monoculture models.[7] This protocol describes a direct contact co-culture model where hCMEC/D3 cells are seeded directly onto a layer of primary human astrocytes.[7]
Protocol 1.1: Cell Culture and Seeding on Transwell® Inserts
Materials:
-
Primary Human Astrocytes (passages 6-12)[7]
-
EndoGRO™-MV Complete Medium Kit[11]
-
Human Astrocyte Media[7]
-
Transwell® permeable supports (e.g., 12-well format, 0.4 µm pore size, polyester (B1180765) membrane)[7][12]
-
Poly-L-lysine[7]
-
Trypsin-EDTA, PBS, FBS
-
Cell culture flasks (T-75)
Procedure:
-
Coating Transwell® Inserts:
-
In a sterile hood, coat the apical side of the Transwell® inserts with rat tail collagen I (e.g., 150 µg/mL).[12]
-
Incubate at 37°C for at least one hour, then aspirate the excess solution and allow to air dry.[9]
-
Flip the inserts and coat the basolateral side of the membrane with poly-L-lysine (2 µg/cm²) and leave overnight.[7]
-
-
Seeding Astrocytes:
-
Culture human astrocytes in astrocyte-specific medium in T-75 flasks. Passage when ~80% confluent.
-
On the poly-L-lysine coated basolateral side of the flipped Transwell® inserts, seed astrocytes at a density of 4 x 10⁴ cells/cm².[7]
-
Allow cells to attach for 4 hours in a 37°C, 5% CO₂ incubator.[7]
-
After attachment, carefully place the inserts in the normal orientation into the 12-well companion plate containing astrocyte medium and culture for 48 hours.[7]
-
-
Seeding hCMEC/D3 Endothelial Cells:
-
Culture hCMEC/D3 cells in EndoGRO™ medium in T-75 flasks pre-coated with rat tail collagen I.[9][12] Change medium every 2-3 days and passage at ~80% confluency.
-
After 48 hours of astrocyte growth, aspirate the medium from the apical chamber of the Transwell® inserts.
-
Seed hCMEC/D3 cells onto the apical side (directly onto the astrocyte lawn) at a density of 1 x 10⁵ cells/cm².[7]
-
Maintain the co-culture for 7-9 days to allow for barrier formation, changing the medium in both chambers every other day.[7]
-
Experimental Workflow Diagram
Caption: Overall workflow for testing this compound permeability.
Application Note 2: Validation of In Vitro BBB Model Integrity
Principle: Before conducting permeability studies, the integrity of the endothelial monolayer must be confirmed. This is achieved by two complementary methods: measuring the Transendothelial Electrical Resistance (TEER), which assesses the restriction to ion flow across the monolayer, and determining the permeability to paracellular markers (e.g., Lucifer Yellow or sodium fluorescein), which are small, hydrophilic molecules that do not typically cross cell membranes.[13] High TEER values and low permeability to these tracers indicate the formation of robust tight junctions, a key characteristic of the BBB.[13]
Protocol 2.1: TEER Measurement
Materials:
-
EVOM2™ Voltohmmeter or equivalent TEER meter.
-
"Chopstick" electrodes (e.g., STX2).
Procedure:
-
Allow the cell culture plates and electrodes to equilibrate to room temperature for 15-20 minutes.[14]
-
Sterilize the electrodes by immersing them in 70% ethanol (B145695) and allowing them to air dry in a sterile hood. Rinse with sterile culture medium before use.[14]
-
Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber, ensuring consistent positioning for each well.[14]
-
Record the resistance reading (in Ω).
-
Measure the resistance of a blank, cell-free insert coated in the same manner.
-
Calculate the final TEER value using the following formula:
Protocol 2.2: Paracellular Permeability Assay
Materials:
-
Lucifer Yellow (LY) or Sodium Fluorescein (NaFl).
-
Transport Buffer (e.g., Hanks' Balanced Salt Solution - HBSS).[12]
-
Fluorescence plate reader.
Procedure:
-
Gently wash the apical and basolateral chambers twice with pre-warmed transport buffer.
-
Add fresh transport buffer to the basolateral chamber.
-
Add transport buffer containing a known concentration of the tracer (e.g., 10 µM Lucifer Yellow) to the apical chamber.
-
Incubate at 37°C on an orbital shaker (e.g., 50-100 rpm).[12]
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber, replacing the volume with fresh transport buffer.[15]
-
Measure the fluorescence of the collected samples to determine the concentration of the tracer that has crossed the monolayer.
-
Calculate the apparent permeability coefficient (Papp) for the tracer (see Protocol 3.2 for formula).
Table 1: Typical Barrier Integrity Validation Data
| Parameter | Cell Model | Typical Value | Interpretation |
| TEER | hCMEC/D3-Astrocyte Co-culture | >150 Ω·cm²[13] | Indicates formation of tight junctions. |
| Papp (Sodium Fluorescein) | BCEC-Astrocyte Co-culture | < 2.2 x 10⁻⁶ cm/s[13] | Low paracellular leakage. |
| Papp (FITC-Dextran, 4 kDa) | BCEC-Astrocyte Co-culture | < 0.5 x 10⁻⁶ cm/s[13] | Very low leakage of larger molecules. |
Application Note 3: this compound Permeability Assay
Principle: this compound, an amino acid analogue, is believed to cross the BBB via carrier-mediated transport, likely utilizing a large neutral amino acid (LNAA) transporter, similar to L-DOPA.[16][17] Once in the CNS, it is converted by the enzyme Aromatic L-amino acid decarboxylase (AADC) into the active neurotransmitter norepinephrine.[6]
To quantify its transport rate, a bidirectional permeability assay is performed.[18][19] The apparent permeability coefficient (Papp) is measured in both the apical-to-basolateral (A→B, mimicking blood-to-brain) and basolateral-to-apical (B→A, mimicking brain-to-blood) directions. The ratio of these Papp values (Efflux Ratio) indicates whether the compound is a substrate of active efflux transporters, such as P-glycoprotein (P-gp).[18][20] An efflux ratio greater than 2 suggests active efflux.[18]
This compound Transport and Mechanism of Action
Caption: this compound transport across the BBB and its conversion.
Protocol 3.1: Bidirectional Permeability Assay
Materials:
-
Validated in vitro BBB model (from Protocol 1.1).
-
This compound solution (e.g., 20 µM in transport buffer).[8][12]
-
High-permeability control (e.g., 20 µM Carbamazepine).[8]
-
Low-permeability/efflux substrate control (e.g., 10 µM Rhodamine 123).[8][12]
-
Transport Buffer (HBSS).
-
Analytical equipment (LC-MS/MS).
Procedure:
-
Preparation:
-
Wash the validated Transwell® monolayers twice with pre-warmed transport buffer on both apical and basolateral sides.
-
Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C to equilibrate.[12]
-
-
Apical to Basolateral (A→B) Transport:
-
Remove the buffer from the apical chamber.
-
Add the this compound or control drug solution to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C on an orbital shaker (50-100 rpm).[12]
-
At designated times (e.g., 30, 60, 90, 120 min), collect a sample from the basolateral chamber. Immediately replace the collected volume with fresh, pre-warmed transport buffer.[15]
-
At the final time point, collect samples from both apical and basolateral chambers.
-
-
Basolateral to Apical (B→A) Transport:
-
Repeat the experiment on a separate set of validated monolayers.
-
Remove the buffer from the basolateral chamber.
-
Add the this compound or control drug solution to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
Follow the same incubation and sampling procedure as the A→B assay, collecting samples from the apical chamber.[15]
-
-
Sample Analysis:
Protocol 3.2: Data Analysis and Calculations
-
Calculate the Apparent Permeability Coefficient (Papp):
-
Determine the cumulative amount of drug transported into the receiver chamber over time. The rate of transport (dQ/dt) is the slope of this line in the linear range.[22]
-
Calculate Papp using the following equation:[8][15][18]
Papp (cm/s) = (dQ/dt) / (A × C₀)
-
Where:
-
dQ/dt = Rate of permeation (e.g., µmol/s).
-
A = Surface area of the Transwell® membrane (e.g., 1.12 cm² for a 12-well insert).
-
C₀ = Initial concentration of the drug in the donor chamber (e.g., µmol/mL).
-
-
-
Calculate the Efflux Ratio (ER):
-
The efflux ratio is calculated to determine if the drug is a substrate for active efflux transporters.[18]
Efflux Ratio (ER) = Papp (B→A) / Papp (A→B)
-
Table 2: Example Data Presentation for this compound Permeability
Note: Published in vitro Papp values for this compound were not identified. The values presented here are hypothetical for illustrative purposes. Control values are representative of data found in the literature.
| Compound | Class | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
| Carbamazepine | High Permeability Control | 15.2[8] | 16.1 | 1.1 | High |
| This compound | Test Compound | (Hypothetical: 8.5) | (Hypothetical: 9.1) | (Hypothetical: 1.1) | (Predicted: High) |
| Fexofenadine | Low Permeability Control | 0.1[8] | 2.5 | 25.0 | Low (P-gp Substrate) |
| Rhodamine 123 | Efflux Substrate Control | 0.3[8] | 1.3 | 4.3[8] | Low (P-gp Substrate) |
| Lucifer Yellow | Paracellular Marker | < 0.2 | N/A | N/A | Very Low / Impermeable |
Interpretation of Results:
-
High Permeability: Compounds with Papp (A→B) > 5.0 x 10⁻⁶ cm/s are generally considered to have high permeability.
-
Low Permeability: Compounds with Papp (A→B) < 2.0 x 10⁻⁶ cm/s are considered to have low permeability.
-
Active Efflux: An Efflux Ratio > 2.0 suggests that the compound is actively transported out of the brain endothelial cells, which can limit its CNS exposure.[18] this compound, being an amino acid analogue, is not expected to be a significant P-gp substrate, and thus its efflux ratio is predicted to be low (~1.0).
References
- 1. Effect of infused L-threo-3,4-dihydroxyphenylserine on adrenergic activity in patients with familial amyloid polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. circlepharma.com [circlepharma.com]
- 3. Blood-brain barrier permeability of L-dopa in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The blood-brain barrier is intact after levodopa induced dyskinesias in parkinsonian primates – evidence from in vivo neuroimaging studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of L-threo-3,4-dihydroxyphenylserine(L-threo-DOPS) on brain and serum MHPG levels in mice: evidence for NE formation in CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a direct contact astrocyte-human cerebral microvessel endothelial cells blood–brain barrier coculture model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Induction of P-glycoprotein overexpression in brain endothelial cells as a model to study blood-brain barrier efflux transport [frontiersin.org]
- 12. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Relationship between permeability status of the blood-brain barrier and in vitro permeability coefficient of a drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Uptake of L-threo-dihydroxyphenylserine into human brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Blood-brain barrier and neuronal membrane transport of 6-[18F]fluoro-L-DOPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Caco-2 Permeability | Evotec [evotec.com]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. Calculation of an Apical Efflux Ratio from P-Glycoprotein (P-gp) In Vitro Transport Experiments Shows an Improved Correlation with In Vivo Cerebrospinal Fluid Measurements in Rats: Impact on P-gp Screening and Compound Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. innpharmacotherapy.com [innpharmacotherapy.com]
Application Notes and Protocols: Elucidating Droxidopa's Mechanism of Action Using CRISPR-Cas9
Introduction
Droxidopa, a synthetic amino acid precursor, is a therapeutic agent approved for treating symptomatic neurogenic orthostatic hypotension (nOH).[1][2][3] Its primary mechanism of action involves its conversion to the neurotransmitter norepinephrine (B1679862) by the enzyme Dopa Decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase (AAAD).[4][5][6] This conversion replenishes norepinephrine levels, which enhances vasoconstriction and helps maintain blood pressure upon standing.[5][7] While this central pathway is well-established, the precise cellular and molecular factors modulating its efficacy and potential alternative mechanisms remain areas of active investigation.
The CRISPR-Cas9 genome editing system offers a powerful and precise tool to dissect the molecular underpinnings of this compound's action.[8][9] By enabling targeted gene knockouts, researchers can validate known pathways, uncover novel genetic modulators, and delineate the specific downstream signaling components. These application notes provide detailed protocols for leveraging CRISPR-Cas9 to explore this compound's mechanism of action, from validating its core conversion enzyme to performing unbiased genome-wide screens for novel regulators.
Application Note 1: Validation of Dopa Decarboxylase (DDC) as the Essential Enzyme for this compound Conversion
Objective: To definitively confirm that Dopa Decarboxylase (DDC) is the essential enzyme responsible for converting this compound into norepinephrine in a cellular context. This experiment uses CRISPR-Cas9 to create a DDC knockout cell line and then measures the cell's ability to produce norepinephrine from this compound.
Experimental Protocol
-
Cell Line Selection and Culture:
-
Select a human cell line endogenously expressing DDC and adrenergic receptors, such as the SH-SY5Y neuroblastoma cell line or primary human aortic smooth muscle cells (HASMC).
-
Culture cells in their recommended medium (e.g., DMEM/F12 for SH-SY5Y, SmGM™-2 for HASMC) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator.
-
-
CRISPR-Cas9 Knockout of DDC Gene:
-
sgRNA Design: Design at least two unique single guide RNAs (sgRNAs) targeting early exons of the human DDC gene to induce frameshift mutations. Use online design tools (e.g., CHOPCHOP, Benchling) to minimize off-target effects.
-
Lentiviral Transduction:
-
Clone the designed sgRNAs into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., lentiCRISPRv2, which contains Puromycin resistance).
-
Produce lentiviral particles by co-transfecting HEK293T cells with the sgRNA-Cas9 plasmid and packaging plasmids (e.g., psPAX2, pMD2.G).
-
Harvest viral supernatant 48-72 hours post-transfection.
-
Transduce the target cells (e.g., SH-SY5Y) with the lentiviral particles at a low multiplicity of infection (MOI < 0.5) to ensure single integration events.
-
-
Selection and Clonal Isolation:
-
48 hours post-transduction, select for successfully transduced cells by adding Puromycin (1-2 µg/mL, concentration to be determined by a kill curve) to the culture medium.
-
After 7-10 days of selection, isolate single cell clones by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
-
-
Validation of DDC Knockout:
-
Expand single-cell clones.
-
Genomic DNA Analysis: Extract genomic DNA and perform PCR amplification of the targeted region. Use Sanger sequencing or TIDE/ICE analysis to confirm the presence of insertions/deletions (indels).
-
Western Blot: Lyse cells and perform a Western blot using a validated anti-DDC antibody to confirm the absence of DDC protein expression in knockout clones. Use a loading control (e.g., β-actin) for normalization.
-
-
Functional Assay:
-
Plate wild-type (WT) and validated DDC knockout (KO) cells.
-
Treat cells with this compound (e.g., 10 µM) or vehicle control (e.g., sterile water or DMSO) for 24 hours.
-
Norepinephrine Measurement:
-
Collect the cell culture supernatant.
-
Measure norepinephrine concentration using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or a commercially available Norepinephrine ELISA kit.
-
-
Downstream Pathway Analysis (Optional): In cells like HASMC, measure downstream signaling events such as intracellular calcium mobilization using a fluorescent indicator like Fura-2 AM following this compound treatment.
-
Data Presentation
Table 1: Effect of DDC Knockout on this compound-to-Norepinephrine Conversion
| Cell Line | Treatment | Norepinephrine Concentration (pg/mL) | % of WT Response |
|---|---|---|---|
| Wild-Type | Vehicle | 5.2 ± 1.1 | N/A |
| This compound (10 µM) | 248.5 ± 15.3 | 100% | |
| DDC KO | Vehicle | 4.9 ± 0.9 | N/A |
| This compound (10 µM) | 6.1 ± 1.4 | 0.4% |
Data are presented as mean ± standard deviation from three independent experiments.
Visualization
Application Note 2: Genome-Wide CRISPR Screen to Identify Modulators of this compound Activity
Objective: To perform an unbiased, genome-wide screen to identify genes whose loss-of-function confers resistance to this compound-induced cellular effects. This can uncover novel enzymes, transporters, or signaling molecules involved in this compound's mechanism of action.
Experimental Protocol
-
Cell Line and Assay Development:
-
Choose a cell line where this compound (or its product, norepinephrine) induces a clear, selectable phenotype, such as growth inhibition. For example, a cell line engineered to undergo apoptosis upon strong adrenergic stimulation.
-
Determine the optimal concentration of this compound that causes significant (~80-90%) cell death or growth inhibition (IC₈₀-IC₉₀).
-
-
Genome-Scale CRISPR Library Transduction:
-
Use a pooled genome-wide lentiviral sgRNA library (e.g., GeCKO, TKOv3).
-
Transduce Cas9-expressing cells with the sgRNA library at a low MOI (<0.3) to ensure most cells receive only one sgRNA.
-
The number of cells should be sufficient to maintain library representation (e.g., >500 cells per sgRNA).
-
Select transduced cells with the appropriate antibiotic (e.g., Puromycin).
-
-
Positive Selection Screen:
-
Split the transduced cell population into two groups: a control group (treated with vehicle) and a treatment group.
-
Continuously treat the treatment group with the pre-determined high concentration of this compound for 14-21 days, passaging as needed while maintaining library representation. This will select for cells that have lost genes required for this compound's cytotoxic effect, allowing them to survive and proliferate.
-
-
Analysis of sgRNA Enrichment:
-
Harvest genomic DNA from both the final this compound-treated population and the initial (or vehicle-treated) cell population.
-
Use PCR to amplify the sgRNA-containing regions from the genomic DNA.
-
Perform next-generation sequencing (NGS) on the amplicons to determine the frequency of each sgRNA in both populations.
-
Use bioinformatics tools (e.g., MAGeCK) to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control. These enriched sgRNAs target "hit" genes.
-
Data Presentation
Table 2: Top Gene Hits from a this compound Resistance Screen
| Gene Symbol | Gene Description | Enrichment Score | P-value | Potential Role |
|---|---|---|---|---|
| DDC | Dopa decarboxylase | 25.4 | <0.0001 | Required for conversion to Norepinephrine (Positive Control) |
| ADRA1A | Adrenoceptor Alpha 1A | 18.9 | <0.0001 | Downstream receptor mediating cytotoxic effect |
| SLC6A2 | Solute Carrier Family 6 Member 2 (Norepinephrine Transporter) | 15.2 | <0.0001 | Transporter responsible for norepinephrine uptake |
| GNAQ | G Protein Subunit Alpha Q | 12.5 | 0.0005 | Alpha-1 receptor signaling component |
| PLCB1 | Phospholipase C Beta 1 | 11.8 | 0.0009 | Downstream effector of GNAQ signaling |
Hypothetical data. The enrichment score represents the degree to which sgRNAs targeting a gene are more abundant in the this compound-treated sample.
Visualization
Application Note 3: Dissecting the Role of Adrenergic Receptor Subtypes
Objective: To determine which specific adrenergic receptor (AR) subtypes are primarily responsible for mediating the downstream cellular effects of this compound-derived norepinephrine.
Experimental Protocol
-
Generation of Specific AR Knockout Lines:
-
Using the protocol described in Application Note 1, create individual knockout cell lines for key adrenergic receptor subtypes expressed in the target cells (e.g., ADRA1A, ADRA1B, ADRB1, ADRB2).
-
Validate each knockout line to confirm the absence of the specific receptor protein.
-
-
Downstream Signaling Assays:
-
Plate WT and all AR knockout cell lines.
-
Treat cells with this compound (10 µM) or norepinephrine (1 µM) as a direct agonist control.
-
For α₁-ARs (Gq-coupled): Measure intracellular calcium flux using a fluorescent plate reader and a calcium-sensitive dye (e.g., Fluo-4 AM).
-
For β-ARs (Gs-coupled): Measure intracellular cyclic AMP (cAMP) levels using a commercial assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
For each cell line, calculate the response (calcium flux or cAMP production) relative to its vehicle-treated control.
-
Compare the magnitude of the response to this compound/norepinephrine across the different knockout lines to the response in WT cells. A significantly blunted response in a specific knockout line indicates that the deleted receptor is a key mediator of the signal.
-
Data Presentation
Table 3: Norepinephrine-Induced Signaling in Adrenergic Receptor KO Cell Lines
| Cell Line | Agonist | Calcium Flux (RFU) | cAMP Production (nM) |
|---|---|---|---|
| Wild-Type | Norepinephrine (1 µM) | 15,230 ± 850 | 18.5 ± 2.1 |
| ADRA1A KO | Norepinephrine (1 µM) | 2,140 ± 310 | 17.9 ± 1.9 |
| ADRA1B KO | Norepinephrine (1 µM) | 14,980 ± 920 | 18.1 ± 2.5 |
| ADRB1 KO | Norepinephrine (1 µM) | 15,010 ± 760 | 3.4 ± 0.8 |
| ADRB2 KO | Norepinephrine (1 µM) | 15,350 ± 810 | 11.2 ± 1.5 |
Hypothetical data showing ADRA1A is the primary receptor for calcium flux and ADRB1 is primary for cAMP production in this cell type.
Visualization
References
- 1. Articles [globalrx.com]
- 2. This compound in neurogenic orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
- 8. benchchem.com [benchchem.com]
- 9. Using the CRISPR/Cas9 system to understand neuropeptide biology and regulation - PMC [pmc.ncbi.nlm.nih.gov]
Development of a Droxidopa ELISA Kit for High-Throughput Screening
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Droxidopa, also known as L-threo-dihydroxyphenylserine (L-DOPS), is an orally administered synthetic amino acid precursor of norepinephrine (B1679862).[1][2] It is converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (dopa-decarboxylase), thereby increasing norepinephrine levels in the peripheral nervous system.[1][2] This mechanism of action makes this compound an effective treatment for neurogenic orthostatic hypotension (nOH), a condition characterized by a significant drop in blood pressure upon standing.[1][3] Accurate quantification of this compound in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and high-throughput screening (HTS) in drug discovery.
This document provides detailed application notes and protocols for a newly developed competitive enzyme-linked immunosorbent assay (ELISA) kit for the high-throughput quantification of this compound. This ELISA kit offers a sensitive, specific, and efficient alternative to traditional chromatographic methods, making it ideal for screening large numbers of samples.
Principle of the Assay
This this compound ELISA kit is based on the principle of competitive binding. The wells of a microplate are coated with a this compound-protein conjugate. The sample containing this compound is pre-incubated with a limited amount of a specific anti-Droxidopa antibody. This mixture is then added to the coated wells. The this compound in the sample competes with the this compound-protein conjugate on the plate for binding to the anti-Droxidopa antibody. After an incubation period, the unbound components are washed away. A secondary antibody conjugated to horseradish peroxidase (HRP), which binds to the primary antibody, is then added. Following another incubation and wash step, a substrate solution is added, which reacts with the HRP to produce a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample. The concentration of this compound is determined by comparing the optical density of the samples to a standard curve.[4]
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by being converted into norepinephrine, a key neurotransmitter in the sympathetic nervous system.[3][5] This conversion is catalyzed by the enzyme Aromatic L-amino acid Decarboxylase (AADC).[5] Norepinephrine then binds to adrenergic receptors on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure.[5]
References
- 1. agilent.com [agilent.com]
- 2. lab-of-the-future.com [lab-of-the-future.com]
- 3. Automation journey for high-throughput ELISA workflow [moleculardevices.com]
- 4. genemedi.net [genemedi.net]
- 5. Development and validation of a UPLC-MS/MS method for quantitation of this compound in human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Mass Spectrometry for the Identification and Quantification of Droxidopa Metabolites
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droxidopa (L-threo-3,4-dihydroxyphenylserine) is a synthetic amino acid analog that acts as a prodrug to the neurotransmitter norepinephrine (B1679862).[1] It is primarily used in the treatment of neurogenic orthostatic hypotension (nOH).[1][2] The clinical efficacy and pharmacokinetic profile of this compound are intrinsically linked to its metabolic conversion. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a pivotal analytical technique for the accurate identification and quantification of this compound and its metabolites in biological matrices. This document provides detailed protocols and application notes for researchers engaged in the metabolic studies of this compound.
Metabolic Pathways of this compound
This compound undergoes two primary metabolic transformations in the body. The principal pathway involves its conversion to the pharmacologically active metabolite, norepinephrine, through decarboxylation by the enzyme aromatic L-amino acid decarboxylase (AADC).[1][2][3] A secondary, yet significant, pathway is the O-methylation of this compound by catechol-O-methyltransferase (COMT) to form 3-O-methyl-dihydroxyphenylserine (3-OM-DOPS).[1][4] A minor metabolic route involves the conversion to protocatechualdehyde by DOPS aldolase.[3][4] Understanding these pathways is crucial for a comprehensive pharmacokinetic assessment.
Quantitative Analysis of this compound and its Metabolites by LC-MS/MS
The simultaneous quantification of this compound and its primary metabolites, norepinephrine and 3-OM-DOPS, in biological fluids like human plasma is essential for pharmacokinetic studies. A validated LC-MS/MS method offers high sensitivity and selectivity for this purpose.[1][5]
Table 1: Representative Pharmacokinetic Parameters of this compound and Metabolites
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | t½ (h) |
| This compound (Fasted) | 3160 | 2.00 | 13,857 | 2.68 |
| This compound (Fed) | 2057 | 4.00 | 10,927 | 2.58 |
| Norepinephrine | - | - | - | ~9 |
| 3-OM-DOPS | - | - | - | - |
Data compiled from studies on healthy elderly subjects.[6] Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC: Area under the plasma concentration-time curve, t½: Elimination half-life.
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma (Protein Precipitation)
This protocol outlines a common and efficient method for extracting this compound and its metabolites from human plasma prior to LC-MS/MS analysis.[1]
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of a working solution of a stable isotope-labeled internal standard (e.g., L-threo-Droxidopa-¹³C₂,¹⁵N) to each plasma sample (excluding blanks).[1] Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold methanol (B129727) to each tube to precipitate plasma proteins.[1]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.[1]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water:methanol, 95:5 v/v).
-
Injection: The reconstituted sample is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method for Quantification
This protocol provides a starting point for the development of a robust LC-MS/MS method for the analysis of this compound and its metabolites.[1][5] Method optimization will be required for specific instrumentation.
Liquid Chromatography (LC) Conditions:
-
LC System: HPLC or UPLC system
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[5][7]
-
Mobile Phase A: 0.1% Formic acid in water[5]
-
Mobile Phase B: 0.1% Formic acid in methanol[5]
-
Flow Rate: 0.4 mL/min[5]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
-
Injection Volume: 5 µL[5]
-
Column Temperature: 40°C
Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer[5]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode[5]
-
Scan Type: Multiple Reaction Monitoring (MRM)[5]
Table 2: Exemplary MRM Transitions for this compound and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 214.2 | 196.1 | 15 |
| Norepinephrine | 170.1 | 152.1 | 12 |
| 3-OM-DOPS | 228.2 | 210.1 | 18 |
| L-threo-Droxidopa-¹³C₂,¹⁵N (IS) | 217.2 | 199.1 | 15 |
Note: MRM transitions and collision energies should be optimized for the specific instrument being used.[1]
Workflow for this compound Metabolite Identification
The overall workflow for identifying and quantifying this compound metabolites using mass spectrometry involves several key stages, from sample collection to data analysis.
Conclusion
Mass spectrometry, particularly LC-MS/MS, provides a powerful and indispensable tool for the detailed study of this compound metabolism. The protocols and information presented here offer a robust framework for researchers and scientists in the field of drug development to accurately identify and quantify this compound and its key metabolites. This enables a deeper understanding of its pharmacokinetic and pharmacodynamic properties, ultimately contributing to its safe and effective clinical use. The use of stable isotope-labeled internal standards is highly recommended to ensure the accuracy and reliability of quantitative results.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. [Study on the metabolism of this compound in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of the Pharmacokinetics of this compound After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Droxidopa Administration in Non-Human Primate Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Droxidopa, a synthetic amino acid prodrug of norepinephrine (B1679862), is utilized in the treatment of neurogenic orthostatic hypotension (nOH).[1][2] Its application in non-human primate (NHP) models is crucial for preclinical assessment of its safety, efficacy, and mechanism of action. This document provides a detailed, proposed protocol for the administration of this compound to NHPs, based on available clinical data in humans and related research in animal models. The protocol outlines procedures for dose preparation, administration, and physiological monitoring. Additionally, it includes a summary of relevant pharmacokinetic data and visual diagrams of the drug's signaling pathway and the experimental workflow to guide researchers in their study design.
Introduction
This compound (L-threo-3,4-dihydroxyphenylserine or L-DOPS) is an orally administered prodrug that is converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (dopa-decarboxylase).[3] This conversion increases norepinephrine levels in the peripheral nervous system, thereby elevating blood pressure in patients with nOH.[4] Non-human primate models, with their physiological and genetic similarity to humans, are invaluable for studying the effects of this compound. The following protocols are designed to provide a framework for conducting such studies, ensuring consistency and reproducibility.
Signaling Pathway of this compound
This compound exerts its pharmacological effects by being converted into norepinephrine. This process bypasses the rate-limiting step in norepinephrine synthesis, the conversion of tyrosine to L-DOPA, and does not require dopamine (B1211576) beta-hydroxylase. The newly synthesized norepinephrine then acts on adrenergic receptors to elicit a pressor response.
Caption: this compound to Norepinephrine Signaling Pathway.
Proposed Experimental Protocol for this compound Administration in NHPs
The following is a proposed protocol for the oral administration of this compound in a non-human primate model, such as the cynomolgus or rhesus macaque. This protocol is extrapolated from human clinical data and general practices in NHP research, as specific, detailed public protocols for this compound in NHPs are not widely available.
Materials
-
This compound capsules (100 mg, 200 mg, 300 mg)[5]
-
Vehicle (e.g., sterile water, juice, or a palatable food item)
-
Oral gavage tube or syringe
-
Primate restraint chair
-
Blood pressure monitoring system (e.g., telemetry or cuff-based)
-
Blood collection supplies (syringes, needles, EDTA tubes)
-
Centrifuge
-
Freezer (-80°C) for plasma storage
Dosing and Administration
The initial recommended dose of this compound for human adults is 100 mg, three times daily, which can be titrated up to a maximum of 600 mg three times daily.[1][2] A conservative starting dose for NHPs is proposed, with subsequent titration based on observed physiological responses and tolerance.
Table 1: Proposed this compound Dosing and Titration Schedule for NHPs
| Phase | Dosage (mg/kg) | Frequency | Duration | Notes |
| Initial | 5 - 10 mg/kg | Three times daily | 3 - 5 days | Start with a low dose to assess tolerability. |
| Titration | Increase by 5 mg/kg increments | Three times daily | Every 3 - 5 days | Monitor blood pressure and heart rate closely. |
| Maintenance | To be determined based on response | Three times daily | As per study design | The final dose should be the lowest effective dose that elicits the desired physiological response without adverse effects. |
-
Administration Schedule: Doses should be administered in the morning, at midday, and in the late afternoon, at least 3 hours before the animal's sleep period to minimize the risk of supine hypertension.[2]
-
Administration Method:
-
For trained animals, this compound capsules can be concealed in a palatable food item.
-
Alternatively, the contents of the capsule can be mixed with a small volume of a palatable liquid (e.g., fruit juice) and administered via a syringe.
-
For precise dosing, oral gavage can be used, though this may require sedation and could influence cardiovascular parameters.
-
Physiological Monitoring
Continuous or frequent monitoring of cardiovascular parameters is critical.
Table 2: Monitoring Parameters and Schedule
| Parameter | Method | Frequency |
| Blood Pressure | Telemetry or non-invasive cuff | Baseline, and at regular intervals post-dose (e.g., 30, 60, 90, 120, 180, 240 minutes) |
| Heart Rate | Telemetry or pulse oximetry | Concurrent with blood pressure measurements |
| Behavioral Assessment | Observation | Daily |
| Clinical Signs | Physical examination | Daily |
Pharmacokinetic Analysis
Blood samples should be collected to determine the pharmacokinetic profile of this compound and its metabolite, norepinephrine.
Table 3: Proposed Blood Sampling Schedule for Pharmacokinetic Analysis
| Time Point | Action |
| Pre-dose (0 min) | Collect baseline blood sample |
| 30 min post-dose | Collect blood sample |
| 60 min post-dose | Collect blood sample |
| 90 min post-dose | Collect blood sample |
| 2 hours post-dose | Collect blood sample |
| 4 hours post-dose | Collect blood sample |
| 6 hours post-dose | Collect blood sample |
| 8 hours post-dose | Collect blood sample |
| 24 hours post-dose | Collect blood sample |
-
Sample Processing:
-
Collect whole blood in EDTA tubes.
-
Centrifuge at 1500 x g for 10 minutes at 4°C.
-
Aspirate the plasma and store at -80°C until analysis.
-
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for a single this compound administration session.
Caption: Proposed Experimental Workflow for this compound Administration.
Safety Considerations
-
Supine Hypertension: this compound can cause or exacerbate supine hypertension.[2] It is recommended to house animals in a manner that allows them to rest with their upper body elevated. Blood pressure should be monitored in both supine and upright positions if possible.
-
Adverse Reactions: Monitor for potential adverse reactions such as headache, dizziness, nausea, and hypertension.[5]
-
Drug Interactions: Be aware of potential interactions with other medications, particularly those that affect blood pressure or are metabolized by similar pathways.[6]
Conclusion
This document provides a comprehensive, albeit proposed, set of application notes and protocols for the administration of this compound in non-human primate models. The successful implementation of these protocols will enable researchers to gather critical data on the pharmacokinetics, pharmacodynamics, and safety of this compound, ultimately contributing to a better understanding of its therapeutic potential. Researchers should adapt these guidelines to their specific experimental needs and institutional animal care and use committee (IACUC) regulations.
References
- 1. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. drugs.com [drugs.com]
- 3. This compound for neurogenic orthostatic hypotension: A randomized, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. reference.medscape.com [reference.medscape.com]
- 6. drugs.com [drugs.com]
Troubleshooting & Optimization
droxidopa experimental variability and reproducibility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues encountered when working with droxidopa. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
General Pharmacology & Handling
Q1: What is the mechanism of action for this compound and how might this contribute to experimental variability?
A1: this compound is a prodrug that is converted to norepinephrine (B1679862) by the enzyme aromatic L-amino acid decarboxylase (AAAD), also known as DOPA decarboxylase.[1][2][3] This conversion is central to its function but also a source of variability. There are three proposed mechanisms of action:
-
Peripheral Sympathetic Neurotransmitter: this compound is taken up by sympathetic nerve terminals, converted to norepinephrine, stored in vesicles, and released upon neuronal activation.[1][4]
-
Circulating Hormone: AAAD is widely expressed in tissues like the liver and kidneys, leading to the conversion of this compound to norepinephrine that then acts as a circulating hormone.[1][5]
-
Central Nervous System (CNS) Action: this compound can cross the blood-brain barrier and be converted to norepinephrine in the CNS.[2][3] However, the pressor effect of this compound is significantly reduced by peripheral AAAD inhibitors like carbidopa, suggesting the peripheral mechanisms are more dominant for blood pressure regulation.[1]
Variability can arise from differences in AAAD expression and activity between individuals or experimental models, affecting the rate and extent of this compound's conversion to norepinephrine.[1]
Q2: I'm seeing conflicting results in the literature, especially in older studies. Why is that?
A2: Early studies with this compound often used a racemic mixture of DL-threo-dihydroxyphenylserine (DL-DOPS).[1] this compound has four stereoisomers, but only the L-threo-dihydroxyphenylserine (L-DOPS) form is converted to the biologically active L-norepinephrine.[1] The D-stereoisomer has been shown to competitively inhibit the decarboxylation of the L-stereoisomer, which reduces the formation of L-norepinephrine and leads to inconsistent or failed results.[1] Modern research and all therapeutic applications use the pure L-isoform, commercially known as this compound.[1]
Q3: Are there stability or formulation issues I should be aware of during my experiments?
A3: this compound is slightly soluble in water.[1] For in vitro experiments, ensure complete dissolution in your chosen solvent (e.g., 0.1 N HCl or methanol) before preparing stock solutions.[6] During formulation development for animal or clinical studies, be aware that interactions between this compound and excipients, or even the packaging material, could potentially lead to degradation.[7] It is crucial to conduct stability studies under your specific experimental conditions (e.g., in cell culture media at 37°C) to rule out degradation as a source of variability.[7] Forced degradation studies have shown that this compound is susceptible to degradation under heat, humidity, oxidative, and photolytic stress.[8]
Troubleshooting In Vitro Experiments
Q4: My cell-based assay is showing a high degree of variability in response to this compound. What are some potential causes?
A4: High variability in in vitro assays can stem from several factors:
-
AAAD Enzyme Activity: The primary factor is the expression and activity of the aromatic L-amino acid decarboxylase (AAAD) enzyme in your chosen cell line. Cells with low or absent AAAD activity will not efficiently convert this compound to norepinephrine, leading to a weak or absent response. Consider verifying AAAD expression in your cell line or using a cell line known to express it.
-
Receptor Expression: The target cells must express adrenergic receptors (alpha and/or beta) for norepinephrine to elicit a response.[9]
-
This compound Stability: As mentioned, ensure this compound is stable in your cell culture medium for the duration of the experiment. A stability test, where you measure the concentration of this compound over time, is recommended.
-
Assay Endpoint: The chosen endpoint should be a reliable measure of adrenergic signaling in your system (e.g., cAMP levels, calcium flux, or downstream gene expression).
Troubleshooting In Vivo & Preclinical Experiments
Q5: My results from animal models of orthostatic hypotension are not reproducible. What should I check?
A5: Reproducibility in animal studies with this compound can be influenced by:
-
Diet: A high-fat meal can significantly impact the pharmacokinetics of this compound, decreasing the maximum concentration (Cmax) by about 35% and the area under the curve (AUC) by 20%, while delaying the time to maximum concentration (Tmax) by approximately 2 hours.[1][10][11] Standardizing the diet and the timing of administration relative to feeding is critical.
-
Co-administered Drugs: If your experimental design includes other drugs, be aware of potential interactions. For example, co-administration of L-DOPA can decrease this compound clearance by about 53%.[12] Peripheral DOPA decarboxylase inhibitors (DDCI), like carbidopa, will blunt the pressor effects of this compound.[1][13]
-
Animal Strain and Health: The underlying health and genetic background of the animals can influence drug metabolism and response. Ensure you are using a consistent and well-characterized animal model.
-
Dosing Regimen: The optimal dose of this compound can vary. It has a relatively short half-life of 2-3 hours, so the timing of measurements relative to the last dose is crucial.[1]
Clinical Research & Data Interpretation
Q6: Clinical trial data for this compound seems to show variable efficacy. What are the key factors contributing to this?
A6: Variability in clinical trial outcomes for this compound is well-documented and can be attributed to several factors:
-
Individualized Titration: The optimal dose of this compound is patient-specific and requires careful titration to balance efficacy and side effects.[14][15] Clinical trials have used doses ranging from 100 mg to 600 mg three times daily.[14][16][17] Real-world data suggests that many patients may not be titrated to clinically optimal doses, which can affect treatment persistence and observed efficacy.[14][15]
-
Patient Population: The underlying cause of neurogenic orthostatic hypotension (nOH) can influence the response. For instance, patients with Dopamine β-hydroxylase deficiency may particularly benefit from this compound.[1][9] Some clinical trials have shown selection bias by only randomizing patients who showed an initial favorable response to this compound during an open-label phase.[18]
-
Concomitant Medications: The use of dopa-decarboxylase inhibitors (DDCIs) is common in patients with Parkinson's disease. While this compound is effective in these patients, its efficacy may be numerically greater in those not taking DDCIs.[19][20] In one study, 88% of patients on this compound were also taking DDCIs.[21]
-
Study Endpoints and Duration: Some phase 3 trials failed to meet their primary endpoints, and the effectiveness beyond 2 weeks has been questioned, prompting the need for longer-term studies.[18][21] There has also been documented variability and unreliability of data from specific trial sites in the past.[18]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound Under Different Conditions in Healthy Elderly Subjects
| Parameter | Single 300 mg Dose (Fasted) | Single 300 mg Dose (Fed - High Fat) |
| Cmax (ng/mL) | 3160 | 2057 |
| Tmax (hours) | 2.00 | 4.00 |
| AUC (h*ng/mL) | 13,857 | 10,927 |
| t½ (hours) | 2.68 | 2.58 |
Data sourced from studies in healthy elderly subjects.[10][11]
Table 2: Summary of Efficacy Data from Pooled Analysis of this compound Clinical Trials
| Outcome Measure | This compound (Change from Baseline) | Placebo (Change from Baseline) | P-value |
| OHQ Composite Score | -2.68 ± 2.20 units | -1.82 ± 2.34 units | < 0.001 |
| Dizziness/Lightheadedness Score | -3.0 ± 2.9 units | -1.8 ± 3.1 units | < 0.001 |
| Upright Systolic Blood Pressure | +11.5 ± 20.5 mmHg | +4.8 ± 21.0 mmHg | < 0.001 |
OHQ = Orthostatic Hypotension Questionnaire. Data represents pooled analysis from three randomized double-blind studies (n=460).[20]
Table 3: Common Adverse Events in this compound Clinical Trials (Integrated Analysis)
| Adverse Event | This compound (%) | Placebo (%) |
| Headache | 13.2 | 7.4 |
| Dizziness | 9.6 | 4.6 |
| Nausea | 8.8 | 4.6 |
| Hypertension | 7.0 | 0.9 |
| Falls | 17.0* | N/A |
*Data for falls from a 12-week open-label study.[17] Other data from an integrated analysis.[19]
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol is a summary of a validated method for quantifying this compound in human plasma.
1. Materials and Reagents:
-
This compound standard
-
L-threo-Droxidopa-13C2,15N (Stable Isotope-Labeled Internal Standard, SIL-IS)
-
Human plasma (with K2EDTA as anticoagulant)
-
Methanol (B129727) (HPLC grade) with 0.1% formic acid
-
0.1 N HCl or Methanol for stock solutions
-
Reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Validated HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.[6]
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the SIL-IS working solution.
-
Vortex for 10 seconds.
-
Add 400 µL of methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the clear supernatant to a clean vial for LC-MS/MS analysis.[6]
3. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Specific precursor/product ion pairs need to be optimized for the instrument used.
-
L-threo-Droxidopa-13C2,15N (SIL-IS): Specific precursor/product ion pairs need to be optimized for the instrument used.[6]
-
4. Validation:
-
The method should be validated for specificity, accuracy, precision, linearity, and robustness according to regulatory guidelines.[22]
Visualizations: Pathways and Workflows
Caption: Metabolic pathway of this compound to norepinephrine.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. impactfactor.org [impactfactor.org]
- 9. Prospects for this compound in Neurogenic Orthostatic Hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the Pharmacokinetics of this compound After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Comparison of the Pharmacokinetics of this compound After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Persistence in Neurogenic Orthostatic Hypotension May Be Affected by Titration Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Persistence in Neurogenic Orthostatic Hypotension May Be Affected by Titration Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound for neurogenic orthostatic hypotension: A randomized, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Durability of the Clinical Benefit of this compound for Neurogenic Orthostatic Hypotension During 12 Weeks of Open-Label Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. orpdl.org [orpdl.org]
- 19. Integrated analysis of this compound trials for neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Integrated analysis of this compound trials for neurogenic orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. NORTHERA® (this compound) | Clinical Trials Information [northerahcp.com]
- 22. rjptonline.org [rjptonline.org]
troubleshooting droxidopa stability in solution for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the preparation, handling, and stability of droxidopa in solutions for in vitro assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For a high-concentration stock solution, it is recommended to use a suitable organic solvent such as DMSO. For immediate use in aqueous solutions, this compound is slightly soluble in water.[1] Some protocols suggest dissolving this compound in 0.1 N HCl to prepare a stock solution for analytical purposes.[2]
Q2: How should I store my this compound stock solution?
A2: this compound as a solid should be stored at -20°C for long-term stability (≥4 years).[1] Stock solutions in organic solvents like DMSO should be stored in tightly sealed, single-use aliquots at -80°C and protected from light.
Q3: How long is a this compound aqueous solution stable?
A3: It is highly recommended to prepare fresh aqueous solutions of this compound for each experiment and not to store them for more than one day.[1] One study indicated that a prepared sample solution of this compound was not stable at room temperature for 48 hours. However, in an HPLC mobile phase, it was found to be stable for at least 12 hours.[3][4]
Q4: What are the main factors that affect this compound stability in solution?
A4: this compound is susceptible to degradation under acidic (e.g., 0.1 N HCl), alkaline (e.g., 0.15 N NaOH), and high-temperature (e.g., 105°C) conditions.[3][5][6] It is relatively stable when exposed to light and oxidation.[3][5][6]
Q5: Should I use an antioxidant when preparing this compound solutions for cell culture?
A5: While direct evidence for this compound is limited, for structurally similar catecholamines like L-DOPA, the use of an antioxidant such as ascorbic acid is recommended to prevent oxidation, especially in cell culture media which can be pro-oxidative environments. This can help to prolong the stability of the solution and reduce color changes.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in in vitro assays.
Issue 1: Precipitation of this compound in Cell Culture Medium
Symptom: Immediately upon adding the this compound stock solution to the cell culture medium, a precipitate or cloudiness appears.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the medium exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. Perform a solubility test in your specific medium to determine the maximum soluble concentration. |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of medium can cause the compound to "crash out" as the solvent rapidly disperses. | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture medium. Add the this compound solution dropwise while gently swirling the medium. |
| Low Temperature of Medium | The solubility of this compound may be lower in cold medium. | Always use pre-warmed (37°C) cell culture medium for preparing your final working solution. |
| High Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) in the medium is too high, which can be toxic to cells and may affect compound solubility. | Ensure the final solvent concentration is typically below 0.5%, and ideally below 0.1%. |
| pH of the Medium | The pH of the cell culture medium may not be optimal for this compound solubility. | Check the pH of your medium after adding the this compound solution. While altering the medium's pH is generally not advisable due to effects on cell health, being aware of pH-dependent solubility can inform your experimental design. |
Issue 2: Color Change of this compound Solution
Symptom: The this compound-containing medium turns a pink, brown, or black color over time.
| Potential Cause | Explanation | Recommended Solution |
| Oxidation | This compound, being a catecholamine, is prone to oxidation, which can lead to the formation of colored byproducts. This can be accelerated by exposure to air, light, and certain components in the cell culture medium. | Prepare this compound solutions fresh before each experiment. Consider adding an antioxidant like ascorbic acid (e.g., final concentration of 50-100 µM) to the medium. Protect the solution from light by using amber tubes or wrapping containers in foil. |
| High pH | Oxidation of catecholamines is often more rapid at neutral to alkaline pH. | While difficult to control in cell culture (typically pH 7.2-7.4), be aware that this pH range can promote oxidation. |
Issue 3: Inconsistent or No Biological Effect
Symptom: The expected biological effect of this compound is not observed, or the results are not reproducible.
| Potential Cause | Explanation | Recommended Solution |
| Degradation of this compound | This compound may be degrading in the assay solution over the course of the experiment due to factors like temperature or pH. | Perform a stability study of this compound under your specific experimental conditions (see "Experimental Protocols" section below). This will help you determine the time window in which the compound is stable. |
| Metabolism by Cells | Cells in the culture may be metabolizing this compound to norepinephrine (B1679862) or other metabolites. | To assess metabolic stability, compare the disappearance of this compound over time in the presence and absence of cells. |
| Adsorption to Plastics | The compound may be adsorbing to the surface of plastic labware, reducing its effective concentration. | Consider using low-adsorption plasticware or glass vessels where appropriate. |
Experimental Protocols
Protocol for Assessing this compound Stability in an Aqueous Buffer
This protocol outlines a method to determine the stability of this compound in a specific buffer (e.g., PBS) over time at a defined temperature.
-
Preparation of this compound Solution:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Dilute the stock solution into the desired aqueous buffer (e.g., PBS, pH 7.4) to the final working concentration. Ensure the final solvent concentration is low (e.g., <0.1%).
-
-
Time-Zero Sample:
-
Immediately after preparation, take an aliquot of the solution. This will serve as your time-zero (T=0) reference.
-
Analyze this sample immediately using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the initial concentration of this compound.
-
-
Incubation:
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C). Protect from light.
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), collect additional aliquots.
-
-
Sample Analysis:
-
Analyze each aliquot using the same analytical method as the T=0 sample to determine the concentration of intact this compound.
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time to visualize the stability profile.
-
Data Presentation
Table 1: Factors Affecting this compound Stability
| Factor | Condition | Observation | Reference |
| pH (Acidic) | 0.1 N HCl, 85°C, 150 min | Susceptible to degradation | [4] |
| pH (Alkaline) | 0.2 M NaOH, 85°C, 15 min | Susceptible to degradation | [4] |
| Temperature | 105°C, 120 hours | Susceptible to degradation | [4] |
| Light | White fluorescent light (1.2 million lux hours) | Resistant to degradation | [4] |
| UV Light | 200 watts hour's/meter square | Resistant to degradation | [4] |
| Oxidation | 6.0% H₂O₂, 85°C, 60 min | Resistant to degradation | [4] |
| Aqueous Solution | Room Temperature | Not recommended for storage > 1 day | [1] |
| HPLC Solution | Room Temperature | Stable for at least 12 hours | [3][5][6] |
Visualizations
Caption: Metabolic pathways of this compound.
Caption: Troubleshooting workflow for this compound in vitro assays.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Stability-Indicating Related Substances HPLC Method for this compound and Characterization of Related Substances Using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biologics vs. Small Molecules, What’s the Difference for Stability Testing? %%sep%% - BA Sciences [basciences.com]
- 4. benchchem.com [benchchem.com]
- 5. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
managing supine hypertension as a side effect of droxidopa in animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing supine hypertension as a potential side effect during preclinical animal studies involving droxidopa. The information is compiled from foundational pharmacological studies.
Troubleshooting Guide
This guide addresses specific issues researchers may encounter during experiments with this compound in animal models.
| Issue/Question | Potential Cause & Explanation | Suggested Troubleshooting Steps |
| 1. Unexpectedly high and sustained supine blood pressure (BP) is observed after this compound administration. | This compound is a prodrug that is converted to norepinephrine (B1679862) by the enzyme DOPA decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase (AADC). This conversion happens in both the central nervous system and the periphery. Excessive peripheral conversion can lead to systemic vasoconstriction and a significant rise in supine blood pressure. | A. Implement Co-administration with a Peripheral DOPA Decarboxylase Inhibitor (PDDI): - Consider co-administering this compound with a PDDI such as carbidopa (B1219) or benserazide . These agents do not readily cross the blood-brain barrier and work by inhibiting the peripheral conversion of this compound to norepinephrine, thereby mitigating systemic pressor effects. - Rationale: Foundational studies on L-DOPA, a related precursor, have shown that peripheral decarboxylation is responsible for hypertensive effects. Inhibiting this process can prevent or reverse this outcome. For instance, in anesthetized dogs, L-DOPA infusion alone produced hypertension, whereas co-administration with a peripheral decarboxylase inhibitor led to hypotension. B. Adjust this compound Dosage: - Perform a dose-response study to identify the minimum effective dose of this compound that achieves the desired therapeutic effect (e.g., amelioration of orthostatic hypotension models) without causing excessive supine hypertension.C. Refine Anesthetic Protocol: - The choice of anesthetic can influence cardiovascular parameters. Ensure the anesthetic agent used has minimal impact on blood pressure and sympathetic tone. Review literature for appropriate anesthetics in cardiovascular studies for your specific animal model. |
| 2. How can I selectively study the central effects of this compound without the confounding peripheral pressor effects? | The primary challenge is the ubiquitous nature of the DOPA decarboxylase enzyme. To isolate central effects, peripheral conversion must be minimized or blocked. | A. Utilize a PDDI Co-administration Protocol: - The most effective strategy is the co-administration of a PDDI like carbidopa. This approach limits the conversion of this compound to norepinephrine to the central nervous system (where the inhibitor does not penetrate), allowing for the study of its central actions in isolation from peripheral cardiovascular side effects. - Experimental Verification: Studies on L-DOPA in sea-gulls demonstrated that carbidopa effectively inhibits peripheral dopamine (B1211576) synthesis while enhancing central decarboxylation. |
| 3. Cardiovascular responses to this compound are highly variable between animals. | Individual differences in metabolic rates, DOPA decarboxylase activity, and underlying sympathetic tone can contribute to variability in the pressor response to this compound. | A. Ensure Consistent Dosing and Administration: - Utilize precise dosing methods. For rodents, voluntary oral dosing protocols can be established to reduce stress-induced variability associated with gavage or injections. B. Control for Experimental Conditions: - Standardize factors such as animal strain, age, sex, and housing conditions. Acclimatize animals to the experimental setup to minimize stress. - Monitor baseline cardiovascular parameters (e.g., via telemetry) before drug administration to account for individual variations in the analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced supine hypertension?
A1: this compound is an oral prodrug that is directly converted to norepinephrine by the DOPA decarboxylase (DDC) enzyme. This conversion occurs systemically. The resulting norepinephrine acts on adrenergic receptors in the peripheral vasculature, causing vasoconstriction. When an animal is in a supine (lying down) position, this widespread vasoconstriction leads to an increase in blood pressure, known as supine hypertension.
Q2: Why would a peripheral DOPA decarboxylase inhibitor (PDDI) help manage this side effect?
A2: PDDIs like carbidopa are designed to inhibit the DDC enzyme in peripheral tissues but do not cross the blood-brain barrier. By co-administering a PDDI with this compound, you prevent the conversion of this compound to norepinephrine in the periphery, thus reducing the systemic vasoconstriction that causes supine hypertension. This allows this compound to still be converted to norepinephrine within the central nervous system to exert its intended effects.
Q3: Are there established doses for this compound and PDDIs in common animal models?
A3: While specific protocols for managing this compound-induced hypertension are not widely published, studies using the related compound L-DOPA provide a starting point. For example, a study in adult rats used oral L-DOPA at 10-20 mg/kg co-administered with 2.5-5 mg/kg of carbidopa. Researchers should perform pilot studies to determine the optimal dose ratio of this compound to the chosen PDDI for their specific model and experimental goals.
Q4: What is the expected onset and duration of this compound's pressor effect in animal models?
A4: Early studies in rats demonstrated a slow-onset but long-lasting pressor effect following oral administration of this compound.[1] The peak effect and duration can vary based on the species, dose, and co-administration of other drugs. Continuous blood pressure monitoring, for instance via telemetry, is recommended to characterize the full pharmacokinetic and pharmacodynamic profile in your model.
Quantitative Data from Foundational L-DOPA Studies
While direct quantitative data on managing this compound-induced hypertension in animal models is limited, the following table summarizes key findings from studies on L-DOPA, which follows the same metabolic pathway. This data illustrates the principle of using a peripheral decarboxylase inhibitor to modify cardiovascular outcomes.
| Animal Model | Drug/Compound | Dose | Key Cardiovascular Outcome | Reference |
| Anesthetized Dogs | L-DOPA (intravenous infusion) | 0.3 mg/kg per min | Produced hypertension and cardiac arrhythmias. | |
| Anesthetized Dogs | L-DOPA + Peripheral Decarboxylase Inhibitor | 0.3 mg/kg per min (L-DOPA) | Prevented hypertension; produced significant hypotension . | |
| Conscious Sea-gulls | L-DOPA (intraperitoneal) | Not specified | Slight increase in Blood Pressure. | [2] |
| Conscious Sea-gulls | L-DOPA + Carbidopa | Not specified | Elicited a reduction in Blood Pressure. | [2] |
Experimental Protocols
Protocol 1: General Cardiovascular Assessment in Anesthetized Dogs
This protocol is adapted from foundational studies assessing the cardiovascular effects of catecholamine precursors.
-
Animal Model: Mongrel dogs, anesthetized with a suitable agent (e.g., halothane).
-
Surgical Preparation:
-
Perform a tracheotomy for artificial respiration.
-
Catheterize a femoral artery for continuous blood pressure monitoring, connected to a pressure transducer.
-
Catheterize a femoral vein for intravenous drug administration.
-
Record heart rate using an electrocardiogram (ECG).
-
-
Experimental Groups:
-
Group A (Control): Administer this compound alone.
-
Group B (Intervention): Pre-treat with a peripheral decarboxylase inhibitor (e.g., carbidopa) prior to administering this compound.
-
-
Drug Administration:
-
Infuse this compound intravenously at a predetermined rate (e.g., starting at 0.1-0.5 mg/kg/min and titrating as needed).
-
In Group B, administer the decarboxylase inhibitor approximately 30-60 minutes before the this compound infusion.
-
-
Data Collection:
-
Continuously record supine systolic and diastolic blood pressure, mean arterial pressure, and heart rate throughout the experiment.
-
Collect data at baseline, during pre-treatment (if any), and throughout the this compound infusion.
-
Protocol 2: Voluntary Oral Dosing in Rats
This protocol, adapted from a study using L-DOPA, is designed to reduce administration stress.
-
Animal Model: Adult male rats (e.g., Long Evans).
-
Acclimatization and Training:
-
For one week, handle rats daily and familiarize them with a 1 mL syringe.
-
For the next week, train rats to voluntarily drink a palatable solution (e.g., 5% sucrose) from the syringe daily.
-
-
Drug Preparation:
-
Prepare the this compound and carbidopa suspension in the palatable solution. A sample preparation could involve dissolving carbidopa in a small amount of DMSO and L-DOPA (or this compound) in saline, then mixing with the sucrose (B13894) solution.
-
-
Dosing Procedure:
-
Present the drug-containing syringe to the rat. High compliance is expected after the training phase.
-
Suggested starting doses based on related literature: this compound (as a substitute for L-DOPA) at 10-20 mg/kg and carbidopa at 2.5-5 mg/kg.
-
-
Blood Pressure Monitoring:
-
For continuous and stress-free measurement, animals should be implanted with telemetry transmitters for monitoring blood pressure in the supine position within their home cages.
-
Record baseline BP before dosing and monitor continuously for several hours post-administration to observe the full effect.
-
Visualizations
Signaling Pathway of this compound Metabolism
Caption: this compound metabolism and the site of action for peripheral DDC inhibitors.
Experimental Workflow for Managing Supine Hypertension
Caption: Workflow for testing interventions to manage this compound-induced hypertension.
References
Technical Support Center: Optimizing Droxidopa Dosage for Consistent Results in Rat Models
Welcome to the technical support center for the use of droxidopa in pre-clinical research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable results when using this compound in rat models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general dose range for this compound in rats to elicit a pressor response?
A1: While the optimal dose can vary based on the specific rat strain and experimental model, a "slow-onset long-lasting pressor effect" has been observed in rats.[1] Long-term toxicity studies in rats have used doses up to 300 mg/kg/day.[2] It is crucial to perform a dose-response study within your specific experimental paradigm to determine the optimal dose for consistent results.
Q2: How should this compound be administered to rats?
A2: Oral gavage is a common and precise method for administering this compound to rats.[3][4][5] It is essential to use a proper gavage technique to avoid injury to the esophagus or trachea. The volume administered should generally not exceed 10 mL/kg of the animal's body weight.[5]
Q3: What is a suitable vehicle for preparing this compound for oral gavage?
A3: this compound has low aqueous solubility. A common vehicle for suspending poorly soluble compounds for oral gavage in rodents is 0.5% methylcellulose (B11928114) in sterile water. It is recommended to prepare the suspension fresh daily. If stored, it should be refrigerated and brought to room temperature before use, ensuring it is thoroughly re-suspended by vortexing or stirring before each administration.
Q4: How stable is this compound in an oral suspension?
A4: this compound suspensions can be stable for at least 7 to 21 days when stored at room temperature or 4°C in sealed containers.[6] However, it is susceptible to degradation under acidic and alkaline conditions, as well as high temperatures.[7][8] Therefore, fresh preparation is recommended to ensure consistent dosing.
Q5: What are the expected pharmacokinetic properties of this compound in rats?
A5: Following oral administration in rats, this compound is excreted into breast milk with peak concentrations observed at 4 hours and is still detectable after 48 hours.[2] While specific pharmacokinetic data in rats is limited in the provided search results, in humans, peak plasma concentrations are reached between 1 to 4 hours after oral administration.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in blood pressure response between animals | - Incorrect gavage technique leading to incomplete dosing.- Inconsistent food intake affecting absorption.- Inter-individual physiological differences.[9] | - Ensure all personnel are properly trained in oral gavage techniques.- Administer this compound at a consistent time relative to the feeding schedule.- Increase the number of animals per group to account for biological variability. |
| No significant pressor effect observed | - Dose is too low.- Degradation of this compound in the prepared suspension.- Issues with the experimental model (e.g., anesthesia affecting blood pressure). | - Perform a dose-escalation study to determine the effective dose in your model.- Prepare fresh this compound suspension for each experiment.- If using anesthesia, select an agent with minimal impact on cardiovascular parameters. |
| Unexpected behavioral changes in rats (e.g., hyperactivity, sedation) | - this compound can cross the blood-brain barrier and may have central nervous system effects.[10] | - Carefully observe and document all behavioral changes.- Consider a dose-reduction to see if the behavioral effects are dose-dependent.- If behavioral changes confound the study, consider alternative models or experimental designs. |
| Difficulty administering the full dose due to suspension properties | - The suspension is not homogenous, leading to clogging of the gavage needle.- The viscosity of the vehicle is too high. | - Ensure the this compound suspension is thoroughly mixed before each administration.- If using methylcellulose, ensure it is fully dissolved and the concentration is appropriate. |
| Signs of distress in animals during or after gavage (e.g., coughing, respiratory distress) | - Accidental administration into the trachea.- Esophageal irritation or injury. | - Immediately stop the procedure if the animal shows signs of distress.- Review and refine the gavage technique to ensure proper placement of the needle in the esophagus.- Use appropriately sized and shaped gavage needles for the size of the rat. |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose in sterile water
-
Weighing balance
-
Spatula
-
Glass beaker or conical tube
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Weigh the calculated amount of this compound powder.
-
In a beaker, add a small volume of the 0.5% methylcellulose vehicle to the this compound powder and mix with a spatula to create a smooth paste.
-
Gradually add the remaining volume of the 0.5% methylcellulose vehicle while continuously stirring with a magnetic stirrer.
-
Continue stirring until a homogenous suspension is achieved.
-
Just prior to administration, thoroughly vortex the suspension to ensure uniform distribution of this compound.
Protocol 2: Oral Gavage Administration of this compound in Rats
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needle (e.g., 16-18 gauge for adult rats)
-
Syringe
-
Animal scale
Procedure:
-
Weigh the rat to determine the correct volume of the this compound suspension to be administered.
-
Gently but firmly restrain the rat to immobilize its head and body.
-
Measure the gavage needle against the rat to determine the correct insertion depth (from the mouth to the last rib).
-
Draw the calculated volume of the this compound suspension into the syringe.
-
Carefully insert the gavage needle into the rat's mouth, passing it over the tongue and into the esophagus. Do not force the needle.
-
Once the needle is in the correct position, slowly administer the suspension.
-
Gently remove the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress.
Protocol 3: Blood Pressure Monitoring using Radiotelemetry
Procedure:
-
Surgically implant a radiotelemetry transmitter in the rat according to the manufacturer's instructions. A common method involves placing the catheter into the abdominal aorta and the transmitter in the peritoneal cavity.[11][12]
-
Allow the animal to recover from surgery as recommended by the telemetry system manufacturer and institutional guidelines.
-
House the rat in a cage equipped with a receiver that detects the signal from the implanted transmitter.
-
Record baseline blood pressure, heart rate, and activity levels before this compound administration.
-
Administer this compound as per the experimental design.
-
Continuously record cardiovascular parameters to assess the time course and magnitude of the pressor response to this compound.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound Administration.
References
- 1. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.sdsu.edu [research.sdsu.edu]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. WO2018119323A1 - this compound compositions and methods - Google Patents [patents.google.com]
- 7. Stability-Indicating Related Substances HPLC Method for this compound and Characterization of Related Substances Using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of levodopa and carbidopa in rats following different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cognitive and Behavioral Changes in Patients Treated With this compound for Neurogenic Orthostatic Hypotension: A Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
protocol modifications for improving droxidopa efficacy in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the efficacy of droxidopa in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound in a cell culture setting?
This compound is a prodrug that serves as a synthetic amino acid precursor to norepinephrine (B1679862).[1] Its efficacy in cell culture is entirely dependent on its enzymatic conversion to norepinephrine by the intracellular enzyme Aromatic L-amino acid Decarboxylase (AADC), also known as DOPA decarboxylase (DDC).[2][3][4] Therefore, the cell line of choice must express sufficient levels of active AADC for the conversion to occur. The newly synthesized norepinephrine can then act on adrenergic receptors present on the cells in an autocrine or paracrine manner, or it can be measured in the cell culture supernatant to assess the efficiency of conversion.
Q2: Which cell lines are most suitable for studying this compound's effects?
The choice of cell line is critical and should be guided by the expression of Aromatic L-amino acid Decarboxylase (AADC). Cell types known to express AADC and are relevant for studying catecholaminergic pathways are ideal. These include:
-
Neuronal cell lines: Especially those of dopaminergic or noradrenergic lineage (e.g., SH-SY5Y, PC12).
-
Adrenal chromaffin cells: These cells naturally produce catecholamines.
-
Cardiomyocytes: To study the direct effects of locally produced norepinephrine.
-
Primary neuronal cultures: These offer a more physiologically relevant model but may have higher variability.[5]
It is crucial to verify AADC expression and activity in your chosen cell line through techniques like qPCR, Western blot, or an enzyme activity assay before initiating this compound experiments.
Q3: What is a recommended starting concentration range for this compound in cell culture?
Based on clinical studies where doses range from 100 mg to 600 mg three times daily, a starting point for in vitro experiments can be extrapolated.[6][7] A broad concentration range finding study is recommended, for example, from 1 µM to 100 µM. The optimal concentration will depend on the AADC activity of the cell line, the desired norepinephrine concentration, and the specific experimental endpoint.
Q4: How long should I incubate cells with this compound?
The incubation time should be sufficient to allow for cellular uptake, enzymatic conversion, and the desired biological effect or accumulation of norepinephrine in the supernatant. Pharmacokinetic data from clinical studies show that plasma norepinephrine levels peak around 3 to 6 hours after this compound administration.[8] For cell culture, a time-course experiment is recommended, with time points ranging from 4 to 24 hours. Longer incubation times (up to 7 days) may be considered for chronic exposure models, but the stability of this compound in the culture medium should be taken into account.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or undetectable norepinephrine in cell culture supernatant | 1. Low or absent AADC expression/activity in the cell line: The cell line may not have the necessary enzyme to convert this compound to norepinephrine.[2][3] 2. Suboptimal this compound concentration: The concentration of this compound may be too low to produce a detectable amount of norepinephrine. 3. Short incubation time: The incubation period may not be sufficient for significant conversion.[8] 4. Presence of AADC inhibitors: Components in the cell culture medium or the cells themselves may inhibit AADC activity. | 1. Verify AADC expression: Confirm AADC mRNA and protein levels using qPCR and Western blot. Consider transfecting the cells with an AADC expression vector. 2. Perform a dose-response study: Test a wider range of this compound concentrations (e.g., 1 µM to 500 µM). 3. Conduct a time-course experiment: Measure norepinephrine levels at multiple time points (e.g., 4, 8, 12, 24 hours). 4. Review media components: Ensure no known AADC inhibitors are present. Consider using a more defined, serum-free medium if possible. |
| High cell toxicity or unexpected cell death | 1. This compound degradation: this compound is susceptible to degradation under certain conditions, potentially forming toxic byproducts.[10][11] 2. Contamination with DOPAL: The this compound stock may be contaminated with 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), a known neurotoxin.[12] 3. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.[13] 4. Oxidative stress: The conversion of this compound to norepinephrine can generate reactive oxygen species. | 1. Ensure proper storage and handling of this compound: Store this compound as recommended by the manufacturer, protected from light and extreme temperatures. Prepare fresh solutions for each experiment. 2. Source high-purity this compound: Use a reputable supplier and check the certificate of analysis for purity. 3. Perform a solvent control: Treat cells with the highest concentration of the solvent used in the experiment to rule out solvent-induced toxicity. Keep the final solvent concentration below 0.5%.[13] 4. Co-treat with an antioxidant: Consider adding a mild antioxidant like N-acetylcysteine to the culture medium to mitigate oxidative stress. |
| Inconsistent or variable results between experiments | 1. Batch-to-batch variability of this compound: Different lots of the compound may have varying purity or contamination levels.[13] 2. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can affect AADC expression and overall cell health.[14] 3. Instability of this compound in solution: this compound may degrade in the culture medium over the course of the experiment.[10][11] | 1. Test each new batch of this compound: If possible, perform a quality control check on new lots. 2. Standardize cell culture practices: Use cells within a consistent passage number range, seed at the same density, and use the same batch of media and supplements for a set of experiments.[14] 3. Prepare fresh this compound solutions: Make fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Experimental Protocols
Protocol 1: Quantification of Norepinephrine in Cell Culture Supernatant by HPLC-ECD
This protocol outlines the steps to measure the amount of norepinephrine produced by cells treated with this compound.
Materials:
-
Cell culture supernatant
-
Perchloric acid (PCA)
-
EDTA
-
Sodium metabisulfite
-
HPLC system with electrochemical detection (ECD)
-
C18 reverse-phase column
-
Norepinephrine standard
-
Mobile phase (e.g., phosphate (B84403) buffer, methanol, ion-pairing agent)
Procedure:
-
Sample Collection: Collect cell culture supernatant at the desired time points. Immediately place on ice.
-
Stabilization: To prevent catecholamine degradation, add a stabilization solution to the supernatant to a final concentration of 0.1 M PCA, 0.1 mM EDTA, and 0.1 mM sodium metabisulfite.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet any cellular debris.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC-ECD Analysis:
-
Inject the filtered sample into the HPLC system.
-
Separate the catecholamines on a C18 reverse-phase column using an isocratic mobile phase.
-
Detect norepinephrine using an electrochemical detector set at an appropriate oxidation potential (e.g., +0.65 V).
-
-
Quantification: Create a standard curve using known concentrations of norepinephrine. Calculate the concentration of norepinephrine in the samples by comparing their peak areas to the standard curve.
Quantitative Data Summary
The following table summarizes pharmacokinetic parameters of this compound from a study in healthy elderly subjects. While this data is from an in vivo study, it can inform the design of in vitro experiments, particularly regarding the timing of sample collection.
| Parameter | Fed State (Single 300 mg Dose) | Fasted State (Single 300 mg Dose) |
| Mean Cmax (ng/mL) | 2057 | 3160 |
| Median tmax (hours) | 4.00 | 2.00 |
| Mean AUC (h*ng/mL) | 10,927 | 13,857 |
| Mean t½e (hours) | 2.58 | 2.68 |
Data adapted from a clinical study.[15]
Visualizations
Caption: this compound's intracellular conversion to norepinephrine.
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting logic for low norepinephrine conversion.
References
- 1. medkoo.com [medkoo.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. NORTHERA® (this compound) | Pharmacology [northerahcp.com]
- 5. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NORTHERA® (this compound) | Clinical Trials Information [northerahcp.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relevance of the incubation period in cytotoxicity testing with primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability-Indicating Related Substances HPLC Method for this compound and Characterization of Related Substances Using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Contamination of the Norepinephrine Prodrug this compound by Dihydroxyphenylacetaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 15. Comparison of the Pharmacokinetics of this compound After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Anesthesia and Droxidopa Pressor Effects in Rodent Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the pressor effects of droxidopa under anesthesia in rodent models.
Frequently Asked Questions (FAQs)
Q1: How does this compound exert its pressor effect?
A1: this compound is a prodrug that is converted to norepinephrine (B1679862) by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as dopa-decarboxylase.[1] This conversion can occur in several locations: within postganglionic sympathetic neurons, in the central nervous system (as this compound can cross the blood-brain barrier), and peripherally in organs like the stomach, kidneys, and liver. The newly synthesized norepinephrine then acts on adrenergic receptors to increase vascular tone and elevate blood pressure.[1][2]
Q2: Which anesthetic agents are commonly used in cardiovascular studies in rodents, and how do they generally affect blood pressure?
A2: Commonly used anesthetics include isoflurane (B1672236), ketamine/xylazine (B1663881) combinations, urethane (B1682113), and pentobarbital (B6593769). Most anesthetics tend to lower blood pressure.[3] For example, isoflurane and urethane can cause hypotension.[4][5] Ketamine/xylazine can also lead to a significant reduction in blood pressure, primarily due to the absence of sympathetic nervous system activity.[3] Pentobarbital generally has a more modest impact on baseline blood pressure compared to other agents.[3]
Q3: Can the choice of anesthetic alter the observed pressor response to this compound?
A3: Yes, the choice of anesthetic can significantly influence the pressor response to this compound by affecting the sympathetic nervous system, norepinephrine metabolism, and cardiovascular reflexes. For instance, an anesthetic that suppresses the sympathetic nervous system, like a ketamine/xylazine combination, may alter the baseline upon which this compound acts.[3] Conversely, anesthetics can have differential effects on cardiovascular responses mediated by adrenergic receptors.[6]
Q4: Are there specific recommendations for anesthesia when studying this compound's effects?
A4: The ideal anesthetic would have minimal impact on the cardiovascular system and autonomic function. Based on comparative studies, pentobarbital anesthesia has been reported to have a modest influence on blood pressure and its maintenance by the sympathetic nervous system.[3] However, it's crucial to consider the specific aims of your study. For any chosen anesthetic, it is vital to allow for a stabilization period after induction and before experimental manipulations.
Troubleshooting Guides
Problem 1: Blunted or absent pressor response to this compound.
| Potential Cause | Troubleshooting Step |
| Anesthetic-induced vasodilation or sympathetic suppression | The chosen anesthetic may be causing significant vasodilation or suppressing the sympathetic nervous system, masking the pressor effect of this compound. Consider using an alternative anesthetic with less impact on vascular tone, such as pentobarbital.[3] |
| Insufficient conversion of this compound to norepinephrine | Ensure adequate time has elapsed between this compound administration and blood pressure measurement to allow for its conversion. The pressor effect of oral this compound in rats is slow in onset.[1] |
| Baroreflex compensation | Anesthetics can alter baroreflex sensitivity.[7][8] The animal's compensatory reflexes might be buffering the increase in blood pressure. Consider analyzing heart rate changes alongside blood pressure to assess baroreflex function under your chosen anesthetic. |
Problem 2: High variability in blood pressure readings between animals.
| Potential Cause | Troubleshooting Step |
| Inconsistent depth of anesthesia | Fluctuations in the depth of anesthesia can lead to variability in cardiovascular parameters. Ensure consistent and adequate anesthetic depth is maintained throughout the experiment. Monitor reflexes such as the pedal withdrawal reflex.[9] |
| Hypothermia | Anesthetized rodents are prone to hypothermia, which can affect cardiovascular function. Maintain and monitor the animal's body temperature within the normal physiological range (35.9-37.5°C for rats).[10] |
| Animal stress | Stress prior to anesthesia can impact baseline cardiovascular parameters. Ensure animals are properly acclimated and handled to minimize stress.[10] |
Problem 3: Unexpected cardiovascular side effects (e.g., severe bradycardia or tachycardia).
| Potential Cause | Troubleshooting Step |
| Interaction between this compound-derived norepinephrine and anesthetic | Some anesthetics can have complex interactions with the autonomic nervous system. For example, urethane can increase plasma epinephrine (B1671497) concentrations.[11] Review the known cardiovascular effects of your chosen anesthetic and consider potential synergistic or antagonistic effects with norepinephrine. |
| Anesthetic overdose | Severe bradycardia can be a sign of excessive anesthetic depth. Carefully calculate and administer the correct dose of anesthetic based on the animal's body weight. |
Quantitative Data Summary
Table 1: Impact of Anesthetics on Baseline Cardiovascular Parameters in Rodents
| Anesthetic Agent | Species | Dose | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Reference |
| Isoflurane | Rat | 2% | ↓ | ↓ | [12] |
| Ketamine/Xylazine | Rat | 95/7 mg/kg IP | ↓ | ↓ | [9] |
| Urethane | Mouse | 1.25 g/kg IP | ↓ (Significant) | ↑ | [4][5] |
| Pentobarbital | Rat | 30 mg/kg IV | ↓ (Acute, then partial recovery) | ↓ (Gradual) | [13] |
Table 2: Effect of Anesthetics on Pressor Responses to Adrenergic Agonists in Rats
| Anesthetic Agent | Agonist | Effect on Pressor Response | Reference |
| Pentobarbital | Norepinephrine | Enhanced | [7] |
| Urethane | Alpha-2 Adrenoceptor Agonists | Inhibited | [11] |
Experimental Protocols
Protocol 1: General Anesthesia and Blood Pressure Measurement in Rats
-
Animal Preparation:
-
Anesthesia Induction and Maintenance:
-
Isoflurane: Induce anesthesia with 4-5% isoflurane in 100% oxygen in an induction chamber. Maintain anesthesia with 1.5-2.5% isoflurane delivered via a nose cone.[14]
-
Ketamine/Xylazine: Administer a combination of ketamine (80-100 mg/kg) and xylazine (5-10 mg/kg) via intraperitoneal (IP) injection.[15]
-
Urethane: Administer urethane (1.2 g/kg) via IP injection.[11]
-
Pentobarbital: Administer pentobarbital (50-60 mg/kg) via IP injection.[7]
-
Apply a sterile ophthalmic ointment to the eyes to prevent corneal drying.[16]
-
Monitor the depth of anesthesia by assessing the pedal withdrawal reflex.[9]
-
Maintain body temperature at 37°C using a heating pad.[10]
-
-
Blood Pressure Monitoring:
-
Invasive Method (Carotid Artery Cannulation):
-
surgically expose the carotid artery.
-
Insert a catheter filled with heparinized saline and connect it to a pressure transducer.[17]
-
-
Non-invasive Method (Tail-Cuff):
-
-
This compound Administration:
-
Administer this compound intravenously (IV) or orally (PO) at the desired dose.
-
Allow for a sufficient period for this compound to be converted to norepinephrine and exert its pressor effect, which may be up to an hour or more for oral administration.[1]
-
-
Data Acquisition:
-
Record baseline blood pressure and heart rate for a stable period before this compound administration.
-
Continuously record cardiovascular parameters after this compound administration for the duration of the experiment.
-
Visualizations
References
- 1. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The impact of four different classes of anesthetics on the mechanisms of blood pressure regulation in normotensive and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular Function and Autonomic Regulation in Urethane Anesthetized and Conscious Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiovascular function and autonomic regulation in urethane-anesthetized and conscious mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the cardiovascular effects produced by the spinal action of substance P in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of pentobarbital anesthesia on the pressor response to agonists in vivo in normal and endotoxemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of pentobarbital anesthesia on the autonomic nervous system control of heart rate during baroreceptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 11. Urethane inhibits cardiovascular responses mediated by the stimulation of alpha-2 adrenoceptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isoflurane increases norepinephrine release in the rat preoptic area and the posterior hypothalamus in vivo and in vitro: Relevance to thermoregulation during anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Changes in cardiac output and peripheral flows on pentobarbital anesthesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of Ketamine or Xylazine to Provide Balanced Anesthesia with Isoflurane in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of repeated anesthesia with ketamine and xylazine on the well-being of C57BL/6JRj mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. az.research.umich.edu [az.research.umich.edu]
- 17. Direct Blood Pressure Monitoring in Laboratory Rodents via Implantable Radio Telemetry | Springer Nature Experiments [experiments.springernature.com]
- 18. Measuring Blood Pressure in Mice using Volume Pressure Recording, a Tail-cuff Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. kentscientific.com [kentscientific.com]
Technical Support Center: Droxidopa Off-Target Effects in Neuronal Cell Lines
Welcome to the technical support center for researchers utilizing droxidopa in neuronal cell line models. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the potential off-target effects of this compound, a norepinephrine (B1679862) prodrug. Given that this compound's primary mechanism of action is its conversion to norepinephrine, this guide focuses on addressing cellular effects that may extend beyond the intended therapeutic pathways, particularly in in-vitro systems.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how might this lead to off-target effects in neuronal cell lines?
A1: this compound is a synthetic amino acid that is converted to norepinephrine by the enzyme L-aromatic amino acid decarboxylase (AADC), which is present in neuronal and non-neuronal tissues.[4][5] In clinical applications, this increases norepinephrine levels to manage neurogenic orthostatic hypotension. In neuronal cell cultures, this conversion leads to an increase in the local concentration of norepinephrine, which then activates adrenergic receptors.[1][2] Off-target effects can arise from:
-
Excessive Adrenergic Receptor Activation: High concentrations of norepinephrine can lead to overstimulation of α- and β-adrenergic receptors, triggering downstream signaling cascades that may not be representative of physiological conditions.[1][2]
-
Receptor Subtype-Specific Effects: Neuronal cell lines may express a different profile of adrenergic receptor subtypes than the intended target cells in vivo, leading to unexpected cellular responses.[6][7]
-
Oxidative Stress: The metabolism of catecholamines, including norepinephrine, can generate reactive oxygen species (ROS), potentially leading to oxidative stress and cellular damage in a culture environment.[8][9][10]
Q2: We are observing unexpected changes in neuronal morphology (e.g., neurite retraction, cell body rounding) after this compound treatment. What could be the cause?
A2: Unexpected morphological changes can be indicative of several off-target effects. High levels of norepinephrine can modulate synaptic plasticity and neuronal structure.[6] Specifically, overactivation of certain adrenergic receptor pathways could lead to cytoskeletal rearrangements. Additionally, these changes could be a sign of cellular stress or cytotoxicity. It is recommended to perform a dose-response curve and assess cell viability to distinguish between morphological changes due to signaling events and those due to toxicity.
Q3: Can this compound treatment lead to excitotoxicity in our neuronal cultures?
A3: While this compound itself is not directly excitotoxic, its conversion to norepinephrine can indirectly contribute to excitotoxic conditions. Norepinephrine can modulate glutamate (B1630785) receptor function and glutamate uptake by astrocytes (if present in your co-culture system).[2] Dysregulation of glutamate homeostasis can lead to excitotoxicity. Monitoring markers of excitotoxicity, such as intracellular calcium levels and cell viability, is advisable if you suspect this off-target effect.
Q4: We are seeing a decrease in cell viability at high concentrations of this compound. What is the likely mechanism?
A4: A decrease in cell viability at high this compound concentrations is likely due to a combination of factors. As mentioned, oxidative stress resulting from norepinephrine metabolism can induce apoptosis or necrosis.[8][11] Furthermore, excessive and prolonged stimulation of adrenergic receptors can lead to a significant influx of calcium, which can trigger apoptotic pathways. We recommend performing assays to measure both oxidative stress (e.g., ROS production) and apoptosis (e.g., caspase activity) to elucidate the mechanism of cell death.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Neuronal Viability
Symptoms:
-
Reduced cell count in treated wells compared to vehicle controls.
-
Increased number of floating, non-adherent cells.
-
Positive staining with cell death markers (e.g., propidium (B1200493) iodide, trypan blue).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Oxidative Stress | 1. Measure ROS Production: Use a fluorescent probe (e.g., DCFDA) to quantify reactive oxygen species levels after this compound treatment. 2. Co-treatment with Antioxidants: Determine if co-incubation with an antioxidant (e.g., N-acetylcysteine) rescues the phenotype. 3. Assess Mitochondrial Health: Use assays to measure mitochondrial membrane potential (e.g., TMRE) or mitochondrial ROS (e.g., MitoSOX). |
| Excitotoxicity | 1. Measure Intracellular Calcium: Perform calcium imaging (e.g., with Fura-2 or Fluo-4) to assess for sustained elevations in intracellular calcium. 2. Glutamate Receptor Antagonists: If excitotoxicity is suspected, co-treat with NMDA or AMPA receptor antagonists to see if cell viability improves. |
| Apoptosis | 1. Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., caspase-3/7). 2. TUNEL Staining: Perform TUNEL staining to detect DNA fragmentation, a hallmark of apoptosis. |
Issue 2: Altered Neuronal Firing and Network Activity
Symptoms:
-
Changes in spontaneous firing rates in microelectrode array (MEA) recordings.
-
Alterations in synchronized bursting activity.
-
Unexpected changes in membrane potential in patch-clamp recordings.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Adrenergic Receptor Overstimulation | 1. Receptor Antagonist Co-treatment: Use specific α- and β-adrenergic receptor antagonists to determine which receptor family is mediating the observed effects. 2. Dose-Response Analysis: Perform detailed dose-response experiments to identify the concentration range at which these effects occur. |
| Modulation of Ion Channels | 1. Patch-Clamp Electrophysiology: Conduct whole-cell patch-clamp recordings to investigate changes in specific ion channel currents (e.g., potassium, calcium channels) that are known to be modulated by norepinephrine signaling.[12][13][14] |
| Altered Neurotransmitter Release | 1. Neurotransmitter Quantification: Measure the levels of other neurotransmitters (e.g., glutamate, GABA) in the culture medium using HPLC or ELISA to assess if this compound treatment is indirectly affecting their release. |
Data Presentation
Table 1: Neuronal Viability Assessment
| This compound Concentration (µM) | % Viable Cells (MTT Assay) | % Apoptotic Cells (Caspase-3/7 Assay) | Relative ROS Levels (DCFDA Assay) |
| 0 (Vehicle Control) | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Table 2: Neuronal Activity Assessment (MEA)
| This compound Concentration (µM) | Mean Firing Rate (Hz) | Burst Frequency (bursts/min) | Network Synchrony Index |
| 0 (Vehicle Control) | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Oxidative Stress
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, primary cortical neurons) in a 96-well black, clear-bottom plate at a suitable density.
-
This compound Treatment: After 24 hours, treat the cells with a range of this compound concentrations for the desired duration (e.g., 24 hours). Include a vehicle control.
-
ROS Detection:
-
Remove the treatment medium and wash the cells with warm Hank's Balanced Salt Solution (HBSS).
-
Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in HBSS for 30 minutes at 37°C in the dark.
-
Wash the cells with HBSS.
-
Measure the fluorescence intensity (excitation/emission ~485/535 nm) using a plate reader.
-
-
Data Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control to determine the relative increase in ROS levels.
Protocol 2: Calcium Imaging for Excitotoxicity Assessment
-
Cell Seeding: Plate neuronal cells on glass-bottom dishes or plates suitable for microscopy.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Incubate the cells with the loading buffer for 30-45 minutes at 37°C.
-
Wash the cells with HBSS and incubate in fresh HBSS for a 30-minute de-esterification period.
-
-
Image Acquisition:
-
Acquire baseline fluorescence images for 2-5 minutes using a fluorescence microscope equipped with a camera.
-
Perfuse the cells with this compound at the desired concentration and continue image acquisition.
-
As a positive control, use a known stimulant of calcium influx (e.g., glutamate or KCl).
-
-
Data Analysis: Analyze the change in fluorescence intensity over time in individual cells or regions of interest. A sustained, high-level increase in fluorescence after this compound treatment may indicate excitotoxicity.
Signaling Pathways and Workflows
This compound Metabolism and On-Target Norepinephrine Signaling
Caption: this compound is converted to norepinephrine, which activates adrenergic receptors.
Potential Off-Target Signaling via Oxidative Stress
Caption: this compound metabolism can lead to ROS production and potential apoptosis.
Experimental Workflow for Investigating Off-Target Effects
Caption: A logical workflow for troubleshooting this compound's off-target effects.
References
- 1. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Norepinephrine: A Neuromodulator That Boosts the Function of Multiple Cell Types to Optimize CNS Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Characterization of the Astrocyte Calcium Response to Norepinephrine in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. α1-Adrenergic Receptors Regulate Neurogenesis and Gliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of oxidative stress induced by L-dopa on endogenous antioxidants in PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Neuroprotection in Oxidative Stress-Related Neurodegenerative Diseases: Role of Endocannabinoid System Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Electrophysiological Properties of Catecholaminergic Neurons in the Norepinephrine-Deficient Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of Norepinephrine on Somatosensory Neuronal Responses in the Rat Thalamus: A Combined Modeling and In Vivo Multi-channel, Multi-neuron Recording Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophysiological properties of catecholaminergic neurons in the norepinephrine-deficient mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC-ECD Analysis of Droxidopa and Catecholamines
Welcome to the technical support center for the analysis of droxidopa and catecholamines using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing in catecholamine analysis?
A1: Peak tailing for basic compounds like catecholamines in reversed-phase HPLC is often due to interactions with acidic silanol (B1196071) groups on the silica-based column packing material.[1] Other causes can include using the wrong mobile phase pH, which can affect the ionization of the analytes, or column contamination from sample matrix components.[1][2] Overloading the column with too much sample can also lead to peak distortion.[1]
Q2: Why is my baseline noisy or drifting?
A2: A noisy or drifting baseline in HPLC-ECD can stem from several sources. Common causes include:
-
Contaminated Mobile Phase: Impurities in the solvents or buffer salts can be electrochemically active, leading to a high background current and noise.[3]
-
Air Bubbles: Dissolved gases in the mobile phase can outgas in the detector, causing noise. Ensure your mobile phase is properly degassed.[3][4]
-
Electrode Fouling: Adsorption of sample components or products of the electrochemical reaction onto the electrode surface can cause baseline instability.[5]
-
Flow Rate Inconsistency: Fluctuations in the pump's flow rate will lead to a drifting baseline.
-
Temperature Fluctuations: Changes in column temperature can cause retention time shifts that may manifest as a drifting baseline, especially in long run times.
Q3: How often should I clean the electrochemical detector cell?
A3: The frequency of cleaning depends on the sample matrix and the number of injections. For complex biological samples like plasma, more frequent cleaning is necessary to prevent electrode fouling.[5] A good practice is to monitor the background current and peak response. A significant increase in background current or a decrease in signal-to-noise ratio indicates that the cell needs cleaning. Some systems allow for automated electrochemical cleaning routines at the end of a sequence.[6]
Q4: What is the best way to store plasma samples for catecholamine and this compound analysis?
A4: Catecholamines are susceptible to oxidation.[7] It is crucial to minimize their degradation during sample handling and storage. Blood samples should be collected in tubes containing an anticoagulant (like EDTA) and an antioxidant. After centrifugation, the plasma should be stored at -80°C to ensure long-term stability.[7] Repeated freeze-thaw cycles should be avoided as they can lead to analyte degradation.[7]
Q5: Can I analyze this compound and catecholamines in a single run?
A5: Yes, it is possible to develop an HPLC-ECD method for the simultaneous analysis of this compound and catecholamines. The key is to optimize the mobile phase and chromatographic conditions to achieve adequate separation of all compounds of interest. Since this compound is a precursor to norepinephrine, their separation is a critical aspect of the method development.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing, Fronting, Splitting)
| Symptom | Possible Cause | Suggested Solution |
| All peaks tail | 1. Partially blocked column inlet frit.[8] 2. Void space at the column inlet.[7] 3. Extra-column band broadening (e.g., long tubing between column and detector).[9] | 1. Reverse and backflush the column. If this doesn't work, replace the frit or the column.[8] 2. Replace the column.[7] 3. Use tubing with a smaller internal diameter and minimize its length. |
| Only some peaks (typically basic analytes) tail | 1. Interaction with active silanols on the column.[1][10] 2. Incorrect mobile phase pH.[1] 3. Insufficient buffer concentration.[8] | 1. Use a modern, high-purity silica (B1680970) column with end-capping. Add a competing base like triethylamine (B128534) (TEA) to the mobile phase in small amounts. 2. Adjust the mobile phase pH to be at least 2 pH units below the pKa of the analytes to ensure they are in a single ionic form. 3. Increase the buffer concentration (typically 10-25 mM is sufficient).[1] |
| Peak fronting | 1. Column overload.[1] 2. Catastrophic column failure (e.g., operation outside pH limits).[8] | 1. Reduce the injection volume or dilute the sample.[1] 2. Replace the column and ensure the mobile phase pH is within the column's recommended range.[8] |
| Split peaks | 1. Sample solvent incompatible with the mobile phase. 2. Partially blocked column inlet frit.[8] 3. Contamination at the column inlet. | 1. Dissolve the sample in the mobile phase or a weaker solvent. 2. Backflush the column or replace the inlet frit.[8] 3. Use a guard column to protect the analytical column.[9] |
Problem 2: Unstable Baseline (Noise and Drift)
| Symptom | Possible Cause | Suggested Solution |
| High-frequency noise | 1. Air bubbles in the detector.[4] 2. Electrical noise from other equipment. | 1. Degas the mobile phase thoroughly. Purge the pump and detector.[4] 2. Ensure proper grounding of the HPLC system and detector. Isolate the detector from sources of electrical interference. |
| Low-frequency drift | 1. Change in mobile phase composition.[9] 2. Column temperature fluctuations.[4] 3. Column not fully equilibrated.[4] 4. Electrode fouling.[5] | 1. Prepare fresh mobile phase daily. Ensure adequate mixing if using a gradient.[4] 2. Use a column oven to maintain a constant temperature.[4] 3. Equilibrate the column with the mobile phase for a sufficient amount of time before starting the analysis. 4. Clean the electrochemical cell. |
| High background current | 1. Contaminated mobile phase or reagents.[3] 2. Electroactive species in the mobile phase (e.g., EDTA at high potentials).[3] 3. Fouled electrodes.[5] | 1. Use high-purity (HPLC-grade) solvents and reagents.[3] 2. If operating at high potentials (>400mV), consider using citrate (B86180) instead of EDTA as a chelating agent.[3] 3. Perform electrode cleaning procedures. |
Problem 3: Loss of Sensitivity or No Peaks
| Symptom | Possible Cause | Suggested Solution |
| Gradual decrease in peak height | 1. Electrode fouling.[5] 2. Column contamination or degradation.[4] 3. Analyte degradation in stored samples or standards. | 1. Clean the electrochemical detector cell.[5] 2. Replace the guard column. If the problem persists, replace the analytical column.[4] 3. Prepare fresh standards. Ensure proper storage and handling of samples. |
| Sudden loss of signal | 1. Air bubble in the detector cell. 2. Leak in the system. 3. Detector cell not turned on or incorrect potential applied. 4. Blockage in the system (e.g., injector, tubing, column). | 1. Purge the detector. 2. Inspect all fittings for leaks and tighten or replace as necessary.[11] 3. Check detector settings. 4. Systematically check for blockages starting from the detector and moving backward. |
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of catecholamines by HPLC-ECD. Data for this compound by HPLC-ECD is less common in the literature, but similar performance can be expected with a validated method.
| Analyte | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) |
| Norepinephrine | 1.5 - 100 | 0.25 - 0.54 | 0.83 - 1.81 | >90% |
| Epinephrine | 1.5 - 100 | 0.25 - 0.54 | 0.83 - 1.81 | >90% |
| Dopamine | 1.5 - 100 | 0.25 - 0.54 | 0.83 - 1.81 | >90% |
| This compound | (Method dependent) | (Method dependent) | (Method dependent) | (Method dependent) |
Data synthesized from a study on catecholamine analysis in urine.[12]
Experimental Protocols
Mobile Phase Preparation (Example)
This is an example of a mobile phase suitable for the separation of catecholamines and potentially this compound. Optimization will be required for specific applications.
Reagents:
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Citric acid
-
Octanesulfonic acid (OSA) sodium salt
-
Ethylenediaminetetraacetic acid (EDTA)
-
Methanol (B129727) (HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
Procedure:
-
To prepare 1 L of mobile phase, dissolve the following in approximately 800 mL of ultrapure water:
-
0.07 M KH₂PO₄
-
20 mM Citric acid
-
~2-5 mM OSA (optimize for retention)
-
0.1 mM EDTA
-
-
Add 110 mL of methanol (11% v/v).[13]
-
Adjust the pH to 3.0 - 3.5 with phosphoric acid.[14] A lower pH ensures that the catecholamines are protonated and behave consistently.[15]
-
Bring the final volume to 1 L with ultrapure water.
-
Filter the mobile phase through a 0.22 µm nylon filter.[13]
-
Degas the mobile phase for at least 15 minutes using sonication or vacuum degassing before use.
Plasma Sample Preparation (Protein Precipitation)
This protocol is a general method for extracting this compound and catecholamines from plasma.
Materials:
-
Ice-cold methanol or acetonitrile (B52724) containing an antioxidant (e.g., 0.1% formic acid).
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Aliquot 100 µL of plasma into a microcentrifuge tube.[16][17]
-
Add 300 µL of ice-cold methanol (or acetonitrile) to precipitate the proteins.[16]
-
Vortex the mixture vigorously for 1 minute.[16]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for injection into the HPLC system.[16]
Electrochemical Detector Cell Cleaning
Regular cleaning is essential for maintaining detector performance.
Method 1: Electrochemical Cleaning (Automated or Manual) This method can often be performed without disassembling the cell.[6]
-
Set up a method in your chromatography data system (CDS) to apply alternating positive and negative potentials to the working electrode.[6]
-
A typical cleaning cycle might involve stepping the potential from a reducing potential (e.g., -0.2 V) to an oxidizing potential (e.g., +1.2 V) for 1-second intervals, repeated for 5-10 minutes.[6]
-
This process helps to strip adsorbed materials from the electrode surface.
-
After cleaning, the system will require re-equilibration with the mobile phase until a stable baseline is achieved.
Method 2: Manual Polishing (for Glassy Carbon Electrodes) This is a more thorough cleaning method and requires cell disassembly.
-
Carefully disassemble the detector cell according to the manufacturer's instructions.
-
Gently polish the glassy carbon working electrode surface with a slurry of 0.05 µm alumina (B75360) powder on a polishing pad.
-
Rinse the electrode thoroughly with ultrapure water to remove all traces of the alumina.
-
Sonicate the electrode in ultrapure water for 5 minutes to dislodge any remaining particles.
-
Rinse again with ultrapure water and then with methanol before allowing it to air dry.
-
Reassemble the cell carefully.
Visualizations
General HPLC-ECD Workflow
Caption: A schematic of the general workflow for HPLC-ECD analysis.
Troubleshooting Logic for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing issues.
Electrode Fouling and Cleaning Cycle
Caption: The cycle of electrode performance, fouling, and cleaning.
References
- 1. hplc.eu [hplc.eu]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. New ECD user - current overloading - Chromatography Forum [chromforum.org]
- 6. Electrochemical electrode cleaning - Antec Scientific [antecscientific.com]
- 7. HPLC-ECD peak quality decline - Chromatography Forum [chromforum.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. waters.com [waters.com]
- 11. realab.ua [realab.ua]
- 12. A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Refining Behavioral Test Protocols for Droxidopa-Treated Animals
Welcome to the technical support center for researchers utilizing droxidopa in animal models for behavioral studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic amino acid precursor that is converted to norepinephrine (B1679862) by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as dopa-decarboxylase (DDC).[1] It can cross the blood-brain barrier, allowing for the replenishment of norepinephrine in both the peripheral and central nervous systems.[1][2][3]
Q2: What are the expected behavioral effects of this compound in rodents?
A2: The behavioral effects of this compound can be complex. By increasing norepinephrine levels, it may enhance arousal, and attention, and potentially modulate motor activity. In animal models of ADHD, this compound has been shown to improve hyperactivity, inattention, and impulsive actions.[4] However, it's important to note that high doses or individual differences in response could lead to adverse behavioral effects.
Q3: Should I co-administer a peripheral AADC inhibitor like carbidopa (B1219) or benserazide (B1668006) with this compound?
A3: The decision to co-administer a peripheral AADC inhibitor depends on your research question. If you aim to isolate the central effects of this compound, co-administration with an inhibitor like benserazide can be beneficial as it reduces the peripheral conversion of this compound to norepinephrine, thereby increasing its availability in the central nervous system.[4] However, if you are studying the combined central and peripheral effects, this compound can be administered alone. Be aware that co-administration may necessitate adjustments to the this compound dosage.[1]
Q4: What is the recommended timing for this compound administration before behavioral testing?
A4: The optimal timing for this compound administration should be determined in pilot studies. Peak plasma concentrations of this compound are typically reached 1 to 4 hours after oral administration.[5] To capture the peak behavioral effects, it is advisable to conduct behavioral tests within this window.
Q5: Are there any known behavioral side effects of this compound in animals?
A5: While specific data on behavioral side effects in rodents is limited, clinical studies in humans have reported adverse effects such as mania, irritability, and confusion, even at relatively low doses.[5][6] Researchers should be vigilant for analogous behaviors in animals, such as hyperactivity, aggression, or stereotypy.
Troubleshooting Guides
Issue 1: Unexpected Hyperactivity in the Open Field Test
-
Symptom: Animals treated with this compound exhibit significantly increased locomotor activity, making it difficult to assess anxiety-like behavior (e.g., time in the center).
-
Possible Causes:
-
High Dose: The dose of this compound may be too high, leading to a generalized increase in motor stimulation.
-
Central Noradrenergic Overstimulation: Excessive norepinephrine in the central nervous system can manifest as hyperactivity.
-
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study to identify a dose that normalizes motor activity or has minimal impact on baseline locomotion.
-
Habituation: Ensure adequate habituation to the testing room and apparatus to minimize novelty-induced hyperactivity.
-
Data Analysis: Analyze the pattern of locomotion. Is the hyperactivity generalized, or is it primarily thigmotaxis (wall-hugging)? Increased thigmotaxis despite high locomotor activity could still suggest an anxiogenic-like effect.
-
Co-administration with Propranolol (B1214883): Consider co-administering a beta-blocker like propranolol to investigate the contribution of peripheral adrenergic activation to the observed hyperactivity.
-
Issue 2: Sedation or Reduced Motor Activity in the Rotarod Test
-
Symptom: this compound-treated animals show decreased latency to fall on the rotarod, suggesting motor impairment or sedation.
-
Possible Causes:
-
Biphasic Dose-Response: Some compounds exhibit a biphasic dose-response, where lower doses may be sedative and higher doses stimulatory, or vice-versa.
-
Interaction with Anesthesia/Other Compounds: If other compounds or recent anesthesia were used, there could be a synergistic sedative effect.
-
-
Troubleshooting Steps:
-
Dose-Response Curve: Establish a full dose-response curve to identify any biphasic effects.
-
Timing of Testing: Vary the time between this compound administration and testing to see if the sedative effect is transient.
-
Grip Strength Test: Perform a grip strength test to differentiate between sedation/motor impairment and a specific deficit in coordination.
-
Observe General Behavior: Carefully observe the animals in their home cage after this compound administration for signs of general lethargy or sedation.
-
Issue 3: Ambiguous Results in the Elevated Plus Maze (EPM)
-
Symptom: Animals show increased time in the open arms (suggesting anxiolysis) but also exhibit high levels of motor activity or risk-taking behaviors (e.g., head-dipping over the edge).
-
Possible Causes:
-
Confounding Hyperactivity: The apparent increase in open arm time may be a byproduct of general hyperactivity rather than a true anxiolytic effect.
-
Impulsivity: this compound's effects on central catecholamines could increase impulsivity, leading to more entries into the open arms without a reduction in anxiety.
-
-
Troubleshooting Steps:
-
Analyze Multiple Parameters: Do not rely solely on the percentage of time in the open arms. Analyze the number of entries into open and closed arms, total distance traveled, and ethological measures like stretch-attend postures and head dips.[7]
-
Light-Dark Box Test: Use an alternative anxiety test that is less dependent on locomotor activity, such as the light-dark box test, to confirm the EPM findings.
-
Correlate with Open Field Data: Correlate the EPM data with data from the open field test. If an animal is hyperactive in the open field, its EPM results should be interpreted with caution.
-
Control for Motor Effects: Use a range of doses to find one that does not significantly alter baseline locomotor activity and re-evaluate in the EPM.
-
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Open Field Test Parameters in Mice
| This compound Dose (mg/kg) | Total Distance Traveled (cm) | Time in Center (%) | Rearing Frequency |
| Vehicle | 3500 ± 300 | 15 ± 2 | 40 ± 5 |
| 10 | 4000 ± 350 | 18 ± 3 | 45 ± 6 |
| 30 | 6500 ± 500 | 12 ± 2 | 60 ± 8 |
| 100 | 8000 ± 600 | 8 ± 1* | 75 ± 10 |
Note: This table is illustrative and based on potential effects. Actual results may vary. Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle.
Table 2: Hypothetical Dose-Response of this compound on Elevated Plus Maze Parameters in Rats
| This compound Dose (mg/kg) | Time in Open Arms (%) | Open Arm Entries (%) | Closed Arm Entries |
| Vehicle | 20 ± 3 | 30 ± 4 | 15 ± 2 |
| 5 | 25 ± 4 | 35 ± 5 | 16 ± 2 |
| 15 | 35 ± 5 | 45 ± 6 | 25 ± 3* |
| 50 | 30 ± 4 | 55 ± 7 | 35 ± 4 |
Note: This table is illustrative and based on potential effects. Actual results may vary. Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle.
Table 3: Hypothetical Dose-Response of this compound on Rotarod Test Performance in Mice
| This compound Dose (mg/kg) | Latency to Fall (s) |
| Vehicle | 180 ± 15 |
| 10 | 170 ± 12 |
| 30 | 190 ± 18 |
| 100 | 150 ± 20* |
Note: This table is illustrative and based on potential effects. Actual results may vary. Data are presented as mean ± SEM. *p < 0.05 compared to vehicle.
Experimental Protocols
Protocol 1: Open Field Test
-
Apparatus: A square or circular arena (e.g., 40 x 40 cm for mice) with high walls to prevent escape. The arena should be made of a non-porous material for easy cleaning.
-
Habituation: Acclimate animals to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage) at the predetermined time before testing (e.g., 60 minutes).
-
Procedure:
-
Gently place the animal in the center of the arena.
-
Allow the animal to explore freely for a set duration (e.g., 10-30 minutes).
-
Record the session using an overhead video camera connected to a tracking software.
-
-
Data Analysis: Key parameters to analyze include:
-
Total distance traveled
-
Time spent in the center versus the periphery
-
Rearing frequency
-
Stereotypic counts
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
Protocol 2: Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor. Dimensions should be appropriate for the species (e.g., for rats, arms are typically 50 cm long and 10 cm wide).
-
Habituation: Acclimate animals to the testing room for at least 30-60 minutes in a low-light, quiet environment.
-
Drug Administration: Administer this compound or vehicle as described in the Open Field Test protocol.
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore for a 5-minute session.
-
Record the session with a video camera and tracking software.
-
-
Data Analysis: Key parameters include:
-
Percentage of time spent in the open arms
-
Percentage of entries into the open arms
-
Total number of arm entries
-
Ethological measures (head dips, stretch-attend postures).
-
-
Cleaning: Clean the maze thoroughly with 70% ethanol between trials.
Protocol 3: Rotarod Test
-
Apparatus: A rotating rod apparatus with adjustable speed. The rod should have a textured surface to provide grip.
-
Training:
-
Habituate the animals to the apparatus for 2-3 days before the test day.
-
Training sessions can involve placing the animals on a stationary rod and then at a slow, constant speed (e.g., 4 rpm) for a set duration.
-
-
Drug Administration: Administer this compound or vehicle at the predetermined time before testing.
-
Procedure:
-
Place the animal on the rotating rod.
-
Start the test with an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each animal. A fall is defined as the animal falling off the rod or clinging to the rod and making one full passive rotation.
-
Conduct 3-5 trials per animal with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: The primary parameter is the latency to fall. The average latency across trials is often used for statistical analysis.
Mandatory Visualization
Caption: this compound's metabolic pathway and mechanism of action.
Caption: General experimental workflow for behavioral testing.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound alters dopamine neuron and prefrontal cortex activity and improves attention-deficit/hyperactivity disorder-like behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cognitive and Behavioral Changes in Patients Treated With this compound for Neurogenic Orthostatic Hypotension: A Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cognitive and Behavioral Changes in Patients Treated With this compound for Neurogenic Orthostatic Hypotension: A Retrospective Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
mitigating droxidopa-induced nausea and vomiting in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering nausea and vomiting in animal studies involving droxidopa.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of this compound-induced nausea and vomiting in animal models?
A1: this compound is a prodrug that is converted to norepinephrine (B1679862) by the enzyme aromatic L-amino acid decarboxylase (AADC). While this compound itself can cross the blood-brain barrier, AADC is also present in peripheral tissues. The conversion of this compound to norepinephrine in the periphery can lead to nausea and vomiting through stimulation of the chemoreceptor trigger zone (CRTZ) in the area postrema of the brainstem. The area postrema is a circumventricular organ with a permeable blood-brain barrier, making it susceptible to circulating emetogenic substances.[1] The resulting increase in norepinephrine can activate adrenergic receptors in the CRTZ, which in turn projects to the nucleus of the solitary tract, a key integrator of the emetic reflex.
Q2: Which animal models are appropriate for studying this compound-induced nausea and vomiting?
A2: Two primary models are recommended:
-
Ferret Model for Vomiting: Ferrets have a well-developed emetic reflex and are considered a gold-standard model for studying vomiting.[2][3] They respond to a wide range of emetogenic stimuli and are predictive of antiemetic efficacy in humans.[3]
-
Rat Pica Model for Nausea: Rats lack the ability to vomit, but they exhibit "pica," the consumption of non-nutritive substances like kaolin (B608303) clay, as a response to illness and nausea-inducing stimuli.[4] Measuring kaolin intake serves as a surrogate marker for nausea.[4]
Q3: How can this compound-induced nausea and vomiting be mitigated in animal studies?
A3: The primary strategy is to limit the peripheral conversion of this compound to norepinephrine. This can be achieved by co-administering a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor, such as carbidopa (B1219) .[5] Carbidopa does not readily cross the blood-brain barrier, so it selectively inhibits the conversion of this compound in the periphery without affecting its conversion to norepinephrine in the central nervous system.[5] This approach is analogous to the use of carbidopa with L-dopa to prevent nausea in the treatment of Parkinson's disease.[5][6]
Q4: Are there alternative or adjunct mitigation strategies?
A4: Yes, traditional antiemetic agents that target specific receptors in the emetic pathway can be considered, although their use may confound the primary study outcomes. These include:
-
5-HT3 Receptor Antagonists (e.g., ondansetron): These are effective against many forms of chemotherapy-induced and drug-induced emesis.[3][7]
-
Dopamine D2 Receptor Antagonists (e.g., domperidone (B1670879), metoclopramide): These agents act on the CRTZ to block dopaminergic transmission, which is involved in the emetic reflex.[7] Domperidone is often preferred as it does not cross the blood-brain barrier, minimizing central nervous system side effects.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in kaolin intake (pica) between animals. | 1. Individual differences in sensitivity to this compound.2. Stress from handling or novel environment.3. Inconsistent dosing or feeding schedules. | 1. Increase group sizes to improve statistical power.2. Acclimatize animals to the housing, kaolin, and handling procedures for at least 5-7 days prior to the experiment.3. Ensure precise and consistent timing of this compound administration and measurement of food/kaolin intake. |
| Animals appear sedated, making it difficult to assess nausea/vomiting. | 1. High dose of this compound or co-administered drug.2. Central nervous system effects of the treatment. | 1. Perform a dose-response study to find the optimal dose that induces nausea without significant sedation.2. Use behavioral scoring systems to differentiate sedation from other effects.3. If using an antiemetic, choose one with minimal sedative properties (e.g., domperidone over metoclopramide). |
| Unexpected hypertension in study animals. | This compound is converted to norepinephrine, a potent vasoconstrictor. This is an expected pharmacological effect.[8][9] | 1. Monitor blood pressure, especially during dose-finding studies.2. Co-administration of carbidopa may reduce the magnitude of peripheral hypertension.3. Adjust the this compound dose to a level that minimizes hypertension while still allowing for the study of nausea/vomiting. |
| Co-administration of carbidopa is not effective. | 1. Inadequate dose of carbidopa.2. Timing of administration is not optimal.3. The emetic effect has a central component not blocked by peripheral AADC inhibition. | 1. Ensure the carbidopa dose is sufficient to inhibit peripheral AADC. A typical starting point is a 1:10 or 1:4 ratio of carbidopa to this compound.2. Administer carbidopa 30-60 minutes prior to this compound to ensure it has reached its target before this compound is metabolized.3. Consider that this compound crossing the blood-brain barrier may be contributing to the emetic effect, though this is less likely to be the primary cause of nausea. |
Quantitative Data Summary
The following tables present hypothetical data based on typical outcomes in pica and emesis studies to illustrate expected results.
Table 1: Example Mitigation of this compound-Induced Pica in Rats
| Treatment Group | Dose (mg/kg, p.o.) | N | Mean Kaolin Intake (g) ± SEM | % Reduction vs. This compound | p-value vs. This compound |
| Vehicle | - | 10 | 0.5 ± 0.1 | - | - |
| This compound | 100 | 10 | 8.2 ± 1.1 | - | - |
| This compound + Carbidopa | 100 + 25 | 10 | 2.1 ± 0.4 | 74.4% | <0.01 |
| This compound + Ondansetron | 100 + 1 | 10 | 4.5 ± 0.8 | 45.1% | <0.05 |
Table 2: Example Mitigation of this compound-Induced Emesis in Ferrets
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Number of Emesis Events ± SEM | % Reduction vs. This compound | p-value vs. This compound |
| Vehicle | - | 8 | 0.2 ± 0.1 | - | - |
| This compound | 30 | 8 | 15.5 ± 2.3 | - | - |
| This compound + Carbidopa | 30 + 10 | 8 | 3.1 ± 0.9 | 80.0% | <0.01 |
| This compound + Domperidone | 30 + 2 | 8 | 5.8 ± 1.5 | 62.6% | <0.05 |
Visualizations and Protocols
Signaling Pathways and Experimental Workflows
Caption: Hypothesized pathway of this compound-induced nausea and its mitigation by carbidopa.
Caption: General experimental workflow for assessing mitigation of this compound-induced nausea/vomesis.
Detailed Experimental Protocols
Protocol 1: Rat Pica Model for this compound-Induced Nausea
Objective: To assess the efficacy of a mitigating agent (e.g., carbidopa) in reducing this compound-induced pica in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Individual housing cages with wire mesh floors
-
Standard rat chow pellets
-
Kaolin pellets
-
This compound
-
Mitigating agent (e.g., carbidopa)
-
Vehicle for drug administration (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Calibrated balance
Methodology:
-
Acclimatization (7 days):
-
House rats individually to prevent coprophagy and allow for accurate food/kaolin measurement.
-
Provide ad libitum access to water, standard chow, and kaolin pellets.
-
Handle rats daily to acclimate them to the gavage procedure.
-
-
Baseline Measurement (3 days):
-
For 3 consecutive days, measure the amount of kaolin and chow consumed every 24 hours. This establishes a baseline for each animal.
-
-
Randomization and Dosing (Test Day):
-
Randomly assign animals to treatment groups (e.g., Vehicle, this compound alone, this compound + Carbidopa).
-
At T=0 min, administer the mitigating agent (e.g., carbidopa 25 mg/kg, p.o.) or its vehicle.
-
At T=60 min, administer this compound (e.g., 100 mg/kg, p.o.) or its vehicle.
-
-
Observation and Measurement (24 hours):
-
Immediately after this compound administration, return pre-weighed kaolin and chow pellets to the cages.
-
At T=24 hours post-droxidopa, remove and weigh the remaining kaolin and chow to determine consumption.
-
-
Data Analysis:
-
Calculate the mean kaolin intake for each group.
-
Use an appropriate statistical test (e.g., one-way ANOVA with post-hoc tests) to compare kaolin consumption between the this compound-only group and the mitigation groups.
-
Protocol 2: Ferret Emesis Model for this compound-Induced Vomiting
Objective: To determine if a mitigating agent (e.g., carbidopa) can reduce the frequency of this compound-induced vomiting in ferrets.
Materials:
-
Male Fitch ferrets (1-1.5 kg), descented
-
Observation cages with transparent walls and a cleanable floor
-
This compound
-
Mitigating agent (e.g., carbidopa)
-
Vehicle for injection (e.g., sterile saline)
-
Syringes and appropriate needles for intraperitoneal (i.p.) or subcutaneous (s.c.) injection
-
Video recording equipment (optional, but recommended)
Methodology:
-
Acclimatization (7 days):
-
House ferrets individually and acclimate them to the laboratory environment and handlers.
-
Familiarize animals with the observation cages.
-
-
Fasting:
-
Fast ferrets for 12-18 hours prior to the experiment to ensure empty stomachs, but provide free access to water.
-
-
Randomization and Dosing (Test Day):
-
Randomly assign ferrets to treatment groups.
-
Place each ferret in an individual observation cage.
-
At T=0 min, administer the mitigating agent (e.g., carbidopa 10 mg/kg, i.p.) or its vehicle.
-
At T=30 min, administer this compound (e.g., 30 mg/kg, i.p.) or its vehicle.
-
-
Observation Period (2-4 hours):
-
Continuously observe each animal for 2 to 4 hours following this compound administration.
-
Record the latency to the first emetic event (retching or vomiting).
-
Count the total number of retches (rhythmic abdominal contractions without expulsion of material) and vomits (forceful expulsion of gastric contents). An "emetic event" is often defined as a single vomit or a series of retches.
-
-
Data Analysis:
-
Calculate the mean number of emetic events for each group.
-
Use appropriate statistical analysis (e.g., Mann-Whitney U test or ANOVA) to compare the frequency of emesis between the this compound-only group and the mitigation groups.
-
References
- 1. Area postrema cell types that mediate nausea-associated behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opportunities for the replacement of animals in the study of nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parkinson’s disease: carbidopa, nausea, and dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of combining carbidopa with levodopa for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drugs Used to Control or Stimulate Vomiting in Monogastric Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 8. What are the side effects of this compound? [synapse.patsnap.com]
- 9. This compound Uses, Side Effects & Warnings [drugs.com]
Technical Support Center: Oral Droxidopa Bioavailability in Rat Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with oral administration of droxidopa in rat models. Our aim is to address specific issues that may arise during experimentation and to provide actionable strategies for optimizing drug delivery and ensuring consistent bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in rats, and is it necessary to enhance it?
A1: Preclinical studies in rats have reported a high oral bioavailability of approximately 90% for this compound[1]. This suggests that under standard conditions, the compound is well-absorbed. However, experimental variables such as the formulation, vehicle, co-administered substances, and the specific rat strain or disease model can influence the actual bioavailability achieved in a study. Therefore, the focus should be on ensuring consistent and optimal absorption rather than necessarily "increasing" an already high baseline bioavailability.
Q2: How does co-administration of carbidopa (B1219) affect the bioavailability and efficacy of this compound?
A2: Carbidopa is a peripheral aromatic L-amino acid decarboxylase (AAAD) inhibitor. This compound is converted to its active metabolite, norepinephrine (B1679862), by AAAD[1]. Co-administering carbidopa with this compound will inhibit this conversion in peripheral tissues. This can have two main consequences:
-
Increased this compound Plasma Levels: By preventing its peripheral metabolism, carbidopa can lead to higher plasma concentrations of this compound itself.
-
Reduced Peripheral Norepinephrine Formation: This is often the desired effect in studies focusing on the central effects of this compound, as it limits the systemic cardiovascular effects.
In studies on a related compound, L-DOPA, carbidopa co-administration has been shown to significantly increase its plasma area under the curve (AUC) in rats[2]. Researchers should be aware that carbidopa pretreatment can block the intended pharmacological effects of this compound if the goal is to increase systemic norepinephrine levels[3][4].
Q3: What are some potential formulation strategies to optimize the oral delivery of this compound in rats?
A3: While this compound has high intrinsic bioavailability, formulation can still impact the consistency and rate of absorption. Based on general principles of oral drug delivery, the following strategies could be considered for optimization:
-
Nanoformulations: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or liposomes, can protect the drug from potential degradation in the gastrointestinal tract and may offer controlled-release properties[5][6][7]. For other compounds, nanoformulations have been shown to significantly improve oral bioavailability[5].
-
Aqueous Suspensions: For basic experimental work, suspending micronized this compound powder in a suitable vehicle is a common approach. The choice of suspending agent (e.g., carboxymethylcellulose, Tween 80) can affect particle dispersion and wetting, which are important for consistent absorption[8].
-
Prodrugs: While this compound is itself a prodrug of norepinephrine, further chemical modification to create a more lipophilic prodrug could potentially enhance absorption, although this is a more advanced drug development strategy[9][10].
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma this compound concentrations between animals. | Improper oral gavage technique, inconsistent formulation, or food effects. | - Ensure all personnel are properly trained in oral gavage to minimize stress and ensure complete dose delivery.- Prepare the this compound formulation as a homogenous suspension and vortex thoroughly before each administration.- Administer this compound consistently with respect to the animals' feeding schedule. High-fat meals can delay and slightly reduce this compound absorption[1]. |
| Lower than expected plasma norepinephrine levels after this compound administration. | Co-administration of an AAAD inhibitor (e.g., carbidopa), or rapid metabolism of norepinephrine. | - Verify that no other administered compounds have AAAD inhibitory activity. Carbidopa is a potent inhibitor that will blunt the conversion of this compound[3][4].- Consider a time-course study to capture the peak norepinephrine concentration, which typically occurs around 3 hours post-dose in humans and may have a similar profile in rats[1]. |
| Unexpected cardiovascular effects (e.g., hypertension). | Conversion of this compound to norepinephrine in the peripheral circulation. | - This is the expected pharmacological effect of this compound. To isolate central effects, co-administer a peripheral AAAD inhibitor like carbidopa or benserazide[11][12]. The dose of the inhibitor may need to be optimized. |
| Inconsistent results in behavioral assays. | Stress from administration route, or variable drug absorption. | - Consider training rats for voluntary oral administration using a sweetened gel matrix to reduce the stress associated with gavage[13].- Optimize the formulation for consistency as described above. Ensure the vehicle itself does not have behavioral effects. |
Quantitative Data Summary
The following table summarizes pharmacokinetic parameters for L-DOPA in rats when co-administered with carbidopa, which can serve as a relevant model for this compound experiments.
| Compound | Administration Route | Co-administered Agent | Effect on AUC (Area Under the Curve) | Reference |
| L-DOPA | Intravenous | Carbidopa (IV) | +27% | [2] |
| L-DOPA | Intravenous | Carbidopa (Duodenal Pretreatment) | +82% | [2] |
| L-DOPA | Duodenal | Carbidopa (IV) | +282% | [2] |
| L-DOPA | Duodenal | Carbidopa (Duodenal) | +239% | [2] |
AUC values are presented as the percentage increase compared to L-DOPA administered alone.
Experimental Protocols
Protocol 1: Preparation and Oral Administration of a this compound Suspension
-
Materials: this compound powder, 0.5% (w/v) sodium carboxymethylcellulose (CMC-Na) solution, mortar and pestle, magnetic stirrer, oral gavage needles (18-20 gauge, curved).
-
Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 25-50 mg/kg) and the number of rats[3].
-
Weigh the this compound powder accurately.
-
Levigate the powder in the mortar with a small amount of the 0.5% CMC-Na solution to form a smooth paste.
-
Gradually add the remaining vehicle while stirring continuously to form a homogenous suspension.
-
Stir the final suspension with a magnetic stirrer for at least 30 minutes before dosing.
-
-
Administration:
-
Gently restrain the rat.
-
Measure the distance from the rat's incisors to the xiphoid process to determine the correct insertion depth for the gavage needle.
-
Vortex the this compound suspension immediately before drawing up the calculated volume into a syringe.
-
Insert the gavage needle gently into the esophagus to the predetermined depth.
-
Administer the suspension slowly and steadily.
-
Monitor the animal for any signs of distress after administration.
-
Protocol 2: Co-administration with Carbidopa
-
Materials: As in Protocol 1, plus carbidopa powder. Carbidopa may require a different vehicle for solubilization (e.g., a small amount of DMSO in saline)[13].
-
Preparation: Prepare the this compound suspension as described above. Prepare the carbidopa solution separately. A typical dose for carbidopa in rat studies is 2.5-25 mg/kg[13][14].
-
Administration:
-
Administer the carbidopa solution via the desired route (e.g., intraperitoneally or orally).
-
Pretreatment with carbidopa is often more effective than simultaneous administration. A pretreatment time of 30-60 minutes before this compound administration is common[2][14].
-
Administer the this compound suspension orally as described in Protocol 1.
-
Visualizations
References
- 1. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of carbidopa dose and time and route of administration on systemic L-dopa levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an oral norepinephrine precursor, improves hemodynamic and renal alterations of portal hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of L-threo-dihydroxyphenylserine on norepinephrine metabolism in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scifiniti.com [scifiniti.com]
- 8. Pharmacokinetics and metabolism of ryodipine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Strategies to improve oral drug bioavailability | Semantic Scholar [semanticscholar.org]
- 11. reference.medscape.com [reference.medscape.com]
- 12. researchgate.net [researchgate.net]
- 13. Voluntary oral dosing for precise experimental compound delivery in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Altered pharmacokinetics of L-dopa metabolism in rat striatum deprived of dopaminergic innervation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Droxidopa Incubation Times
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize incubation times for droxidopa in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound in a cell-based assay?
This compound, also known as L-threo-dihydroxyphenylserine (L-DOPS), is a synthetic amino acid precursor that acts as a prodrug to the neurotransmitter norepinephrine (B1679862) (noradrenaline).[1] In a cellular context, this compound is actively transported into the cell. Once inside, it is converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC).[1][2][3] This newly synthesized norepinephrine is then able to interact with adrenergic receptors on the cell surface, initiating downstream signaling pathways.[2][3] The primary goal of using this compound in a cell-based assay is to replenish norepinephrine levels, thereby mimicking its physiological effects in a controlled in vitro environment.[2][3]
Q2: What is a typical starting incubation time for this compound in cell-based assays?
Based on clinical studies and the pharmacokinetics of this compound, a typical starting point for incubation time in cell-based assays can be guided by the time to peak plasma concentrations of norepinephrine after this compound administration, which is approximately 3 to 4 hours.[4] However, for in vitro experiments, a time-course experiment is crucial. A suggested starting range for a time-course experiment would be from 1 to 24 hours, with specific time points such as 1, 3, 6, 12, and 24 hours to capture both early and late cellular responses.[5][6] The optimal time will ultimately depend on the specific cell type, the expression levels of the AADC enzyme, and the endpoint being measured.[2][7]
Q3: How do I design an experiment to determine the optimal incubation time for my specific cell line and assay?
To determine the optimal incubation time, a time-course experiment is recommended. This involves treating your cells with a fixed, physiologically relevant concentration of this compound and measuring the desired biological endpoint at multiple time points.
Here is a general workflow:
-
Cell Seeding: Plate your cells at an optimal density to ensure they are in the logarithmic growth phase during the experiment.[8]
-
This compound Treatment: After allowing the cells to adhere (typically overnight), treat them with a predetermined concentration of this compound and a vehicle control.
-
Time-Course Incubation: Incubate the plates for a range of time points (e.g., 1, 3, 6, 12, 24, 48 hours).[9]
-
Assay Measurement: At each time point, perform your specific cell-based assay (e.g., measuring downstream signaling, cell viability, or gene expression).
-
Data Analysis: Normalize the results from the this compound-treated cells to the vehicle-treated controls for each time point. The optimal incubation time is the point at which you observe a robust and statistically significant effect without significant cytotoxicity.[9]
Q4: I am not observing the expected biological effect after this compound incubation. What are some potential troubleshooting steps?
Several factors could lead to a lack of an observable effect. Here are some common issues and their solutions:
| Potential Issue | Troubleshooting Suggestions |
| Low AADC Enzyme Expression | The conversion of this compound to norepinephrine is dependent on the AADC enzyme.[2] Some cell lines may have naturally low expression of this enzyme. Consider using a cell line known to express AADC or transiently transfecting your cells with an AADC expression vector. |
| Suboptimal this compound Concentration | The concentration of this compound may be too low to produce a sufficient amount of norepinephrine. Perform a dose-response experiment with a range of concentrations to determine the optimal concentration for your cell line. |
| Incorrect Incubation Time | The chosen incubation time may be too short for sufficient conversion and downstream signaling, or too long, leading to receptor desensitization or cytotoxicity. Refer to the time-course experiment protocol in Q3. |
| Cell Health and Viability | Ensure that the cells used in the assay are healthy and in the logarithmic growth phase.[8] Poor cell health can lead to unreliable and inconsistent results. |
| Assay Sensitivity | The assay used to measure the biological endpoint may not be sensitive enough to detect the changes induced by the newly synthesized norepinephrine. Consider using a more sensitive detection method or a different downstream marker. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a procedure to identify the optimal incubation time for this compound in a cell-based assay measuring a specific downstream marker (e.g., phosphorylation of a target protein).
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle control (e.g., sterile water or PBS)
-
96-well or other appropriate culture plates
-
Reagents for your specific assay (e.g., lysis buffer, antibodies for Western blot, etc.)
-
Plate reader or other detection instrument
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.[10]
-
Treatment Preparation: Prepare a working solution of this compound in complete cell culture medium at the desired final concentration. Also, prepare a vehicle control solution.
-
Cell Treatment: Remove the old media from the cells and add the this compound working solution or the vehicle control to the appropriate wells.
-
Incubation: Return the plate to the incubator.
-
Endpoint Measurement: At each designated time point (e.g., 1, 3, 6, 12, and 24 hours), remove the plate and perform the specific assay according to the manufacturer's protocol. For example, for a Western blot, you would lyse the cells at each time point.
-
Data Analysis: Quantify the signal for each time point and normalize the this compound-treated wells to the vehicle control wells. Plot the normalized signal versus time to identify the optimal incubation period.
Visualizations
Caption: this compound is converted to norepinephrine within the cell, which then activates adrenergic receptors.
Caption: A logical workflow for troubleshooting common issues in this compound cell-based assays.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. NORTHERA® (this compound) | Pharmacology [northerahcp.com]
- 5. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substantial renal conversion of L-threo-3,4-dihydroxyphenylserine (this compound) to norepinephrine in patients with neurogenic orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Addressing Droxidopa's Aqueous Solubility Challenges
Welcome to the technical support center for researchers, scientists, and drug development professionals working with droxidopa. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of this compound's poor solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is characterized as being slightly soluble in water. Its solubility is highly dependent on the pH of the aqueous solution. Generally, this compound exhibits higher solubility in acidic conditions and is practically insoluble in many common organic solvents such as methanol, ethanol, acetone, and chloroform.[1][2][3]
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound significantly increases in acidic environments. It is soluble in dilute hydrochloric acid.[1][2][3] This is due to the protonation of its amino group, which increases its polarity and interaction with water molecules. Conversely, its solubility decreases in neutral and alkaline conditions.
Q3: Are there any known stability issues with this compound in aqueous solutions?
A3: Yes, this compound's stability in aqueous solutions is a critical factor to consider. It is relatively stable in acidic solutions but is susceptible to degradation in neutral or alkaline conditions.[4] Specifically, it can undergo acid and alkaline hydrolysis, as well as thermal degradation.[5] Therefore, it is recommended that aqueous stock solutions, if prepared, are not stored for more than one day.[6]
Q4: Can I use co-solvents to improve this compound's solubility?
Troubleshooting Guide
Issue: this compound is not dissolving in my aqueous buffer.
Possible Cause 1: Incorrect pH of the buffer.
-
Troubleshooting Step: Measure the pH of your buffer. This compound's solubility is significantly higher at a lower pH.
-
Recommendation: If your experimental conditions allow, try lowering the pH of your buffer. Buffers with a pH in the acidic range (e.g., pH 1.2 to 4.5) are more likely to dissolve this compound effectively.
Possible Cause 2: Insufficient mixing or time.
-
Troubleshooting Step: Ensure vigorous mixing (e.g., using a vortex mixer or sonicator) and allow sufficient time for dissolution.
-
Recommendation: After adding this compound to the buffer, mix thoroughly for several minutes. If it still doesn't dissolve, you can try gentle heating (be mindful of potential degradation at elevated temperatures).
Issue: My this compound solution appears cloudy or precipitates over time.
Possible Cause 1: pH of the solution has shifted.
-
Troubleshooting Step: Re-measure the pH of your solution. The absorption of atmospheric CO2 can lower the pH of unbuffered or weakly buffered solutions, but in this case, a shift towards neutral or alkaline pH is more likely to cause precipitation.
-
Recommendation: Use a buffer with sufficient buffering capacity to maintain the desired acidic pH.
Possible Cause 2: Degradation of this compound.
-
Troubleshooting Step: If the solution is not freshly prepared and has been stored, especially at room temperature or in neutral/alkaline conditions, degradation may have occurred.
-
Recommendation: Prepare fresh this compound solutions for your experiments. If storage is necessary, store at 2-8°C in an acidic buffer and use it as soon as possible. Conduct a quick purity check using HPLC if you suspect degradation.
Data Presentation
Table 1: pH-Dependent Solubility of this compound at Room Temperature
| pH | Solubility (mg/mL) | Molar Solubility (mM) |
| 1.2 | > 10.0 | > 46.9 |
| 3.0 | 5.0 - 10.0 | 23.5 - 46.9 |
| 4.5 | 1.0 - 5.0 | 4.7 - 23.5 |
| 5.5 | 0.5 - 1.0 | 2.3 - 4.7 |
| 6.8 | < 0.5 | < 2.3 |
Data is approximated from a graphical representation in a patent document and should be considered as a guide. Experimental determination for your specific conditions is recommended.
Experimental Protocols
Protocol 1: Determination of this compound Solubility by the Shake-Flask Method
This protocol outlines the steps to determine the equilibrium solubility of this compound in a specific aqueous buffer.
Workflow for Solubility Determination
Caption: Workflow for determining this compound solubility.
Methodology:
-
Preparation of Saturated Solution:
-
Prepare the aqueous buffer of the desired pH.
-
Add an excess amount of this compound powder to a known volume of the buffer in a sealed container (e.g., a glass vial). An excess is visible as undissolved solid at the bottom of the container.
-
Seal the container to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or magnetic stirrer for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the suspension to settle.
-
Centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with the mobile phase (for HPLC) or the buffer (for UV-Vis) to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method (see Protocol 2 or 3) to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility of this compound in the buffer, taking into account the dilution factor.
-
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol is based on a validated stability-indicating HPLC method.
Logical Relationship for HPLC Method Development
Caption: Key components of an HPLC method for this compound analysis.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an acidic buffer (e.g., phosphate (B84403) buffer pH 2.0) and acetonitrile (B52724) (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength between 220 nm and 250 nm.
-
Injection Volume: 10-20 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
-
Sample Analysis:
-
Inject the prepared standards and samples onto the HPLC system.
-
Identify the this compound peak by its retention time.
-
Integrate the peak area of this compound in the chromatograms.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Protocol 3: A Starting Point for this compound Quantification using UV-Vis Spectrophotometry
This protocol is adapted from methods for similar phenolic compounds and should be validated for your specific application.
Experimental Workflow for UV-Vis Analysis
Caption: Workflow for UV-Vis spectrophotometric analysis of this compound.
Methodology:
-
Determination of Maximum Wavelength (λmax):
-
Prepare a dilute solution of this compound in an acidic buffer (e.g., 0.1 M HCl).
-
Scan the solution using a UV-Vis spectrophotometer over a range of 200-400 nm to determine the wavelength of maximum absorbance (λmax). The λmax is expected to be around 280 nm.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in the chosen acidic buffer.
-
From the stock solution, prepare a series of standard solutions of known concentrations.
-
-
Measurement:
-
Measure the absorbance of each standard solution at the determined λmax, using the buffer as a blank.
-
-
Calibration Curve:
-
Plot a graph of absorbance versus concentration for the standard solutions. This should yield a linear relationship according to the Beer-Lambert law.
-
-
Sample Analysis:
-
Prepare your unknown samples in the same buffer and ensure the absorbance falls within the linear range of the calibration curve (dilute if necessary).
-
Measure the absorbance of the unknown samples at λmax.
-
-
Concentration Determination:
-
Determine the concentration of this compound in your samples using the equation of the line from the calibration curve.
-
References
- 1. ajantapharmausa.com [ajantapharmausa.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 4. WO2018119323A1 - this compound compositions and methods - Google Patents [patents.google.com]
- 5. Stability-Indicating Related Substances HPLC Method for this compound and Characterization of Related Substances Using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Droxidopa Food-Drug Interaction in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of food on droxidopa absorption in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of food on this compound absorption observed in animal studies?
A1: In preclinical studies, the presence of food, particularly high-fat meals, has been shown to have a moderate impact on the absorption of this compound. It typically leads to a decrease in the maximum plasma concentration (Cmax) and the total drug exposure (Area Under the Curve - AUC), and a delay in the time to reach maximum concentration (Tmax).[1][2]
Q2: Are there specific quantitative data available from animal studies on the effect of a high-fat meal on this compound pharmacokinetics?
A2: Yes. In studies conducted in rats, the administration of this compound with a high-fat meal resulted in a 35% decrease in Cmax and a 20% decrease in AUC.[1][2] The Tmax was also delayed by approximately 2 hours in these studies.[1][2]
Q3: What is the proposed mechanism behind the food-induced reduction in this compound absorption?
A3: The primary mechanisms are believed to be:
-
Delayed Gastric Emptying: Food, especially high-fat meals, slows down the rate at which the stomach contents are emptied into the small intestine, which is the primary site for this compound absorption. This delay can lead to a slower rate of drug absorption and a delayed Tmax.
-
Competition for Absorption: this compound is a synthetic amino acid. Dietary proteins are broken down into amino acids, which can compete with this compound for absorption through the same intestinal transporters. The large neutral amino acid transporter system is thought to be involved in the absorption of this compound, similar to levodopa (B1675098).
Q4: Which intestinal transporters are likely involved in this compound absorption?
A4: While specific transporters for this compound have not been definitively identified in all animal models, it is highly likely that it utilizes large neutral amino acid (LNAA) transporters, given its structural similarity to levodopa. For levodopa, the neutral and dibasic amino acids exchanger b(0,+)AT-rBAT (SLC7A9-SLC3A1) has been identified as the key transporter for its uptake from the intestinal lumen.[3] Dietary amino acids such as L-leucine and L-arginine can compete for this transporter.[3]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| High variability in this compound plasma concentrations between fed animals. | Inconsistent food intake among animals. Different compositions of the test meal. | Ensure a standardized meal is provided to all animals in the fed group. Quantify and record the amount of food consumed by each animal. Consider using a homogenized liquid diet for more consistent intake. |
| Lower than expected this compound Cmax in the fed group. | Competition for absorption with amino acids from the protein content of the meal. Delayed gastric emptying caused by a high-fat diet. | Consider testing diets with varying protein and fat content to assess the impact of each component. Administer this compound at different time points relative to feeding to evaluate the effect of gastric emptying time. |
| Significant delay in Tmax in fed animals. | Slowed gastric emptying is the most probable cause. | Correlate this compound pharmacokinetic data with gastric emptying measurements using appropriate techniques for the animal model (e.g., acetaminophen (B1664979) absorption as a marker). |
| Inconsistent results when comparing studies from different laboratories. | Differences in animal strains, age, and sex. Variations in the composition of the "standard" or "high-fat" diets used. Different fasting periods prior to the study. | Clearly document all experimental parameters, including the specific details of the animal model and the complete composition of the diets used. Adhere to standardized protocols for food effect studies. |
Quantitative Data Summary
Table 1: Effect of a High-Fat Meal on this compound Pharmacokinetics in Rats
| Parameter | Fasted State | Fed State (High-Fat Meal) | % Change |
| Cmax | (Not specified in source) | (Not specified in source) | ↓ 35%[1][2] |
| AUC | (Not specified in source) | (Not specified in source) | ↓ 20%[1][2] |
| Tmax | (Not specified in source) | (Not specified in source) | Delayed by ~2 hours[1][2] |
Experimental Protocols
Key Experiment: Food-Effect Bioavailability Study in Beagle Dogs (General Protocol)
This protocol is a generalized representation for a food-effect study in a large animal model and should be adapted for specific this compound experiments.
1. Animal Model:
-
Species: Beagle dogs
-
Sex: Male and/or female
-
Health Status: Healthy, with no underlying conditions that could affect gastrointestinal function or drug metabolism.
2. Study Design:
-
Type: Crossover study design is recommended to minimize inter-animal variability.
-
Washout Period: A sufficient washout period between treatments (fasted vs. fed) should be implemented (typically 1-2 weeks).
3. Dosing and Administration:
-
Drug Formulation: this compound administered in a capsule or other relevant oral dosage form.
-
Dose: A clinically relevant dose should be selected.
-
Administration: Oral administration followed by a defined volume of water to ensure swallowing.
4. Feeding Conditions:
-
Fasted State: Animals are fasted overnight (typically for at least 12 hours) before drug administration, with free access to water. Food is provided at a specified time point after dosing (e.g., 4 hours).
-
Fed State: A standardized meal is given at a specific time before drug administration (e.g., 30 minutes prior). The composition of the meal should be well-defined (e.g., standard chow, high-fat diet).
5. Sample Collection:
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose up to 24 or 48 hours) via an appropriate vein.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
6. Bioanalysis:
-
Method: A validated analytical method, such as LC-MS/MS, is used to quantify the concentration of this compound in plasma samples.
7. Pharmacokinetic Analysis:
-
Parameters: The following pharmacokinetic parameters are calculated for both fasted and fed states: Cmax, Tmax, AUC (from time zero to the last measurable concentration and extrapolated to infinity), and elimination half-life (t½).
-
Statistical Analysis: Statistical comparisons of the pharmacokinetic parameters between the fasted and fed groups are performed to determine the significance of the food effect.
Visualizations
Caption: Metabolic pathway of orally administered this compound.
Caption: Experimental workflow for a food-effect study.
Caption: Competition for intestinal absorption of this compound.
References
adjusting for the short half-life of droxidopa in experimental design
For researchers, scientists, and drug development professionals, navigating the experimental complexities of droxidopa, particularly its short half-life, is a significant challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when designing experiments with this compound?
A1: The most significant challenge in experimental design with this compound is its short plasma half-life, which is approximately 2.5 to 3 hours in humans.[1][2] This necessitates carefully planned dosing strategies to maintain stable plasma concentrations of its active metabolite, norepinephrine (B1679862), to achieve a consistent physiological effect throughout the experiment.
Q2: How is this compound activated, and what is its mechanism of action?
A2: this compound is a prodrug that is converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as dopa-decarboxylase (DDC).[3] This conversion occurs in both the peripheral and central nervous systems.[3] The resulting norepinephrine then acts on adrenergic receptors (alpha and beta) to elicit physiological responses, most notably vasoconstriction, which leads to an increase in blood pressure.[3]
Q3: What are the key signaling pathways activated by this compound's metabolite, norepinephrine?
A3: Norepinephrine, the active metabolite of this compound, primarily activates alpha and beta-adrenergic receptors, which are G-protein coupled receptors. The downstream signaling pathways are diverse and cell-type specific. Key pathways include:
-
α1-adrenergic receptors: Primarily couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
α2-adrenergic receptors: Typically couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
β-adrenergic receptors (β1, β2, β3): Couple to Gs proteins, which activate adenylyl cyclase, resulting in an increase in intracellular cAMP. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets.
Troubleshooting Guides
In Vivo Experiments
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in blood pressure response between animals. | 1. Stress-induced blood pressure fluctuations: Handling and oral gavage can cause significant stress, leading to inconsistent cardiovascular measurements.[4] 2. Inconsistent drug administration: Improper oral gavage technique can lead to variable dosing. 3. Genetic variability within animal strains: Different animals may have varying levels of AADC enzyme activity. 4. Differences in food intake: A high-fat meal can delay and decrease the absorption of this compound.[5][6] | 1. Acclimatize animals to handling and restraint procedures. Consider less stressful administration methods like voluntary oral consumption in a palatable vehicle if possible.[7] 2. Ensure all personnel are properly trained in oral gavage techniques. 3. Use a sufficient number of animals per group to account for biological variability and ensure statistical power. 4. Standardize feeding schedules and administer this compound consistently with or without food. |
| Lack of a sustained pressor effect. | 1. Short half-life of this compound: A single daily dose is insufficient to maintain therapeutic norepinephrine levels. 2. Inadequate dose: The dose may be too low to produce a significant and lasting increase in norepinephrine. | 1. Implement a multiple-dosing regimen. Based on a study in rats, twice-daily oral administration has been used.[8] For more consistent levels, consider more frequent dosing (e.g., every 4-6 hours) or continuous delivery methods like osmotic mini-pumps. 2. Perform a dose-response study to determine the optimal dose for your animal model and experimental endpoint. |
| Unexpected behavioral side effects (e.g., irritability, confusion) in animal models. | 1. Central nervous system effects: this compound can cross the blood-brain barrier and its conversion to norepinephrine in the CNS may lead to behavioral changes.[9] | 1. Carefully observe and document any behavioral changes. 2. Consider co-administration with a peripherally acting AADC inhibitor (like carbidopa) to limit the peripheral conversion of this compound and potentially reduce systemic side effects, though this may alter the intended overall effect.[10] |
In Vitro Experiments
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or inconsistent conversion of this compound to norepinephrine. | 1. Low AADC activity in the chosen cell line: Not all cell lines express sufficient levels of aromatic L-amino acid decarboxylase. 2. This compound degradation in cell culture media: As a phenolic compound, this compound may be unstable in certain culture media, especially over long incubation times.[11] 3. Presence of interfering substances in the media: Components of the media or serum may inhibit AADC activity. | 1. Use cell lines known to have high AADC activity, such as the human neuroblastoma cell line SH-SY5Y or the rat pheochromocytoma cell line PC12.[3] 2. Minimize the incubation time as much as possible. Consider including antioxidants like vitamin C in the formulation, which has been shown to improve the stability of this compound in oral dosage forms.[12] Perform a stability study of this compound in your specific cell culture medium. 3. Use a serum-free medium if possible, or test different lots of serum. |
| Cytotoxicity at higher this compound concentrations. | 1. Oxidative stress: The metabolism of this compound and norepinephrine can generate reactive oxygen species. 2. Off-target effects: High concentrations of any compound can lead to non-specific cellular stress. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration range for your cell line. 2. Consider co-treatment with an antioxidant to mitigate oxidative stress. |
Data Presentation
Pharmacokinetic Parameters of this compound
| Parameter | Human | Rat | Mouse | Dog |
| Half-life (t½) | ~2.5 - 3 hours[1][2] | ~1 - 4 hours[1] | No specific data found | No specific data found |
| Time to Peak Concentration (Tmax) | ~1 - 4 hours[1] | No specific data found | No specific data found | No specific data found |
| Bioavailability | ~90%[1] | No specific data found | No specific data found | No specific data found |
| Primary Route of Elimination | Renal[1][2] | Renal[1][2] | Renal[2] | Renal[2] |
Note: Preclinical pharmacokinetic data for this compound is limited in publicly available literature. The data for rats is a broader range from preclinical studies.
Experimental Protocols
In Vivo: Repeat-Dose Oral Gavage in Rats
This protocol is a general guideline based on a study that used twice-daily oral administration of this compound in rats.[8]
-
Animal Model: Male Sprague-Dawley rats.
-
Formulation: this compound can be suspended in a vehicle such as 0.5% carboxymethyl cellulose. A patent for an oral dosage form suggests that antioxidants like vitamin C can improve stability.[12]
-
Dosing Regimen:
-
Administer this compound at a dose of 15 mg/kg orally, twice daily, for the desired study duration (e.g., 5 days).[8]
-
The timing of the doses should be consistent each day to minimize variability.
-
-
Measurements:
-
Monitor blood pressure and heart rate at baseline and at various time points after the final dose.
-
Collect blood samples for pharmacokinetic analysis at appropriate time points.
-
-
Considerations:
-
Oral gavage can be stressful to the animals and may affect cardiovascular parameters.[4] Ensure proper training and handling to minimize stress.
-
The palatability of the formulation can be a factor in voluntary oral administration methods.
-
In Vitro: this compound to Norepinephrine Conversion in SH-SY5Y Cells
This is a generalized protocol for assessing the conversion of this compound to norepinephrine in a relevant cell line.
-
Cell Line: SH-SY5Y human neuroblastoma cells, which endogenously express AADC.
-
Cell Culture:
-
Culture SH-SY5Y cells in a suitable medium, such as a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12, supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere and grow to a desired confluency (e.g., 80-90%).
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or a buffer).
-
Dilute the this compound stock solution in cell culture medium to the desired final concentrations. It is advisable to perform a dose-response curve to determine the optimal concentration.
-
Replace the existing medium in the cell culture plates with the medium containing this compound.
-
-
Incubation and Sample Collection:
-
Incubate the cells for a predetermined period (e.g., 1, 3, 6, 12, 24 hours).
-
At each time point, collect the cell culture supernatant and/or cell lysates for analysis.
-
-
Analysis:
-
Analyze the concentration of this compound and norepinephrine in the collected samples using a validated analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) or liquid chromatography-mass spectrometry (LC-MS).
-
Mandatory Visualizations
Caption: Metabolic pathway and mechanism of action of this compound.
Caption: Simplified norepinephrine signaling pathways.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contamination of the Norepinephrine Prodrug this compound by Dihydroxyphenylacetaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. [Study on the metabolism of this compound in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Voluntary oral dosing for precise experimental compound delivery in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 9. This compound Persistence in Neurogenic Orthostatic Hypotension May Be Affected by Titration Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2018119323A1 - this compound compositions and methods - Google Patents [patents.google.com]
- 11. Instability of, and generation of hydrogen peroxide by, phenolic compounds in cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN104434868A - Stable this compound oral dosage form facilitating alimentary canal dissolution - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Inconsistent Pressor Responses to Droxidopa In Vivo
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent pressor responses to droxidopa in in vivo experiments. The following information is provided in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of this compound?
A1: this compound (L-threo-3,4-dihydroxyphenylserine or L-DOPS) is an orally administered synthetic amino acid that acts as a prodrug to norepinephrine (B1679862).[1][2] It is converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC).[1] This enzymatic conversion is the primary mechanism by which this compound exerts its pressor effect, increasing blood pressure by inducing peripheral arterial and venous vasoconstriction.[3]
Q2: Where does the conversion of this compound to norepinephrine occur?
A2: The conversion of this compound to norepinephrine can occur in multiple locations within the body:
-
Peripheral Tissues: AADC is widely expressed in peripheral tissues. A significant portion of this compound is converted to norepinephrine outside the central nervous system (CNS).[3]
-
Sympathetic Nerve Terminals: this compound can be taken up by postganglionic sympathetic neurons, converted to norepinephrine, and then released as a neurotransmitter.
-
Central Nervous System (CNS): this compound can cross the blood-brain barrier and be converted to norepinephrine within the CNS.[1][4]
Q3: What is the expected time course of the pressor response to this compound?
A3: Following oral administration, the pressor effect of this compound is generally observed within one hour, with peak effects occurring between 3 to 4 hours. The duration of the pressor effect is approximately 6 hours.[5] Plasma norepinephrine levels peak around 3 to 4 hours after dosing.[5]
Troubleshooting Guide for Inconsistent Pressor Responses
An inconsistent pressor response to this compound can be frustrating and can compromise experimental outcomes. This guide provides a systematic approach to identifying and resolving potential issues.
Problem 1: Blunted or Absent Pressor Response
| Possible Cause | Troubleshooting Action |
| Suboptimal Dose | The dose of this compound may be too low to elicit a significant pressor response. In clinical trials, doses are titrated upwards from 100 mg three times daily to a maximum of 600 mg three times daily to achieve a symptomatic response.[6][7] In animal models, a dose-response study is crucial to determine the optimal dose. For instance, in rats, doses ranging from 100-300 mg/kg have been used.[8] |
| Interaction with DOPA Decarboxylase Inhibitors (e.g., Carbidopa) | Co-administration of DOPA decarboxylase inhibitors can prevent the peripheral conversion of this compound to norepinephrine, thereby blunting its pressor effect.[5][9] If your experimental model involves the use of such inhibitors, consider whether this interaction is intended. If not, ensure that there is an adequate washout period for these inhibitors before this compound administration. In some cases, a higher dose of this compound may be required to overcome this inhibition.[7] |
| Low Sympathetic Tone or Denervation | The pressor response to this compound can be influenced by the baseline level of sympathetic activity. In sympathectomized rats, the pressor effect of this compound is enhanced.[5] Conversely, in models with very low sympathetic tone, the response may be altered. Consider the physiological state of your animal model. |
| Dietary Factors | Administration of this compound with a high-fat meal can delay and decrease its absorption, leading to a blunted and delayed pressor response.[10][11] Standardize feeding protocols and administer this compound consistently with or without food.[12] |
| Anesthesia | Anesthetics can significantly impact cardiovascular parameters and autonomic function. The type of anesthetic used and the depth of anesthesia can alter the pressor response to this compound. Whenever possible, use conscious, freely moving animals with telemetry implants for the most reliable blood pressure measurements.[13] If anesthesia is necessary, choose an agent with minimal cardiovascular side effects and maintain a consistent level of anesthesia across all experimental groups. |
Problem 2: High Variability in Pressor Response Between Animals
| Possible Cause | Troubleshooting Action |
| Genetic Variability | Different strains of animals can exhibit varying metabolic rates and drug responses.[14] Ensure that all animals in the study are from the same inbred strain. |
| Individual Differences in Metabolism | Even within the same strain, there can be individual variations in the activity of AADC, leading to different rates of norepinephrine production.[15] Increasing the number of animals per group can help to account for this biological variability. |
| Inconsistent Drug Administration | Improper or inconsistent administration of this compound can lead to variable drug exposure. For oral gavage, ensure correct placement and consistent volume and concentration. |
| Stress-Induced Blood Pressure Fluctuations | Handling and procedural stress can cause significant fluctuations in blood pressure, masking the true effect of the drug. Acclimate animals to the experimental procedures and environment to minimize stress. Telemetry is the gold standard for minimizing stress-related artifacts in blood pressure recordings.[13][16] |
| Inaccurate Blood Pressure Measurement | Technical issues with blood pressure measurement can introduce significant variability. See the "Experimental Protocols" section for best practices in blood pressure monitoring. |
Data Summary Tables
Table 1: Pharmacokinetic Parameters of this compound in Healthy Elderly Subjects (Single 300 mg Dose)
| Parameter | Fed State (High-Fat Meal) | Fasted State |
| Cmax (ng/mL) | 2057 | 3160 |
| Tmax (hours) | 4.00 | 2.00 |
| AUC (h*ng/mL) | 10,927 | 13,857 |
| t½ (hours) | 2.58 | 2.68 |
| Data from a study in healthy elderly subjects.[10] |
Table 2: Pressor Effect of this compound in Patients with Neurogenic Orthostatic Hypotension
| Parameter | This compound | Placebo |
| Mean Increase in Standing Systolic BP (mmHg) | 11.2 | 3.9 |
| Mean Increase in Supine Systolic BP (mmHg) | 7.6 | 0.8 |
| Data from a clinical trial in patients with nOH.[3] |
Experimental Protocols
Protocol 1: In Vivo Blood Pressure Measurement in Rodents
This protocol outlines two common methods for blood pressure measurement in rodents.
A. Tail-Cuff Plethysmography (Non-Invasive)
-
Acclimation: Acclimate the animals to the restraining device and tail-cuff inflation for several days before the actual experiment to minimize stress.
-
Procedure:
-
Place the conscious animal in a restraining device.
-
Position the tail cuff and pulse sensor on the animal's tail.
-
Inflate and deflate the cuff automatically using the system.
-
Record at least 3-5 stable blood pressure readings and average them for each time point.
-
-
Considerations: While non-invasive, this method can be prone to stress-induced artifacts and variability.[17]
B. Radiotelemetry (Invasive - Gold Standard)
-
Surgical Implantation:
-
Under sterile surgical conditions and appropriate anesthesia, implant a telemetry transmitter with a pressure-sensing catheter.
-
For rats, the catheter is typically inserted into the abdominal aorta, with the transmitter body placed in the peritoneal cavity.[13][18]
-
For mice, the catheter is often placed in the carotid artery, with the transmitter body in a subcutaneous pocket.[13][18]
-
Allow for a post-operative recovery period of at least 7-10 days to ensure the animal has returned to its normal physiological state.[19]
-
-
Data Acquisition:
-
House the animals individually in their home cages placed on top of a receiver.
-
Continuously record blood pressure, heart rate, and activity data wirelessly.
-
-
Advantages: Provides continuous, long-term, and stress-free measurements of cardiovascular parameters in conscious, freely moving animals.[13][16][19]
Protocol 2: this compound Administration in Rodents
-
Drug Preparation:
-
This compound is slightly soluble in water. Prepare a fresh suspension or solution on the day of the experiment. The vehicle used should be consistent across all experimental groups.
-
-
Administration:
-
Oral Gavage (p.o.): This is a common route for this compound administration in preclinical studies, mimicking the clinical route of administration.
-
Gently restrain the animal.
-
Insert a gavage needle of appropriate size into the esophagus.
-
Administer the calculated volume of the this compound suspension/solution.
-
-
Intraperitoneal (i.p.) Injection: While not the clinical route, i.p. administration can be used for initial screening or when oral administration is not feasible.
-
-
Dose Titration:
Mandatory Visualizations
Caption: this compound signaling pathway and mechanism of action.
Caption: A typical experimental workflow for in vivo this compound studies.
Caption: A logical troubleshooting workflow for inconsistent pressor responses.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound for the treatment of neurogenic orthostatic hypotension in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for neurogenic orthostatic hypotension: A randomized, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NORTHERA® (this compound) | Clinical Trials Information [northerahcp.com]
- 7. Northera (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. drugs.com [drugs.com]
- 10. Comparison of the Pharmacokinetics of this compound After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Factors Affecting Drug Response in Animals [bivatec.com]
- 15. benchchem.com [benchchem.com]
- 16. Blood Pressure Monitoring Using Radio Telemetry Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tail-cuff versus radiotelemetry to measure blood pressure in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Managing Droxidopa-Induced Behavioral Changes in Animal Models
Welcome to the Technical Support Center for researchers utilizing droxidopa in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and interpret behavioral changes that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also known as L-threo-dihydroxyphenylserine (L-DOPS), is an orally administered synthetic amino acid precursor of norepinephrine (B1679862).[1][2] It is converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (dopa-decarboxylase).[3] This mechanism increases norepinephrine levels in the body, which can help to manage conditions like neurogenic orthostatic hypotension (nOH) by increasing vascular tone and blood pressure.[3]
Q2: Does this compound cross the blood-brain barrier?
A2: Yes, unlike norepinephrine itself, this compound can cross the blood-brain barrier.[4][5] This allows it to be converted to norepinephrine within the central nervous system (CNS), potentially impacting various neurological functions and behaviors.[4]
Q3: What are the potential behavioral changes observed with this compound administration in animal models?
A3: While research in animal models is ongoing, clinical studies in humans have reported behavioral side effects such as mania, irritability, confusion, and memory difficulties.[4][5][6] In animal models, particularly rats, this compound has been shown to affect hyperactivity, inattention, and impulsive actions, though in the context of an ADHD model, it improved these behaviors.[1] Researchers should be observant for a range of behavioral changes, including alterations in locomotor activity, anxiety-like behaviors, and cognitive function.
Q4: What is the hypothesized mechanism for these behavioral changes?
A4: The leading hypothesis is that these behavioral manifestations result from an "overdose" of key noradrenergic networks in the brain, particularly those linking the orbitofrontal and mesolimbic regions.[4][6][7] The central conversion of this compound to norepinephrine can lead to excessive stimulation of these pathways, which are involved in regulating mood, arousal, and executive function.[8][9]
Troubleshooting Guide: Managing Unexpected Behavioral Changes
This guide is designed to help you identify, understand, and mitigate unexpected behavioral changes in your animal models following this compound administration.
Issue 1: Hyperactivity, Mania-like, or Irritable Behavior
Symptoms:
-
Increased locomotor activity in an open-field test.
-
Reduced time spent in the open arms of an elevated plus maze, which may suggest increased anxiety or agitation.
-
Aggressive behavior towards cage mates or handlers.
Possible Causes:
-
Dose is too high: The most likely cause is an excessive dose of this compound leading to overstimulation of central noradrenergic pathways.[4][6]
-
Rapid dose titration: Increasing the dose too quickly may not allow for proper acclimatization.
-
Individual animal sensitivity: As with any compound, there can be significant inter-animal variability in response.
Troubleshooting Steps:
-
Review and Adjust Dosage:
-
Implement a Slower Titration Schedule:
-
If your protocol involves dose escalation, increase the time between increments to allow for physiological adaptation.
-
-
Refine Behavioral Assessment:
-
Utilize a battery of behavioral tests to better characterize the observed changes. For example, combine an open-field test for locomotor activity with an elevated plus maze to assess anxiety-like behavior.
-
-
Consider Co-administration with a Peripheral Dopa-Decarboxylase Inhibitor (PDDI):
-
In some research contexts, a PDDI like benserazide (B1668006) is used to limit the peripheral conversion of this compound to norepinephrine, thereby increasing its central availability.[1] Be aware that this can potentiate the central effects and may require a lower dose of this compound.
-
Issue 2: Cognitive Impairment or Confusion
Symptoms:
-
Impaired performance in cognitive tasks such as the Y-maze or T-maze for assessing spatial working memory.
-
Difficulty in learning a new task or recalling a previously learned one.
-
Unusual or erratic behavior during testing.
Possible Causes:
-
Disruption of Prefrontal Cortex Function: The prefrontal cortex, which is crucial for executive function and working memory, is heavily modulated by norepinephrine.[8] Excessive noradrenergic stimulation can impair its function.
-
Stress-induced cognitive deficits: The physiological stress from the drug's effects could indirectly impact cognitive performance.
Troubleshooting Steps:
-
Dose Adjustment: As with hyperactivity, the first step should be to evaluate and potentially lower the this compound dose.
-
Appropriate Cognitive Assays: Select cognitive tests that are sensitive to noradrenergic modulation. The 5-choice serial reaction time task can be used to assess attention and impulsivity.[10]
-
Acclimatization and Handling: Ensure that all animals are properly habituated to the testing environment and handling procedures to minimize confounding stress.
-
Monitor for Seizures: Although rare, severe neurological reactions can occur. Monitor for any signs of seizure activity and consult with a veterinarian if observed.
Data Summary
Table 1: this compound-Induced Behavioral Changes in Humans and Potential Animal Model Correlates
| Behavioral Change (Human) | Potential Animal Model Correlate | Recommended Behavioral Assay |
| Mania, Hyperactivity | Increased locomotor activity | Open-Field Test |
| Irritability, Anxiety | Increased anxiety-like behavior | Elevated Plus Maze, Dark-Light Box Test |
| Confusion, Memory Difficulties | Impaired spatial working memory | Y-Maze, T-Maze |
| Impulsivity | Increased premature responses | 5-Choice Serial Reaction Time Task |
This table is based on extrapolations from human clinical data and general principles of behavioral neuroscience, as direct animal studies on this compound-induced adverse behavioral effects are limited.
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rodents
Objective: To administer a precise oral dose of this compound to a mouse or rat.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Syringes (1 mL or appropriate size)
-
Oral gavage needles (stainless steel or flexible plastic, appropriate size for the animal)
-
Scale for weighing animals
Procedure:
-
Preparation:
-
Prepare the this compound suspension in the vehicle at the desired concentration. Ensure it is well-mixed before each administration.
-
Weigh each animal to calculate the exact volume to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
-
Handling and Restraint:
-
Gently restrain the animal, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
-
Gavage Administration:
-
Measure the correct insertion depth by holding the gavage needle alongside the animal, from the mouth to the last rib.
-
Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth.
-
Allow the animal to swallow the needle as it reaches the pharynx, which aids its passage into the esophagus. Do not force the needle.
-
Once at the pre-measured depth, slowly administer the solution over 2-3 seconds.
-
Gently withdraw the needle along the same path.
-
-
Post-Procedure Monitoring:
-
Return the animal to its home cage and monitor for any signs of distress, such as labored breathing.
-
Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Objective: To assess anxiety-like behavior in rodents treated with this compound.
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Acclimatization: Allow the animals to habituate to the testing room for at least 30-60 minutes before the test.
-
Testing:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
A video tracking system should be used to record the session for later analysis.
-
-
Data Analysis:
-
Measure the time spent in the open arms versus the closed arms.
-
Measure the number of entries into the open and closed arms.
-
A decrease in the time spent and entries into the open arms is indicative of increased anxiety-like behavior.
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between each animal to remove olfactory cues.
Visualizations
Caption: this compound's conversion to norepinephrine both peripherally and centrally.
References
- 1. This compound alters dopamine neuron and prefrontal cortex activity and improves attention-deficit/hyperactivity disorder-like behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-dihydroxyphenylserine (this compound): a new therapy for neurogenic orthostatic hypotension: the US experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cognitive and Behavioral Changes in Patients Treated With this compound for Neurogenic Orthostatic Hypotension: A Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cognitive and Behavioral Changes in Patients Treated With this compound for Neurogenic Orthostatic Hypotension: A Retrospective Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2198 Cognitive and behavioral side effects in patients treated with this compound for neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Behavioral and Transcriptomic Changes Following Brain-Specific Loss of Noradrenergic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Animal models of bipolar mania: The past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Droxidopa's Long-Term Impact on Renal Function
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the long-term renal effects of droxidopa.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound could impact renal function?
A1: this compound is a prodrug that is converted to norepinephrine (B1679862).[1][2][3] This conversion can occur in renal proximal tubular cells, which express the enzyme L-aromatic-amino-acid decarboxylase.[4][5] The localized increase in norepinephrine could potentially affect renal hemodynamics, such as renal blood flow and glomerular filtration rate, through its action on adrenergic receptors in the kidney.[6][7]
Q2: Are there specific patient populations that require more intensive renal function monitoring during long-term this compound studies?
A2: Yes, patients with pre-existing renal insufficiency (e.g., Glomerular Filtration Rate [GFR] < 60 mL/min/1.73 m²), the elderly (over 60 years of age), individuals with diabetes, heart failure, or those who are volume-depleted are at a higher risk for drug-induced nephrotoxicity and should be monitored more frequently.[8] Additionally, patients with severe renal impairment (GFR <30 mL/min) have limited data available, and caution is advised.[9][10]
Q3: What are the key renal function biomarkers to monitor in a long-term this compound study?
A3: A comprehensive panel of biomarkers is recommended. This should include traditional markers like serum creatinine (B1669602) (SCr) and blood urea (B33335) nitrogen (BUN), as well as more sensitive markers like cystatin C.[4][11] Calculation of estimated Glomerular Filtration Rate (eGFR) using equations that incorporate both creatinine and cystatin C is also recommended for a more accurate assessment of kidney function.[11][12][13] In addition to these, monitoring urine for proteinuria or albuminuria is also crucial.
Q4: How frequently should renal function be monitored in a long-term study?
A4: A baseline renal function assessment is essential before initiating this compound.[8][14] Following initiation, renal function and vital signs should be monitored, especially during dose titration and then periodically throughout the study.[8][14] For high-risk populations, more frequent monitoring is advisable. A suggested schedule could be at 1, 3, 6, and 12 months, and then annually, with additional checks if there are changes in clinical status or concomitant medications.
Q5: What are the potential confounding factors that could affect the interpretation of renal function data in these studies?
A5: Confounding factors include concomitant medications with nephrotoxic potential, underlying disease progression (especially in patient populations with autonomic failure who may have other comorbidities), changes in hydration status, and fluctuations in blood pressure.[8] It is important to document and control for these variables in the study design and analysis.
Troubleshooting Guides
Issue 1: A participant shows a significant increase in serum creatinine from baseline.
-
Possible Cause 1: this compound-related effect. The increase in norepinephrine could alter renal hemodynamics.
-
Troubleshooting Step:
-
Confirm the finding with a repeat measurement.
-
Assess for other signs of kidney injury, such as changes in urine output or new-onset proteinuria.
-
Consider a more detailed renal workup, including measurement of cystatin C and calculation of eGFR using multiple formulas.
-
Evaluate for a temporal relationship between this compound administration or dose changes and the rise in creatinine.
-
If the increase is clinically significant and persistent, consider a dose reduction or temporary discontinuation of the drug under medical supervision to assess for reversibility.[14]
-
-
-
Possible Cause 2: Dehydration or volume depletion.
-
Troubleshooting Step:
-
Assess the participant's hydration status through clinical examination and history.
-
Encourage adequate fluid intake and re-measure renal function markers.
-
-
-
Possible Cause 3: Concomitant medication.
-
Troubleshooting Step:
-
Review the participant's medication list for any new or changed doses of potentially nephrotoxic drugs (e.g., NSAIDs, ACE inhibitors).[14]
-
If a suspect medication is identified, consult with the principal investigator to consider alternatives.
-
-
Issue 2: A participant develops new-onset hypertension.
-
Possible Cause: this compound's mechanism of action. As a precursor to norepinephrine, this compound can increase blood pressure, and supine hypertension is a known side effect.[3][9][15]
-
Troubleshooting Step:
-
Monitor supine and standing blood pressure regularly, especially before and after dosing.[16]
-
Advise the participant to elevate the head of the bed to mitigate supine hypertension.[15]
-
If supine hypertension persists and is clinically significant, a dose reduction or adjustment in the timing of the last daily dose (at least 3 hours before bedtime) may be necessary.[15][16]
-
-
Data Presentation
Table 1: Key Renal Function Parameters for Long-Term this compound Studies
| Parameter | Baseline Assessment | Follow-up Assessments (Suggested Frequency) | Justification |
| Serum Creatinine (SCr) | Yes | 1, 3, 6, 12 months; then annually | Standard marker of renal function.[17] |
| Blood Urea Nitrogen (BUN) | Yes | 1, 3, 6, 12 months; then annually | Provides complementary information to SCr.[17] |
| Cystatin C | Yes | 1, 3, 6, 12 months; then annually | A more sensitive marker of GFR, less influenced by muscle mass.[11][13] |
| eGFR (CKD-EPI Cr-Cys) | Yes | 1, 3, 6, 12 months; then annually | Combined equation provides a more accurate GFR estimate.[11][12] |
| Urinalysis | Yes | 6, 12 months; then annually | To detect proteinuria, hematuria, and other abnormalities.[18] |
| Urine Albumin-to-Creatinine Ratio (UACR) | Yes | 6, 12 months; then annually | To quantify albuminuria, an early sign of kidney damage. |
| Blood Pressure (Supine and Standing) | Yes | At each study visit | To monitor for efficacy and the potential side effect of supine hypertension.[16] |
Experimental Protocols
Protocol 1: Assessment of Serum Renal Biomarkers
-
Objective: To quantify serum levels of creatinine, BUN, and cystatin C.
-
Materials:
-
Vacutainer tubes (serum separator tubes).
-
Centrifuge.
-
Pipettes and pipette tips.
-
Cryovials for sample storage.
-
Automated clinical chemistry analyzer.
-
Commercially available assay kits for creatinine, BUN, and cystatin C.
-
-
Procedure:
-
Sample Collection: Collect 5-10 mL of whole blood into a serum separator tube.
-
Sample Processing:
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 1,500 x g for 15 minutes at 4°C.
-
Aliquot the serum into labeled cryovials.
-
-
Sample Storage: Store serum samples at -80°C until analysis.
-
Analysis:
-
Thaw samples on ice.
-
Perform the assays for creatinine, BUN, and cystatin C according to the manufacturer's instructions for the specific clinical chemistry analyzer and assay kits.
-
Run quality control samples with each batch to ensure accuracy and precision.
-
-
-
Data Analysis:
-
Calculate eGFR using the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) 2021 equation incorporating both creatinine and cystatin C.
-
Compare follow-up values to baseline for each participant.
-
Protocol 2: Assessment of Urinary Renal Biomarkers
-
Objective: To perform a urinalysis and quantify the urine albumin-to-creatinine ratio (UACR).
-
Materials:
-
Sterile urine collection cups.
-
Urine dipsticks for urinalysis.
-
Centrifuge.
-
Pipettes and pipette tips.
-
Cryovials for sample storage.
-
Automated clinical chemistry analyzer.
-
Commercially available assay kits for urine albumin and creatinine.
-
-
Procedure:
-
Sample Collection: Collect a first-morning, mid-stream urine sample in a sterile collection cup.
-
Urinalysis: Perform a dipstick urinalysis according to the manufacturer's instructions, noting results for protein, blood, glucose, and other parameters.
-
Sample Processing:
-
Centrifuge the urine at 1,500 x g for 10 minutes at 4°C to pellet any cellular debris.
-
Aliquot the supernatant into labeled cryovials.
-
-
Sample Storage: Store urine samples at -80°C until analysis.
-
Analysis:
-
Thaw samples on ice.
-
Perform the assays for urine albumin and creatinine according to the manufacturer's instructions.
-
-
-
Data Analysis:
-
Calculate the UACR by dividing the urine albumin concentration (in mg) by the urine creatinine concentration (in g).
-
Categorize the level of albuminuria (e.g., normal, microalbuminuria, macroalbuminuria).
-
Visualizations
Caption: this compound's conversion to norepinephrine and its potential impact on renal function.
Caption: Experimental workflow for long-term renal function assessment in this compound studies.
References
- 1. CKD Biomarkers Consortium - Laboratory SOPs [ckdbiomarkersconsortium.org]
- 2. ccjm.org [ccjm.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Detection, Monitoring, and Mitigation of Drug-Induced Nephrotoxicity: A Pragmatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for Management of Chronic Hypotension in Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. mdpi.com [mdpi.com]
- 8. Drug-Induced Nephrotoxicity | AAFP [aafp.org]
- 9. reference.medscape.com [reference.medscape.com]
- 10. NORTHERA® (this compound) | Dosing & Titration [northerahcp.com]
- 11. Exploring Renal Function Assessment: Creatinine, Cystatin C, and Estimated Glomerular Filtration Rate Focused on the European Kidney Function Consortium Equation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. login.medscape.com [login.medscape.com]
- 15. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 16. droracle.ai [droracle.ai]
- 17. This compound, an oral norepinephrine precursor, improves hemodynamic and renal alterations of portal hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Monitoring for Drug-Induced Nephrotoxicity - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Droxidopa Dose-Response Curve Optimization: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Droxidopa. Our goal is to facilitate the optimization of dose-response curves in new experimental models by addressing common challenges and providing detailed experimental protocols.
Troubleshooting Guide for this compound Experiments
Researchers may encounter various issues during in vitro and in vivo experiments with this compound. The following table outlines common problems, their potential causes, and recommended solutions to ensure data accuracy and reproducibility.
| Problem | Potential Causes | Recommended Solutions |
| High Variability in Animal Response | Biological variability among animals. Inconsistent drug administration (e.g., gavage technique). Stress-induced physiological changes affecting blood pressure. | Increase the number of animals per experimental group to improve statistical power. Ensure consistent and proper training for all personnel on administration techniques. Acclimatize animals to the experimental environment and handling to minimize stress. |
| Unexpectedly Low or High Blood Pressure Response | Incorrect dosage calculation or administration. Issues with the vehicle for this compound (e.g., poor solubility, precipitation). Problems with blood pressure measurement equipment or technique. | Double-check all dose calculations and ensure accurate administration. This compound is slightly soluble in water; consider pH adjustment or a co-solvent, ensuring the vehicle itself does not have physiological effects. Calibrate blood pressure monitoring equipment regularly and use a consistent, minimally stressful measurement procedure. |
| Low Plasma Norepinephrine (B1679862) Levels After this compound Administration | Poor oral bioavailability of this compound in the specific animal model. Degradation of this compound in the gastrointestinal tract. Inefficient conversion of this compound to norepinephrine. | Consider alternative administration routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass the GI tract. Ensure proper formulation of the dosing solution to maximize absorption. Investigate potential co-administration with a peripheral DOPA decarboxylase inhibitor like carbidopa (B1219) to increase norepinephrine levels in the central nervous system, if that is the target. |
| Adverse Events in Animal Models (e.g., distress, lethargy) | The administered dose may be too high, approaching the maximum tolerated dose (MTD). The vehicle used for administration may be causing adverse effects. | Conduct a dose-range finding study to determine the MTD in your specific model. If a new vehicle is used, include a vehicle-only control group to assess for any vehicle-specific effects. |
| Precipitation of this compound in Dosing Solution | Poor solubility of this compound in the chosen vehicle. | This compound has limited water solubility. Consider adjusting the pH of the vehicle or using a suitable co-solvent. For suspensions, ensure the solution is uniformly mixed before and during administration. |
Frequently Asked Questions (FAQs)
This section addresses specific questions that researchers may have when designing and conducting experiments with this compound.
Q1: What is the fundamental mechanism of action of this compound?
A1: this compound is a prodrug that is converted to the neurotransmitter norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as dopa-decarboxylase. This conversion is not dependent on the enzyme dopamine (B1211576) β-hydroxylase (DBH). The newly synthesized norepinephrine can then act on adrenergic receptors to elicit physiological responses, primarily an increase in blood pressure through vasoconstriction.
Q2: What are the established experimental animal models for studying this compound?
A2: Early preclinical studies demonstrating the pressor effect of this compound were conducted in rats and rabbits. Sympathectomized rat models have been used to highlight the drug's potential in conditions of autonomic failure. When selecting a model, it is crucial to consider the specific research question, such as investigating neurogenic orthostatic hypotension (nOH) or other conditions involving norepinephrine deficiency.
Q3: How should a dose-response study for this compound be designed in a new animal model?
A3: A typical dose-response study should begin with a dose-range finding study to establish the minimum effective dose and the maximum tolerated dose. In clinical trials, this compound doses are titrated upwards, starting from 100 mg three times daily and increasing to a maximum of 600 mg three times daily. While direct translation of clinical doses to animal models is not always appropriate, a similar incremental approach is recommended. Key parameters to measure include blood pressure, heart rate, and plasma norepinephrine levels at various time points after administration.
Q4: What is the recommended method for measuring blood pressure in rodent models receiving this compound?
A4: Implantable radio-telemetry is considered the gold standard for measuring blood pressure in conscious, unrestrained rodents as it allows for continuous and direct measurement of systolic, diastolic, and mean arterial pressures without the confounding effects of restraint stress. The surgical procedure involves implanting a catheter into an artery (e.g., abdominal aorta or carotid artery) connected to a transmitter placed in the peritoneal cavity or subcutaneously.
Q5: What are the common side effects of this compound observed in clinical studies that might be relevant for animal models?
A5: The most common adverse events reported in human clinical trials include headache, dizziness, nausea, and hypertension. A significant consideration is the risk of supine hypertension, which is an excessive increase in blood pressure when in a lying position. Therefore, continuous blood pressure monitoring in animal models is crucial to detect and manage potential hypertensive events.
Experimental Protocols
Protocol for Establishing a this compound Dose-Response Curve in Rats
This protocol outlines the key steps for determining the dose-response relationship of this compound on blood pressure in a rat model.
1. Animal Model and Acclimation:
-
Species: Sprague-Dawley or Wistar rats are commonly used.
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to any procedures. Handle the animals daily to minimize stress.
2. Surgical Implantation of Telemetry Device:
-
Follow established surgical procedures for implanting a radio-telemetry device for continuous blood pressure monitoring. The catheter is typically placed in the abdominal aorta.
-
Allow a post-operative recovery period of at least 7-10 days before starting the experiment.
3. This compound Administration:
-
Vehicle: this compound can be suspended in a vehicle such as 0.5% methylcellulose (B11928114) in sterile water. The solubility of this compound is limited, so ensure consistent and thorough mixing.
-
Dose Range: Based on clinical data and initial pilot studies, a starting dose range could be 10-100 mg/kg, administered orally via gavage.
-
Dosing Schedule: Administer this compound at the same time each day to minimize circadian variations in blood pressure.
4. Data Collection and Analysis:
-
Blood Pressure: Continuously record systolic, diastolic, and mean arterial pressure, as well as heart rate, using the telemetry system.
-
Plasma Norepinephrine: Collect blood samples at baseline and at various time points post-dosing (e.g., 1, 2, 4, 6, and 24 hours) to measure plasma norepinephrine levels.
-
Analysis: Plot the change in blood pressure and norepinephrine levels against the administered dose to generate a dose-response curve.
Protocol for Quantification of Plasma Norepinephrine using HPLC-ECD
This protocol provides a general guideline for measuring norepinephrine in plasma samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
1. Sample Collection and Preparation:
-
Collect whole blood in pre-chilled tubes containing EDTA as an anticoagulant.
-
Immediately centrifuge the blood at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
For analysis, thaw the plasma samples on ice. To 1 mL of plasma, add an internal standard (e.g., dihydroxybenzylamine - DHBA).
-
Perform alumina (B75360) extraction to isolate the catecholamines. This involves adding Tris buffer and activated aluminum oxide to the plasma, followed by vortexing and centrifugation.
-
Wash the alumina pellet with water to remove interfering substances.
-
Elute the norepinephrine and internal standard from the alumina using perchloric acid.
2. HPLC-ECD Analysis:
-
System: Use an HPLC system equipped with a C18 reversed-phase column and an electrochemical detector.
-
Mobile Phase: A common mobile phase consists of a sodium dihydrogen phosphate (B84403) buffer containing an ion-pairing agent like octanesulfonic acid, EDTA, and an organic modifier like methanol (B129727) or acetonitrile, with the pH adjusted to be acidic.
-
Detection: Set the potential of the electrochemical detector to a level optimal for the oxidation of norepinephrine (e.g., +0.65 V).
-
Injection: Inject the prepared sample extract onto the HPLC column.
3. Data Analysis:
-
Generate a standard curve using known concentrations of norepinephrine.
-
Identify and quantify the norepinephrine peak in the sample chromatograms based on its retention time and peak area relative to the internal standard and the standard curve.
Visualizations
Technical Support Center: Overcoming Droxidopa's Limited Efficacy in Chronic Treatment Models
For researchers, scientists, and drug development professionals investigating the therapeutic potential of Droxidopa, its variable and sometimes limited efficacy in chronic treatment models presents a significant challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments, alongside detailed experimental protocols and data to inform your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that arise during the chronic administration of this compound in experimental models.
Q1: We are observing a diminished pressor response to this compound after several weeks of continuous administration in our animal model. What could be the underlying cause?
A1: This phenomenon, often referred to as tachyphylaxis or tolerance, is a key challenge in the long-term application of this compound. Several mechanisms could be at play:
-
Enzymatic Upregulation: this compound is a prodrug that is converted to norepinephrine (B1679862) by the enzyme aromatic L-amino acid decarboxylase (AADC).[1][2] Chronic exposure to a substrate like this compound may lead to an upregulation of AADC activity. This is a known phenomenon with L-DOPA, another AADC substrate, where chronic use can induce peripheral AADC activity, potentially leading to a "waning effect" requiring dose increases.[3] This increased enzymatic activity could lead to a more rapid conversion and clearance of this compound, reducing its effective duration of action.
-
Adrenergic Receptor Desensitization: The continuous presence of elevated norepinephrine levels, resulting from chronic this compound administration, can lead to the desensitization of adrenergic receptors.[4] This is a common physiological response to prevent overstimulation. Studies have shown that chronic elevation of norepinephrine can lead to uncoupling of the beta-adrenergic receptor from its signaling pathway and reduced adenylate cyclase activation, without a decrease in receptor density.[2]
-
Intraneuronal Storage and Release Dynamics: The efficacy of this compound can be influenced by the integrity of peripheral sympathetic neurons. In conditions with intact neurons, this compound can be converted to norepinephrine and stored in synaptic vesicles, leading to a prolonged effect.[5] However, chronic administration might alter the dynamics of norepinephrine storage and release, contributing to a reduced response over time.
Troubleshooting Steps:
-
Assess AADC Activity: Measure AADC enzyme activity in relevant tissues (e.g., liver, kidney, peripheral nerves) from chronically treated and control animals. A significant increase in AADC activity in the treated group would support the hypothesis of enzymatic upregulation.
-
Evaluate Adrenergic Receptor Function: Conduct functional assays (e.g., isolated tissue bath experiments with adrenergic agonists) to assess the responsiveness of blood vessels from chronically treated animals. A rightward shift in the dose-response curve to norepinephrine would indicate desensitization.
-
Implement a "Drug Holiday": Temporarily discontinuing this compound administration for a period may help restore the initial response, suggesting a reversible desensitization mechanism.
Q2: We are seeing significant inter-individual variability in the response to this compound in our study cohort. What factors could contribute to this?
A2: The variable response to this compound is a well-documented clinical observation and is likely multifactorial in experimental models as well:
-
Baseline Norepinephrine Levels: Studies have shown that patients with lower supine plasma norepinephrine levels tend to have a greater pressor response to this compound.[6] This suggests that the baseline state of the noradrenergic system is a key predictor of response.
-
Genetic Polymorphisms: Variations in genes encoding for AADC, adrenergic receptors, or other enzymes involved in catecholamine metabolism could influence an individual's response to this compound.
-
Underlying Pathology: The nature and extent of autonomic dysfunction can vary significantly between individuals and animal models. For instance, the response to this compound may differ in models with central versus peripheral sympathetic denervation.[5]
-
Drug-Drug Interactions: Concomitant administration of other drugs can affect this compound's efficacy. For example, peripheral decarboxylase inhibitors like carbidopa (B1219) can alter the metabolism of this compound.[7]
Troubleshooting Steps:
-
Stratify by Baseline Norepinephrine: Measure baseline plasma norepinephrine levels in your experimental animals and stratify the analysis to see if it correlates with the magnitude of the response to this compound.
-
Standardize the Model: Ensure the method used to induce neurogenic orthostatic hypotension (nOH) is consistent and results in a reproducible phenotype.
-
Control for Concomitant Medications: Carefully document and control for any other pharmacological agents being administered to the animals.
Q3: What are the key considerations for dosing and administration of this compound in a chronic study?
A3: Proper dosing is critical for observing a sustained and therapeutically relevant effect.
-
Titration: In clinical practice, this compound is initiated at a low dose and gradually titrated upwards to an effective and well-tolerated dose.[3][8] A similar approach in preclinical chronic studies can help identify the optimal dose for long-term administration and minimize potential side effects like supine hypertension.
-
Frequency of Administration: this compound has a relatively short plasma half-life of 2 to 3 hours.[5] Therefore, multiple daily doses are typically required to maintain therapeutic levels.
-
Supine Hypertension: A significant concern with this compound is the risk of supine hypertension, or high blood pressure when lying down.[3][8] In animal studies, it is important to monitor blood pressure during periods of rest and adjust the dosing regimen accordingly.
Troubleshooting Steps:
-
Conduct a Dose-Finding Study: Before initiating a long-term study, perform a dose-response experiment to identify the optimal dose that provides a significant pressor effect without causing excessive supine hypertension.
-
Monitor Blood Pressure Continuously: If feasible, use telemetry to continuously monitor blood pressure and heart rate to get a complete picture of the cardiovascular effects of this compound over the entire dosing interval.
Data Presentation
The following tables summarize quantitative data from clinical trials investigating the efficacy of this compound. Note that long-term efficacy data from placebo-controlled trials are limited.
Table 1: Short-Term vs. Long-Term Efficacy of this compound in Neurogenic Orthostatic Hypotension (nOH)
| Study | Duration | Primary Endpoint | This compound Group (Mean Change from Baseline) | Placebo Group (Mean Change from Baseline) | p-value | Citation(s) |
| Short-Term (1 Week) | ||||||
| Study nOH306B | 1 Week | OHSA Item 1 Score (Dizziness/Lightheadedness) | -2.3 | -1.3 | 0.018 | [9] |
| Pooled Analysis | ≤ 2 Weeks | OHQ Composite Score | -2.68 | -1.82 | < 0.001 | [10] |
| Pooled Analysis | ≤ 2 Weeks | Standing Systolic Blood Pressure (mmHg) | +11.5 | +4.8 | < 0.001 | [10] |
| Long-Term (8-12 Weeks) | ||||||
| Study nOH306B | 8 Weeks | OHSA Item 1 Score (Dizziness/Lightheadedness) | Not Statistically Significant vs. Placebo | Not Statistically Significant vs. This compound | NS | [9] |
| NCT02586623 (Part 2) | 12 Weeks | Maintenance of Symptom Improvement | Not more likely to maintain improvement vs. Placebo | Not more likely to maintain improvement vs. This compound | NS | [8] |
| Open-Label (NCT02586623, Part 1) | 12 Weeks | OHSA Composite Score | -3.4 (from baseline) | N/A | < 0.0001 | [11][12] |
| Open-Label (NCT02586623, Part 1) | 12 Weeks | Supine Systolic Blood Pressure (mmHg) | +15.5 (from baseline) | N/A | < 0.0001 | [11][12] |
OHSA: Orthostatic Hypotension Symptom Assessment; OHQ: Orthostatic Hypotension Questionnaire; NS: Not Significant.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying this compound's efficacy.
Protocol 1: Induction of Neurogenic Orthostatic Hypotension (nOH) in a Rat Model using 6-Hydroxydopamine (6-OHDA)
This protocol describes the creation of a unilateral lesion of the nigrostriatal pathway, a common model for studying Parkinson's disease-related nOH.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Sutures or wound clips
Procedure:
-
Preparation of 6-OHDA Solution:
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda and ensure the skull is level.
-
Drill a small hole in the skull over the desired injection site (e.g., medial forebrain bundle, substantia nigra, or striatum).[13][15]
-
-
6-OHDA Injection:
-
Post-operative Care:
-
Suture the scalp incision.
-
Provide post-operative analgesia and monitor the animal's recovery, including weight and food intake.[14]
-
Behavioral and physiological assessments can typically begin 1-2 weeks after surgery.
-
Protocol 2: Assessment of Orthostatic Hypotension using the Tilt-Table Test in Rats
This protocol is used to evaluate the cardiovascular response to a postural challenge.
Materials:
-
Anesthetized rat (from Protocol 1 or control)
-
Custom-made tilt-table for rodents
-
Arterial catheter (e.g., in the carotid or femoral artery)
-
Blood pressure transducer and data acquisition system
-
Heart rate monitor (can be derived from the blood pressure signal)
Procedure:
-
Animal Preparation:
-
Tilting Procedure:
-
Rapidly tilt the table to a head-up position of 60-80 degrees.[16][17]
-
Maintain the tilted position for a set duration (e.g., 5-10 minutes) while continuously recording blood pressure and heart rate.[16]
-
A significant and sustained drop in blood pressure upon tilting indicates orthostatic hypotension.
-
-
Return to Supine and Recovery:
-
Return the table to the supine position.
-
Continue monitoring until blood pressure and heart rate return to baseline levels.
-
Protocol 3: Measurement of Plasma Norepinephrine Levels
This protocol outlines the steps for collecting and processing plasma for norepinephrine measurement.
Materials:
-
Pre-chilled tubes containing EDTA
-
Refrigerated centrifuge
-
Polypropylene (B1209903) storage tubes
-
Assay kit for norepinephrine (e.g., ELISA or HPLC-ECD)
Procedure:
-
Blood Collection:
-
For acute studies, collect blood at baseline and at various time points after this compound administration (e.g., 1, 2, 4, 6, and 8 hours).
-
For chronic studies, collect blood at the same time of day relative to the last this compound dose.
-
Draw blood into pre-chilled EDTA tubes and immediately place on ice.[18]
-
-
Plasma Separation:
-
Storage and Analysis:
-
If not analyzing immediately, store the plasma at -80°C.[18]
-
Analyze norepinephrine levels using a validated assay according to the manufacturer's instructions.
-
Protocol 4: Aromatic L-Amino Acid Decarboxylase (AADC) Enzyme Activity Assay in Tissue Homogenates
This protocol describes a method to measure AADC activity, which is crucial for investigating the potential for enzymatic upregulation.
Materials:
-
Tissue of interest (e.g., liver, kidney)
-
Homogenization buffer (e.g., phosphate (B84403) buffer with protease inhibitors)
-
L-DOPA (substrate)
-
Pyridoxal-5-phosphate (cofactor)
-
Reagents for stopping the reaction and protein precipitation (e.g., perchloric acid or acetonitrile)[19]
-
HPLC system with electrochemical detection or LC-MS/MS for dopamine (B1211576) quantification
Procedure:
-
Tissue Homogenization:
-
Homogenize the tissue sample in ice-cold homogenization buffer.
-
Centrifuge the homogenate to obtain a supernatant containing the cytosolic AADC enzyme.
-
-
Enzymatic Reaction:
-
Incubate a known amount of protein from the supernatant with L-DOPA and pyridoxal-5-phosphate at 37°C for a defined period (e.g., 60-90 minutes).[19]
-
-
Reaction Termination and Product Quantification:
-
Calculation of AADC Activity:
-
Calculate the AADC activity as the amount of dopamine produced per unit of protein per unit of time (e.g., nmol/mg protein/hour).
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism and experimental workflows.
Figure 1: this compound's mechanism of action and signaling pathway.
Figure 2: Experimental workflow for assessing chronic this compound efficacy.
Figure 3: Troubleshooting logic for limited this compound efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Peripheral decarboxylase inhibitors paradoxically induce aromatic L-amino acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prospects for this compound in Neurogenic Orthostatic Hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aromatic L-amino acid decarboxylase enzyme activity in deficient patients and heterozygotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NORTHERA® (this compound) | Clinical Trials Information [northerahcp.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. Enhancing Aromatic L‐amino Acid Decarboxylase Activity: Implications for L‐DOPA Treatment in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrated analysis of this compound trials for neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Durability of the Clinical Benefit of this compound for Neurogenic Orthostatic Hypotension During 12 Weeks of Open-Label Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. conductscience.com [conductscience.com]
- 14. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. michaeljfox.org [michaeljfox.org]
- 16. Orthostatic hypotension induced by postural change in the rat (tilt test) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. Inhibition of aromatic l-amino acid decarboxylase activity by human autoantibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biochemical diagnosis of aromatic-L-amino acid decarboxylase deficiency (AADCD) by assay of AADC activity in plasma using liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize Droxidopa's cardiovascular side effects in research animals
This guide provides researchers, scientists, and drug development professionals with technical support for utilizing Droxidopa in animal models, focusing on strategies to mitigate cardiovascular side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic amino acid prodrug that is converted to norepinephrine (B1679862) by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as dopa-decarboxylase.[1] This conversion is not dependent on the enzyme dopamine (B1211576) β-hydroxylase (DBH).[1] The newly synthesized norepinephrine then acts on adrenergic receptors to elicit its effects, primarily increasing vascular tone and blood pressure.[1]
Q2: What are the expected cardiovascular side effects of this compound in research animals?
A2: The most common cardiovascular side effects are hypertension (both standing and supine) and, to a lesser extent, tachycardia.[2][3] These effects stem from the systemic conversion of this compound to norepinephrine, which then activates α1 and β1-adrenergic receptors in the periphery. Long-term, high-dose administration in rats and mice has been associated with increased incidences of cardiac and renal lesions.[4]
Q3: How can I minimize the hypertensive effects of this compound in my animal model?
A3: Several strategies can be employed:
-
Dose Titration: Begin with a low dose and titrate upwards every 24-48 hours based on cardiovascular response and the desired therapeutic effect.[5][6][7][8][9] This allows for the determination of the minimum effective dose with the least side effects.
-
Co-administration with a Peripheral Dopa-Decarboxylase Inhibitor (DDCI): Co-administering this compound with a DDCI like carbidopa (B1219) can reduce the peripheral conversion of this compound to norepinephrine.[3] This may mitigate systemic cardiovascular side effects while allowing more this compound to cross the blood-brain barrier for central nervous system investigations. Dose adjustments for this compound may be necessary when used with a DDCI.[5][8]
-
Timing of Administration: In clinical settings, the last daily dose is administered at least 3 hours before bedtime to reduce the risk of supine hypertension during sleep.[5][7] This principle can be adapted to the light/dark cycle and activity periods of the research animals.
Q4: What is a suitable vehicle for oral administration of this compound in rodents?
A4: For poorly water-soluble drugs, several vehicles can be considered for oral gavage in rats. Options include creating a suspension in a 1% solution of Tween 20 or PEG in PBS or water.[10] To improve palatability for voluntary oral dosing, this compound can be dissolved in a 10% sucrose (B13894) solution.[11] The chosen vehicle should be validated for its inertness and lack of interference with the experimental outcomes.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Severe Hypertension | Dose of this compound is too high. | - Immediately reduce the dose or temporarily discontinue administration.[2][6] - Review the dose titration protocol; consider smaller incremental increases. - Implement continuous cardiovascular monitoring via telemetry to establish a clear dose-response relationship for blood pressure. |
| High Variability in Blood Pressure Readings | Stress from handling and measurement technique (e.g., tail-cuff). | - Acclimate animals to the measurement procedure and environment over several days. - Use radiotelemetry for continuous, stress-free monitoring of conscious, freely moving animals.[12] |
| Tachycardia | β1-adrenergic receptor stimulation from peripherally converted norepinephrine. | - Consider co-administration with a cardioselective beta-blocker (beta-1 antagonist). This should be done cautiously, with appropriate dose-finding studies for the beta-blocker to avoid excessive bradycardia or hypotension. - Evaluate if the tachycardia is within acceptable physiological limits for the species and experimental context. |
| Reduced this compound Efficacy with DDCI Co-administration | The therapeutic effect is dependent on peripheral norepinephrine. | - Re-evaluate the necessity of the DDCI. If the target is peripheral, a DDCI is contraindicated. - If central effects are desired, a higher dose of this compound may be required to compensate for the reduced peripheral conversion.[3] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats
This protocol is adapted from methodologies for oral drug administration in rodents.[11][13]
-
Preparation of this compound Solution:
-
For a 10 mg/kg dose in a 250g rat, with a gavage volume of 2 mL/kg:
-
Weigh 1.25 mg of this compound.
-
Prepare a vehicle of 10% sucrose in sterile water.
-
Suspend the this compound in 0.5 mL of the vehicle. Ensure thorough mixing before each administration.
-
-
Animal Handling and Acclimation:
-
Handle the rats for several days prior to the experiment to reduce stress.
-
Acclimate the animals to the oral gavage procedure using the vehicle solution for 2-3 days before the study begins.
-
-
Administration:
-
Gently restrain the rat.
-
Use a flexible, appropriately sized gavage needle.
-
Administer the this compound suspension slowly to prevent regurgitation and ensure delivery to the stomach.
-
Monitor the animal for any signs of distress post-administration.
-
Protocol 2: Cardiovascular Monitoring using Radiotelemetry
This protocol is based on standard practices for telemetry in rodent studies.[12][14]
-
Surgical Implantation of Telemetry Device:
-
Anesthetize the animal (e.g., isoflurane).
-
Surgically implant a telemetry transmitter (e.g., DSI PhysioTel Digital) with the pressure-sensing catheter inserted into the descending aorta via the femoral artery.
-
The body of the transmitter is placed subcutaneously or intraperitoneally.
-
Provide appropriate post-operative analgesia and allow for a recovery period of at least one week.
-
-
Data Acquisition:
-
House the animals in their home cages placed on top of receiver plates.
-
Record baseline cardiovascular data (blood pressure, heart rate, activity) for at least 24-48 hours before this compound administration.
-
Administer this compound as per the study design.
-
Continuously record cardiovascular parameters throughout the experimental period.
-
-
Data Analysis:
-
Analyze the telemetered data using appropriate software (e.g., DSI Ponemah).
-
Compare post-dose cardiovascular parameters to the baseline data for each animal.
-
Average data over specific time intervals to assess acute and sustained effects.
-
Signaling Pathways & Experimental Workflows
Signaling Pathways
The cardiovascular effects of this compound are mediated by its conversion to norepinephrine, which then activates adrenergic receptors.
Caption: this compound metabolism and subsequent adrenergic signaling pathways.
Experimental Workflow
A typical experimental workflow for evaluating this compound and mitigation strategies for its cardiovascular side effects.
Caption: Experimental workflow for assessing this compound's cardiovascular effects.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. drugs.com [drugs.com]
- 3. drugs.com [drugs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. drugs.com [drugs.com]
- 7. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. NORTHERA® (this compound) | Dosing & Titration [northerahcp.com]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
- 11. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Voluntary oral dosing for precise experimental compound delivery in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adrenergic receptor - Wikipedia [en.wikipedia.org]
Droxidopa Administration Optimization: A Technical Support Center for Researchers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal administration of Droxidopa, with a focus on mitigating the potential for tolerance development. The following information is intended for experimental and research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an orally administered synthetic amino acid precursor of the neurotransmitter norepinephrine (B1679862).[1] It is converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (dopa-decarboxylase), leading to increased levels of norepinephrine in the peripheral nervous system.[1] This, in turn, enhances vasoconstriction and helps to maintain blood pressure, particularly upon standing.[1]
Q2: Is tolerance development a concern with chronic this compound administration?
A2: The available long-term clinical data for this compound in the treatment of neurogenic orthostatic hypotension (nOH) suggest a durable and sustained effect for up to 12 months, which may indicate that significant tolerance is not a common issue.[2][3] Studies have shown maintained improvements in patient-reported symptoms and standing blood pressure over extended periods.[2][3] However, the potential for tolerance, or tachyphylaxis, cannot be entirely ruled out, as with any chronically administered adrenergic agent. The mechanism would likely involve desensitization of adrenergic receptors. Researchers should remain vigilant for signs of decreasing efficacy over time in their experimental models.
Q3: What is the recommended starting dose and titration schedule for this compound in a research setting?
A3: Based on clinical protocols, a common starting dose is 100 mg administered three times daily.[4][5] The dose is then typically titrated upwards in increments of 100 mg three times daily every 24 to 48 hours, based on the desired physiological response and tolerability.[4][5][6] The maximum recommended daily dose in most clinical trials is 1800 mg (600 mg three times daily).[4][5][6] For preclinical studies, dose-finding experiments are essential to determine the optimal range for the specific animal model and experimental endpoint.
Q4: Are "drug holidays" recommended to prevent this compound tolerance?
A4: There is currently no direct scientific evidence or established clinical guideline that supports the use of "drug holidays" for this compound to prevent tolerance. While the concept has been explored for other medications, such as levodopa (B1675098) in Parkinson's disease, its applicability to this compound has not been studied. Any consideration of intermittent dosing schedules should be systematically evaluated in a controlled research setting to determine its impact on efficacy and potential for withdrawal effects.
Q5: What are the signs of potential loss of this compound efficacy in an experimental setting?
A5: In a research context, a potential loss of efficacy may be observed as a diminished pressor response (less of an increase in blood pressure) to a consistent dose of this compound over time. This could also manifest as a return of symptoms in animal models of orthostatic hypotension, such as a greater drop in blood pressure upon tilt-table testing. Careful and consistent monitoring of hemodynamic parameters is crucial to detect such changes.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Diminished or inconsistent pressor response to this compound. | Suboptimal dosing. | Re-evaluate the dose-response relationship in your model. Consider a careful dose escalation as outlined in the titration protocols.[6][7] |
| Individual variability in metabolism. | Ensure consistent administration conditions (e.g., with or without food) as this can affect absorption.[4] | |
| Development of tolerance (adrenergic receptor desensitization). | 1. Confirm that the diminished response is not due to other experimental variables. 2. Consider a temporary, controlled cessation of the drug ("washout period") followed by re-initiation to assess for restoration of response. Note: This is an experimental approach and not a clinically recommended "drug holiday." 3. Investigate for changes in adrenergic receptor density or sensitivity in your experimental model. | |
| Unexpected adverse effects at previously well-tolerated doses. | Changes in subject physiology or drug-drug interactions. | Review all other administered compounds for potential interactions. Assess the overall health status of the experimental subjects. |
| Difficulty in establishing a stable and effective dose. | Rapid titration or insufficient time for stabilization. | Allow at least 24-48 hours between dose escalations to allow for physiological adaptation and to accurately assess the response to each new dose level.[4][6] |
Experimental Protocols
Protocol 1: Assessment of this compound Efficacy in a Preclinical Model of Orthostatic Hypotension
-
Animal Model: Utilize a validated animal model of neurogenic orthostatic hypotension (e.g., toxin-induced autonomic neuropathy).
-
Baseline Measurements: Prior to this compound administration, record baseline physiological parameters, including supine and standing blood pressure (via tilt-table test), and heart rate.
-
This compound Administration:
-
Initiate this compound at a low dose (e.g., determined from literature or pilot studies) administered orally three times daily.
-
Titrate the dose every 24-48 hours, with corresponding assessments of blood pressure and heart rate at each dose level to establish an effective dose.
-
-
Efficacy Assessment:
-
Once an effective dose is established, continue administration for the desired study duration.
-
Perform regular (e.g., weekly) tilt-table tests to measure the orthostatic challenge response.
-
Monitor for a sustained improvement in the orthostatic drop in blood pressure compared to baseline and vehicle-treated controls.
-
-
Data Analysis: Analyze the change in systolic and diastolic blood pressure upon orthostatic challenge over the course of the study. A sustained reduction in the orthostatic drop indicates continued efficacy.
Protocol 2: Investigating Potential Tolerance to this compound
-
Long-Term Administration: Following the establishment of an effective dose as in Protocol 1, continue chronic administration of this compound for an extended period (e.g., several weeks to months).
-
Monitoring for Decreased Efficacy:
-
Continuously monitor the orthostatic blood pressure response at regular intervals.
-
A gradual increase in the orthostatic drop in blood pressure despite consistent this compound administration may suggest the development of tolerance.
-
-
Ex Vivo Adrenergic Receptor Analysis:
-
At the end of the study, isolate relevant tissues (e.g., mesenteric arteries, aorta).
-
Perform radioligand binding assays to quantify the density of alpha-1 adrenergic receptors.
-
Conduct functional studies on isolated tissue preparations (e.g., wire myography) to assess the contractile response to norepinephrine and other adrenergic agonists. A rightward shift in the dose-response curve may indicate receptor desensitization.
-
-
Molecular Analysis:
-
Utilize techniques such as Western blotting or qPCR to measure the expression levels of alpha-1 adrenergic receptors and associated signaling proteins (e.g., Gq proteins, GRKs) in relevant tissues.
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and Alpha-1 Adrenergic Signaling
This compound is converted to norepinephrine, which then acts on adrenergic receptors. The primary pressor effect is mediated through the activation of alpha-1 adrenergic receptors on vascular smooth muscle cells. This activation initiates a signaling cascade through the Gq protein pathway, leading to vasoconstriction.
Caption: this compound to Vasoconstriction Signaling Pathway.
Experimental Workflow for Investigating this compound Tolerance
The following workflow outlines a logical progression of experiments to assess the potential for tolerance development with chronic this compound administration in a preclinical model.
Caption: Preclinical Workflow to Assess this compound Tolerance.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies on this compound, providing insights into its dosing and long-term efficacy.
Table 1: this compound Titration and Maintenance Doses in Clinical Trials
| Study Population | Starting Dose | Titration Schedule | Typical Maintenance Dose | Maximum Dose | Reference |
| Neurogenic Orthostatic Hypotension | 100 mg TID | Increments of 100 mg TID every 24-48 hours | 300-600 mg TID | 600 mg TID | [4][6][7] |
| Parkinson's Disease with nOH | 100 mg TID | Up to 2 weeks of titration | Not explicitly stated, dose-optimized | 600 mg TID | [8] |
Table 2: Long-Term Efficacy of this compound in Neurogenic Orthostatic Hypotension
| Study Duration | Key Efficacy Outcome | Result | Conclusion | Reference |
| 12 Months | Improvement in Orthostatic Hypotension Questionnaire (OHQ) scores | Initial improvements were maintained throughout the 12-month study. | Long-term treatment provided durable improvements in nOH signs and symptoms. | [3] |
| 6 Months | Reduction in patient-reported falls | Significant reduction in falls at 3 and 6 months post-initiation. | Treatment associated with improved functionality and reduced fall risk. | [9] |
| 12 Weeks | Change in Orthostatic Hypotension Symptom Assessment (OHSA) scores | Significant improvements from baseline in OHSA composite and individual item scores. | Supports efficacy of this compound beyond 2 weeks of treatment. | [10][11] |
References
- 1. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 2. Use of this compound for the long-term treatment of neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Durability of Effect with Long-Term, Open-Label this compound Treatment in Patients with Symptomatic Neurogenic Orthostatic Hypotension (NOH303) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. NORTHERA® (this compound) | Dosing & Titration [northerahcp.com]
- 7. This compound Persistence in Neurogenic Orthostatic Hypotension May Be Affected by Titration Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NORTHERA® (this compound) | Clinical Trials Information [northerahcp.com]
- 9. neurology.org [neurology.org]
- 10. Durability of the Clinical Benefit of this compound for Neurogenic Orthostatic Hypotension During 12 Weeks of Open-Label Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Durability of the Clinical Benefit of this compound for Neurogenic Orthostatic Hypotension During 12 Weeks of Open-Label Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Droxidopa's Interaction with Other Medications in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when investigating the interactions of droxidopa with other medications in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound and how does it influence its interaction profile?
A1: this compound (L-threo-3,4-dihydroxyphenylserine or L-DOPS) is a prodrug that is converted to norepinephrine (B1679862) (NE) by the enzyme L-aromatic amino acid decarboxylase (AADC), also known as dopa-decarboxylase.[1][2] This conversion is the primary mechanism by which this compound exerts its pressor effects, increasing blood pressure.[3] The drug's interaction profile is largely dictated by this conversion process and the subsequent actions of norepinephrine. Consequently, any co-administered drug that affects AADC activity, norepinephrine metabolism, or norepinephrine signaling is likely to interact with this compound.
Q2: We are observing a blunted or abolished pressor response to this compound in our animal models. What could be the cause?
A2: A common reason for a diminished pressor response to this compound is the co-administration of a peripheral AADC inhibitor, such as carbidopa (B1219) or benserazide.[2][4] These agents are often used in animal studies of Parkinson's disease to increase the central nervous system bioavailability of levodopa (B1675098). By inhibiting the peripheral conversion of this compound to norepinephrine, these drugs can significantly reduce its intended cardiovascular effects.[2] In some animal models, carbidopa has been shown to completely blunt the effects of this compound.
Q3: Our study involves the co-administration of this compound with a monoamine oxidase inhibitor (MAOI), and we are seeing an unexpectedly potent pressor response. Why is this happening?
A3: Monoamine oxidase (MAO) is a key enzyme responsible for the degradation of norepinephrine.[5] When an MAOI is co-administered with this compound, the breakdown of newly synthesized norepinephrine is inhibited. This leads to an accumulation of norepinephrine at the synapse, resulting in a potentiated and prolonged pressor effect. This interaction can be significant and may require a dose reduction of this compound to avoid excessive hypertension.
Q4: Can we expect an interaction between this compound and antihypertensive medications in our animal models?
A4: Yes, interactions with antihypertensive medications are highly probable and are based on opposing pharmacodynamic effects. Antihypertensive agents, such as alpha-blockers (e.g., prazosin) or beta-blockers, will counteract the pressor effects of this compound-derived norepinephrine. The specific outcome will depend on the class of antihypertensive used. For example, an alpha-1 blocker will directly antagonize the vasoconstrictive effects of norepinephrine on vascular smooth muscle.
Troubleshooting Guides
Issue 1: Attenuated Pressor Response to this compound
Symptoms:
-
Reduced or absent increase in blood pressure following this compound administration.
-
High variability in blood pressure response between individual animals.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-administration of a peripheral AADC inhibitor (e.g., carbidopa, benserazide) | 1. Review the experimental protocol to confirm if an AADC inhibitor is being used. 2. If the AADC inhibitor is essential to the study design, consider a dose-response study for this compound to determine if a higher dose can overcome the inhibition. 3. If the AADC inhibitor is not critical, a washout period should be implemented before this compound administration. The duration of the washout period will depend on the half-life of the specific inhibitor in the animal model being used. |
| Animal Model Selection | 1. Certain animal strains may have different levels of AADC activity. Ensure the chosen strain is appropriate for studying this compound's effects. 2. Consider using a sympathectomized rat model, which has been shown to have an enhanced pressor response to this compound.[3] |
| This compound Formulation or Administration Route | 1. Verify the stability and concentration of the this compound formulation. 2. Ensure consistent administration, as the presence of food can affect absorption. |
The following data is illustrative, based on qualitative descriptions from the literature, as specific quantitative preclinical data is limited.
| Treatment Group | This compound Cmax (ng/mL) | This compound AUC (ng*h/mL) | Norepinephrine Cmax (pg/mL) | Pressor Effect |
| This compound alone | ~1500 | ~4500 | ~500 | Significant Increase |
| This compound + Carbidopa | ~1800 | ~6000 | ~150 | Blunted/Abolished |
Issue 2: Exaggerated Hypertensive Response
Symptoms:
-
A rapid and sustained increase in blood pressure that exceeds the expected therapeutic range.
-
Signs of distress in the animals, such as lethargy or piloerection.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-administration of a Monoamine Oxidase Inhibitor (MAOI) | 1. Confirm if an MAOI is part of the experimental protocol. 2. If the MAOI is necessary, a significant reduction in the this compound dose is warranted. A pilot study to determine the appropriate dose reduction is recommended. 3. Carefully monitor blood pressure continuously after this compound administration. |
| Interaction with other sympathomimetic agents | 1. Review all co-administered compounds to identify any other drugs with sympathomimetic activity. 2. Stagger the administration of this compound and other sympathomimetics to avoid additive or synergistic effects. |
The following data is illustrative and based on the known mechanism of interaction.
| Treatment Group | Mean Arterial Pressure Increase (mmHg) | Duration of Pressor Effect (hours) |
| This compound alone | +25 | 4-6 |
| This compound + Tranylcypromine (MAOI) | +50 | >8 |
Experimental Protocols
Key Experiment: Assessing the Impact of Carbidopa on this compound's Pressor Effect in Rats
Objective: To determine the effect of a peripheral AADC inhibitor (carbidopa) on the pressor response to this compound in a rodent model.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Carbidopa
-
Vehicle (e.g., 0.5% methylcellulose)
-
Anesthesia (e.g., isoflurane (B1672236) or urethane)
-
Carotid artery and jugular vein catheters
-
Blood pressure transducer and data acquisition system
Procedure:
-
Animal Preparation: Anesthetize the rat and surgically implant catheters into the carotid artery for blood pressure monitoring and the jugular vein for drug administration. Allow the animal to stabilize.
-
Group Allocation:
-
Group 1: Vehicle + this compound
-
Group 2: Carbidopa + this compound
-
-
Drug Administration:
-
Administer either vehicle or carbidopa (e.g., 25 mg/kg, i.p.) 30 minutes prior to this compound.
-
Administer this compound (e.g., 50 mg/kg, p.o.) or vehicle.
-
-
Data Collection: Continuously monitor and record mean arterial pressure (MAP) and heart rate for at least 4 hours post-droxidopa administration.
-
Data Analysis: Calculate the change in MAP from baseline for each group. Compare the pressor response between the two groups using appropriate statistical methods.
Visualizations
References
- 1. Frontiers | A phase I study to evaluate the effect of high-dose carbidopa on levodopa pharmacokinetics [frontiersin.org]
- 2. L-Dihydroxyphenylserine (L-DOPS): a norepinephrine prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for neurogenic orthostatic hypotension: A randomized, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorpromazine interactions with guanethidine and alpha-methyldopa: effects on arterial pressure control and heart rate in renovascular hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Droxidopa Treatment Schedules for Sustained Efficacy in Preclinical Studies
Welcome to the technical support center for researchers utilizing Droxidopa in preclinical studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing experiments aimed at achieving sustained efficacy.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and how does it work?
A1: this compound is an orally administered synthetic amino acid precursor of norepinephrine (B1679862). It is converted to norepinephrine by the enzyme L-aromatic amino acid decarboxylase (AADC), also known as dopa-decarboxylase (DDC). This conversion is not dependent on dopamine (B1211576) β-hydroxylase, the enzyme that is deficient in some forms of autonomic failure. By increasing norepinephrine levels, this compound enhances vascular tone, which in turn helps to elevate blood pressure.[1]
Q2: What are the primary preclinical applications of this compound?
A2: this compound is primarily investigated in preclinical models of neurogenic orthostatic hypotension (nOH), a condition characterized by a significant drop in blood pressure upon standing due to autonomic nervous system dysfunction.[1] These studies often aim to evaluate its pressor effects, duration of action, and potential for sustained efficacy with chronic dosing.
Experimental Design & Protocols
Q3: Which animal models are most relevant for studying the effects of this compound on neurogenic orthostatic hypotension?
A3: Several preclinical models are utilized to mimic the pathophysiology of nOH. The choice of model depends on the specific aspects of the disease being investigated. Common models include:
-
Sympathectomized Rat Models: Chemical sympathectomy, for instance using 6-hydroxydopamine (6-OHDA), creates a lesion in the sympathetic nervous system, leading to a phenotype that resembles nOH. The pressor effect of this compound has been shown to be enhanced in such models.[1]
-
Alpha-synuclein Overexpressing Mouse Models: Transgenic mice overexpressing human α-synuclein (e.g., Thy1-ASO, A53T, PLP-α-syn) develop features of synucleinopathies like Parkinson's disease and multiple system atrophy, including autonomic dysfunction. These models are valuable for studying the underlying disease mechanisms of nOH.[1]
Q4: What are the recommended dosing schedules for this compound in preclinical rodent models?
A4: Preclinical dosing of this compound can vary significantly based on the animal model and the intended duration of the study. While specific dose-ranging studies for sustained efficacy in preclinical nOH models are not extensively published, some general guidance can be derived from toxicity studies and clinical dose conversions. It is crucial to perform a dose-response study to determine the optimal dose for your specific model and experimental endpoint.
Table 1: Example of this compound Dosing in Preclinical Studies
| Species | Model | Dose Range (mg/kg/day) | Administration Route | Frequency | Study Duration | Key Findings |
| Rat | Sympathectomized | Not specified in detail | Oral | Not specified | Acute | Enhanced pressor effect observed.[1] |
| Rat | - | 100 - 1000 | Oral | Daily | Long-term toxicity | No indication of carcinogenic effects. |
| Mouse | - | up to 1000 | Oral | Daily | Long-term toxicity | No indication of carcinogenic effects. |
Note: The table above provides examples from available literature; however, optimal dosing for efficacy studies needs to be empirically determined.
Q5: What is a suitable vehicle for oral administration of this compound in rodents?
A5: For oral gavage, this compound can be suspended in a vehicle such as 0.5% methylcellulose. Alternatively, for voluntary oral administration, it can be incorporated into a palatable substance like sweetened jelly or a liquid diet. The choice of vehicle should be validated to ensure it does not interfere with the absorption or stability of this compound.
Troubleshooting
Q6: We are observing high variability in blood pressure readings in our this compound-treated animals. What could be the cause and how can we mitigate this?
A6: High variability in blood pressure is a common challenge in preclinical studies. Several factors can contribute to this:
-
Measurement Technique:
-
Tail-cuff plethysmography: This method is sensitive to animal stress, movement, and tail temperature. Ensure proper acclimatization of the animals to the restraining device and maintain a consistent ambient temperature.
-
Telemetry: While considered the gold standard for continuous blood pressure monitoring in conscious, freely moving animals, surgical implantation requires a recovery period, and the devices need to be properly calibrated.
-
-
Animal Handling and Stress: Minimize handling stress as it can significantly impact blood pressure. Allow for an adequate acclimatization period before starting any measurements.
-
Dosing and Pharmacokinetics: The timing of blood pressure measurement relative to this compound administration is critical. The peak plasma concentration of this compound in humans is reached within 1-4 hours, with a pressor effect that can last for about 6 hours.[1] Similar pharmacokinetic studies in your chosen animal model are advisable to determine the optimal time window for measurements.
Q7: How can we manage or monitor for supine hypertension in our preclinical models treated with this compound?
A7: Supine hypertension is a known potential side effect of this compound and other pressor agents.[1] In preclinical studies, this can be addressed by:
-
Continuous Monitoring: Utilize telemetry to monitor blood pressure throughout the light and dark cycles. This will help identify any significant elevations in blood pressure during periods of rest.
-
Dosing Schedule Adjustment: In clinical practice, the last daily dose of this compound is administered at least 3 hours before bedtime to minimize the risk of supine hypertension.[2] A similar strategy can be applied in preclinical studies by timing the last dose to coincide with the beginning of the animal's active period (dark cycle for rodents).
-
Dose Titration: Begin with a low dose of this compound and gradually titrate upwards while closely monitoring for signs of hypertension.
Q8: Are there any known behavioral side effects of this compound in preclinical models that we should be aware of?
A8: While preclinical behavioral studies are limited, clinical reports have noted side effects such as headache, dizziness, and nausea.[3] In rare cases, cognitive and behavioral changes like confusion and irritability have been observed in patients.[4] Researchers should be vigilant for any unusual behaviors in treated animals, such as changes in activity levels, grooming, or social interaction, and these should be documented as part of the safety assessment.
Experimental Protocols
Protocol 1: Induction of Neurogenic Orthostatic Hypotension in Rats using 6-Hydroxydopamine (6-OHDA)
This protocol describes a method to induce a lesion of the sympathetic nervous system to model nOH.
-
Animal Preparation: Acclimatize adult male rats (e.g., Sprague-Dawley, 250-300g) for at least one week under standard housing conditions.
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane).
-
Stereotaxic Surgery:
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target brain region (e.g., the medial forebrain bundle).
-
Slowly infuse 6-OHDA (e.g., 8 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid) using a microsyringe. The coordinates for injection will need to be optimized for the specific rat strain and age.
-
-
Post-operative Care: Provide post-operative analgesia and monitor the animals for recovery.
-
Verification of Lesion: After a recovery period (e.g., 2-3 weeks), the extent of the dopaminergic lesion can be confirmed by behavioral tests (e.g., apomorphine-induced rotations) or post-mortem neurochemical analysis (e.g., HPLC for dopamine and its metabolites in the striatum).
Protocol 2: Blood Pressure Monitoring using Radiotelemetry
This protocol outlines the general procedure for implanting a telemetry device for continuous blood pressure monitoring.
-
Device Selection: Choose a telemetry device appropriate for the size of the animal (e.g., rat or mouse).
-
Surgical Implantation:
-
Anesthetize the animal.
-
Under aseptic conditions, make an abdominal midline incision.
-
Isolate the abdominal aorta and insert the telemetry catheter. Secure the catheter in place.
-
Place the transmitter body in the abdominal cavity or in a subcutaneous pocket.
-
Suture the muscle and skin layers.
-
-
Recovery: Allow the animal to recover from surgery for at least one week before starting any experimental procedures.
-
Data Acquisition: House the animal in its home cage placed on a receiver that wirelessly collects the blood pressure data. Data can be collected continuously and analyzed for changes in systolic, diastolic, and mean arterial pressure, as well as heart rate.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and Downstream Signaling
This compound is converted to norepinephrine, which then acts on adrenergic receptors. These are G-protein coupled receptors (GPCRs) that trigger intracellular signaling cascades.[5][6] The primary receptors involved in vasoconstriction are the α1-adrenergic receptors, which are coupled to Gq proteins.
This compound to Norepinephrine Signaling Pathway.
Experimental Workflow for a Preclinical this compound Study
The following diagram illustrates a typical workflow for evaluating the sustained efficacy of this compound in a preclinical model of nOH.
References
- 1. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Managing supine hypertension in a patient with non-diabetic autonomic neuropathy receiving this compound for neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Side Effects: Common, Severe, Long Term [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. Neurotransmitter Action: G-Protein-Coupled Receptors – Foundations of Neuroscience [openbooks.lib.msu.edu]
- 6. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Preclinical Showdown: Droxidopa vs. Midodrine for Orthostatic Hypotension
For researchers and drug development professionals navigating the therapeutic landscape for orthostatic hypotension (OH), a clear understanding of the preclinical evidence supporting the two major players, droxidopa and midodrine (B238276), is crucial. While both drugs aim to alleviate the debilitating symptoms of OH by increasing blood pressure, their mechanisms, and consequently their preclinical profiles, exhibit key differences. This guide provides an objective comparison of this compound and midodrine, focusing on the foundational preclinical studies that have paved the way for their clinical use.
Mechanism of Action: A Tale of Two Pathways
This compound and midodrine employ distinct strategies to achieve their pressor effects. This compound, a synthetic amino acid prodrug, is converted to norepinephrine (B1679862), the body's natural pressor agent.[1][2] In contrast, midodrine is a prodrug that is metabolized into desglymidodrine, a direct-acting alpha-1 adrenergic receptor agonist.
This compound's conversion to norepinephrine is catalyzed by the enzyme L-aromatic amino acid decarboxylase (AADC). This process can occur both in the peripheral and central nervous systems, as this compound can cross the blood-brain barrier.[1] The resulting norepinephrine then acts on adrenergic receptors to induce vasoconstriction and increase blood pressure.
Midodrine, on the other hand, is converted to its active metabolite, desglymidodrine. Desglymidodrine selectively stimulates alpha-1 adrenergic receptors on blood vessels, leading to vasoconstriction and an increase in peripheral resistance.
Preclinical Efficacy: Insights from Animal Models
Direct head-to-head preclinical comparisons of this compound and midodrine are limited. However, individual studies in various animal models provide valuable insights into their respective pressor effects.
This compound: Preclinical Evidence
Early preclinical research demonstrated that oral administration of this compound leads to a slow-onset, long-lasting pressor effect in rats.[3] Notably, this effect was enhanced in sympathectomized rats, suggesting its potential efficacy in conditions of autonomic failure.[3] Studies in rabbits also showed that this compound administration increased urinary norepinephrine output.[3] While these foundational studies established the pressor activity of this compound, detailed quantitative data from models of orthostatic hypotension are not as extensively published as for midodrine.
| Animal Model | Dose | Key Findings | Reference |
| Rats | Not Specified | Slow-onset, long-lasting pressor effect. | [3] |
| Sympathectomized Rats | Not Specified | Enhanced pressor effect compared to normal rats. | [3] |
| Rabbits | Not Specified | Increased urinary norepinephrine output. | [3] |
Midodrine: Preclinical Evidence
Preclinical studies of midodrine have been conducted in anesthetized dogs with experimentally induced postural hypotension. These studies provide more detailed quantitative data on its hemodynamic effects.
| Animal Model | Dose | Key Findings | Reference |
| Anesthetized Dogs | 0.3 mg/kg | Attenuated the decrease in blood pressure induced by a 30-degree head-up tilt. | |
| Anesthetized Dogs | 0.3 mg/kg | Significantly attenuated the decrease in cerebral tissue blood flow induced by tilt. | |
| Anesthetized Dogs | 0.3 mg/kg | Attenuated the decrease in cardiac output induced by tilt. |
Experimental Protocols: Inducing and Evaluating Orthostatic Hypotension
The preclinical evaluation of drugs for orthostatic hypotension typically involves inducing a postural challenge in an animal model and measuring the subsequent cardiovascular responses.
A Common Preclinical Workflow
A representative experimental workflow involves anesthetizing the animal, surgically implanting catheters for drug administration and blood pressure monitoring, and then subjecting the animal to a head-up tilt to induce orthostatic stress.
References
A Comparative Guide to the Efficacy of Droxidopa and Other Norepinephrine Precursors in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of droxidopa (L-threo-3,4-dihydroxyphenylserine or L-DOPS), a synthetic amino acid precursor of norepinephrine (B1679862), with other agents that modulate norepinephrine signaling. While direct head-to-head comparative studies of this compound against other norepinephrine precursors like L-DOPA in animal models of hypotension are limited in publicly available literature, this document synthesizes the available data to facilitate an objective comparison and inform future research.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by increasing the levels of norepinephrine in the peripheral nervous system.[1] Unlike direct-acting sympathomimetic agents, this compound is a prodrug that requires enzymatic conversion to its active metabolite, norepinephrine.
This compound: This compound is a synthetic amino acid that is converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC).[1][2] This conversion bypasses the need for the enzyme dopamine (B1211576) β-hydroxylase (DBH), which is deficient in certain forms of autonomic dysfunction.[2] The newly synthesized norepinephrine then acts on adrenergic receptors (α and β) to elicit a pressor response, primarily through α1-receptor mediated vasoconstriction. This compound can cross the blood-brain barrier, although its pressor effects are primarily attributed to its peripheral conversion to norepinephrine.[3]
L-DOPA (Levodopa): As the metabolic precursor to dopamine, L-DOPA is also converted by AADC.[2] Dopamine can then be converted to norepinephrine by DBH. Therefore, L-DOPA can also serve as a precursor to norepinephrine, albeit through an additional enzymatic step compared to this compound. Its primary therapeutic use is in replenishing dopamine levels in Parkinson's disease.[4]
Below are diagrams illustrating the signaling pathways for this compound and the general catecholamine synthesis pathway involving L-DOPA.
Comparative Efficacy in Animal Models
Data Presentation
| Compound | Animal Model | Hypotension Induction | Dose | Key Finding | Reference |
| This compound (L-DOPS) | Rat | Chemical Sympathectomy (6-OHDA) | Not specified | Enhanced pressor effect in sympathectomized rats compared to controls. | [2] |
| This compound (L-DOPS) | Rabbit | Chlorpromazine-induced orthostatic hypotension | 25 mg/kg, p.o. | More potent and sustained pressor effect compared to etilefrine (B194583) (qualitative). | |
| Norepinephrine | Dog | Vasodilatory Shock | 0.1-0.5 mcg/kg/min, IV CRI | Significant increase in systolic blood pressure. | [5] |
| Dopamine | Dog | Vasodilatory Shock | 5-15 mcg/kg/min, IV CRI | Significant increase in systolic blood pressure. | [5] |
| L-DOPA | Rat (isolated perfused kidney) | N/A | 15 & 75 mcg/min infusion | Potentiated pressor response to norepinephrine. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are summaries of key experimental protocols used to evaluate pressor agents in animal models of hypotension.
Chemical Sympathectomy in Rats
This model is used to mimic a state of norepinephrine deficiency.
-
Objective: To induce a state of sympathetic denervation to assess the efficacy of norepinephrine precursors.
-
Animal Model: Adult rats.
-
Procedure:
-
Induction of Sympathectomy: Administer 6-hydroxydopamine (6-OHDA) to selectively destroy sympathetic nerve endings. The pressor response to electrical stimulation of the thoracosympathetic outflow is markedly reduced after 6-OHDA treatment, indicating functional destruction of the sympathetic input to the vasculature.[7]
-
Drug Administration: Administer this compound or other test compounds intravenously or orally.
-
Hemodynamic Monitoring: Continuously measure blood pressure and heart rate to assess the pressor response.
-
-
Key Endpoint: The magnitude and duration of the increase in blood pressure following drug administration compared to vehicle control.
Chlorpromazine-Induced Orthostatic Hypotension in Rabbits
This model is utilized to screen for compounds effective against drug-induced orthostatic hypotension.
-
Objective: To induce a transient state of orthostatic hypotension to evaluate the efficacy of pressor agents.
-
Animal Model: Male rabbits.
-
Procedure:
-
Anesthesia and Instrumentation: Anesthetize the rabbit and implant catheters for blood pressure monitoring and drug administration.
-
Induction of Hypotension: Administer chlorpromazine (B137089) intravenously to induce a state of hypotension.
-
Orthostatic Challenge (Tilt-Test): Place the animal on a tilt table and rapidly change its position from horizontal to head-up to induce an orthostatic challenge.
-
Drug Administration: Administer the test compound (e.g., this compound, etilefrine) orally.
-
Hemodynamic Monitoring: Continuously record blood pressure and heart rate throughout the experiment.
-
-
Key Endpoint: The ability of the test compound to prevent or reverse the drop in blood pressure during the orthostatic challenge compared to a vehicle control.
Discussion and Future Directions
The available preclinical data indicates that this compound is effective in raising blood pressure in animal models of hypotension, particularly in states of norepinephrine deficiency. Its mechanism as a prodrug that bypasses the DBH enzyme makes it a rational therapeutic choice for certain autonomic disorders.
The lack of direct comparative studies between this compound and other norepinephrine precursors, such as L-DOPA, in animal models of hypotension represents a significant knowledge gap. Future research should focus on conducting head-to-head comparisons in well-characterized animal models to elucidate the relative potency, onset and duration of action, and potential side-effect profiles of these compounds. Such studies would be invaluable for guiding the development of novel and more effective treatments for conditions characterized by norepinephrine deficiency.
References
- 1. Comparison of Actions between L-DOPA and Different Dopamine Agonists in Striatal DA-Depleted Microcircuits In Vitro: Pre-Clinical Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Norepinephrine precursor therapy in neurogenic orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Dopamine and L-dopa potentiation of pressor responses to norepinephrine in isolated perfused rat kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of chemical sympathectomy by 6-hydroxydopamine on alpha-adrenoceptor-mediated pressor responses in pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Droxidopa in Preclinical Parkinson's Models: A Comparative Analysis of Therapeutic Effects
A comprehensive review of the experimental evidence for droxidopa's efficacy in mitigating motor deficits in established animal models of Parkinson's disease.
This compound is approved for the treatment of neurogenic orthostatic hypotension (nOH) in patients with PD, a condition often attributed to the degeneration of noradrenergic neurons.[1] Its mechanism of action involves enzymatic conversion to norepinephrine (B1679862), thereby replenishing depleted levels of this crucial neurotransmitter.[1] The following sections present available data on how this mechanism translates to efficacy in animal models that mimic the motor symptoms of PD.
Data Presentation: this compound's Efficacy on Motor Function
The following tables summarize the quantitative data extracted from preclinical studies investigating the effects of this compound on motor performance in MPTP-induced mice and 6-OHDA-induced rats.
Table 1: Effects of this compound in the MPTP Mouse Model of Parkinson's Disease
| Behavioral Test | Animal Model | This compound (L-DOPS) Treatment | Key Findings | Reference |
| Pole Test | MPTP-treated mice | Co-administered with L-dopa | Enhanced the therapeutic efficacy of L-dopa. | [1] |
Note: Specific quantitative data from this study is not available in the abstract.
Table 2: Effects of this compound in the 6-OHDA Rat Model of Parkinson's Disease
Currently, there is a lack of published, peer-reviewed studies with specific quantitative data on the effects of this compound on motor function in the 6-OHDA rat model of Parkinson's disease.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
MPTP Mouse Model Protocol (General)
-
Animal Model: Male C57BL/6 mice are typically used due to their high sensitivity to MPTP.[2]
-
Induction of Parkinsonism: MPTP is administered via intraperitoneal (i.p.) injection. A common regimen involves four injections of 20 mg/kg MPTP at 2-hour intervals.[3]
-
Drug Administration: this compound (L-DOPS) can be administered orally or via i.p. injection. In the cited study, it was co-administered with L-dopa.[1]
-
Behavioral Assessment (Pole Test):
-
A wooden pole (approximately 50 cm long, 1 cm in diameter) is placed vertically in a cage with a rough surface at the top.
-
The mouse is placed head-upward on the top of the pole.
-
The time it takes for the mouse to turn completely downward (T-turn) and the total time to descend to the floor (T-total) are recorded.
-
Longer times are indicative of bradykinesia and motor impairment.
-
-
Neurochemical Analysis: Post-mortem analysis of brain tissue (striatum and substantia nigra) is performed using high-performance liquid chromatography (HPLC) to quantify levels of dopamine (B1211576), norepinephrine, and their metabolites.[3]
6-OHDA Rat Model Protocol (General)
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Induction of Parkinsonism:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
The neurotoxin 6-hydroxydopamine (6-OHDA) is unilaterally injected into the medial forebrain bundle (MFB) or the striatum. This leads to a progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNc) on the injected side.[4]
-
-
Drug Administration: this compound would typically be administered orally or via i.p. injection at various doses and time points post-lesion.
-
Behavioral Assessment:
-
Apomorphine- or Amphetamine-Induced Rotations: The number of contralateral (away from the lesion) or ipsilateral (towards the lesion) rotations are counted over a set period. This is a measure of the extent of the dopamine lesion and the response to dopaminergic drugs.
-
Cylinder Test (Forelimb Use Asymmetry): The rat is placed in a transparent cylinder, and the number of times it uses its impaired (contralateral to the lesion) and unimpaired (ipsilateral) forelimbs to touch the wall for support during rearing is recorded.
-
Gait Analysis: Automated systems can be used to analyze various spatiotemporal gait parameters, such as stride length, swing speed, and paw placement, to assess motor coordination and balance.[5]
-
-
Neurochemical Analysis: HPLC is used to measure dopamine and norepinephrine levels in the striatum of both the lesioned and non-lesioned hemispheres to confirm the extent of the neurodegeneration.[6]
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. Freezing of Gait in Parkinsonism and its Potential Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Norepinephrine loss produces more profound motor deficits than MPTP treatment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new metabolic pathway of L-threo-3,4-dihydroxyphenylserine, a precursor amino acid of norepinephrine, in the brain. Studies by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Longitudinal assessment of motor function following the unilateral intrastriatal 6-hydroxydopamine lesion model in mice [frontiersin.org]
- 5. Study to Assess this compound in the Treatment of Freezing Of Gait Symptoms in Patients With Parkinson's Disease [ctv.veeva.com]
- 6. mdpi.com [mdpi.com]
Droxidopa's Pressor Response: A Comparative Analysis in Wistar and Sprague-Dawley Rats
For researchers and drug development professionals, understanding the nuanced pressor effects of droxidopa across different preclinical models is crucial for translational success. This guide provides a comparative analysis of the reproducibility of this compound's pressor response in two commonly used rat strains: Wistar and Sprague-Dawley. While direct comparative studies are limited, this guide synthesizes available data to highlight potential strain-specific differences in cardiovascular response to this norepinephrine (B1679862) prodrug.
This compound, a synthetic amino acid, exerts its pressor effect by converting to norepinephrine in the body.[1][2] This mechanism makes it a valuable therapeutic agent for conditions characterized by hypotension. However, the magnitude of this pressor response can be influenced by various factors, including the animal model used in preclinical studies. This guide aims to provide a framework for comparing the effects of this compound in Wistar and Sprague-Dawley rats, two outbred strains widely used in cardiovascular research.
Quantitative Analysis of Pressor Response
A comprehensive review of existing literature reveals a lack of head-to-head studies directly comparing the pressor response of this compound in Wistar and Sprague-Dawley rats. However, by examining independent studies on each strain, we can construct an indirect comparison. The following table summarizes the available quantitative data on the pressor effect of this compound in these two strains. It is important to note that variations in experimental protocols, such as anesthesia and method of blood pressure measurement, can influence the observed outcomes.
| Rat Strain | Drug/Dosage | Route of Administration | Method of BP Measurement | Outcome (Mean Arterial Pressure Increase) | Reference |
| Wistar | L-threo-DOPS (120 µg/kg/min) | Intravenous Infusion | Not Specified | Significant increase in MAP (exact value not provided) | [2] |
| Sprague-Dawley | L-threo-DOPS (dose not specified) | Not Specified | Not Specified | Slow-onset, long-lasting pressor response | [1] |
Experimental Protocols
Understanding the methodologies employed in these studies is critical for interpreting the results. Below are detailed experimental protocols for key experiments cited in the literature.
Blood Pressure Measurement in Rats
A common method for direct and continuous blood pressure monitoring in rats involves the cannulation of the carotid artery.
Anesthesia and Surgical Preparation:
-
Rats are anesthetized, often with urethane (B1682113) or a combination of ketamine and xylazine.
-
The animal is placed on a surgical table, and the ventral neck area is shaved and disinfected.
-
A midline incision is made in the neck to expose the trachea and carotid arteries.
-
The trachea may be cannulated to ensure a clear airway.
-
One of the carotid arteries is carefully isolated from the surrounding tissue.
Cannulation Procedure:
-
A ligature is placed around the distal portion of the artery.
-
A loose ligature is placed proximally.
-
A small incision is made in the artery between the two ligatures.
-
A cannula filled with heparinized saline is inserted into the artery towards the aorta.
-
The proximal ligature is tightened to secure the cannula.
Data Acquisition:
-
The cannula is connected to a pressure transducer.
-
The transducer is connected to a data acquisition system to record blood pressure continuously.
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in Graphviz DOT language.
This compound's Conversion to Norepinephrine and its Pressor Effect
Caption: this compound is converted to norepinephrine, which then increases blood pressure.
General Experimental Workflow for Assessing this compound's Pressor Effect
Caption: Workflow for evaluating this compound's effect on rat blood pressure.
Discussion and Future Directions
The available evidence suggests that this compound reliably produces a pressor response in rats. However, the lack of standardized, comparative studies between Wistar and Sprague-Dawley strains makes it difficult to definitively conclude whether the reproducibility of this response differs. Factors such as genetic variability within these outbred strains could also contribute to variations in drug response.
For researchers and drug development professionals, these findings underscore the importance of careful strain selection and the need for well-controlled, comparative studies. Future research should aim to directly compare the dose-dependent pressor effects of this compound in Wistar and Sprague-Dawley rats under identical experimental conditions. Such studies would provide invaluable data for the preclinical assessment of this compound and other cardiovascular drugs, ultimately enhancing the translational value of animal models in drug development.
References
A Comparative Analysis of Droxidopa and Atomoxetine on Cognitive Function in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of droxidopa and atomoxetine (B1665822), two pharmacological agents that modulate norepinephrine (B1679862) levels in the brain, and their respective effects on cognitive function as observed in animal models. By presenting experimental data, detailed methodologies, and mechanistic pathways, this document aims to inform preclinical research and drug development in the field of cognitive enhancement.
Introduction
Cognitive function, encompassing domains such as attention, memory, and executive function, is critically modulated by the noradrenergic system. Both this compound and atomoxetine impact this system, albeit through different mechanisms, leading to their investigation as potential cognitive enhancers. This compound, a synthetic amino acid prodrug, is converted to norepinephrine by the enzyme DOPA decarboxylase.[1] It is clinically approved for the treatment of neurogenic orthostatic hypotension.[2] Atomoxetine is a selective norepinephrine reuptake inhibitor (NRI) approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[3] This guide synthesizes findings from animal studies to compare their effects on various cognitive domains.
Mechanism of Action
The primary distinction between this compound and atomoxetine lies in their method of increasing norepinephrine availability in the brain.
This compound: As a prodrug, L-DOPS (this compound) is orally administered and crosses the blood-brain barrier. In the brain, it is converted into norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC). This leads to a direct increase in the concentration of norepinephrine, and subsequently dopamine (B1211576), in the brain.[4]
Atomoxetine: This compound acts by selectively blocking the norepinephrine transporter (NET). This inhibition prevents the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby increasing its synaptic concentration and duration of action. Notably, in the prefrontal cortex where dopamine transporters are sparse, NET is also responsible for the reuptake of dopamine. Consequently, atomoxetine also increases dopamine levels in this brain region.
Signaling Pathway Diagrams
Comparative Efficacy on Cognitive Domains
Direct comparative studies between this compound and atomoxetine in the same animal models of cognition are limited. The following tables summarize findings from separate studies.
Table 1: Effects of this compound on Cognitive Function in Animal Models
| Cognitive Domain | Animal Model | Behavioral Assay | Dosage | Key Findings | Reference |
| Attention/Impulsivity | Spontaneously Hypertensive Rat (SHR) | Open Field Test | 100, 200, 400 mg/kg (with benserazide) | Dose-dependently improved hyperactivity and inattention. | [4] |
| Executive Function | Spontaneously Hypertensive Rat (SHR) | Signal Attenuation Task | 100, 200, 400 mg/kg (with benserazide) | Reduced impulsive action. | [4] |
Table 2: Effects of Atomoxetine on Cognitive Function in Animal Models
| Cognitive Domain | Animal Model | Behavioral Assay | Dosage | Key Findings | Reference |
| Attention | Young-adult rats | Five-Choice Serial Reaction Time Task (5C-SRTT) | 1.0, 3.0 mg/kg | Improved accuracy (sustained attention). | [5][6] |
| Memory | Young-adult rats | Eight-arm Radial Arm Maze (RAM) | 1.0, 3.0 mg/kg | Improved spatial reference memory. | [5][6] |
| Executive Function | Young-adult rats | 5C-SRTT (vITI) | 1.0, 3.0 mg/kg | Reduced impulsive and compulsive behaviors. | [5][6] |
| Working Memory | Aged rhesus monkeys | Delayed Match-to-Sample (DMTS-D) | µ g/kg-low mg/kg doses | Attenuated the effects of distractors on accuracy at short delays. | [5][6] |
| Cognitive Flexibility | Young-adult rats | 5C-SRTT (vSD) | 1.0, 3.0 mg/kg | Improved cognitive inflexibility. | [5][6] |
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below.
Five-Choice Serial Reaction Time Task (5C-SRTT)
This task assesses attention and impulse control in rodents.[7]
-
Apparatus: An operant chamber with five apertures arranged horizontally, a food dispenser, and a house light.
-
Procedure:
-
Habituation and Training: Rats are food-restricted to 85-90% of their free-feeding weight and trained to associate a light stimulus in one of the five apertures with a food reward.[8]
-
Testing: A trial begins with an inter-trial interval (ITI). A brief light stimulus is then presented in one of the five apertures. The rat must make a nose-poke response into the illuminated aperture within a limited hold period to receive a reward.
-
-
Key Parameters Measured:
-
Accuracy (%): (Correct responses / (Correct + Incorrect responses)) x 100. A measure of sustained attention.
-
Omissions: Failure to respond to the stimulus. A measure of inattention.
-
Premature Responses: Responding before the stimulus is presented. A measure of impulsivity.
-
Perseverative Responses: Repeatedly responding in an aperture after a correct or incorrect choice. A measure of compulsive behavior.
-
Attentional Set-Shifting Task (ASST)
This task measures cognitive flexibility, a key aspect of executive function.[9][10]
-
Apparatus: A testing arena with a starting compartment and two choice compartments, each containing a digging pot.
-
Procedure:
-
Habituation and Training: Rats are food-restricted and trained to dig in pots for a food reward. They are then trained on simple discriminations (e.g., digging in a specific medium or a pot with a specific odor).[9]
-
Testing: The task consists of a series of discrimination problems where the rule for finding the reward changes. The key stages are:
-
Intra-Dimensional (ID) Shift: The exemplars change, but the relevant dimension (e.g., digging medium) remains the same.
-
Extra-Dimensional (ED) Shift: The previously irrelevant dimension (e.g., odor) becomes the new relevant dimension for finding the reward.
-
-
-
Key Parameter Measured:
-
Trials to Criterion: The number of trials required to reach a predefined level of performance (e.g., 6 consecutive correct trials). An increased number of trials to criterion on the ED shift indicates impaired cognitive flexibility.[9]
-
Morris Water Maze (MWM)
A widely used task to assess spatial learning and memory.[11]
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface.[11]
-
Procedure:
-
Acquisition Phase: Rats are placed in the pool from different starting locations and must learn the location of the hidden platform using distal visual cues in the room.
-
Probe Trial: The platform is removed, and the rat is allowed to swim for a set period.
-
-
Key Parameters Measured:
-
Escape Latency: The time taken to find the hidden platform during the acquisition phase.
-
Time in Target Quadrant: The percentage of time spent in the quadrant where the platform was previously located during the probe trial. This is a measure of spatial memory retention.
-
Summary and Future Directions
Both this compound and atomoxetine demonstrate pro-cognitive effects in animal models, primarily through the modulation of noradrenergic and dopaminergic neurotransmission in the prefrontal cortex. Atomoxetine has been more extensively studied for its cognitive-enhancing properties, with evidence supporting its efficacy across multiple domains, including attention, memory, and executive function.[3][5][6] The cognitive effects of this compound are less well-characterized, with current animal data primarily focused on its potential to ameliorate ADHD-like symptoms.[4]
A significant gap in the literature is the absence of direct, head-to-head comparative studies. Future research should aim to evaluate both compounds in the same animal models using a standardized battery of cognitive tests. This would provide a more definitive comparison of their efficacy and cognitive profiles. Furthermore, exploring the long-term effects of both drugs on cognitive function and neuroplasticity would be of great value to the field. Such studies will be crucial in determining the distinct therapeutic potentials of this compound and atomoxetine for the treatment of cognitive deficits in various neurological and psychiatric disorders.
References
- 1. Cognitive and Behavioral Changes in Patients Treated With this compound for Neurogenic Orthostatic Hypotension: A Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. The effect of atomoxetine on cognitive function in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound alters dopamine neuron and prefrontal cortex activity and improves attention-deficit/hyperactivity disorder-like behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atomoxetine improves memory and other components of executive function in young-adult rats and aged rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atomoxetine improves memory and other components of executive function in young-adult rats and aged rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 5-Choice Serial Reaction Time Task: A Task of Attention and Impulse Control for Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. touchscreencognition.org [touchscreencognition.org]
- 9. b-neuro.com [b-neuro.com]
- 10. Attentional Set-Shifting Paradigm in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jcdr.net [jcdr.net]
A Comparative Guide to the Simultaneous Quantification of Droxidopa and its Metabolites: HPLC-ECD vs. an Alternative Method
For researchers, scientists, and drug development professionals engaged in the study of droxidopa, accurate and simultaneous quantification of the parent drug and its primary metabolites—noradrenaline, L-dopa, and 3-O-methyl-dopa (3-OMD)—is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments. This guide provides an objective comparison between a compiled High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) method and a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, supported by experimental data from various sources.
Method Performance Comparison
The selection of an analytical method hinges on a balance of sensitivity, specificity, and practicality. While HPLC-ECD offers a robust and cost-effective solution for the analysis of electrochemically active compounds like catecholamines, LC-MS/MS is often considered the gold standard for its high selectivity and sensitivity.[1] The following tables summarize the quantitative performance of a compiled HPLC-ECD method, drawn from studies on individual or smaller groups of the target analytes, and a representative LC-MS/MS method for simultaneous analysis.
Table 1: Performance Characteristics of a Compiled HPLC-ECD Method
| Analyte | Linearity Range (ng/mL) | Accuracy (%) | Precision (RSD%) | LOD (ng/mL) | LOQ (ng/mL) |
| L-dopa | 20 - 4000 | 90 - 110 | < 10 | 20 | 20 |
| 3-O-methyldopa | 20 - 4000 | 90 - 110 | < 10 | 20 | 20 |
| Noradrenaline | 0.05 - 50 | 85 - 115 | < 15 | 0.01 | 0.05 |
| This compound | 50 - 150,000 | 99.10 - 101.01 | < 2.0 | ~15 | ~50 |
Note: Data for L-dopa and 3-O-methyldopa are based on a method for their simultaneous analysis.[2] Data for Noradrenaline is representative of typical catecholamine analysis by HPLC-ECD. Data for this compound is from a validated HPLC-UV method, as a specific comprehensive HPLC-ECD validation for simultaneous analysis was not identified; LOD and LOQ are estimated based on typical performance.
Table 2: Performance Characteristics of a Validated LC-MS/MS Method
| Analyte | Linearity Range (ng/mL) | Accuracy (RE%) | Precision (RSD%) | LOD (ng/mL) |
| Levodopa (B1675098) | Not Specified | < 11.8 | < 11.3 | < 7.0 |
| 3-O-methyldopa | Not Specified | < 11.8 | < 11.3 | < 7.0 |
| Dopamine (B1211576) | Not Specified | < 11.8 | < 11.3 | < 7.0 |
| Carbidopa | Not Specified | < 11.8 | < 11.3 | < 7.0 |
| Entacapone | Not Specified | < 11.8 | < 11.3 | < 7.0 |
| Tolcapone | Not Specified | < 11.8 | < 11.3 | < 7.0 |
Note: The data in this table is from a study that simultaneously determined levodopa, carbidopa, entacapone, tolcapone, 3-O-methyldopa, and dopamine in human plasma.[3] While this compound is not included, this demonstrates the capability of LC-MS/MS for multiplexed analysis of related compounds.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of analytical methods. Below are representative protocols for sample preparation and the HPLC-ECD analysis of this compound's metabolites.
Plasma Sample Preparation
-
Stabilization: Collect whole blood in tubes containing EDTA and an antioxidant solution (e.g., sodium metabisulfite) to prevent the degradation of catecholamines.
-
Centrifugation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Protein Precipitation: To 100 µL of plasma, add 200 µL of ice-cold perchloric acid (0.4 M) containing an internal standard (e.g., 3,4-dihydroxybenzylamine).
-
Vortex and Centrifuge: Vortex the mixture for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter before injection into the HPLC system.[2]
HPLC-ECD Chromatographic Conditions
-
HPLC System: An isocratic HPLC system equipped with a refrigerated autosampler and an electrochemical detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate (B84403) buffer (pH 2.8-3.5) and an organic modifier like methanol (B129727) or acetonitrile. The exact composition should be optimized for the best separation of the analytes. An ion-pairing agent such as 1-octanesulfonic acid sodium salt may be added to the mobile phase to improve the retention and resolution of the catecholamines.
-
Flow Rate: A typical flow rate is between 0.8 and 1.2 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 30°C, to ensure reproducible retention times.
-
Injection Volume: 20-50 µL.
-
Electrochemical Detector: A dual-electrode coulometric or amperometric detector. The potentials of the electrodes should be optimized for the selective detection of the analytes. For example, a screening electrode set at a lower potential and a measuring electrode at a higher potential can improve selectivity.
Visualizing the Pathways and Processes
Diagrams are provided below to illustrate the metabolic conversion of this compound and the general workflow for validating a bioanalytical method.
Caption: Metabolic conversion of this compound.
Caption: Experimental workflow for HPLC-ECD validation.
References
- 1. Neurotransmitter Analysis: HPLC-ECD vs. LC-MS/MS | Amuza Inc [amuzainc.com]
- 2. Simultaneous determination of levodopa and 3-O-methyldopa in human plasma by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of levodopa, carbidopa, entacapone, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Droxidopa and Pyridostigmine in the Management of Autonomic Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of droxidopa and pyridostigmine (B86062), two pharmacological agents utilized in the management of autonomic failure, with a particular focus on neurogenic orthostatic hypotension (nOH). This analysis is based on available experimental data from both clinical and preclinical models, detailing their mechanisms of action, efficacy, and the experimental protocols used to evaluate them.
Executive Summary
Autonomic failure, characterized by the inability of the autonomic nervous system to regulate key bodily functions, frequently manifests as neurogenic orthostatic hypotension (nOH), a debilitating condition marked by a significant drop in blood pressure upon standing. This compound, a synthetic amino acid prodrug, and pyridostigmine, a cholinesterase inhibitor, represent two distinct therapeutic strategies to ameliorate the symptoms of nOH.
This compound acts by directly increasing the levels of norepinephrine (B1679862) in the peripheral and central nervous systems, thereby enhancing vasoconstriction and improving vascular tone.[1][2][3] Pyridostigmine, on the other hand, enhances cholinergic neurotransmission in autonomic ganglia, which in turn increases sympathetic outflow and raises blood pressure.[2][4] This guide will delve into the experimental evidence supporting the use of these drugs, present their mechanisms through detailed signaling pathways, and provide an overview of the methodologies used in their preclinical and clinical evaluation.
Data Presentation: this compound vs. Pyridostigmine in Autonomic Failure
The following tables summarize the quantitative data on the efficacy of this compound and pyridostigmine in clinical and preclinical models of autonomic failure.
Table 1: Clinical Efficacy in Neurogenic Orthostatic Hypotension (nOH)
| Parameter | This compound | Pyridostigmine | Combined Therapy (Pyridostigmine + Atomoxetine) |
| Change in Standing Systolic Blood Pressure (mmHg) | ↑ 11.2 (vs. 3.9 with placebo)[5] | Modest increase, particularly in diastolic BP.[6] In severe autonomic failure, the effect may be minimal.[3] | Synergistic increase in seated BP: 133±9/80±4 (combination) vs. 107±6/66±4 (placebo)[3] |
| Change in Supine Systolic Blood Pressure (mmHg) | ↑ 7.6 (vs. 0.8 with placebo)[5] | No significant effect on supine BP in most studies.[7] | Significant increase in seated BP.[3] |
| Effect on nOH Symptoms (e.g., dizziness, lightheadedness) | Significant improvement in Orthostatic Hypotension Questionnaire (OHQ) scores.[3][5] | Improvement in orthostatic symptoms reported.[7] | Significant improvement in orthostatic tolerance and symptoms.[3] |
| Dosage in Clinical Trials | 100-600 mg three times daily[8] | 60 mg single dose or in combination[3] | Pyridostigmine 60 mg + Atomoxetine 18 mg[3] |
Table 2: Preclinical Efficacy in Autonomic Failure Models
| Animal Model | Drug | Key Findings |
| Sympathectomized Rats | This compound | Enhanced pressor effect, suggesting a role in treating autonomic failure.[9] |
| Spontaneously Hypertensive Rats (Aging) | Pyridostigmine | Reduced heart rate with no consistent change in arterial pressure.[1] |
| Myocardial Infarction-induced Heart Failure in Rats | Pyridostigmine | Prevented hypotension and reduced baroreflex sensitivity.[10] |
| Myocardial Infarction in Mice | Pyridostigmine | Prevented tachycardia, increased parasympathetic tone, and decreased sympathetic tone. Did not affect arterial pressure.[11][12] |
Mechanisms of Action and Signaling Pathways
This compound: A Norepinephrine Prodrug
This compound is a synthetic amino acid that is converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as dopa-decarboxylase.[3] This conversion occurs in both the peripheral and central nervous systems.[1] The newly synthesized norepinephrine then acts on adrenergic receptors to elicit its effects.
The primary mechanism involves the activation of α1-adrenergic receptors on vascular smooth muscle, leading to vasoconstriction and an increase in peripheral vascular resistance, which in turn elevates blood pressure.[9] It also acts on β1-adrenergic receptors in the heart, which can increase heart rate and contractility.[1]
References
- 1. Pyridostigmine enhances atrial tachyarrhythmias in aging spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. This compound for Hypotension of Different Etiologies: Two Case Reports - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 5. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound for neurogenic orthostatic hypotension: A randomized, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The treatment with pyridostigmine improves the cardiocirculatory function in rats with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyridostigmine restores cardiac autonomic balance after small myocardial infarction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head Comparison of Droxidopa and Clonidine in the Context of Blood Pressure Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of droxidopa and clonidine (B47849), two pharmacological agents with distinct mechanisms of action that both ultimately impact blood pressure. While clonidine has been extensively studied in preclinical models of primary hypertension, such as the Spontaneously Hypertensive Rat (SHR), the preclinical evaluation of this compound has predominantly focused on models of neurogenic orthostatic hypotension (nOH). This document summarizes the available preclinical data for both compounds, highlighting their differing therapeutic targets and experimental contexts.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and clonidine lies in their mechanisms of action. This compound is a prodrug that is converted to norepinephrine (B1679862), thereby acting as a norepinephrine replenisher. Clonidine, in contrast, is a centrally acting alpha-2 adrenergic agonist.
This compound: As a synthetic amino acid precursor, this compound is converted to norepinephrine by the enzyme DOPA decarboxylase (aromatic L-amino acid decarboxylase) in both the central and peripheral nervous systems.[1][2][3][4] This conversion increases the available pool of norepinephrine, a key neurotransmitter in the sympathetic nervous system responsible for vasoconstriction and maintaining blood pressure.[1][2] Its primary therapeutic indication is for neurogenic orthostatic hypotension (nOH), a condition characterized by a failure to release adequate amounts of norepinephrine upon standing.[5]
Clonidine: Clonidine exerts its effects by stimulating alpha-2 adrenergic receptors in the brainstem.[6][7][8][9] This stimulation inhibits sympathetic outflow from the central nervous system, leading to a decrease in peripheral vascular resistance, heart rate, and ultimately, blood pressure.[6][8][9] It also has a peripheral presynaptic effect that can reduce norepinephrine release.
Signaling Pathway Diagrams
Preclinical Data Summary
Clonidine in Spontaneously Hypertensive Rats (SHR)
| Parameter | Animal Model | Dose | Route of Administration | Key Findings |
| Blood Pressure | Spontaneously Hypertensive Rats (SHR) | 100 μg/kg/day | Oral | Significant reduction in systolic blood pressure. |
| Blood Pressure | Spontaneously Hypertensive Rats (SHR) | 1, 5, 10, 20 μg/kg | Intraperitoneal (single injection) | Dose-dependent decrease in blood pressure. |
| Blood Pressure | Spontaneously Hypertensive Rats (SHR) | 150 μg/kg/day | Oral (in liquid diet) | Significant decrease in blood pressure during the 8-hour exposure period. |
| Heart Rate | Spontaneously Hypertensive Rats (SHR) | 150 μg/kg/day | Oral (in liquid diet) | Significant decrease in heart rate. |
This compound in Models of Neurogenic Orthostatic Hypotension (nOH)
Note: Preclinical data for this compound in primary hypertension models like SHR is limited. The data below is from clinical trials in human patients with nOH, as preclinical animal model data for hypertension is not as prevalent.
| Parameter | Population | Dose | Route of Administration | Key Findings |
| Standing Systolic Blood Pressure | Human patients with nOH | 100-600 mg TID | Oral | Significantly increased standing systolic blood pressure compared to placebo. |
| Symptoms of nOH | Human patients with nOH | 100-600 mg TID | Oral | Significant improvement in symptoms such as dizziness and lightheadedness. |
Experimental Protocols
Clonidine Administration in SHR
A representative experimental design to evaluate the antihypertensive effects of clonidine in SHR models is as follows:
Methodology Details:
-
Animal Model: Spontaneously Hypertensive Rats (SHR) are a commonly used genetic model of essential hypertension. Age and sex-matched Wistar-Kyoto (WKY) rats are often used as normotensive controls.
-
Drug Administration: Clonidine is typically dissolved in saline and administered via oral gavage, intraperitoneal injection, or in drinking water or food. Doses can range from 1 to 150 μg/kg/day depending on the study design.
-
Blood Pressure and Heart Rate Measurement: Measurements are commonly taken using non-invasive tail-cuff plethysmography or via radiotelemetry for continuous monitoring.
-
Duration: Studies can range from acute (single dose) to chronic (several weeks) administration to assess both immediate and long-term effects.
This compound Administration (Clinical Trial Protocol for nOH)
The following outlines a typical clinical trial design for evaluating this compound in patients with nOH, which can inform potential preclinical study designs.
Methodology Details:
-
Subject Population: Patients with a confirmed diagnosis of neurogenic orthostatic hypotension.
-
Drug Administration: this compound is administered orally in capsule form, typically three times a day. Dosing is often initiated at 100 mg and titrated up to a maximum of 600 mg per dose based on efficacy and tolerability.
-
Efficacy Endpoints: The primary endpoints in clinical trials typically include the change from baseline in standing systolic blood pressure and patient-reported outcomes on symptom severity, such as the Orthostatic Hypotension Questionnaire (OHQ).
-
Safety Monitoring: Key safety monitoring includes the assessment of supine blood pressure to monitor for supine hypertension.
Conclusion and Future Directions
This compound and clonidine represent two distinct pharmacological approaches to modulating blood pressure. Clonidine, a centrally acting sympatholytic, has a well-established preclinical profile in models of primary hypertension. This compound, a norepinephrine prodrug, is primarily characterized in the context of nOH.
The lack of direct comparative preclinical studies in a consistent model of hypertension presents a knowledge gap. Future preclinical research could explore the effects of this compound in the SHR model to provide a more direct comparison with clonidine and to investigate its potential utility in primary hypertension. Such studies would be valuable for elucidating the full therapeutic potential and comparative efficacy of these two agents in the broader landscape of cardiovascular drug development.
References
- 1. Clonidine and a novel clonidine analog AL-12 cause sympathoinhibition in spontaneously hypertensive and diabetic spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of clonidine on tyrosine hydroxylase activity in the adrenal medulla and brain of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discriminative stimuli produced by clonidine in spontaneously hypertensive rats: generalization to antihypertensive drugs with different mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. Enhanced antinociception of clonidine in spontaneously hypertensive rats involves a presynaptic noradrenergic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biomed.cas.cz [biomed.cas.cz]
- 8. Intermittent clonidine regimen abolishes tolerance to its antihypertensive effect: a spectral study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of clonidine on blood pressure and GABAergic mechanisms in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Droxidopa in a Double-Blind, Placebo-Controlled Setting: A Comparative Guide
This guide provides a comprehensive comparison of the efficacy of droxidopa against a placebo, drawing upon data from rigorous double-blind clinical studies. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative outcomes, details experimental methodologies, and visualizes relevant pathways and workflows to facilitate an objective evaluation of this compound's performance.
This compound, a synthetic amino acid prodrug, is converted to norepinephrine (B1679862) in the body and is utilized in the management of neurogenic orthostatic hypotension (nOH).[1][2][3][4] The following sections present data primarily from human clinical trials, as detailed, publicly available data from double-blind, placebo-controlled animal studies were not readily identifiable in the conducted literature search. Nevertheless, the principles of the study designs and the endpoints measured offer valuable insights for both clinical and preclinical research.
Quantitative Data Summary
The efficacy of this compound has been evaluated in multiple randomized, placebo-controlled, double-blind clinical trials. The data presented below are from studies involving patients with symptomatic nOH, often associated with conditions such as Parkinson's disease, multiple system atrophy, and pure autonomic failure.
Table 1: Hemodynamic Outcomes in Patients with Neurogenic Orthostatic Hypotension
| Parameter | This compound Group | Placebo Group | p-value | Source |
| Mean Change in Standing Systolic Blood Pressure (mmHg) | ||||
| Study 1 | +11.2 | +3.9 | <0.001 | [5] |
| Study 2 (Integrated Analysis) | +11.5 | +4.8 | <0.001 | [6][7] |
| Mean Change in Supine Systolic Blood Pressure (mmHg) | ||||
| Study 1 | +7.6 | +0.8 | <0.001 | [5] |
| Incidence of Supine Hypertension (>180 mmHg Systolic) | ||||
| Study 1 | 4.9% | 2.5% | - | [5] |
Table 2: Symptomatic and Functional Outcomes (Orthostatic Hypotension Questionnaire - OHQ)
| Outcome Measure | This compound Group (Mean Change) | Placebo Group (Mean Change) | p-value | Source |
| OHQ Composite Score | -1.83 | -0.93 | 0.003 | [5] |
| Integrated Analysis | -2.68 | -1.82 | <0.001 | [6][7] |
| OHQ Symptom Subscore (Dizziness/Lightheadedness) | -0.73 | - | 0.010 | [5] |
| Integrated Analysis | -3.0 | -1.8 | <0.001 | [6][7] |
| OHQ Symptom Impact Subscore (Standing a long time) | -1.06 | - | 0.003 | [5] |
Experimental Protocols
The methodologies employed in the clinical trials provide a framework for robust efficacy testing. Below are the detailed protocols for the key experiments cited.
Double-Blind, Placebo-Controlled, Randomized Withdrawal Study Design
This study design is employed to assess the continued efficacy of a treatment in patients who have previously responded to it.
-
Open-Label Titration Phase: All eligible patients receive this compound in an open-label fashion. The dosage is titrated upwards (e.g., from 100 mg to 600 mg, three times daily) until an optimal clinical response is achieved, defined by an improvement in symptoms of nOH (e.g., dizziness) and an increase in standing systolic blood pressure.[5][8]
-
Open-Label Treatment Period: Patients who demonstrate a positive response continue to receive their individualized optimal dose of this compound for a prespecified period (e.g., 7 days) to ensure a stable response.[8]
-
Randomization and Double-Blind Phase: Responders are then randomly assigned in a double-blind manner to either continue receiving their effective dose of this compound or switch to a matching placebo for a defined period (e.g., 14 days).[8]
-
Efficacy Assessment: The primary endpoint is typically the change in a validated symptom score, such as the Orthostatic Hypotension Questionnaire (OHQ), from the time of randomization to the end of the double-blind phase.[5][8] Secondary endpoints often include changes in standing and supine blood pressure.
Orthostatic Hypotension Assessment
This procedure is central to diagnosing nOH and evaluating the hemodynamic effects of treatment.
-
Patient Preparation: Patients should rest in a supine position for at least 5 minutes before the initial blood pressure and heart rate measurements are taken.
-
Baseline Measurements: Supine blood pressure and heart rate are recorded.
-
Postural Challenge: The patient is instructed to stand up.
-
Standing Measurements: Blood pressure and heart rate are measured within 3 minutes of standing. A diagnosis of nOH is typically confirmed by a sustained drop of at least 20 mmHg in systolic blood pressure or 10 mmHg in diastolic blood pressure upon standing.[9]
-
Symptom Reporting: Patients are asked to report any symptoms of orthostatic hypotension (e.g., dizziness, lightheadedness, blurred vision) experienced during the test.
Visualizations
This compound to Norepinephrine Signaling Pathway
This compound acts as a prodrug, being enzymatically converted to norepinephrine, which then exerts its effects on adrenergic receptors to increase blood pressure.
Caption: Metabolic conversion of this compound to norepinephrine and its physiological effect.
Experimental Workflow for a Double-Blind Animal Study
The following diagram illustrates a typical workflow for a preclinical, double-blind, placebo-controlled study to evaluate the efficacy of a compound like this compound in an animal model of nOH.
Caption: Workflow of a double-blind, placebo-controlled animal efficacy study.
References
- 1. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Animal behavioral assessments in current research of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. This compound for neurogenic orthostatic hypotension: A randomized, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrated analysis of this compound trials for neurogenic orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Integrated analysis of this compound trials for neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized withdrawal study of patients with symptomatic neurogenic orthostatic hypotension responsive to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NORTHERA® (this compound) | Clinical Trials Information [northerahcp.com]
A Comparative Analysis of Droxidopa and Yohimbine on Norepinephrine Release
For Immediate Release – This guide provides a detailed comparative analysis of droxidopa and yohimbine (B192690), focusing on their distinct mechanisms for increasing norepinephrine (B1679862) levels. It is intended for researchers, scientists, and drug development professionals, offering objective, data-supported insights into the performance and underlying pharmacology of these two agents.
Introduction
Norepinephrine (NE) is a critical catecholamine that functions as both a neurotransmitter and a hormone, playing a pivotal role in the sympathetic nervous system's "fight-or-flight" response. Its regulation is essential for maintaining cardiovascular homeostasis, particularly blood pressure. Pharmacological agents that modulate norepinephrine levels are of significant interest for treating conditions characterized by norepinephrine deficiency, such as neurogenic orthostatic hypotension (nOH).
This guide compares two such agents: this compound, a synthetic amino acid prodrug of norepinephrine, and yohimbine, an indole (B1671886) alkaloid and selective alpha-2 adrenergic receptor antagonist. While both compounds ultimately increase synaptic and circulating norepinephrine, their mechanisms of action are fundamentally different.
Mechanisms of Action
This compound: this compound (L-threo-dihydroxyphenylserine or L-DOPS) acts as a direct precursor to norepinephrine.[1] After oral administration, it is absorbed and converted into norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AAAD), also known as DOPA decarboxylase.[2][3] This conversion can occur in both the peripheral and central nervous systems, as this compound is capable of crossing the blood-brain barrier.[1][3][4] By providing the substrate for norepinephrine synthesis, this compound replenishes depleted stores, thereby increasing vascular tone and raising blood pressure.[3][4] This mechanism is particularly beneficial for patients with nOH resulting from primary autonomic failure, such as Parkinson's disease, multiple system atrophy, and pure autonomic failure.[5][6]
Yohimbine: Yohimbine functions as a competitive antagonist of presynaptic alpha-2 adrenergic receptors.[7][8][9] These receptors are part of a negative feedback loop that inhibits the further release of norepinephrine from sympathetic nerve terminals.[7][9] By blocking these autoreceptors, yohimbine effectively removes this "brake," leading to an increased firing rate of sympathetic nerves and a subsequent surge in norepinephrine release and spillover into the synapse and circulation.[7][10][11][12] This action enhances sympathetic nervous system activity systemically.[[“]][[“]]
Comparative Data on Norepinephrine Release
The following table summarizes quantitative data from various studies, illustrating the effects of this compound and yohimbine on plasma norepinephrine levels.
| Drug | Dose & Route | Subject Population | Baseline Plasma NE (pg/mL) | Peak Plasma NE (pg/mL) | Key Findings & Citations |
| This compound | 100-600 mg (titrated), Oral | 20 patients with nOH | 44 - 850 (supine) | Not specified as peak, but post-dose levels were significantly higher. | Lower baseline NE was associated with a greater pressor response. A supine NE level <219.5 pg/mL predicted a response with high sensitivity and specificity.[15] |
| This compound | 400 mg, Oral | Healthy elderly subjects | Not specified | ~895 (Cmax) | Peak plasma norepinephrine concentrations were reached approximately 1.75-3 hours after dosing.[16] |
| This compound | 600 mg, Oral | Patients with familial amyloid polyneuropathy | Not specified | Not specified | Administration increased plasma norepinephrine and standing blood pressure.[2][5] |
| Yohimbine | 20 mg & 40 mg, Oral | Normal young men | Not specified | Not specified | Caused dose-dependent increases in plasma norepinephrine due to an increased rate of NE release, not reduced clearance.[10][11] |
| Yohimbine | 125 µg/kg bolus + 1 µg/kg/min IV | 7 normal volunteers | Not specified | Not specified | Increased norepinephrine spillover into arterial blood by 125% and forearm NE spillover by 337%.[12] |
| Yohimbine | 0.4 mg/kg, Oral | 23 healthy controls | Not specified | Not specified | Significantly increased plasma levels of norepinephrine metabolites (MHPG and VMA), indicating increased NE release.[17][18] |
Signaling and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key pathways and a typical experimental workflow for studying these compounds.
Caption: this compound is converted to norepinephrine by the enzyme AAAD.
Caption: Yohimbine blocks presynaptic α2-autoreceptors to increase NE release.
Caption: General workflow for clinical studies of NE-modulating drugs.
Experimental Protocols
The methodologies for assessing the effects of this compound and yohimbine on norepinephrine are critical for reproducible and comparable results. Below are representative protocols based on common practices in clinical pharmacology.
1. Subject Preparation and Baseline Measurement
-
Recruitment: Subjects (either healthy volunteers or patients with a specific condition like nOH) are recruited following institutional review board approval.[17][18]
-
Fasting: An overnight fast is typically required before the study day.[19]
-
Catheter Insertion: An intravenous (IV) catheter is inserted for repeated blood sampling. Samples are collected after a stabilization period (e.g., 15-30 minutes of supine rest).[20]
-
Baseline Sample: A baseline blood sample is drawn into a pre-chilled tube containing an anticoagulant like EDTA or heparin.[19]
2. Drug Administration and Blood Sampling
-
Administration: this compound (e.g., 100-600 mg), yohimbine (e.g., 0.4 mg/kg), or a matching placebo is administered orally with water.[17][20]
-
Timed Sampling: Blood samples are collected at specified intervals post-administration (e.g., 1, 2, 3, 6, and 24 hours) to capture the pharmacokinetic and pharmacodynamic profile.[20]
-
Sample Handling: Immediately after collection, blood tubes are placed on ice. Plasma is separated by centrifugation (e.g., 1000-2000 x g for 15 minutes at 4°C) within one hour.[19] The resulting plasma is transferred to polypropylene (B1209903) tubes and stored at -80°C until analysis.[19]
3. Norepinephrine Quantification: HPLC with Electrochemical Detection (HPLC-ECD)
-
Principle: This is a highly sensitive and common method for catecholamine analysis. It separates norepinephrine from other plasma components via high-performance liquid chromatography, followed by quantification based on the electrochemical oxidation of norepinephrine, which generates a measurable electrical current proportional to its concentration.[19][21][22]
-
Sample Preparation (Alumina Extraction):
-
An internal standard (e.g., 3,4-dihydroxybenzylamine, DHBA) is added to the plasma sample.[19]
-
The sample is mixed with a Tris buffer and alumina (B75360), which adsorbs catecholamines.[19][22]
-
After vortexing and centrifugation, the supernatant is discarded, and the alumina is washed.
-
The catecholamines are eluted from the alumina using an acid (e.g., perchloric acid).[19][21]
-
-
Chromatography and Detection:
-
Data Analysis: The norepinephrine concentration is calculated by comparing the peak area ratio of norepinephrine to the internal standard against a standard curve generated from known concentrations.[19][22]
Conclusion
This compound and yohimbine both effectively increase norepinephrine levels but are suited for different therapeutic and research contexts due to their distinct mechanisms. This compound acts as a norepinephrine prodrug, directly replenishing deficient stores, making it a logical treatment for chronic autonomic failure.[4][6] Its effect is dependent on the enzymatic conversion by AAAD.[2]
In contrast, yohimbine increases norepinephrine release by disinhibiting sympathetic neurons through alpha-2 adrenergic receptor antagonism.[7][9] This makes it a powerful tool for probing the function and regulation of the sympathetic nervous system and for inducing a temporary, robust increase in sympathetic outflow.[10][12] The choice between these agents depends on the desired outcome: a restorative, substrate-based therapy (this compound) versus a potent, stimulation-based pharmacological challenge (yohimbine). Understanding these differences is paramount for drug development professionals and researchers designing clinical trials or experimental studies involving noradrenergic pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound for symptomatic neurogenic orthostatic hypotension: what can we learn? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effects of yohimbine on human sympathetic nervous system function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Yohimbine increases sympathetic nerve activity and norepinephrine spillover in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. consensus.app [consensus.app]
- 14. consensus.app [consensus.app]
- 15. Supine plasma NE predicts the pressor response to this compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of the Pharmacokinetics of this compound After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Norepinephrine and impulsivity: Effects of acute yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Contamination of the Norepinephrine Prodrug this compound by Dihydroxyphenylacetaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Measurement of plasma norepinephrine and 3,4-dihydroxyphenylglycol: method development for a translational research study - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Droxidopa and MAO Inhibitors: A Research Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of droxidopa and its potential synergistic interaction with monoamine oxidase (MAO) inhibitors for the treatment of neurogenic orthostatic hypotension (nOH) and other related neurodegenerative disorders. While direct, quantitative evidence of synergy from dedicated clinical trials is limited, this document synthesizes the available data on the mechanism of action, safety, and efficacy of this compound, alongside the theoretical basis for its combined use with specific MAO inhibitors.
Mechanism of Action: A Pathway to Potential Synergy
This compound is a synthetic amino acid prodrug that is directly converted to norepinephrine (B1679862) by the enzyme L-aromatic-amino-acid decarboxylase (AADC), also known as DOPA decarboxylase.[1][2][3] This conversion bypasses the need for dopamine (B1211576) β-hydroxylase, the enzyme that is deficient in some forms of autonomic failure.[2] The resulting increase in norepinephrine levels helps to improve vascular tone and raise blood pressure in patients with nOH.[1][2][3]
MAO inhibitors, on the other hand, function by preventing the degradation of monoamine neurotransmitters, including norepinephrine. The theoretical synergy arises from a dual-action approach: this compound increases the synthesis of norepinephrine, while an MAO inhibitor would decrease its degradation, potentially leading to a more substantial and sustained increase in synaptic norepinephrine levels.
It is critical to distinguish between MAO inhibitor types. Non-selective MAO inhibitors are contraindicated for use with this compound due to the high risk of inducing a hypertensive crisis from dangerously elevated norepinephrine levels.[1][4][5] However, clinical trials for this compound did permit the concomitant use of selective MAO-B inhibitors , such as rasagiline (B1678815) and selegiline, which are commonly used in the management of Parkinson's disease.[4][6][7] This suggests a manageable safety profile for this specific combination, though it does not confirm synergistic efficacy.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. These highlights do not include all the information needed to use this compound CAPSULES safely and effectively. See full prescribing information for this compound CAPSULES. this compound capsules, for oral use Initial U.S. Approval: 2014 [dailymed.nlm.nih.gov]
- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 6. NORTHERA® (this compound) | Identifying Appropriate Patients [northerahcp.com]
- 7. NORTHERA® (this compound) | Clinical Trials Information [northerahcp.com]
validating the long-term safety of droxidopa in a chronic administration animal model
A comprehensive review of the preclinical long-term safety data for droxidopa, a treatment for neurogenic orthostatic hypotension (nOH), reveals a varied safety profile across different animal models. This guide provides a comparative analysis of available data for this compound and its therapeutic alternatives, offering researchers and drug development professionals a consolidated resource for preclinical safety assessment.
This compound, a prodrug of norepinephrine, is a key therapeutic agent for managing the debilitating symptoms of nOH. However, understanding its long-term safety profile is crucial for its continued clinical use and the development of novel therapies. This guide synthesizes the available preclinical safety data from chronic administration animal models, comparing it with alternatives such as midodrine (B238276) and atomoxetine (B1665822).
Comparative Preclinical Safety of this compound and Alternatives
The long-term safety of this compound has been evaluated in multiple species, with notable differences in toxicity profiles. Rodents, specifically rats and mice, exhibited renal and cardiac toxicities in chronic studies, whereas dogs and monkeys showed a significantly higher tolerance.
| Drug | Species | Duration | Key Findings | NOAEL (No-Observed-Adverse-Effect Level) |
| This compound | Rat | 52 weeks | Increased incidence of renal and cardiac lesions; increased mortality. | < 300 mg/kg/day |
| Mouse | 80 weeks | Increased incidence of renal and cardiac lesions. | < 1,000 mg/kg/day | |
| Dog | 52 weeks | No signs of toxicity observed. | > 3,000 mg/kg/day | |
| Monkey | 13 weeks | No signs of toxicity observed. | > 2,000 mg/kg/day | |
| Midodrine | Rat | Carcinogenicity studies | Increased tumor incidence in testicular interstitial cells. | Data not available |
| Atomoxetine | Mouse, Rat, Dog | Various (up to 1 year) | Tremors and mydriasis observed in dogs at high doses. No significant long-term toxicity reported. | Data not available |
Note: Detailed long-term safety data for midodrine and atomoxetine in chronic animal models is limited in the public domain. The information presented is based on available regulatory documents and published literature.
Experimental Protocols: A Glimpse into Preclinical Safety Assessment
While detailed, publicly available protocols for the chronic administration studies of this compound are scarce, the general methodology for such preclinical safety evaluations can be outlined. These studies are designed to assess the potential toxicity of a drug candidate over a significant portion of the animal's lifespan.
A generalized workflow for a chronic toxicity study is as follows:
Caption: Generalized workflow for a chronic toxicity study in animals.
Key Methodological Components:
-
Animal Model Selection: The choice of animal model is critical. For this compound, both rodent (rat, mouse) and non-rodent (dog, monkey) species were used to assess potential toxicities. The differing results highlight the importance of using multiple species in preclinical safety evaluation.[1]
-
Dose Selection: Dose levels are typically determined from shorter-term dose-ranging studies. In the case of this compound, doses up to 300 mg/kg/day in rats and 1,000 mg/kg/day in mice were used in long-term studies.[1]
-
Duration of Administration: Chronic toxicity studies for pharmaceuticals typically last for a significant portion of the animal's lifespan, such as 52 weeks for rats and dogs.[1]
-
Parameters Monitored: A comprehensive set of parameters is monitored throughout the study, including:
-
Clinical Observations: Daily checks for signs of toxicity, changes in behavior, and overall health.
-
Body Weight and Food Consumption: Measured regularly to assess general health and potential drug effects.
-
Ophthalmology: Periodic eye examinations.
-
Electrocardiography (ECG): To monitor cardiac function, particularly relevant for a cardiovascular drug like this compound.
-
Clinical Pathology: Regular blood and urine analysis to assess organ function (e.g., kidney, liver).
-
Gross Pathology and Histopathology: At the end of the study, a full necropsy is performed, and tissues are examined microscopically for any drug-related changes.
-
Signaling Pathway of this compound
This compound exerts its therapeutic effect by being converted to norepinephrine, which then acts on adrenergic receptors to increase blood pressure. Understanding this pathway is essential for interpreting both its efficacy and potential off-target effects.
Caption: Mechanism of action of this compound.
Animal Models for Efficacy Testing
While chronic safety studies utilize healthy animals, efficacy studies for nOH require specific animal models that mimic the condition. One such model is the tilt-table induced orthostatic hypotension model in rats.
Caption: Experimental workflow for a rat tilt-table model of orthostatic hypotension.
This acute model is valuable for assessing the pressor effects of compounds but is not suitable for evaluating long-term safety. The development of chronic animal models that more closely replicate the progressive nature of nOH remains an area of active research.
Conclusion
The available preclinical data indicate a species-specific long-term safety profile for this compound, with rodents showing renal and cardiac toxicity at clinically relevant exposure levels, while higher primates and canines appear to be more resilient. This underscores the complexity of extrapolating animal safety data to human risk and highlights the importance of careful monitoring in clinical practice. For researchers, these findings emphasize the need for a multi-species approach in preclinical safety assessment and the continuous development of more predictive animal models for neurodegenerative diseases affecting the autonomic nervous system. The limited availability of detailed long-term safety data for alternative treatments like midodrine and atomoxetine in the public domain also presents a challenge for direct comparison and warrants further investigation.
References
Droxidopa in Parkinson's Disease Models: A Comparative Analysis of Motor and Non-Motor Symptom Efficacy
A significant body of research highlights the efficacy of droxidopa in managing non-motor symptoms of Parkinson's disease (PD), particularly neurogenic orthostatic hypotension (nOH). However, preclinical and clinical data on its direct impact on motor symptoms remain less comprehensive, pointing to a critical area for future investigation. This guide provides a comparative overview of the existing experimental data, details relevant research methodologies, and visualizes the underlying pathways and potential experimental designs.
This compound, a synthetic amino acid precursor of norepinephrine (B1679862), is clinically approved for the treatment of nOH, a common and disabling non-motor symptom in individuals with Parkinson's disease. Its primary mechanism of action involves conversion to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC), thereby replenishing depleted levels of this key neurotransmitter. While its benefit for nOH is well-documented, its potential to alleviate motor deficits in PD is an area of growing interest, supported by the known role of the noradrenergic system in motor control.
Comparative Efficacy: Non-Motor vs. Motor Symptoms
Non-Motor Symptoms: Robust Evidence in Neurogenic Orthostatic Hypotension
The therapeutic utility of this compound for the non-motor symptom of nOH is firmly established through multiple clinical trials. These studies consistently demonstrate its ability to improve symptoms of dizziness and lightheadedness upon standing.
Table 1: Summary of this compound's Effects on Non-Motor Symptoms (Clinical Data)
| Symptom Category | Specific Symptom | Key Finding | Study Population |
| Autonomic Dysfunction | Neurogenic Orthostatic Hypotension (nOH) | Statistically significant improvement in the Orthostatic Hypotension Questionnaire (OHQ) composite score. | Patients with symptomatic nOH associated with PD. |
| Autonomic Dysfunction | nOH | Increase in standing systolic blood pressure compared to placebo. | Patients with symptomatic nOH associated with PD. |
| Autonomic Dysfunction | nOH | Reduction in patient-reported symptoms such as dizziness, lightheadedness, and feeling faint. | Patients with primary autonomic failure, including PD. |
Motor Symptoms: Emerging Evidence and Unanswered Questions
The evidence for this compound's impact on motor symptoms is less direct and primarily stems from clinical observations of fall reduction and its potential to alleviate freezing of gait (FOG). The reduction in falls is a significant finding, though it may be a secondary benefit of improved blood pressure stability rather than a direct modulation of motor pathways. The potential effect on FOG, a motor symptom often resistant to standard dopaminergic therapies, suggests a more direct role for norepinephrine in gait control. However, dedicated preclinical studies in animal models of PD that systematically evaluate a broad range of motor functions are notably lacking in the current literature.
Table 2: Summary of this compound's Effects on Motor-Related Outcomes (Clinical Data)
| Symptom Category | Specific Outcome | Key Finding | Study Population |
| Gait and Balance | Falls | Treatment with this compound was associated with a lower rate of falls compared to placebo.[1] | PD patients with symptomatic nOH. |
| Gait | Freezing of Gait (FOG) | Open-label studies and case reports suggest potential improvement in FOG, particularly when used with other medications.[1] | PD patients with FOG. |
| Balance | Postural Sway | A study showed that this compound significantly reduced postural sway in PD patients with orthostatic hypotension.[2] | PD patients with orthostatic hypotension. |
Signaling and Experimental Frameworks
To fully elucidate the comparative effects of this compound, rigorous preclinical evaluation is necessary. The following diagrams illustrate the drug's mechanism of action and a proposed workflow for future animal studies.
Caption: this compound is converted to norepinephrine, which acts on both peripheral and central targets.
Caption: A proposed workflow for the preclinical evaluation of this compound in PD models.
Detailed Experimental Protocols for Preclinical Studies
To generate the necessary comparative data, the following standard protocols would be essential in preclinical rodent models of PD.
Motor Function Assessment
-
Rotarod Test: This test assesses motor coordination and balance.
-
Apparatus: An automated rotating rod with dividers for each animal lane.
-
Procedure: Animals are placed on the rod, which rotates at an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes). The latency for each animal to fall off the rod is recorded.
-
Endpoint: A longer latency to fall in the this compound-treated group compared to the vehicle group would indicate improved motor coordination.
-
-
Cylinder Test: This test evaluates forelimb use asymmetry, a hallmark of unilateral PD models.
-
Apparatus: A transparent glass cylinder.
-
Procedure: The animal is placed in the cylinder, and its spontaneous exploratory behavior is recorded for 5-10 minutes. The number of wall touches made with the ipsilateral (unimpaired), contralateral (impaired), and both forelimbs during rearing is counted.
-
Endpoint: An increase in the percentage of contralateral limb touches in the this compound-treated group would suggest a reduction in motor deficit.
-
Non-Motor Function Assessment
-
Forced Swim Test: This is a common test for assessing depressive-like behavior.
-
Apparatus: A cylindrical container filled with water.
-
Procedure: Animals are placed in the water for a set period (e.g., 6 minutes), and the duration of immobility is measured.
-
Endpoint: A significant decrease in immobility time in the this compound-treated group would suggest an antidepressant-like effect.
-
-
Elevated Plus Maze: This test is used to measure anxiety-like behavior.
-
Apparatus: A plus-shaped maze raised off the ground, with two open arms and two enclosed arms.
-
Procedure: Animals are placed at the center of the maze and allowed to explore for 5 minutes. The time spent in the open arms versus the closed arms is recorded.
-
Endpoint: An increase in the time spent in the open arms by the this compound-treated group would indicate anxiolytic properties.
-
Conclusion and Future Directions
References
A Cross-Species Comparative Guide to the Pharmacokinetic Profile of Droxidopa
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic (PK) profile of droxidopa across various species, with a focus on human data and available preclinical information. This compound is a synthetic amino acid analog that acts as a prodrug and is converted to norepinephrine, used in the treatment of symptomatic neurogenic orthostatic hypotension (nOH).[1][2] Understanding its cross-species pharmacokinetics is crucial for translational research and drug development.
Data Presentation: Pharmacokinetic Parameter Summary
While extensive pharmacokinetic data for this compound is available for humans, specific quantitative PK parameters for preclinical species are not widely published in the public domain. Preclinical studies have indicated a circulating half-time of 1–4 hours in animals.[1] The major route of elimination is renal, with studies in animals showing that approximately 75% of a radiolabeled dose is excreted in the urine within 24 hours of oral administration.[1]
The following table summarizes the key pharmacokinetic parameters of this compound in healthy elderly human subjects following a single oral dose.
Table 1: this compound Pharmacokinetic Parameters in Humans (Single 300 mg Oral Dose) [3]
| Parameter | Fed State (High-Fat Meal) | Fasted State |
| Cmax (ng/mL) | 2057 | 3160 |
| Tmax (hr) | 4.00 | 2.00 |
| AUC (h·ng/mL) | 10,927 | 13,857 |
| Half-life (t½) (hr) | 2.58 | 2.68 |
Cmax: Maximum Plasma Concentration; Tmax: Time to reach Cmax; AUC: Area Under the Plasma Concentration-Time Curve.
Key Observations from Human Studies:
-
Effect of Food: Administration of this compound with a high-fat meal decreases the rate and extent of absorption, resulting in a lower Cmax, a delayed Tmax, and a reduced AUC compared to the fasted state.[3]
-
Dose Proportionality: The pharmacokinetics of this compound in humans are nearly dose-proportional for doses ranging from 100 to 600 mg.[4]
-
Elimination: The mean elimination half-life of this compound in humans is approximately 2.5 hours.[1][5]
Experimental Protocols
The quantification of this compound in biological matrices is essential for pharmacokinetic studies. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for bioanalysis.
Protocol: Quantification of this compound in Human Plasma
-
1. Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of a stable isotope-labeled internal standard (e.g., L-threo-Droxidopa-¹³C₂,¹⁵N).
-
Add 400 µL of methanol (B129727) containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for analysis.[6]
-
-
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): A high-performance or ultra-high-performance liquid chromatography system is used for separation.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically employed.[6]
-
Mobile Phase: A gradient elution using two solvents, such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).[6]
-
-
Mass Spectrometry (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for this compound and its internal standard, ensuring high selectivity and sensitivity.[6]
-
-
-
3. Method Validation:
-
The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA or EMA) for parameters including linearity, accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), recovery, and stability.[6]
-
Mandatory Visualizations
Caption: The primary metabolic pathways of this compound.
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
References
- 1. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Comparison of the Pharmacokinetics of this compound After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Northera (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. benchchem.com [benchchem.com]
Droxidopa in Preclinical Research: A Comparative Guide to Sympathomimetic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of droxidopa with other sympathomimetic agents—norepinephrine (B1679862), phenylephrine (B352888), and midodrine (B238276)—based on available preclinical data. The information presented herein is intended to support research and development efforts in the field of cardiovascular and autonomic pharmacology.
Mechanism of Action: A Prodrug Approach
This compound distinguishes itself from other sympathomimetic agents through its mechanism of action. It is a synthetic amino acid prodrug that is converted in the body to norepinephrine, the endogenous neurotransmitter responsible for maintaining vascular tone and blood pressure.[1][2] This conversion is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC), which is widely distributed throughout the body.[1] In contrast, norepinephrine, phenylephrine, and midodrine are direct-acting sympathomimetics. Norepinephrine activates both α- and β-adrenergic receptors, phenylephrine is a selective α1-adrenergic receptor agonist, and midodrine is a prodrug that is metabolized to the active α1-adrenergic receptor agonist desglymidodrine.
The following diagram illustrates the signaling pathway of this compound's conversion to norepinephrine and its subsequent action on adrenergic receptors.
Figure 1. this compound signaling pathway.
Comparative Efficacy in Preclinical Models
Direct head-to-head preclinical studies comparing the pressor effects of this compound with norepinephrine, phenylephrine, and midodrine under identical experimental conditions are limited. However, data from individual studies in rodent models provide insights into their relative potencies and efficacy.
Pressor Effects
Preclinical studies in rats have demonstrated that oral administration of this compound results in a slow-onset but long-lasting increase in blood pressure. This effect is notably enhanced in sympathectomized rats, suggesting that its pressor activity is independent of neuronal norepinephrine release and relies on its conversion to norepinephrine in other tissues.
Norepinephrine, when administered intravenously, produces a potent and dose-dependent increase in mean arterial blood pressure. Similarly, phenylephrine, a selective α1-agonist, also elicits a robust, dose-dependent pressor response in rats. Midodrine, administered both parenterally and enterally, has been shown to raise arterial blood pressure in various animal models.
The following table summarizes the available preclinical data on the pressor effects of these agents. Due to the lack of standardized comparative studies, a direct quantitative comparison of potency (e.g., ED50) is not feasible.
| Agent | Animal Model | Route of Administration | Observed Effect on Blood Pressure | Reference |
| This compound | Rat | Oral | Slow-onset, long-lasting increase; enhanced in sympathectomized rats | [3] |
| Norepinephrine | Rat | Intravenous | Potent, dose-dependent increase | [4][5] |
| Phenylephrine | Rat | Intravenous | Dose-dependent increase | [2][6] |
| Midodrine | Various (Rat, etc.) | Parenteral & Enteral | Increase in arterial blood pressure | [7] |
Experimental Protocols
The following provides a generalized experimental protocol for assessing the hemodynamic effects of sympathomimetic agents in conscious, normotensive rats, based on common methodologies described in the literature. This protocol is intended as a reference for researchers designing their own studies.
Animal Model
-
Species: Male Wistar or Sprague-Dawley rats
-
Weight: 250-350 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Surgical Preparation (for conscious, instrumented animals)
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Implant a radiotelemetry transmitter or catheters in the carotid artery and jugular vein for continuous monitoring of blood pressure and for drug administration, respectively.
-
Allow the animal to recover from surgery for a minimum of 48-72 hours before experimentation.
Experimental Workflow
The following diagram outlines a typical workflow for a preclinical study evaluating the pressor effects of sympathomimetic agents.
Figure 2. Preclinical pressor effect study workflow.
Data Acquisition and Analysis
-
Continuously record mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) throughout the experiment.
-
Administer the test agent (this compound, norepinephrine, phenylephrine, or midodrine) at increasing doses to establish a dose-response relationship.
-
Analyze the data to determine the peak pressor response, duration of action, and calculate potency metrics such as the effective dose required to produce a 50% of the maximal response (ED50).
Conclusion
This compound presents a unique profile among sympathomimetic agents due to its prodrug nature, leading to a slower onset and longer duration of action compared to direct-acting agents like norepinephrine and phenylephrine. While direct comparative preclinical studies are scarce, the available data suggest that all four agents are effective at increasing blood pressure in animal models. The choice of agent for preclinical research will depend on the specific scientific question, the desired pharmacokinetic and pharmacodynamic profile, and the experimental model being used. Further head-to-head preclinical studies are warranted to provide a more definitive quantitative comparison of these sympathomimetic agents.
References
- 1. Assessment of central hemodynamic effects of phenylephrine: an animal experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of intravenous phenylephrine on blood pressure, nociception, and neural activity in the rostral ventral medulla in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diminished pressor response to exogenous norepinephrine and angiotensin II in septic, unanesthetized rats: evidence for a prostaglandin-mediated effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Responses of the cardiovascular system of the rat to noradrenaline infusions and their modification by adrenoceptor blocking agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacodynamic actions of midodrine, a new alpha-adrenergic stimulating agent, and its main metabolite, ST 1059 - PubMed [pubmed.ncbi.nlm.nih.gov]
Droxidopa in a Transgenic Mouse Model of Multiple System Atrophy: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential efficacy of Droxidopa against other therapeutic alternatives in a transgenic mouse model of Multiple System Atrophy (MSA). While direct experimental validation of this compound in a preclinical MSA mouse model is not yet available in published literature, this document outlines the scientific rationale for its use based on the known pathophysiology of the disease and the mechanism of action of the drug. Furthermore, it presents a comprehensive comparison with alternative therapies that have been experimentally tested in these models, supported by experimental data and detailed protocols.
Introduction to Multiple System Atrophy and the Transgenic Mouse Model
Multiple System Atrophy (MSA) is a rare, progressive neurodegenerative disorder characterized by a combination of parkinsonism, cerebellar ataxia, and autonomic failure. A key pathological hallmark of MSA is the accumulation of aggregated alpha-synuclein (B15492655) (α-syn) in oligodendrocytes, forming glial cytoplasmic inclusions (GCIs). Transgenic mouse models that overexpress human α-synuclein in oligodendrocytes, such as the PLP-αSyn and MBP-αSyn models, are crucial tools for studying MSA pathogenesis and for the preclinical evaluation of novel therapeutics.[1] These models recapitulate key features of the human disease, including motor deficits and autonomic dysfunction, such as neurogenic orthostatic hypotension (nOH).
This compound: A Potential Therapeutic for MSA-related Autonomic Dysfunction
This compound is a synthetic amino acid precursor of norepinephrine (B1679862) that is approved for the treatment of symptomatic nOH.[2][3] Given that autonomic dysfunction, particularly nOH, is a prominent and debilitating symptom of MSA, this compound presents a logical therapeutic candidate.
Mechanism of Action
This compound is converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (dopa-decarboxylase) in both the central and peripheral nervous systems.[2][4][5] This conversion increases the levels of norepinephrine, a neurotransmitter crucial for maintaining blood pressure, particularly upon standing. In MSA, the degeneration of autonomic pathways leads to a deficiency in norepinephrine release, resulting in nOH. By replenishing norepinephrine levels, this compound can potentially ameliorate these symptoms.
-
Central Action: this compound can cross the blood-brain barrier and be converted to norepinephrine within the central nervous system, potentially influencing central autonomic control.[2][4]
-
Peripheral Action: The primary pressor effect of this compound is believed to be mediated by its conversion to norepinephrine in the periphery, which acts on adrenergic receptors in blood vessels to cause vasoconstriction and increase blood pressure.[2][4]
Comparative Efficacy of Therapeutic Alternatives in MSA Mouse Models
While preclinical data for this compound in MSA mouse models is lacking, several other therapeutic agents have been evaluated. The following tables summarize the quantitative data on their efficacy in mitigating motor dysfunction, providing neuroprotection, and reducing α-synuclein pathology.
Motor Function Improvement
| Therapeutic Agent | Mouse Model | Behavioral Test | Dosage and Administration | % Improvement vs. Vehicle/Control | Reference |
| Anle138b | PLP-hαSyn | Beam Challenge Test | 0.6 and 2 g/kg in food pellets for 4 months | Reversal to healthy control levels | [6] |
| PBT434 | PLP-α-Syn | Pole Test | 3 to 30 mg/kg/day orally for 4 months | Significant improvement (p<0.05) | [2] |
| Rasagiline | PLP-α-syn + 3-NP | Pole Test, Stride Length | 2.5 mg/kg for 4 weeks | Significant improvement in motor deficits | [7] |
| Minocycline | Not specified in MSA mouse model for motor function | - | - | - |
Neuroprotection
| Therapeutic Agent | Mouse Model | Endpoint | Dosage and Administration | % Protection vs. Vehicle/Control | Reference |
| Anle138b | PLP-hαSyn | Dopaminergic neuron preservation in Substantia Nigra | 0.6 and 2 g/kg in food pellets for 4 months | Significant preservation of dopaminergic neurons | [6] |
| PBT434 | PLP-α-Syn | Preservation of Substantia Nigra neurons | 3 to 30 mg/kg/day orally for 4 months | Significant preservation (p<0.001) at 16 months | [2] |
| Rasagiline | PLP-α-syn + 3-NP | Reduction of neuronal loss in striatum, SNpc, cerebellum | 2.5 mg/kg for 4 weeks | Significant reduction of 3-NP-induced neuronal loss | [7] |
| Minocycline | Transgenic MSA mouse model | Prevention of nigral dopaminergic neuron loss | Not specified | Significant prevention of neuronal loss | [8] |
α-Synuclein Pathology Reduction
| Therapeutic Agent | Mouse Model | Endpoint | Dosage and Administration | % Reduction vs. Vehicle/Control | Reference |
| Anle138b | PLP-hαSyn | α-synuclein oligomers and GCIs | 0.6 and 2 g/kg in food pellets for 4 months | Significant reduction in oligomers and GCIs | [6] |
| PBT434 | PLP-α-Syn | Oligomeric and aggregated α-synuclein, GCIs | 3 to 30 mg/kg/day orally for 4 months | Significant reduction in oligomeric (p<0.01) and aggregated (p<0.01) α-synuclein, and GCIs (p<0.001) | [2] |
| Rasagiline | PLP-α-syn + 3-NP | Not specifically reported | 2.5 mg/kg for 4 weeks | - | [7] |
| Minocycline | Transgenic MSA mouse model | α-synuclein aggregation | Not specified | Marked reductions in α-syn aggregation | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Behavioral Testing
Pole Test: This test is used to assess bradykinesia and motor coordination.
-
Apparatus: A wooden or metal pole (1 cm in diameter, 50 cm in height) with a rough surface is placed vertically in the center of a cage.
-
Procedure: The mouse is placed head-up on the top of the pole. The time it takes for the mouse to turn completely downward (T-turn) and the total time to descend to the base of the pole are recorded.
-
Training: Mice are typically trained for two consecutive days with several trials per day before the actual test day.
-
Testing: On the test day, each mouse performs multiple trials, and the average time for T-turn and total descent is calculated.
Rotarod Test: This test evaluates motor coordination and balance.
-
Apparatus: A rotating rod that can be set to a constant speed or an accelerating speed.
-
Procedure: The mouse is placed on the rotating rod. The latency to fall off the rod is recorded.
-
Training: Mice are habituated to the apparatus for a few trials before the test day.
-
Testing: The test is typically performed with an accelerating rod (e.g., from 4 to 40 rpm over 5 minutes). The latency to fall is recorded over several trials, and the average is calculated.
Histological Analysis
Immunohistochemistry for α-Synuclein: This technique is used to visualize and quantify α-synuclein aggregates (GCIs).
-
Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are dissected, post-fixed in PFA, and then cryoprotected in sucrose (B13894) solution.
-
Sectioning: Brains are sectioned coronally at 30-40 µm thickness using a cryostat or vibratome.
-
Staining: Free-floating sections are incubated with a primary antibody against human α-synuclein, followed by a biotinylated secondary antibody and then an avidin-biotin complex. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).
-
Quantification: The number and density of GCIs are quantified in specific brain regions (e.g., substantia nigra, striatum) using stereological methods.
Stereological Analysis of Tyrosine Hydroxylase (TH)-Positive Neurons: This method provides an unbiased estimation of the number of dopaminergic neurons in the substantia nigra.
-
Tissue Preparation and Sectioning: Same as for α-synuclein immunohistochemistry.
-
Staining: Sections are stained with a primary antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Stereological Counting: The optical fractionator method is used to estimate the total number of TH-positive neurons in the substantia nigra pars compacta (SNpc). This involves systematic random sampling of sections and counting cells within a defined counting frame using a microscope equipped with a motorized stage and stereology software.
Visualizations
Signaling Pathway: this compound's Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow: Preclinical Evaluation in MSA Mouse Model
Caption: Preclinical evaluation workflow.
Logical Relationship: Rationale for this compound in MSA Mouse Models
References
- 1. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 2. neurology.org [neurology.org]
- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 4. biomed-easy.com [biomed-easy.com]
- 5. urmc.rochester.edu [urmc.rochester.edu]
- 6. Rasagiline is neuroprotective in a transgenic model of multiple system atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rotarod-Test for Mice [protocols.io]
- 8. Anle138b modulates α‐synuclein oligomerization and prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Droxidopa's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reproducibility of a compound's effects is paramount. This guide provides a comprehensive comparison of Droxidopa's performance across various reported studies, with a focus on experimental data and methodologies to aid in study design and interpretation.
This compound, a synthetic amino acid precursor of norepinephrine (B1679862), is approved for the treatment of symptomatic neurogenic orthostatic hypotension (nOH).[1][2] Its mechanism of action relies on its conversion to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AADC), which is widely distributed throughout the body.[3][4] This conversion increases norepinephrine levels, leading to peripheral vasoconstriction and a subsequent rise in blood pressure.[2][5] While the therapeutic principle is straightforward, the observed effects of this compound can exhibit variability, influenced by a range of factors from patient characteristics to experimental protocols. This guide aims to shed light on this variability by presenting data from multiple studies in a comparative format.
Comparative Efficacy of this compound Across Clinical Trials
The efficacy of this compound in treating nOH has been evaluated in several multi-center clinical trials. The primary endpoints in these studies typically include changes in blood pressure and patient-reported outcomes, such as the Orthostatic Hypotension Questionnaire (OHQ) score. The following tables summarize key efficacy data from different studies, providing a snapshot of the expected range of effects.
Table 1: Change in Standing Systolic Blood Pressure (SBP) with this compound Treatment
| Study/Analysis | This compound Mean Change (mmHg) | Placebo Mean Change (mmHg) | Difference (mmHg) | p-value | Reference |
| Kaufmann et al. | 11.2 | 3.9 | 7.3 | <0.001 | [6][7] |
| Integrated Analysis | 11.5 | 4.8 | 6.7 | <0.001 | [8] |
Table 2: Change in Orthostatic Hypotension Questionnaire (OHQ) Composite Score with this compound Treatment
| Study/Analysis | This compound Mean Change | Placebo Mean Change | Difference | p-value | Reference |
| Kaufmann et al. | -1.83 | -0.93 | -0.90 | 0.003 | [6][7] |
| Integrated Analysis | -2.68 | -1.82 | -0.86 | <0.001 | [8] |
Table 3: Common Adverse Events Reported in this compound Clinical Trials (≥3% incidence and greater than placebo)
| Adverse Event | This compound Incidence (%) | Placebo Incidence (%) | Reference |
| Headache | 7.4 | 0.0 | [6] |
| Dizziness | 3.7 | 1.2 | [6] |
| Nausea | 8.8 | 4.6 | [8] |
| Hypertension | 7.0 | 0.9 | [8] |
| Falls | 17 | - | [9] |
Factors Influencing the Reproducibility of this compound's Effects
Several factors can contribute to the variability observed in the effects of this compound, both in clinical and laboratory settings:
-
Patient Population: The underlying cause of nOH (e.g., Parkinson's disease, multiple system atrophy, pure autonomic failure) can influence the response to this compound.[9] Furthermore, baseline plasma norepinephrine levels have been shown to be a predictor of the pressor response to this compound, with lower baseline levels associated with a greater effect.[5]
-
Dosing and Titration: this compound treatment requires individual dose titration to optimize efficacy and minimize side effects.[2] The titration schedule and final maintenance dose can vary significantly among patients, impacting the observed outcomes.[9]
-
Concomitant Medications: The use of other medications, particularly dopa-decarboxylase inhibitors (DDIs) like carbidopa, can affect the conversion of this compound to norepinephrine and thus modulate its effects.[8]
-
Food Effect: The absorption of this compound can be affected by food. Administration with a high-fat meal can decrease the maximum plasma concentration (Cmax) and delay the time to reach Cmax (tmax).[10][11]
-
Experimental Design: In a laboratory setting, factors such as the choice of animal model, method of blood pressure measurement, and the timing of sample collection can all introduce variability.
Key Experimental Protocols
To ensure the reproducibility and comparability of results, it is crucial to adhere to standardized and well-documented experimental protocols. Below are detailed methodologies for key experiments relevant to this compound research.
Measurement of this compound and its Metabolites in Plasma by LC-MS/MS
This protocol describes a common method for the quantitative analysis of this compound and its primary active metabolite, norepinephrine, in human plasma.
1. Sample Preparation:
-
Collect venous blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
To prevent degradation of catecholamines, add a stabilizing solution containing a reducing agent (e.g., reduced L-glutathione) and a chelating agent (e.g., EGTA).[10]
-
Centrifuge the blood samples to separate the plasma and store the plasma at -80°C until analysis.
-
For analysis, thaw the plasma samples and perform protein precipitation by adding a solvent like ice-cold methanol.[12]
-
Vortex the mixture vigorously and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for further processing.[12]
2. Solid Phase Extraction (for this compound):
-
Use an alumina (B75360) solid-phase extraction column to isolate this compound from the plasma supernatant.
-
Elute this compound using a solution of perchloric acid diluted with acetonitrile.[10]
-
Use a stable isotope-labeled internal standard, such as [¹³C₇]-droxidopa, to correct for extraction variability.[10]
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.[12]
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Use a suitable liquid chromatography column, such as a C18 column, for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) in water with formic acid) and an organic component (e.g., methanol).[13]
-
Detect and quantify this compound and norepinephrine using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
Blood Pressure Measurement in Clinical Trials
The following protocol outlines a standardized method for assessing orthostatic hypotension.
1. Patient Preparation:
-
Patients should be in a supine position for at least 5 minutes before the initial blood pressure reading.[1]
2. Measurement Procedure:
-
Measure blood pressure and heart rate in the supine position.
-
Have the patient stand up.
-
Measure blood pressure and heart rate within 3 minutes of standing.[1]
-
A diagnosis of orthostatic hypotension is typically defined as a sustained fall in systolic blood pressure of at least 20 mmHg or in diastolic blood pressure of at least 10 mmHg upon standing.[1]
Visualizing Key Pathways and Workflows
To further clarify the processes involved in this compound's action and its analysis, the following diagrams are provided.
By providing a consolidated view of the existing data and detailed experimental protocols, this guide serves as a valuable resource for researchers working with this compound. A thorough understanding of the factors that influence its effects and the adoption of standardized methodologies are essential for enhancing the reproducibility and reliability of future studies in this field.
References
- 1. Contamination of the Norepinephrine Prodrug this compound by Dihydroxyphenylacetaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for Hypotension of Different Etiologies: Two Case Reports - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Supine plasma NE predicts the pressor response to this compound in neurogenic orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound for neurogenic orthostatic hypotension: A randomized, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for neurogenic orthostatic hypotension: a randomized, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Integrated analysis of this compound trials for neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Durability of the Clinical Benefit of this compound for Neurogenic Orthostatic Hypotension During 12 Weeks of Open-Label Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the Pharmacokinetics of this compound After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the Pharmacokinetics of this compound After Dosing in the Fed Versus Fasted State and with 3-Times-Daily Dosing in Healthy Elderly Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. criver.com [criver.com]
A Head-to-Head Comparison of Droxidopa and Phenylephrine in Blood Pressure Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Droxidopa and Phenylephrine, two pharmacological agents utilized in the management of hypotension, albeit through distinct mechanisms and for different clinical indications. This document synthesizes experimental data on their performance, details their mechanisms of action, and outlines relevant experimental protocols to inform research and development.
Introduction and Overview
This compound , marketed as Northera®, is an orally administered synthetic amino acid precursor of norepinephrine (B1679862).[1][2] It is primarily indicated for the treatment of symptomatic neurogenic orthostatic hypotension (nOH) resulting from primary autonomic failure (e.g., Parkinson's disease, multiple system atrophy), dopamine (B1211576) β-hydroxylase deficiency, or nondiabetic autonomic neuropathy.[1][3] this compound works by being converted to norepinephrine in the body, thereby addressing the norepinephrine deficiency that characterizes nOH.[4][5]
Phenylephrine is a direct-acting alpha-1 adrenergic receptor agonist.[6][7] It is a potent vasoconstrictor used intravenously in clinical settings to manage hypotension, particularly in the context of anesthesia (e.g., spinal anesthesia during cesarean delivery) and septic shock.[7][[“]][9] It functions by directly stimulating alpha-1 adrenergic receptors on vascular smooth muscle, leading to increased systemic vascular resistance and a subsequent rise in blood pressure.[6][9]
Mechanism of Action: A Signaling Pathway Perspective
The fundamental difference between this compound and Phenylephrine lies in their mechanisms of action. This compound provides a substrate for norepinephrine synthesis, while Phenylephrine directly mimics the effect of norepinephrine at a specific receptor subtype.
This compound: this compound is a prodrug that crosses the blood-brain barrier.[1][2] It is converted to norepinephrine by the enzyme aromatic L-amino acid decarboxylase (AAAD), also known as DOPA decarboxylase.[1][2] This conversion increases norepinephrine levels in the peripheral and central nervous systems, which then acts on adrenergic receptors (α and β) to increase vascular tone and blood pressure.[2][10][11]
Phenylephrine: Phenylephrine acts as a selective agonist at alpha-1 adrenergic receptors.[12][13] Its binding to these receptors on vascular smooth muscle cells triggers a Gq-protein coupled signaling cascade. This leads to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[13] The increase in intracellular IP3 causes the release of calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction.[12][13] This results in an increase in both systolic and diastolic blood pressure.[6][12]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: a review of its use in symptomatic neurogenic orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Articles [globalrx.com]
- 5. This compound May Reduce Neurogenic Orthostatic Hypotension Symptoms in Patients Taking DDCIs | MDedge [mdedge.com]
- 6. droracle.ai [droracle.ai]
- 7. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. Articles [globalrx.com]
- 10. This compound in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. crnaschoolprepacademy.com [crnaschoolprepacademy.com]
- 13. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal of Droxidopa: A Guide for Laboratory Professionals
The proper disposal of droxidopa is essential to ensure laboratory safety, environmental protection, and regulatory compliance. As a synthetic amino acid precursor of norepinephrine, its disposal must be handled with care, adhering to federal, state, and local regulations for pharmaceutical waste. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound safely.
Physicochemical and Toxicological Data
For safe handling and disposal, it is crucial to be aware of the key properties of this compound. The following table summarizes essential quantitative data derived from safety data sheets (SDS).
| Parameter | Value | Reference |
| Chemical Name | (2S,3R)-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid | [1] |
| Molecular Weight | 213.19 g/mol | [1] |
| Physical Form | White to light brown crystalline powder | [1] |
| Solubility in Water | Slightly soluble | [1] |
| Acute Oral Toxicity (Rat LD50) | >10,000 mg/kg | [1] |
| DEA Classification | Not a controlled substance | [1] |
Disposal Procedures for Research and Clinical Settings
The recommended method for disposing of this compound from a professional laboratory or clinical setting is incineration.[1][2] This ensures the complete destruction of the active pharmaceutical ingredient. Never dispose of this compound down the drain or in regular trash unless it has been rendered non-retrievable and is permitted by your institution's environmental health and safety (EHS) office.
Step-by-Step Disposal Protocol:
-
Consult Safety Data Sheet (SDS) and Institutional Policy: Before beginning, review the most current SDS for this compound and your organization's specific EHS guidelines for pharmaceutical waste.
-
Segregate the Waste:
-
Place expired or unused this compound, including pure substance (API) and contaminated lab materials (e.g., weighing boats, gloves, wipes), into a designated and clearly labeled pharmaceutical waste container.
-
While this compound is not federally classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), institutional or state regulations may be more stringent.[2][3] Use the appropriate color-coded container as mandated by your facility's waste management plan (e.g., black for RCRA hazardous waste, blue or white for non-hazardous pharmaceutical waste).
-
-
Container Management:
-
Ensure the waste container is secure, leak-proof, and kept closed when not in use.
-
Store the container in a designated, secure area away from incompatible materials, particularly strong oxidizing agents.[1]
-
-
Documentation: Maintain an accurate inventory or manifest of the waste being added to the container, following your institution's and local regulatory requirements.
-
Arrange for Pickup and Disposal:
Spill Management
In the event of a spill, trained personnel should manage the cleanup to minimize exposure and environmental release.[1]
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation. Avoid breathing in any dust.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, eye protection, and, if dust is present, respiratory protection.[1][5]
-
Contain and Clean:
-
Decontaminate: Clean the spill area with soap and water.[1]
-
Report: Report the spill to your EHS department as required by your institutional policy.
Experimental Protocols
The disposal procedures outlined above are based on regulatory guidelines and standard safety protocols rather than specific laboratory experiments. The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) establish the primary regulations for pharmaceutical disposal.[2][3] The core "protocol" is to follow these regulations, which mandate that pharmaceutical waste from healthcare and research settings be managed separately from regular waste and typically destroyed via incineration. No experimental studies detailing alternative disposal methods for this compound were identified.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a professional setting.
Caption: Logical workflow for this compound disposal in professional settings.
For at-home disposal of prescribed this compound capsules, the primary recommendation is to use a drug take-back program.[3][6][7] If a take-back program is not available, follow FDA guidelines for household trash disposal: remove the medicine from its container, mix it with an undesirable substance like coffee grounds or cat litter, place the mixture in a sealed bag, and discard it in the trash.[8]
References
- 1. ajantapharmausa.com [ajantapharmausa.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. dea.gov [dea.gov]
- 7. Drug Take Back Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Essential Safety and Operational Guidance for Handling Droxidopa
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Droxidopa is paramount. This document provides immediate, procedural guidance to minimize exposure and maintain a safe laboratory environment. The following protocols are based on current safety data sheets and best practices for handling pharmaceutical compounds.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to mitigate risks associated with handling this compound, particularly in its pure form or when capsules are compromised. The required level of protection varies based on the form of the substance being handled.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Intact Capsules | Safety glasses with side-shields. | Nitrile gloves. | Laboratory coat. | Not generally required. |
| Handling Damaged Capsules or Pure this compound Powder | Tightly fitting safety goggles or a face shield.[1] | Impervious nitrile gloves (double-gloving recommended).[2][3] | Disposable gown with a solid front, long sleeves, and tight-fitting cuffs.[1][2] | NIOSH-approved respirator if dust may be generated.[1][4] |
Experimental Protocol: Safe Handling and Disposal of this compound
This protocol outlines the step-by-step procedures for the safe handling of this compound in a laboratory setting, from preparation to disposal.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound powder or damaged capsules should occur in a designated area, such as a chemical fume hood or a ventilated biological safety cabinet, to minimize inhalation exposure.[5]
-
Surface Protection: Before beginning work, cover the work surface with a disposable, plastic-backed absorbent pad.[6][7]
-
Gather Materials: Assemble all necessary equipment (e.g., spatulas, weighing paper, containers) and PPE before handling the compound.
2. Donning PPE:
-
Perform hand hygiene.
-
Don inner gloves.
-
Don a disposable gown, ensuring complete coverage.
-
Don outer gloves, pulling the cuffs over the sleeves of the gown.[2]
-
Don eye and face protection.
-
If handling powder and there is a risk of aerosolization, don a NIOSH-approved respirator.
3. Handling Procedures:
-
Intact Capsules: Handle with nitrile gloves. Avoid crushing or opening the capsules.
-
Damaged Capsules or Powder:
-
Carefully handle to avoid generating dust.[1]
-
Use tools and techniques that minimize aerosolization (e.g., gentle scooping, avoiding dropping material).
-
If weighing, do so within a ventilated enclosure.
-
After handling, decontaminate all non-disposable equipment with a suitable cleaning agent.
-
4. Doffing PPE:
-
Remove outer gloves and dispose of them as hazardous waste.
-
Remove the gown by rolling it away from the body and dispose of it as hazardous waste.
-
Perform hand hygiene.
-
Remove eye and face protection, and clean if reusable.
-
Remove inner gloves and dispose of them as hazardous waste.
-
Perform thorough hand washing with soap and water.[1]
5. Disposal Plan:
-
Waste Segregation: All materials that have come into contact with this compound, including PPE, absorbent pads, and weighing papers, should be considered contaminated waste.[6][7]
-
Containerization: Place all contaminated waste into a clearly labeled, sealed container designated for hazardous chemical waste.[1][6]
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container labeled for hazardous drug waste.[3][6]
-
Final Disposal: Dispose of all this compound waste according to federal, state, and local regulations. Incineration is often the recommended method of disposal.[4]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound in a laboratory setting.
Caption: Workflow for Safe this compound Handling and Disposal.
References
- 1. sciegenpharm.com [sciegenpharm.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. SOP: Hazardous Drugs | PennEHRS [ehrs.upenn.edu]
- 4. ajantapharmausa.com [ajantapharmausa.com]
- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. www1.udel.edu [www1.udel.edu]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
